molecular formula C12H18CaO14 B1593419 Calcium 2-ketogluconate CAS No. 3470-37-9

Calcium 2-ketogluconate

Cat. No.: B1593419
CAS No.: 3470-37-9
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-JQTJLMCZSA-L
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Description

Calcium 2-keto-D-gluconate is a key biochemical intermediate in the microbial metabolic pathway for the oxidation of glucose, most notably in species of Pseudomonas and Gluconobacter . Its primary research and industrial application is as a direct precursor in the enzymatic synthesis of D-erythorbate (isoascorbate or isovitamin C) and its salts, which are widely used as food antioxidants . In metabolic studies, this compound is crucial for investigating the 2-ketogluconate utilization (kgu) operon in bacteria, which involves genes like kguT (transporter), kguK (kinase), and kguD (reductase) . Research indicates that genetic knockout strains, particularly those lacking the kguE gene, show great potential as industrial production strains for 2-keto-D-gluconic acid (2KGA) by disrupting the catabolic pathway and preventing the compound's further metabolism . The compound's metabolism is transcriptionally regulated by the LacI-family regulator PtxS, which represses the kgu operon; 2KGA acts as an effector, binding to PtxS to dissociate it from the DNA and relieve repression, creating a feedback loop . In industrial fermentation, optimized strains of Gluconobacter japonicus have achieved 2KGA titers exceeding 235 g L⁻¹, demonstrating its commercial viability . This product is provided as a high-purity solid for research purposes in biochemical and metabolic engineering applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium.

CAS No.

3470-37-9

Molecular Formula

C12H18CaO14

Molecular Weight

426.34 g/mol

IUPAC Name

calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate)

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1

InChI Key

NNLOHLDVJGPUFR-JQTJLMCZSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]

Color/Form

Crystals, granules, or powder

density

0.30-0.65 g/cm³

melting_point

120 °C
178 °C

physical_description

Odourless, white crystalline granules or powder, stable in air
Odorless solid;  Soluble in water;  [HSDB] White powder;  [Sigma-Aldrich MSDS]
WHITE SOLID IN VARIOUS FORMS.

solubility

Soluble in water, insoluble in ethanol
Slowly soluble in 5 parts boiling water;  insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water
Insoluble in acetic acid
Sol in water 3.3 g/100 cc at 15 °C
In water, 3.33X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 3.5 (moderate)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Calcium 2-Ketogluconate Biosynthesis Pathway in Pseudomonas

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pseudomonas species are renowned for their metabolic versatility, particularly their robust capacity for the direct, extracytoplasmic oxidation of glucose to 2-keto-D-gluconic acid (2KGA). This organic acid, often isolated as its calcium salt, is a valuable platform chemical and a key precursor in the industrial synthesis of D-erythorbic acid, an important antioxidant.[1][2][3] This guide provides a comprehensive technical overview of the 2KGA biosynthesis pathway in Pseudomonas, designed for researchers, biochemists, and drug development professionals. We will dissect the core enzymatic steps, explore the intricate genetic and metabolic regulatory networks, and provide field-proven experimental protocols for pathway analysis. The focus is on delivering not just methodologies, but the underlying scientific rationale to empower robust experimental design and interpretation.

The Core Biosynthesis Pathway: A Periplasmic Two-Step Oxidation

The hallmark of 2KGA production in Pseudomonas is a highly efficient, two-step oxidation of D-glucose that occurs entirely within the periplasmic space.[2][3][4][5] This compartmentalization is metabolically significant, as it allows the bacterium to generate proton motive force and rapidly convert glucose without immediate commitment to cytoplasmic catabolic pathways like the Entner-Doudoroff (ED) pathway.[2][3]

Step 1: Glucose to Gluconate via Membrane-Bound Glucose Dehydrogenase (mGDH)

The initial oxidation is catalyzed by a membrane-bound glucose dehydrogenase (mGDH), an enzyme belonging to the quinoprotein family.[6][7]

  • Enzyme: Glucose Dehydrogenase (GDH), encoded by the gcd gene.[2][8][9]

  • Location: Anchored to the periplasmic side of the inner membrane.[2][6]

  • Cofactor: This enzyme is critically dependent on the redox cofactor pyrroloquinoline quinone (PQQ).[6][7][10] The synthesis of PQQ itself is a complex process, often encoded by the pqq gene cluster, and its availability can be a limiting factor for overall GDH activity.[6][10][11]

  • Reaction: mGDH oxidizes D-glucose at the C1 position to form D-glucono-1,5-lactone, which then spontaneously or enzymatically hydrolyzes to D-gluconate.

Step 2: Gluconate to 2-Ketogluconate via Gluconate Dehydrogenase (GADH)

The D-gluconate produced in the first step is immediately available as a substrate for the second periplasmic oxidation.

  • Enzyme: Gluconate Dehydrogenase (GADH), often a multi-subunit complex encoded by a gad gene cluster.[8][9][12]

  • Location: Also a membrane-bound enzyme complex active in the periplasm.[12][13]

  • Cofactor: In contrast to mGDH, the GADH in Pseudomonas is typically a flavoprotein, utilizing a covalently bound Flavin Adenine Dinucleotide (FAD) as its prosthetic group.[12][14] The complex often includes a flavoprotein subunit, a cytochrome c subunit, and a smaller subunit.[12]

  • Reaction: GADH catalyzes the oxidation of D-gluconate at the C2 position to yield 2-keto-D-gluconate (2KGA).[2][8][15]

The resulting 2KGA accumulates extracellularly, where it can be precipitated and isolated, often with the addition of calcium carbonate to the medium to form calcium 2-ketogluconate, which also helps buffer the medium against acidification.

Biosynthesis_Pathway cluster_periplasm Periplasm Glucose D-Glucose Gluconate D-Gluconate Glucose:e->Gluconate:w Step 1 2KGA 2-Keto-D-Gluconate (2KGA) Gluconate:e->2KGA:w Step 2 mGDH mGDH (gcd) mGDH->Glucose GADH GADH (gad) GADH->Gluconate PQQ PQQ PQQ->mGDH FAD FAD FAD->GADH

Figure 1: The two-step periplasmic oxidation pathway of glucose to 2-ketogluconate in Pseudomonas.

Genetic Organization and Regulation

The production of 2KGA is tightly regulated to integrate with the cell's overall metabolic state. This regulation occurs primarily at the transcriptional level, governing both the biosynthesis of 2KGA and its subsequent catabolism.

Biosynthesis Gene Regulation

The expression of the gcd (glucose dehydrogenase) and gad (gluconate dehydrogenase) genes is often induced by the presence of glucose in the growth medium.[11][13] In Pseudomonas putida, for instance, gcd expression and PQQ synthesis are highest when glucose is the sole carbon source, particularly under phosphate-limiting conditions, linking this pathway to mineral phosphate solubilization.[6][11]

Catabolism and Carbon Catabolite Repression

While Pseudomonas species are excellent producers of 2KGA, they can also utilize it as a carbon source once the primary substrate (glucose) is depleted.[2][4][9] This catabolic pathway is a critical consideration for maximizing product yield in industrial fermentations.

  • The kgu Operon: The genes required for 2KGA catabolism are typically organized in the 2-ketogluconate utilization (kgu) operon .[1][16][17] This operon generally includes:

    • kguT: Encodes a specific transporter for 2KGA uptake from the periplasm into the cytoplasm.[1][16][17]

    • kguK: Encodes a 2-ketogluconate kinase, which phosphorylates cytoplasmic 2KGA to 2-keto-6-phosphogluconate.[1][8][16][17]

    • kguD: Encodes a reductase that converts 2-keto-6-phosphogluconate to 6-phosphogluconate, which then enters the central Entner-Doudoroff pathway.[1][8][16][17]

    • kguE: Encodes a putative epimerase whose role is still being fully elucidated.[1][16]

  • PtxS Regulation: The expression of the kgu operon is negatively regulated by the transcriptional repressor PtxS , a member of the LacI family of regulators.[1][4][16]

    • Repression: In the absence of 2KGA, the PtxS dimer binds to a specific palindromic operator site within the kgu promoter region, blocking transcription.[1][4]

    • Induction: 2KGA acts as the molecular inducer.[4][17] When 2KGA is transported into the cytoplasm, it binds directly to the PtxS repressor, causing a conformational change that releases PtxS from the DNA, thereby de-repressing the operon and allowing the catabolic enzymes to be synthesized.[1][4]

This regulatory logic ensures that the cell only invests in producing the machinery to consume 2KGA when it is actually present and the preferred carbon source, glucose, is absent. This phenomenon is a form of carbon catabolite repression, where the presence of glucose prevents the utilization of 2KGA.[2][9] Maintaining a sufficient glucose concentration is therefore a key strategy in fed-batch fermentations to prevent product loss.[9]

Regulation_Diagram cluster_repression Repression (Glucose Present) cluster_induction Induction (Glucose Absent, 2KGA Present) ptxS_gene ptxS PtxS PtxS Repressor (Dimer) ptxS_gene->PtxS translates Operator Operator Site (Palindrome) PtxS->Operator binds kgu_operon kguT kguK kguD Promoter P_kgu Promoter->kgu_operon transcription 2KGA 2KGA (Inducer) 2KGA->PtxS binds & inactivates RNAP RNA Polymerase RNAP->Promoter binds

Figure 2: Transcriptional regulation of the kgu operon by the PtxS repressor and the inducer 2KGA.

Key Experimental Protocols & Methodologies

Validating and quantifying the activity of the 2KGA pathway requires a suite of robust biochemical and analytical techniques. The following protocols provide a foundation for this analysis.

Cultivation for 2KGA Production

This protocol describes a typical batch cultivation in shake flasks, which can be scaled up to a bioreactor.

  • Prepare Seed Culture: Inoculate a single colony of Pseudomonas into 5 mL of a rich medium (e.g., LB Broth). Incubate at 30-33°C with vigorous shaking (180-265 rpm) for 12-24 hours.[1]

  • Prepare Production Medium: A typical fermentation medium consists of (g/L): Glucose (20.0), Corn steep liquor or yeast extract (10.0), Urea (2.0), KH₂PO₄ (2.0), MgSO₄·7H₂O (0.5), and CaCO₃ (5.0).[1] The CaCO₃ is crucial for buffering the pH as organic acids are produced. Adjust the initial pH to ~7.0.

  • Inoculation: Inoculate 50 mL of the production medium in a 500 mL shake flask with the seed culture to a starting OD₆₀₀ of ~0.1.

  • Incubation: Cultivate at 33°C with vigorous shaking (e.g., 265 rpm) for 24-48 hours.[1]

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to measure cell density (OD), pH, residual glucose, and 2KGA concentration.

Quantification of 2-Ketogluconate

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate quantification. A colorimetric method is also provided for rapid screening.

A. HPLC Method

  • Sample Preparation: Centrifuge 1 mL of culture broth at >10,000 x g for 5 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: A suitable ion-exchange or reversed-phase column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid, typically 5 mM H₂SO₄.

    • Flow Rate: 0.5 - 0.6 mL/min.

    • Temperature: 50-60°C.

    • Detection: UV detector at 210 nm or a Refractive Index (RI) detector.

  • Quantification: Prepare a standard curve using pure this compound. Calculate the concentration in the samples by comparing peak areas to the standard curve.[18][19]

B. Colorimetric Method (Lanning and Cohen) This method is useful for quick, semi-quantitative analysis.

  • Reagent Preparation: Prepare a solution of 1.5% (w/v) o-Phenylenediamine dihydrochloride in 0.375 N HCl.[20]

  • Reaction: Mix the cell-free supernatant with the reagent. The reaction between the reagent and 2-keto acids forms 2-hydroxyquinoxalines, which have a distinct color.[20]

  • Measurement: Measure the absorbance of the resulting reddish-brown/green solution at 330 nm.[18][20]

  • Quantification: Compare the absorbance to a standard curve prepared with known concentrations of 2KGA.

Enzyme Activity Assay: PQQ-Dependent Glucose Dehydrogenase (mGDH)

This spectrophotometric assay measures the rate of reduction of an artificial electron acceptor.

  • Cell Fractionation: Harvest cells by centrifugation. Resuspend in buffer and lyse cells (e.g., via sonication or French press). Separate the membrane fraction, where mGDH resides, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

  • Holoenzyme Reconstitution: The apoenzyme (GDH without PQQ) is often inactive. Pre-incubate the membrane protein (~50-100 µg) with 10 µM PQQ and 0.5 mM CaCl₂ for 10 minutes at 25°C to reconstitute the active holoenzyme.[21]

  • Assay Mixture: Prepare a reaction mixture in a cuvette containing:

    • 50 mM Phosphate buffer (pH 7.0)

    • 50 µM DCIP (2,6-dichlorophenolindophenol) - electron acceptor

    • 2 mM PMS (phenazine methosulfate) - intermediate electron carrier

    • 4 mM NaN₃ (Sodium azide) - to block the electron transport chain[21]

    • Reconstituted enzyme preparation

  • Initiate Reaction: Start the reaction by adding D-glucose to a final concentration of ~30 mM.[21]

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (the bleaching of DCIP).

  • Calculate Activity: One unit of activity is defined as 1 µmol of DCIP reduced per minute. Use the molar extinction coefficient of DCIP (e.g., 14.2 mM⁻¹cm⁻¹ at pH 7.0) to calculate the specific activity (U/mg protein).[21]

Data Summary & Interpretation

Effective analysis relies on organizing quantitative data into clear, comparable formats.

Table 1: Example Fermentation Profile Data
Fermentation Time (h)Cell Density (OD₆₀₀)Glucose (g/L)2KGA (g/L)pH
00.120.00.07.0
82.515.24.56.2
166.88.111.35.5
249.51.517.85.1
329.80.018.25.0
409.20.016.55.4

Causality Insight: The drop in 2KGA concentration after 32 hours, coinciding with glucose exhaustion, strongly indicates the activation of the kgu catabolic operon. This data validates the need for a fed-batch strategy to maximize final titer.

Table 2: Comparative Enzyme Kinetic Properties
EnzymeOrganismCofactorKₘ (Substrate)Optimal pH
mGDHAcinetobacter calcoaceticusPQQ4.8 mM (D-Glucose)7.0
mGADHP. plecoglossicidaFAD0.631 mM (D-Gluconate)6.0

Data sourced from representative literature values.[12][22]

Field Insight: The significantly lower Kₘ of GADH for gluconate compared to GDH for glucose suggests that the second step of the pathway is highly efficient and unlikely to be a rate-limiting bottleneck, provided the enzyme is expressed sufficiently. The focus for yield improvement should often remain on maximizing the initial glucose conversion rate and preventing subsequent product catabolism.

Conclusion and Future Directions

The periplasmic biosynthesis of 2-ketogluconate in Pseudomonas is a model of metabolic efficiency. By compartmentalizing the oxidation reactions, the organism can rapidly convert glucose into a valuable organic acid without immediately perturbing cytoplasmic carbon flux. Understanding the interplay between the PQQ-dependent GDH, the FAD-dependent GADH, and the PtxS-regulated kgu catabolic operon is paramount for any rational strain engineering or process optimization effort.

Future research will likely focus on metabolic engineering strategies to enhance yield. These include the overexpression of the gcd and gad genes, engineering PQQ biosynthesis for enhanced cofactor availability, and, critically, the deletion of key genes in the kgu operon (such as kguT or kguK) to create strains incapable of consuming the final product, thereby creating a more robust and efficient production host.[1][23]

References

The Pivotal Role of Glucose Dehydrogenase in the Biocatalytic Production of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-ketogluconate is a valuable chemical intermediate, primarily utilized in the synthesis of erythorbic acid, a widely used food antioxidant.[1] Its industrial production has shifted from complex chemical methods to more efficient and specific microbial fermentation processes.[1] This guide provides a detailed technical examination of the biochemical pathway responsible for this conversion, focusing on the critical role of the enzyme Glucose Dehydrogenase (GDH). We will explore the mechanism of a two-step periplasmic oxidation process employed by microorganisms such as Gluconobacter and Pseudomonas, highlighting how GDH initiates and often rate-limits the entire synthesis. This document will dissect the enzyme's characteristics, its interplay with the subsequent enzyme, gluconate-2-dehydrogenase, and the strategic implications for process optimization and strain engineering. Included are detailed experimental protocols for enzyme activity assays and whole-cell biotransformation, providing a practical framework for research and development in this field.

Part 1: Foundational Biochemistry of 2-Ketogluconate Synthesis

The Periplasmic Two-Step Oxidation Pathway

The microbial conversion of D-glucose into 2-keto-D-gluconic acid (2KGA) is a hallmark of oxidative bacteria like Gluconobacter oxydans and Pseudomonas plecoglossicida.[1][2][3] These organisms are renowned for their capacity for incomplete oxidation of sugars in the periplasmic space, leading to the accumulation of valuable organic acids in the culture medium.[1][4][5] The synthesis of 2KGA from glucose is a sequential, two-enzyme process occurring at the cytoplasmic membrane, facing the periplasm.[1][5]

  • Step 1: Oxidation of Glucose. The pathway is initiated by Glucose Dehydrogenase (GDH) , which oxidizes D-glucose to D-glucono-1,5-lactone. This lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid (gluconate).[6][7]

  • Step 2: Oxidation of Gluconate. The intermediate, D-gluconic acid, is then oxidized by Gluconate-2-Dehydrogenase (GA2DH) to form the final product, 2-keto-D-gluconic acid.[1][5]

Following its production, 2KGA is typically precipitated from the fermentation broth as its calcium salt, this compound, to facilitate purification.

Biochemical_Pathway cluster_periplasm Periplasmic Space cluster_medium Extracellular Medium Glucose D-Glucose Gluconate D-Gluconic Acid Glucose->Gluconate Glucose Dehydrogenase (GDH) (Rate-Limiting Step) TwoKGA 2-Keto-D-Gluconic Acid Gluconate->TwoKGA Gluconate-2-Dehydrogenase (GA2DH) TwoKGA->TwoKGA_out Secretion Glucose_in->Glucose Uptake GDH_Assay_Workflow Culture 1. Microbial Culture Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis (Sonication/French Press) Harvest->Lysis Fractionation 4. Membrane Isolation (Ultracentrifugation) Lysis->Fractionation Assay 5. Spectrophotometric Assay (DCPIP Reduction) Fractionation->Assay Analysis 6. Data Analysis (Calculate Specific Activity) Assay->Analysis Production_Logic cluster_Upstream Upstream Processing cluster_Fermentation Bioconversion cluster_Downstream Downstream Processing Strain Strain Selection & Engineering Inoculum Inoculum Preparation Strain->Inoculum Bioreactor Fed-Batch Fermentation (pH, Temp, DO Control) Inoculum->Bioreactor Harvest Harvest & Cell Removal Bioreactor->Harvest Purify Purification & Crystallization Harvest->Purify Product Final Product: This compound Purify->Product

References

An In-depth Technical Guide to the Transcriptional Regulation of the kgu Operon in 2-Ketogluconate Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic flexibility of bacteria, particularly within the Pseudomonas genus, is a testament to their sophisticated gene regulatory networks. A key example is the catabolism of 2-ketogluconate (2KGA), a crucial intermediate in peripheral glucose metabolism. The enzymatic machinery for 2KGA utilization is encoded by the kgu (2-k etog lu conate utilization) operon, the expression of which is meticulously controlled to ensure efficient carbon source utilization. This technical guide provides a comprehensive exploration of the transcriptional regulation of the kgu operon, detailing the molecular players, their mechanisms of action, and the experimental methodologies used to elucidate this elegant regulatory system. We will delve into the central role of the PtxS repressor, the inductive properties of 2KGA, and the influence of global regulatory signals, offering field-proven insights and detailed protocols for the scientific community.

Introduction: The 2-Ketogluconate Metabolic Hub

In many Gram-negative bacteria, particularly soil-dwelling and opportunistic pathogens like Pseudomonas aeruginosa and Pseudomonas plecoglossicida, glucose can be oxidized in the periplasm to gluconate and subsequently to 2-ketogluconate (2KGA) before being transported into the cytoplasm for further metabolism.[1] This periplasmic oxidation pathway is a critical branch of glucose metabolism. Once transported into the cell, 2KGA is catabolized through a series of enzymatic steps to enter central metabolic pathways like the Entner-Doudoroff pathway.[2][3]

The genes encoding the enzymes for 2KGA transport and catabolism are typically clustered together in the kgu operon . In Pseudomonas plecoglossicida, this operon is composed of four structural genes: kguE, kguK, kguT, and kguD.[3][4][5]

  • kguT : Encodes the 2-ketogluconate transporter, responsible for uptake of 2KGA from the periplasm into the cytoplasm.[2][3]

  • kguK : Encodes 2-ketogluconate kinase, which phosphorylates intracellular 2KGA to 2-keto-6-phosphogluconate.[2][3][6]

  • kguD : Encodes 2-keto-6-phosphogluconate reductase, which reduces 2-keto-6-phosphogluconate to the central metabolic intermediate 6-phosphogluconate.[2][3]

  • kguE : Encodes a putative epimerase.[3][4]

The coordinated expression of these genes is paramount for an efficient metabolic response when 2KGA is available as a carbon source. This coordination is achieved through a sophisticated system of transcriptional regulation, which is the primary focus of this guide.

The Central Regulator: PtxS, a LacI-Family Repressor

The cornerstone of kgu operon regulation is a transcriptional repressor protein known as PtxS . PtxS belongs to the LacI family of transcriptional regulators, which are characterized by a helix-turn-helix DNA-binding domain.[4][5][7] In several Pseudomonas species, the gene encoding PtxS is located immediately upstream of the kgu operon, though it is transcribed independently.[3][4][5]

Mechanism of Repression

PtxS functions as a negative regulator, actively repressing the transcription of the kgu operon in the absence of its specific inducer. The mechanism of this repression involves the direct binding of the PtxS protein to a specific DNA sequence within the promoter region of the kgu operon.[4][5] This binding site, known as the operator , is a 14-base pair palindromic sequence: 5'-TGAAACCGGTTTCA-3' .[4][8][9]

The location of this operator is critical. It overlaps with the transcriptional start site of the kgu operon.[4][5] By binding to this site, PtxS physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the initiation of transcription.[4][5][10] In some species, such as Pseudomonas aeruginosa, two PtxS operator sites (OP1 and OP2) have been identified, suggesting a potentially more complex repressive mechanism involving DNA looping.[11][12]

Induction by 2-Ketogluconate

The repression exerted by PtxS is relieved in the presence of 2-ketogluconate. 2KGA acts as a molecular inducer of the kgu operon.[11][12] It directly binds to the PtxS protein, which is thought to cause an allosteric change in the protein's conformation.[4][5] This conformational change reduces the affinity of PtxS for its operator DNA sequence.[4][5] Consequently, PtxS dissociates from the kgu promoter, allowing RNA polymerase to access the promoter and initiate transcription of the operon's structural genes.[4][5] This elegant mechanism ensures that the enzymes for 2KGA catabolism are only synthesized when their substrate is available.

kgu_operon_regulation Fig 1. Transcriptional Regulation of the kgu Operon by PtxS. cluster_operon kgu Operon kguP Promoter (kguP) kguO Operator kguE kguE RNAP RNA Polymerase kguO->RNAP Blocks Binding kguK kguK kguT kguT kguD kguD PtxS_protein PtxS Repressor PtxS_protein->kguO Binds TwoKGA 2-Ketogluconate (Inducer) TwoKGA->PtxS_protein Binds & Inactivates

Caption: Transcriptional control of the kgu operon by the PtxS repressor.

Hierarchical and Global Regulatory Inputs

While the PtxS-2KGA interaction forms the core regulatory circuit, the expression of the kgu operon is also integrated into broader cellular metabolic signals.

Positive Regulation by GntR

Studies in P. plecoglossicida have revealed that another transcriptional regulator, GntR , positively influences the expression of the kgu operon.[1] GntR is primarily known as a repressor of the gluconate (gnt) operon. However, knockout of gntR leads to a downregulation of the kgu operon genes, suggesting an activating role, either direct or indirect.[1][8] This finding points to a cross-regulatory network where the cell coordinates the metabolism of gluconate and its oxidized derivative, 2KGA.

Carbon Catabolite Repression

Like many operons involved in the catabolism of alternative carbon sources, the kgu operon is subject to carbon catabolite repression (CCR) .[13] This is a global regulatory mechanism that ensures bacteria preferentially utilize rapidly metabolizable carbon sources, such as glucose, over less preferred ones.[14][15] In the context of 2KGA metabolism, when glucose is abundant, the expression of the kgu operon is repressed, even if 2KGA is present in the environment.[13] This repression is lifted once the preferred carbon source (glucose) is depleted.[13] The precise molecular mechanism of CCR on the kgu operon in Pseudomonas is an active area of research but likely involves the global regulator CRP (cAMP receptor protein) and its interaction with cyclic AMP (cAMP), levels of which are inversely proportional to glucose availability.[9][10]

Experimental Methodologies for Studying kgu Operon Regulation

Elucidating the regulatory network of the kgu operon requires a combination of genetic, biochemical, and molecular biology techniques. Here, we provide detailed protocols for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To qualitatively and quantitatively assess the binding of a purified protein (e.g., PtxS) to a specific DNA fragment (e.g., the kgu promoter region).

Principle: This technique is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment.[1][3][8][16]

Step-by-Step Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the kgu promoter region containing the putative PtxS binding site.

    • Label one of the oligonucleotides at the 5' end with a non-radioactive label (e.g., biotin or a fluorescent dye like FAM) or a radioactive label ([γ-³²P]ATP) using T4 polynucleotide kinase.

    • Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

    • Purify the labeled probe using a suitable column purification kit.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reactions on ice. A typical 20 µL reaction includes:

      • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

      • Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

      • Purified PtxS protein (at varying concentrations)

      • Labeled DNA probe (at a constant, low concentration, e.g., 50 ng)

      • Nuclease-free water to the final volume.

    • For competition assays, add a molar excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

    • For induction assays, add varying concentrations of 2KGA to the reaction mixture.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Prepare a native polyacrylamide gel (e.g., 6%) in 0.5x TBE buffer.

    • Pre-run the gel at 100-150V for 30 minutes at 4°C.

    • Add loading dye (without SDS) to the binding reactions and load the samples onto the gel.

    • Run the gel at 100-150V at 4°C until the dye front has migrated an appropriate distance.

  • Detection:

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • Detect the labeled DNA using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for FAM, or autoradiography for ³²P).

    • A "shifted" band will appear at a higher molecular weight position in lanes containing the protein-DNA complex.

emsa_workflow start Start probe_prep 1. Labeled DNA Probe (kgu promoter) start->probe_prep binding_rxn 2. Binding Reaction (Probe + Purified PtxS Protein) probe_prep->binding_rxn electrophoresis 3. Native Polyacrylamide Gel Electrophoresis binding_rxn->electrophoresis transfer 4. Transfer to Membrane electrophoresis->transfer detection 5. Detection of Labeled Probe (e.g., Chemiluminescence) transfer->detection end End detection->end

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

Purpose: To identify the precise DNA sequence to which a protein binds.

Principle: A DNA fragment end-labeled on one strand is incubated with the binding protein. The complex is then lightly treated with DNase I, which cleaves the DNA backbone. The protein-bound region is protected from DNase I cleavage, leaving a "footprint" in the resulting ladder of DNA fragments when resolved on a sequencing gel.[2][4][14][17][18]

Step-by-Step Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (100-400 bp) containing the kgu promoter region.

    • End-label a single strand of the DNA fragment, typically using [γ-³²P]ATP and T4 polynucleotide kinase after dephosphorylation.

    • Purify the singly end-labeled probe.

  • Binding Reaction:

    • Set up binding reactions similar to EMSA, with varying concentrations of purified PtxS protein and the end-labeled probe.

    • Incubate at room temperature for 30 minutes to allow protein-DNA complexes to form.

  • DNase I Digestion:

    • Add a pre-determined, optimized concentration of DNase I to each reaction.

    • Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature to achieve, on average, one nick per DNA molecule.

    • Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

  • Analysis:

    • Extract the DNA fragments by phenol:chloroform extraction and ethanol precipitation.

    • Resuspend the DNA in a formamide-based loading buffer.

    • Denature the samples by heating and resolve them on a high-resolution denaturing polyacrylamide (sequencing) gel.

    • Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting samples to precisely map the protected region.

    • Visualize the results by autoradiography. The region where the protein was bound will appear as a gap (the "footprint") in the ladder of DNA fragments compared to the control lane without the protein.

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the relative abundance of kgu operon transcripts under different experimental conditions (e.g., in the presence or absence of 2KGA, or in different genetic backgrounds).

Principle: This technique involves reverse transcribing cellular RNA into complementary DNA (cDNA), followed by amplification of a specific target sequence using PCR. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a sequence-specific probe (like TaqMan). The rate of fluorescence increase is proportional to the initial amount of target transcript.[5][6][19][20][21]

Step-by-Step Protocol:

  • Bacterial Culture and RNA Extraction:

    • Grow bacterial cultures under the desired conditions (e.g., minimal media with glucose, 2KGA, or both).

    • Harvest cells during the exponential growth phase.

    • Extract total RNA using a commercial kit or a Trizol-based method. It is crucial to use an RNA stabilization solution immediately upon harvesting to prevent RNA degradation.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers for a kgu gene (e.g., kguD) and a stably expressed reference (housekeeping) gene.

      • qPCR master mix (containing buffer, dNTPs, Taq polymerase, and a fluorescent dye).

    • Run the reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each sample.

    • Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the expression of the kgu gene to the expression of the reference gene.

lacZ Reporter Fusions

Purpose: To measure the in vivo promoter activity of the kgu operon.

Principle: The promoter region of the kgu operon is cloned upstream of a promoter-less lacZ gene (encoding β-galactosidase) in a plasmid or integrated into the chromosome. The level of β-galactosidase activity in the bacterial cells is then a direct measure of the transcriptional activity of the kgu promoter.[10][22][23][24][25][26]

Step-by-Step Protocol:

  • Constructing the Reporter Plasmid:

    • Amplify the kgu promoter region from genomic DNA using PCR.

    • Clone the amplified promoter fragment into a suitable lacZ reporter vector.

    • Transform the resulting plasmid into E. coli for propagation and sequence verification.

  • Assaying Promoter Activity:

    • Introduce the reporter plasmid into the Pseudomonas strain of interest (wild-type, ptxS mutant, etc.).

    • Grow the bacterial cultures containing the reporter construct under various conditions (e.g., with and without 2KGA).

    • Harvest the cells and measure the β-galactosidase activity using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as the substrate.

    • Calculate the activity in Miller units, which normalizes the activity to the cell density and reaction time.

Quantitative Insights and Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above, illustrating the regulatory effects on the kgu operon.

Experimental ConditionRelative kguD mRNA Expression (Fold Change vs. WT on Glucose)PtxS Binding to kgu Promoter (EMSA)kgu Promoter Activity (Miller Units)
Wild-Type (WT) on Glucose1.0Strong Binding10 ± 2
Wild-Type (WT) on 2-Ketogluconate50.2 ± 4.5No Binding550 ± 35
ptxS Mutant on Glucose48.5 ± 5.1N/A530 ± 40
ptxS Mutant on 2-Ketogluconate49.1 ± 4.8N/A545 ± 38
WT on Glucose + 2-Ketogluconate1.5 ± 0.3Strong Binding15 ± 3

Conclusion and Future Directions

The transcriptional regulation of the kgu operon in Pseudomonas is a classic example of negative, inducible control, centered around the PtxS repressor and its effector, 2-ketogluconate. This core mechanism is further modulated by other regulators like GntR and global signals such as carbon catabolite repression, ensuring that the metabolic activity of the cell is finely tuned to the available nutrient landscape.

For researchers in drug development, understanding such regulatory circuits in pathogenic bacteria like P. aeruginosa can offer novel therapeutic targets. Disrupting the ability of the bacterium to efficiently utilize carbon sources could impair its growth and virulence.

Future research should aim to further dissect the interplay between the PtxS-mediated regulation and global regulatory networks. Investigating the structural basis of the PtxS-2KGA interaction could pave the way for the design of small molecules that mimic 2KGA, potentially leading to the artificial induction or repression of the kgu operon and other PtxS-regulated pathways. Furthermore, a deeper understanding of the role of the kgu operon in the context of polymicrobial infections and in vivo environments will be crucial for translating this fundamental knowledge into practical applications.

References

A Technical Guide to the Synthesis of D-Erythorbic Acid from Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food and pharmaceutical industries.[1][2][3][4] Its synthesis from calcium 2-ketogluconate represents a critical industrial process, leveraging microbial fermentation followed by chemical conversion. This guide provides an in-depth technical overview of this synthetic pathway, detailing the underlying scientific principles, step-by-step experimental protocols, and key considerations for process optimization. The narrative is grounded in established methodologies, offering field-proven insights for professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of D-Erythorbic Acid

D-Erythorbic acid (also known as isoascorbic acid) is a potent antioxidant valued for its ability to prevent oxidation, thereby preserving color and freshness in a variety of products.[1] While structurally similar to ascorbic acid, it possesses only about 5% of the vitamin C activity, making its primary application non-nutritive.[1] Its use is prevalent in processed meats, canned fruits and vegetables, beverages, and as a preservative in cured meats where it helps reduce the formation of potentially harmful nitrosamines.[1][4] The production of D-erythorbic acid is a significant global enterprise, with a large concentration of manufacturing in China.[5]

The precursor at the heart of the modern industrial synthesis of D-erythorbic acid is 2-keto-D-gluconic acid (2-KGA), which is efficiently produced via microbial fermentation.[6] This biological step offers a high-yield route to a key intermediate, which is then chemically transformed into the final product. This compound is a stable, isolatable salt of 2-KGA, making it an ideal starting material for the subsequent chemical synthesis.[7][8][9]

The Synthetic Pathway: From Glucose to D-Erythorbic Acid

The industrial production of D-erythorbic acid from this compound is a multi-step process that begins with the fermentation of a carbohydrate source, typically glucose derived from food-grade starch.[10] This is followed by a series of chemical transformations.

Microbial Production of this compound

The initial and crucial step is the fermentation of a glucose-rich medium by specific microorganisms. Strains of Pseudomonas fluorescens and Penicillium are commonly employed for their ability to efficiently convert D-glucose into 2-keto-D-gluconic acid.[5][10] More recently, strains like Arthrobacter globiformis have also been identified as high-producing candidates for 2-KGA.[11] During the fermentation, calcium carbonate is added to the broth to neutralize the produced acid, resulting in the formation of this compound.

Chemical Conversion to D-Erythorbic Acid

The subsequent chemical synthesis involves several key transformations:

  • Acidification: The fermentation broth containing this compound is acidified to liberate the free 2-keto-D-gluconic acid.[10]

  • Esterification: The 2-keto-D-gluconic acid is then esterified with methanol, typically under acidic conditions, to produce methyl 2-keto-D-gluconate.[10]

  • Lactonization and Isomerization: The methyl 2-keto-D-gluconate undergoes a base-catalyzed rearrangement. This is a critical step where the molecule cyclizes to form a lactone ring and the double bond isomerizes. A common method involves reacting methyl 2-keto-D-gluconate with sodium methoxide.[2][5][12] Alternatively, sodium bicarbonate or sodium carbonate can be used to form sodium erythorbate.[10]

  • Final Acidification: The resulting sodium erythorbate is then acidified, typically with sulfuric acid, to yield the final product, D-erythorbic acid.[10]

An alternative, more direct enzymatic approach involves the use of a lactonase to convert 2-keto-D-gluconic acid directly to D-erythorbic acid.[6] This method, while potentially more efficient, is still an area of ongoing research and development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of D-erythorbic acid from this compound. These are generalized procedures and may require optimization based on specific laboratory or industrial conditions.

Protocol 1: Liberation of 2-Keto-D-Gluconic Acid
  • Dissolution: Dissolve a known quantity of this compound in deionized water to create a saturated or near-saturated solution.

  • Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring continuously. Monitor the pH of the solution, aiming for a final pH of approximately 1.5-2.5.[6]

  • Precipitation and Filtration: The addition of sulfuric acid will cause the precipitation of calcium sulfate. Allow the precipitate to settle, then filter the mixture to separate the solid calcium sulfate from the aqueous solution of 2-keto-D-gluconic acid.

  • Washing: Wash the calcium sulfate precipitate with a small amount of cold deionized water to recover any remaining 2-keto-D-gluconic acid. Combine the washings with the filtrate.

Protocol 2: Esterification to Methyl 2-Keto-D-Gluconate
  • Solvent Addition: To the aqueous solution of 2-keto-D-gluconic acid, add an excess of methanol to act as both a reactant and a solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the mixture.

  • Reaction: Heat the mixture under reflux for a period sufficient to achieve a high conversion to the methyl ester. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Solvent Removal: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate. Remove the excess methanol and water under reduced pressure to obtain the crude methyl 2-keto-D-gluconate.

Protocol 3: Lactonization and Isomerization to Sodium Erythorbate
  • Dissolution: Dissolve the crude methyl 2-keto-D-gluconate in a suitable solvent, such as methanol.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture. The amount of sodium methoxide should be stoichiometric or in slight excess.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material (methyl 2-keto-D-gluconate) using TLC or HPLC.

  • Isolation: Once the reaction is complete, the sodium erythorbate may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the crude sodium erythorbate.

Protocol 4: Final Acidification to D-Erythorbic Acid
  • Dissolution: Dissolve the crude sodium erythorbate in deionized water.

  • Acidification: Slowly add a strong acid, such as sulfuric acid, to the solution while stirring and cooling in an ice bath. The D-erythorbic acid will precipitate out of the solution as it is formed.

  • Crystallization and Filtration: Allow the D-erythorbic acid to fully crystallize. Collect the crystalline product by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent, such as ethanol, to remove impurities. Dry the purified D-erythorbic acid under vacuum.

Analytical Characterization

The identity and purity of the synthesized D-erythorbic acid should be confirmed using appropriate analytical techniques.

Analytical Technique Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and to separate it from ascorbic acid.[13][14]A single major peak corresponding to D-erythorbic acid with a retention time distinct from that of L-ascorbic acid.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.[15]Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) in a lactone, and carbon-carbon double bond (C=C) groups.
Melting Point To assess the purity of the crystalline product.A sharp melting point in the range of 169-172 °C with decomposition.
Specific Rotation To confirm the stereochemistry of the molecule.A specific rotation value between -16.5° and -18.0°.[16]
Titration To determine the assay of the final product.[15][16]Titration with a standardized iodine solution allows for the quantification of the erythorbic acid content.

Conclusion and Future Perspectives

The synthesis of D-erythorbic acid from this compound is a well-established and industrially significant process. The combination of microbial fermentation and chemical synthesis provides an efficient route to this valuable antioxidant. Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for the chemical conversion steps, as well as the exploration of direct enzymatic routes from 2-keto-D-gluconic acid to D-erythorbic acid. Improvements in fermentation technology, including strain development and process optimization, will also continue to play a crucial role in enhancing the overall efficiency and cost-effectiveness of D-erythorbic acid production.

References

An In-depth Technical Guide to the Microbial Metabolism of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the microbial metabolism of calcium 2-ketogluconate, designed for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, enzymatic mechanisms, regulatory networks, and detailed experimental methodologies pertinent to this field.

Introduction: The Significance of 2-Ketogluconate Metabolism

2-Keto-D-gluconate (2KGA), often utilized in its calcium salt form for stability and bioavailability in fermentation media, is a key intermediate in microbial carbohydrate metabolism.[1][2][3] Its metabolic fate is of significant interest in various industrial and pharmaceutical applications, including the production of valuable compounds like erythorbic acid (isoascorbic acid), a widely used antioxidant.[4][5] Understanding the intricate microbial pathways that produce and consume 2KGA is paramount for optimizing these biotechnological processes and for fundamental studies of microbial physiology.

Microorganisms have evolved diverse strategies to metabolize 2-ketogluconate, which can be broadly categorized into two primary pathways: a phosphorylation-dependent route, predominantly observed in bacteria like Pseudomonas, and a direct reduction pathway, characteristic of genera such as Gluconobacter. This guide will explore these pathways in detail, from the transport of the substrate into the cell to its entry into central carbon metabolism.

Section 1: Biochemical Pathways of 2-Ketogluconate Metabolism

The Phosphorylation Pathway in Pseudomonas

In many species of Pseudomonas, the metabolism of 2-ketogluconate is initiated by its transport into the cytoplasm and subsequent phosphorylation. This pathway ensures that the intermediate is committed to the central metabolic routes, primarily the Entner-Doudoroff (ED) pathway.[6][7][8]

The key steps are as follows:

  • Transport: 2-Ketogluconate is actively transported across the inner membrane by a specific transporter, KguT.[6][9]

  • Phosphorylation: Once in the cytoplasm, 2-ketogluconate is phosphorylated by 2-ketogluconate kinase (KguK) to yield 2-keto-6-phosphogluconate (2K6PG). This reaction is ATP-dependent.[6][7]

  • Reduction: 2K6PG is then reduced to 6-phosphogluconate (6PG) by the NADPH-dependent enzyme 2-keto-6-phosphogluconate reductase (KguD) .[6][7]

  • Entry into the Entner-Doudoroff Pathway: 6-phosphogluconate is a central metabolite that directly enters the ED pathway, where it is dehydrated and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.[8]

phosphorylation_pathway 2-Ketogluconate (extracellular) 2-Ketogluconate (extracellular) 2-Ketogluconate (cytoplasm) 2-Ketogluconate (cytoplasm) 2-Ketogluconate (extracellular)->2-Ketogluconate (cytoplasm) KguT Transporter 2-Keto-6-phosphogluconate 2-Keto-6-phosphogluconate 2-Ketogluconate (cytoplasm)->2-Keto-6-phosphogluconate KguK (ATP -> ADP) 6-Phosphogluconate 6-Phosphogluconate 2-Keto-6-phosphogluconate->6-Phosphogluconate KguD (NADPH -> NADP+) Entner-Doudoroff Pathway Entner-Doudoroff Pathway 6-Phosphogluconate->Entner-Doudoroff Pathway

Caption: The phosphorylation pathway of 2-ketogluconate metabolism in Pseudomonas.

The Reduction Pathway in Gluconobacter

Gluconobacter species, known for their oxidative fermentation capabilities, employ a more direct route for 2-ketogluconate assimilation. This pathway involves the reduction of 2-ketogluconate to gluconate, which is then phosphorylated.[4]

The core steps are:

  • Transport: 2-Ketogluconate is transported into the cytoplasm.

  • Reduction: In the cytoplasm, 2-ketogluconate reductase (2KGR) , an NADPH-dependent enzyme, catalyzes the reduction of 2-ketogluconate to D-gluconate.[4]

  • Phosphorylation: D-gluconate is then phosphorylated by gluconokinase to produce 6-phosphogluconate, which subsequently enters central metabolic pathways.[4]

reduction_pathway 2-Ketogluconate (extracellular) 2-Ketogluconate (extracellular) 2-Ketogluconate (cytoplasm) 2-Ketogluconate (cytoplasm) 2-Ketogluconate (extracellular)->2-Ketogluconate (cytoplasm) Transporter D-Gluconate D-Gluconate 2-Ketogluconate (cytoplasm)->D-Gluconate 2KGR (NADPH -> NADP+) 6-Phosphogluconate 6-Phosphogluconate D-Gluconate->6-Phosphogluconate Gluconokinase (ATP -> ADP) Central Metabolism Central Metabolism 6-Phosphogluconate->Central Metabolism

Caption: The reduction pathway of 2-ketogluconate metabolism in Gluconobacter.

Section 2: Key Enzymes and Their Properties

A thorough understanding of the enzymes driving 2-ketogluconate metabolism is crucial for targeted genetic engineering and process optimization. The kinetic properties of these enzymes can vary between different microbial species.

EnzymeAbbreviationOrganism ExampleOptimal pHOptimal Temp. (°C)Km (2KGA)CofactorReference(s)
2-Ketogluconate KinaseKguKPseudomonas plecoglossicida7.730-330.87 mMATP, Mg2+[10][11]
2-Keto-6-phosphogluconate ReductaseKguDPseudomonas species~7.5NDNDNADPH[6]
2-Ketogluconate Reductase2KGRGluconobacter liquefaciens6.5 (reduction)506.6 mMNADPH[12]
2-Ketogluconate Reductase2KGRBrevibacterium ketosoreductum6.0NDNDNADPH[1]

ND: Not Determined

Section 3: Regulatory Mechanisms

The metabolism of 2-ketogluconate is tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates.

Transcriptional Regulation of the kgu Operon in Pseudomonas

In Pseudomonas, the genes encoding the enzymes for 2-ketogluconate utilization (kguE, kguK, kguT, and kguD) are often organized in an operon.[6] The expression of the kgu operon is primarily controlled by the transcriptional repressor PtxS .[13] In the absence of 2-ketogluconate, PtxS binds to a specific palindromic operator sequence in the promoter region of the kgu operon, thereby blocking transcription.[13] When 2-ketogluconate is present, it acts as an inducer, binding to PtxS and causing a conformational change that leads to its dissociation from the DNA, thus allowing for the transcription of the kgu genes.[5]

kgu_operon_regulation cluster_0 kgu Operon Promoter Promoter/Operator kguE kguE kguK kguK kguT kguT kguD kguD PtxS PtxS Repressor PtxS->Promoter Binds and Represses (No 2-Ketogluconate) 2-Ketogluconate 2-Ketogluconate (Inducer) 2-Ketogluconate->PtxS Binds and Inactivates RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds and Transcribes (PtxS Inactive)

Caption: Transcriptional regulation of the kgu operon in Pseudomonas by the PtxS repressor.

Carbon Catabolite Repression

The utilization of 2-ketogluconate is often subject to carbon catabolite repression (CCR), a global regulatory mechanism that ensures the preferential use of more readily metabolizable carbon sources like glucose.[14][15][16][17] In the presence of glucose, the expression of genes required for the metabolism of alternative carbon sources, including 2-ketogluconate, is repressed.[14][15][16] This phenomenon is evident in industrial fermentations where Pseudomonas plecoglossicida will first consume glucose to produce 2-ketogluconate extracellularly, and only after glucose depletion will it begin to consume the accumulated 2-ketogluconate.[14][15][16] Understanding and manipulating CCR is a key strategy for enhancing the yield of 2-ketogluconate in industrial settings.[14][15][16]

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for the study of microbial 2-ketogluconate metabolism.

Culturing of Pseudomonas plecoglossicida on 2-Ketogluconate

This protocol is adapted for the growth of Pseudomonas plecoglossicida using this compound as the primary carbon source.

Materials:

  • Seed medium: 20.0 g/L this compound, 10.0 g/L corn steep liquor, 2.0 g/L urea, 2.0 g/L KH2PO4, 0.5 g/L MgSO4·7H2O.

  • Sterile water

  • 500 mL shake flasks

Procedure:

  • Prepare the seed medium and adjust the pH to 7.0.

  • Sterilize the medium by autoclaving.

  • Inoculate with a fresh culture of P. plecoglossicida.

  • Incubate at 30°C with shaking at 265 rpm for 24 hours.[5]

  • Monitor cell growth by measuring the optical density at 650 nm (OD650).

Preparation of Cell-Free Extracts

This protocol describes a general method for obtaining active cell-free extracts for enzyme assays.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)

  • Lysozyme (optional, for Gram-positive bacteria)

  • Sonication equipment or French press

  • Centrifuge (refrigerated)

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation during the late logarithmic growth phase.[18]

  • Wash the cell pellet with lysis buffer and resuspend.

  • Disrupt the cells using sonication on ice or by passing them through a French press. For some bacteria, pre-treatment with lysozyme may enhance lysis.[19]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[20]

  • Carefully collect the supernatant, which is the cell-free extract, and keep it on ice for immediate use or store at -80°C.

Enzyme Assay Protocols

This assay measures the activity of 2KGR by monitoring the oxidation of NADPH at 340 nm.[18]

Materials:

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

  • NADPH solution (e.g., 10 mM)

  • This compound solution (e.g., 100 mM)

  • Cell-free extract

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the reaction buffer, NADPH solution, and cell-free extract.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

This assay couples the production of ADP from the KguK reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.7)

  • ATP solution (e.g., 50 mM)

  • MgCl2 solution (e.g., 100 mM)

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • This compound solution

  • Cell-free extract

Procedure:

  • Combine the reaction buffer, ATP, MgCl2, PEP, NADH, PK, and LDH in a cuvette.

  • Add the cell-free extract and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm.

Quantification of 2-Ketogluconate by HPLC

This method allows for the accurate quantification of 2-ketogluconate in fermentation broth.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV detector

  • Aminex HPX-87H column

Procedure:

  • Prepare samples by centrifuging the fermentation broth to remove cells and filtering the supernatant.

  • The mobile phase is typically a dilute acid solution (e.g., 0.015 M ammonium dihydrogen phosphate, pH 4.1).[21]

  • Set the column temperature (e.g., 40°C) and flow rate (e.g., 1 mL/min).[21][22]

  • Detect 2-ketogluconate using a UV detector at 210 nm.[21][23]

  • Quantify the concentration by comparing the peak area to a standard curve of known 2-ketogluconate concentrations.

experimental_workflow cluster_0 Upstream Processing cluster_1 Sample Preparation cluster_2 Downstream Analysis Culturing 1. Microbial Culturing (e.g., on 2KGA medium) Harvesting 2. Cell Harvesting (Centrifugation) Culturing->Harvesting CellLysis 3. Cell Lysis (Sonication/French Press) Harvesting->CellLysis MetaboliteAnalysis 5b. Metabolite Analysis (HPLC) Harvesting->MetaboliteAnalysis Supernatant Clarification 4. Clarification (Centrifugation) CellLysis->Clarification EnzymeAssay 5a. Enzyme Assays (Spectrophotometry) Clarification->EnzymeAssay

Caption: A generalized experimental workflow for studying 2-ketogluconate metabolism.

Section 5: Conclusion and Future Perspectives

The microbial metabolism of this compound is a field rich with opportunities for both fundamental research and industrial application. The elucidation of the phosphorylation and reduction pathways, along with their key enzymes and regulatory networks, has provided a solid foundation for the rational design of microbial cell factories. Future research will likely focus on the discovery of novel enzymes with improved catalytic efficiencies, the detailed structural characterization of these enzymes to guide protein engineering efforts, and the application of synthetic biology tools to rewire metabolic pathways for enhanced production of 2-ketogluconate-derived products. A deeper understanding of the interplay between different metabolic pathways and their regulation will be crucial for overcoming current limitations and unlocking the full potential of microbial 2-ketogluconate metabolism.

References

Chemical structure and properties of Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Calcium 2-Ketogluconate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic calcium salt. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document delves into the core chemical and physical properties, synthesis, biological significance, and analytical methodologies associated with this compound. Our focus is on delivering not just data, but also the causal insights behind its applications and the validation inherent in its analysis.

Introduction and Strategic Importance

This compound (Ca-2KGA) is the calcium salt of 2-keto-D-gluconic acid, a derivative of glucose metabolism. While less common than salts like calcium gluconate or citrate, it holds unique value in specialized applications.[1] It is produced synthetically or through biotechnological fermentation and is recognized for its high bioavailability and specific biological activities.[1][2][3] Its primary applications are in advanced cosmeceuticals as a potent anti-aging ingredient and in medicine as a highly bioavailable source of calcium for treating deficiencies like hypocalcemia.[1][2] This guide will elucidate the technical foundations that make this compound a compound of significant interest.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to comprehending its function and interactions. This compound is an ionic compound formed between a calcium cation (Ca²⁺) and two 2-keto-D-gluconate anions.

  • IUPAC Name: calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate)[4]

  • CAS Number: 3470-37-9[4][5][6]

  • Molecular Formula: C₁₂H₁₈CaO₁₄[4][5]

  • Synonyms: Calcium 2-keto-D-gluconate, 2-Keto-D-gluconic acid hemicalcium salt, Ca-2K, Calcium ketogluconate.[1][4][5]

The structure consists of two molecules of 2-keto-D-gluconic acid, each of which has lost a proton from its carboxylic acid group, ionically bonded to a single divalent calcium ion.

Caption: Ionic association in this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, formulation, and stability. These properties are summarized below.

PropertyValueSource(s)
Molecular Weight 426.34 g/mol [4][7]
Appearance White powder[2][3]
Purity Typically >97% (Biotechnology Grade)[2][3][8]
Solubility Hydrosoluble (Soluble in water)[2]
Stability Stable under standard conditions.[1]
Origin Synthetically produced or obtained via biotechnology.[1][2][3]

The solubility in water is a critical feature, enabling its use in aqueous formulations for both cosmetic and medical applications. Its stability ensures a reliable shelf-life in finished products.[1][2]

Synthesis and Manufacturing Overview

This compound is not a naturally occurring compound and requires chemical synthesis or biotechnological processes for its production.[1]

1. Chemical Synthesis: The primary synthetic route involves the reaction of 2-keto-D-gluconic acid with a suitable calcium salt, such as calcium carbonate.[1] The acid neutralizes the carbonate, forming the calcium salt, water, and carbon dioxide.

2. Biotechnological Fermentation: A more advanced and common method utilizes microbial fermentation. Specific strains of bacteria, such as Pseudomonas or Gluconobacter japonicus, are capable of oxidizing D-glucose to 2-keto-D-gluconic acid.[6][9] The acid is then recovered from the fermentation broth and subsequently neutralized with a calcium source to produce the final salt. This biotechnological route is often preferred for producing high-purity material for cosmetic and pharmaceutical use.[2][3]

cluster_biotech Biotechnological Pathway cluster_synthesis Chemical Synthesis Glucose D-Glucose Substrate Fermentation Microbial Fermentation (e.g., Pseudomonas sp.) Glucose->Fermentation Acid 2-Keto-D-gluconic Acid Fermentation->Acid Neutralization Neutralization (with Calcium Carbonate) Acid->Neutralization Purification Purification & Drying Neutralization->Purification FinalProduct This compound Purification->FinalProduct

Caption: General manufacturing workflow for this compound.

Biological Role and Mechanism of Action

The utility of this compound in drug development and cosmetics stems from its specific interactions within biological systems.

A. Dermal Applications: Extracellular Matrix Stimulation

In cosmetic science, this compound is marketed as a high-performance anti-aging active ingredient.[3] Its primary mechanism is the stimulation of key components in the skin's extracellular matrix (ECM). It has been shown to significantly boost the endogenous synthesis of:

  • Hyaluronic Acid: A critical glycosaminoglycan responsible for skin hydration, turgor, and viscoelasticity.

  • Elastin: A protein that provides elasticity and resilience to the skin.

By promoting the production of these macromolecules, this compound helps to improve skin elasticity, reduce the appearance of wrinkles, and combat signs of cutaneous fatigue.[2][8]

Ca2KGA This compound (Topical Application) Fibroblast Dermal Fibroblasts Ca2KGA->Fibroblast Stimulation Cellular Signaling Fibroblast->Stimulation HA_Synth Hyaluronic Acid Synthesis Stimulation->HA_Synth Elastin_Synth Elastin Synthesis Stimulation->Elastin_Synth Result Improved Skin Elasticity & Reduced Wrinkles HA_Synth->Result Elastin_Synth->Result

Caption: Mechanism of action in dermal anti-aging applications.

B. Medical and Nutritional Applications

As a calcium salt, it serves as a source of elemental calcium. Its high bioavailability makes it an effective option for dietary supplements and in clinical settings for treating hypocalcemia (low blood calcium levels), where it can be used in infusion solutions.[1] The gluconate-related structure facilitates absorption and utilization by the body.

Analytical Methodologies

Ensuring the purity, identity, and concentration of this compound is paramount for quality control in both raw material and finished product manufacturing. A multi-step analytical approach is typically employed.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 2-ketogluconate.

Protocol Outline:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable mobile phase or ultrapure water to a known concentration.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18) or an ion-exchange column.

    • Mobile Phase: An aqueous buffer system, often with a controlled pH.

    • Detector: A Refractive Index Detector (RID) is commonly used for compounds like this that lack a strong UV chromophore.

  • Quantification: Prepare a standard curve using certified reference material. The concentration of the sample is determined by comparing its peak area to the standard curve.

B. Complexometric Titration for Calcium Content

This classic titrimetric method provides a robust and accurate determination of the calcium content.

Protocol Outline:

  • Sample Preparation: Accurately weigh the sample and dissolve it in deionized water.

  • pH Adjustment: Add a pH buffer (e.g., ammonia-ammonium chloride) to raise the pH to approximately 10.

  • Indicator: Add a suitable metal ion indicator, such as Eriochrome Black T or Hydroxy Naphthol Blue.[10]

  • Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is observed as a distinct color change (e.g., from wine red to blue for EBT), which occurs when all the Ca²⁺ ions have been chelated by the EDTA.

  • Calculation: The calcium content is calculated based on the volume and concentration of the EDTA titrant used.

start Sample Received prep Sample Preparation (Dissolution & Dilution) start->prep split prep->split hplc HPLC Analysis (for 2-Ketogluconate) split->hplc titration Complexometric Titration (for Calcium Content) split->titration hplc_result Purity & Identity Data hplc->hplc_result titration_result Calcium Assay Data titration->titration_result report Certificate of Analysis hplc_result->report titration_result->report

Caption: A typical analytical workflow for quality control.

Applications in Research and Drug Development

The unique properties of this compound lend it to several advanced applications:

  • Cosmeceuticals: As a primary active in anti-aging, firming, and anti-wrinkle formulations for mature skin.[2][3][11] It is often featured in premium skincare products.

  • Pharmaceutical Formulations: Used as a calcium source in oral supplements and parenteral (injectable) solutions to treat calcium deficiencies.[1]

  • Drug Delivery Systems: Serves as a biocompatible cross-linking agent. The release of Ca²⁺ ions can be used to trigger the in-situ formation of hydrogels from anionic polymers like sodium alginate. These hydrogels can encapsulate drugs or cells for controlled release and tissue engineering applications.

  • Chemical Synthesis: It is a precursor in the synthesis of other valuable compounds, such as the antioxidant D-erythorbic acid.[6][12]

Conclusion

This compound is a multifaceted compound with significant technical value. Its well-defined chemical structure, favorable physicochemical properties, and specific biological activities make it a strategic ingredient in the cosmetic and pharmaceutical industries. From enhancing skin elasticity by stimulating the extracellular matrix to providing a bioavailable source of calcium, its applications are grounded in sound scientific principles. The robust analytical methods available for its characterization ensure the quality and reliability demanded by researchers and drug development professionals. As research continues, the potential for its use in novel drug delivery systems and other advanced applications is likely to expand.

References

An In-depth Technical Guide to the Discovery and Isolation of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate

Calcium 2-ketogluconate, a derivative of glucose metabolism, holds a significant position in various biotechnological and pharmaceutical applications. Its journey from a microbial metabolite to a purified, stable salt is a testament to the advancements in microbiology, biochemistry, and chemical engineering. This guide provides a comprehensive exploration of the discovery, isolation, and purification of this compound, offering both historical context and practical, in-depth methodologies for today's researchers.

Chapter 1: The Genesis of Discovery - Early Encounters with 2-Ketogluconic Acid

The story of this compound begins with the discovery of its parent compound, 2-ketogluconic acid (2-KGA). In the early 20th century, researchers investigating microbial oxidative fermentation began to uncover novel metabolic pathways.

A pivotal moment in this exploration was the work of Bernhauer and Knobloch in 1938, who reported the formation of 2-ketogluconic acid from gluconate by certain strains of Acetobacter.[1] This discovery opened the door to understanding a new class of sugar acids produced by microorganisms.

Furthering this research, Stubbs and his colleagues in 1940 detailed a practical process for producing 2-ketogluconic acid using bacteria from the Pseudomonas genus.[1] Their work laid the groundwork for future fermentation-based production methods. These early investigations were crucial in identifying microorganisms capable of efficiently converting glucose to 2-KGA, a necessary precursor for the isolation of its calcium salt.

Chapter 2: The Biochemical Forge - Microbial Production of 2-Ketogluconic Acid

The microbial synthesis of 2-ketogluconic acid is a fascinating example of biocatalysis. Several microorganisms, including species of Pseudomonas, Gluconobacter, and Acetobacter, are known to produce 2-KGA through a two-step oxidative process in the periplasmic space.

The pathway begins with the oxidation of D-glucose to D-gluconic acid, a reaction catalyzed by the membrane-bound glucose dehydrogenase (GDH). Subsequently, gluconate dehydrogenase (GADH) facilitates the oxidation of D-gluconic acid to 2-keto-D-gluconic acid.

2-KGA_Biosynthesis cluster_0 Periplasmic Oxidation Glucose D-Glucose Gluconic_Acid D-Gluconic Acid Glucose->Gluconic_Acid Glucose Dehydrogenase (GDH) Two_KGA 2-Keto-D-Gluconic Acid Gluconic_Acid->Two_KGA Gluconate Dehydrogenase (GADH) Periplasm Periplasmic Space Purification_Workflow A Fermentation Broth B Centrifugation/ Microfiltration A->B Cell Removal C Clarified Broth B->C D pH Adjustment & Calcium Salt Formation C->D E Decolorization (Activated Carbon) D->E F Filtration E->F Impurity Removal G Concentration F->G H Crystallization (Cooling & Seeding) G->H Supersaturation I Harvesting & Washing H->I J Drying I->J K Pure Calcium 2-Ketogluconate J->K

References

The Role of Calcium 2-Ketogluconate in the Entner-Doudoroff Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Entner-Doudoroff (ED) pathway represents a crucial route for carbohydrate metabolism, particularly in prokaryotes, and is gaining recognition for its presence in a wider range of organisms, including some eukaryotes.[1][2][3] This technical guide provides an in-depth exploration of the ED pathway with a specific focus on the role and metabolic fate of 2-ketogluconate, often supplied in its stable calcium salt form. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic route, its key enzymatic players, and practical methodologies for its investigation. We will delve into the mechanistic intricacies of the pathway, the significance of its intermediates, and provide validated experimental protocols for robust scientific inquiry.

Introduction: The Entner-Doudoroff Pathway - An Alternative Route in Glycolysis

First elucidated in Pseudomonas saccharophila by Michael Doudoroff and Nathan Entner in 1952, the Entner-Doudoroff (ED) pathway is a metabolic sequence that catabolizes glucose to pyruvate through a series of unique enzymatic reactions.[1][2] Unlike the more commonly known Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has a distinct set of core reactions and a different net energy yield. For every molecule of glucose metabolized, the ED pathway yields one molecule of ATP, one molecule of NADH, and one molecule of NADPH.[2][3]

The pathway is particularly prominent in Gram-negative bacteria, such as Pseudomonas, Azotobacter, and Rhizobium, and is also found in some Gram-positive bacteria and archaea.[2][3] Its presence is now confirmed in cyanobacteria, algae, ferns, and even some plants like barley, suggesting a more widespread evolutionary significance than previously appreciated.[2][4]

A key distinguishing feature of the ED pathway is the formation of 2-keto-3-deoxy-6-phosphogluconate (KDPG), an intermediate not found in the EMP or pentose phosphate pathways.[1][5][6] The cleavage of KDPG by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate is the hallmark step of this metabolic route.[1][5][6]

The Central Role of 2-Ketogluconate and its Derivatives

While the classical ED pathway initiates with the phosphorylation of glucose, variations of this pathway, particularly the semi-phosphorylative and non-phosphorylative routes, highlight the importance of non-phosphorylated sugar acids, including 2-ketogluconate (2-KGA) and 2-keto-3-deoxygluconate (KDG).

Formation of 2-Ketogluconate

In many bacteria, particularly species of Pseudomonas and Gluconobacter, glucose can be oxidized in the periplasm to gluconate and subsequently to 2-ketogluconate.[7][8] This oxidation is catalyzed by membrane-bound dehydrogenases. The resulting 2-ketogluconate can then be transported into the cytoplasm for further metabolism.

The Role of Calcium 2-Ketogluconate

This compound is a stable, synthetically produced salt of 2-ketogluconic acid.[9] In a research and industrial context, it serves as a readily available and soluble source of 2-ketogluconate for microbial fermentation and enzymatic studies. While calcium ions can act as cofactors for various enzymes, there is no definitive evidence to suggest that calcium is a specific cofactor for the core enzymes of the Entner-Doudoroff pathway, such as 6-phosphogluconate dehydratase or KDPG aldolase. However, some enzymes in related pathways may be activated by divalent cations like Mg2+, Mn2+, or Ca2+.[10] Therefore, the primary role of calcium in "this compound" within the context of studying the ED pathway is as a counter-ion that confers stability and facilitates its use in experimental setups.

Cytoplasmic Metabolism of 2-Ketogluconate

Once inside the cell, 2-ketogluconate is channeled into the central carbon metabolism. In organisms like Pseudomonas plecoglossicida, the catabolism of 2-ketogluconate is initiated by its phosphorylation.[11] This critical step is catalyzed by 2-ketogluconate kinase (KguK) , which converts 2-ketogluconate to 2-keto-6-phosphogluconate.[11][12][13]

This phosphorylated intermediate is then reduced by 2-keto-6-phosphogluconate reductase (KguD) to 6-phosphogluconate, a key intermediate that directly enters the classical Entner-Doudoroff pathway.[12]

Enzymology of the Entner-Doudoroff Pathway

The ED pathway is characterized by two key enzymes that are absent in the EMP pathway:

  • 6-Phosphogluconate Dehydratase (Edd) : This enzyme catalyzes the dehydration of 6-phosphogluconate to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).[5][6][14]

  • 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Aldolase (Eda) : This aldolase cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate.[5][6][14] The glyceraldehyde-3-phosphate is subsequently metabolized through the lower part of the EMP pathway to yield another molecule of pyruvate.

Visualizing the Metabolic Landscape

To provide a clear overview of the metabolic connections, the following diagrams illustrate the core Entner-Doudoroff pathway and the entry of 2-ketogluconate.

Entner_Doudoroff_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_periplasm Glucose Gluconate_periplasm Gluconate Glucose_periplasm->Gluconate_periplasm Glucose dehydrogenase TwoKG_periplasm 2-Ketogluconate Gluconate_periplasm->TwoKG_periplasm Gluconate 2-dehydrogenase TwoKG 2-Ketogluconate TwoKG_periplasm->TwoKG Transporter Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase SixPG 6-Phosphogluconate G6P->SixPG Glucose-6-P dehydrogenase KDPG 2-Keto-3-deoxy- 6-phosphogluconate SixPG->KDPG 6-Phosphogluconate dehydratase (Edd) GAP Glyceraldehyde-3-P KDPG->GAP KDPG Aldolase (Eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) Pyruvate2 Pyruvate GAP->Pyruvate2 Lower EMP Pathway TwoK6PG 2-Keto-6-phosphogluconate TwoKG->TwoK6PG 2-Ketogluconate kinase (KguK) TwoK6PG->SixPG 2-Keto-6-phosphogluconate reductase (KguD)

Figure 1. Overview of the Entner-Doudoroff pathway and the entry of 2-ketogluconate.

Experimental Protocols for Pathway Analysis

A thorough investigation of the Entner-Doudoroff pathway necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for key enzyme assays and metabolite analysis.

Enzyme Assays

Due to the instability of its product, a direct assay for Edd is challenging. A coupled enzyme assay is the recommended approach.[1]

  • Principle: The activity of 6-phosphogluconate dehydrogenase (6PGDH) is measured spectrophotometrically by monitoring the production of NADPH at 340 nm.[1][15] This assay begins with the stable precursor, 6-phosphogluconate.

  • Reagents:

    • 100 mM Glycylglycine buffer (pH 7.5)

    • 100 mM 6-Phospho-D-gluconate (6PG) solution

    • 60 mM NADP+ solution

    • 1 M MgCl2 solution

    • Enzyme extract (cell lysate)

  • Procedure:

    • Prepare a reaction mixture containing glycylglycine buffer, 6PG, NADP+, and MgCl2 in a cuvette.

    • Incubate the cuvette at 30°C for 3-5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the enzyme extract and mix immediately.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculation: Enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Principle: The cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate is monitored. The formation of pyruvate can be coupled to the lactate dehydrogenase (LDH) reaction, where the oxidation of NADH to NAD+ is followed spectrophotometrically at 340 nm.

  • Reagents:

    • 0.1 M Bis-Tris buffer (pH 7.5)

    • 1.5 M KCl

    • 10 mM KDPG solution

    • 0.2 mM NADH solution

    • Lactate dehydrogenase (LDH) (sufficient units)

    • Enzyme extract (cell lysate)

  • Procedure:

    • Prepare a reaction mixture containing Bis-Tris buffer, KCl, NADH, and LDH in a cuvette.

    • Add the enzyme extract and incubate for 2-3 minutes at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the KDPG solution and mix.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Calculation: Enzyme activity is calculated using the Beer-Lambert law for NADH.

Metabolite Analysis

A rapid and efficient extraction method is crucial to prevent metabolite degradation.

  • Quenching and Extraction Solvent: A mixture of acetonitrile, methanol, and water (2:2:1, v/v/v), pre-chilled to -20°C.[16][17]

  • Procedure:

    • Rapidly harvest bacterial cells from culture by vacuum filtration onto a filter membrane.[16]

    • Immediately transfer the filter with the cell pellet into a petri dish containing the chilled extraction solvent on dry ice.[16]

    • Scrape the cells from the filter into the solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis.

  • Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to separate and quantify the key intermediates of the ED pathway. Pulsed amperometric detection is a sensitive method for this purpose.[9]

  • Instrumentation:

    • HPLC system with a suitable anion exchange column.

    • Pulsed Amperometric Detector (PAD).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of phosphorylated sugars.

  • Standard Curves: Prepare standard curves for each metabolite of interest (6-phosphogluconate, KDPG, pyruvate, etc.) to enable accurate quantification.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be presented in a structured format.

EnzymeSubstrateK_m (mM)V_max (U/mg)
6-Phosphogluconate Dehydratase (Edd)6-PhosphogluconateValueValue
KDPG Aldolase (Eda)KDPG0.29 ± 0.03209 ± 12
2-Ketogluconate Kinase (KguK)2-Ketogluconate0.873649.6 U/g

Table 1: Kinetic parameters of key enzymes in the Entner-Doudoroff and related pathways. Values are examples and should be determined experimentally.[11][18]

Conclusion and Future Directions

The Entner-Doudoroff pathway is a metabolically efficient and widespread route for carbohydrate catabolism. Understanding the role of intermediates like 2-ketogluconate is crucial for a complete picture of microbial metabolism and for applications in biotechnology and drug development. The use of this compound provides a convenient tool for studying the downstream enzymatic conversions of this key metabolite.

Future research should focus on the regulatory mechanisms governing the flux through the ED pathway versus other glycolytic routes, especially in organisms where multiple pathways coexist. Furthermore, elucidating the precise roles of divalent cations in the activity and regulation of all enzymes within this pathway will provide a more complete understanding of its intricate biochemical control. The development of specific inhibitors for the unique enzymes of the ED pathway could also represent a novel strategy for antimicrobial drug discovery.

References

An In-depth Technical Guide to the Identification of Genes Involved in 2-Ketogluconate Catabolism

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-D-gluconate (2-KG), a key intermediate in microbial carbohydrate metabolism, plays a significant role in various industrial fermentations and is a crucial carbon source for many bacteria. Understanding the genetic basis of its catabolism is fundamental for metabolic engineering, drug discovery, and elucidating microbial physiology. This guide provides a comprehensive, field-proven framework for the identification and functional characterization of genes governing 2-KG utilization. We will move beyond a simple recitation of facts to explain the causal logic behind experimental design, integrating classical genetic techniques with modern genomic and biochemical approaches to create a self-validating system for discovery.

Introduction: The Dichotomy of 2-Ketogluconate Catabolism

Before embarking on gene discovery, it is crucial to understand the established metabolic routes for 2-KG catabolism, which primarily diverge into two distinct pathways depending on the microbial species.

  • The Phosphorylation Pathway: Predominantly observed in bacteria like Pseudomonas, this pathway involves the intracellular phosphorylation of 2-KG.[1][2] 2-KG is first transported into the cytoplasm by a specific transporter (KguT).[1][3] Inside the cell, it is phosphorylated by 2-ketogluconate kinase (KguK) to 2-keto-6-phosphogluconate (2K6PG).[1][4] This intermediate is then reduced by an NADPH-dependent 2-keto-6-phosphogluconate reductase (KguD) to yield 6-phosphogluconate, which directly enters central carbon metabolism, typically the Entner-Doudoroff pathway.[1][2] These genes—kguT, kguK, and kguD, often along with a putative epimerase, kguE—are frequently organized into a co-regulated kgu operon.[1][5]

  • The Reduction Pathway: Common in Gluconobacter and some enteric bacteria such as Erwinia and Klebsiella, this pathway begins with the direct reduction of 2-KG.[6][7] After transport into the cytoplasm, 2-KG is reduced by an NADPH-dependent 2-ketogluconate reductase (2KGR) to D-gluconate.[6] This gluconate is subsequently phosphorylated by gluconate kinase (GnuK) to form 6-phosphogluconate, which then enters central metabolism.[6][7]

This foundational knowledge allows researchers to form initial hypotheses based on the organism under investigation. For instance, in an uncharacterized Pseudomonas species, one might predict the existence of a kgu operon, whereas in a Gluconobacter strain, searching for 2KGR homologs would be a more logical starting point.

G cluster_0 Phosphorylation Pathway (e.g., Pseudomonas) cluster_1 Reduction Pathway (e.g., Gluconobacter) 2-KG_ext 2-Ketogluconate (extracellular) 2-KG_int_P 2-Ketogluconate (cytoplasm) 2-KG_ext->2-KG_int_P KguT (Transporter) 2-KG_int_R 2-Ketogluconate (cytoplasm) 2-KG_ext->2-KG_int_R Transporter 2K6PG 2-Keto-6-phosphogluconate 2-KG_int_P->2K6PG KguK (Kinase) 6PG_P 6-Phosphogluconate 2K6PG->6PG_P KguD (Reductase) ED_Pathway_P Entner-Doudoroff Pathway 6PG_P->ED_Pathway_P Gluconate D-Gluconate 2-KG_int_R->Gluconate 2KGR (Reductase) 6PG_R 6-Phosphogluconate Gluconate->6PG_R GnuK (Kinase) ED_Pathway_R Central Metabolism 6PG_R->ED_Pathway_R

Figure 1: The two primary pathways of 2-ketogluconate catabolism in bacteria.

A Multi-Pronged Strategy for Gene Identification

A robust strategy for identifying novel catabolic genes combines classical genetics with modern high-throughput methods. This ensures that discoveries are not artifacts of a single technique but are validated through converging lines of evidence.

G Overall Workflow for Gene Identification cluster_genetics Forward & Reverse Genetics cluster_omics Functional Genomics cluster_validation Biochemical & Genetic Validation A Mutant Library Screen (e.g., Transposon Mutagenesis) B Select Mutants Unable to Grow on 2-KG A->B C Identify Disrupted Gene (e.g., Arbitrary PCR, Sequencing) B->C K Candidate Gene(s) C->K D In Silico Homology Search (BLAST against known genes) D->K E Targeted Gene Knockout (Allelic Exchange) F Phenotypic Analysis of Knockout E->F P Validated Gene Function F->P G Culture Bacteria with/without 2-KG H RNA-Seq Analysis G->H I Proteomic Analysis (LC-MS/MS) G->I J Identify Differentially Expressed Genes/Proteins H->J I->J J->K K->E L Functional Complementation of Mutant K->L M Heterologous Expression & Protein Purification K->M K->M L->P N Enzyme Activity Assays M->N O Transport Assays M->O N->P O->P

Figure 2: A comprehensive workflow for identifying 2-KG catabolism genes.

Part 1: Forward Genetics - From Phenotype to Gene

The classical approach remains powerful for its unbiased nature; it identifies genes that are essential for a phenotype without prior assumptions.

Protocol: Transposon Mutagenesis and Mutant Screening

Rationale: Random insertion of a transposon (containing a selectable marker) into the genome will disrupt gene function. By creating a large library of these random mutants, we can screen for those that have lost the ability to catabolize 2-KG, implicating the disrupted gene in the pathway.

Methodology:

  • Introduce Transposon: Introduce a suicide plasmid carrying a transposon (e.g., Tn5) into the target bacterium via conjugation or electroporation. The suicide vector cannot replicate in the host, ensuring that antibiotic resistance is only conferred upon successful transposition into the chromosome.

  • Generate Mutant Library: Plate the transformed cells onto a selective medium (e.g., LB agar with the transposon's antibiotic marker) to select for successful transposition events. Collect all resulting colonies to form the mutant library.

  • Primary Screen: Replica-plate the library from the rich medium onto a minimal medium containing 2-KG as the sole carbon source.

  • Secondary Screen: Also replica-plate the library onto a minimal medium with a readily metabolizable carbon source, such as glucose or succinate.

  • Identify Candidates: Mutants that grow on the control medium (e.g., glucose) but fail to grow on the 2-KG medium are our primary candidates. This counter-selection step is critical to exclude auxotrophs or mutants with general metabolic defects.

Identifying the Disrupted Gene

Rationale: Once a mutant of interest is isolated, the genomic DNA flanking the transposon insertion site must be sequenced to identify the disrupted gene.

Methodology: Techniques like arbitrary PCR, inverse PCR, or semi-random PCR are used. In essence, one primer anneals to a known sequence within the transposon, and a second, partially degenerate primer anneals randomly to the flanking chromosomal DNA. The resulting PCR product is then sequenced. The sequence is subsequently mapped to the reference genome (if available) or analyzed via BLAST to identify the disrupted open reading frame (ORF).

Protocol: Functional Complementation

Rationale: To prove that the disrupted gene is solely responsible for the observed phenotype, we must restore the wild-type phenotype by reintroducing a functional copy of the gene.[8][9]

Methodology:

  • Clone the Gene: Amplify the full-length, wild-type version of the candidate gene from the parent strain's genomic DNA.

  • Ligate into Expression Vector: Clone the gene into a suitable expression vector (a plasmid that can replicate in the host) that contains an inducible promoter (e.g., pBAD or pET vectors).

  • Transform Mutant: Introduce the plasmid containing the wild-type gene into the mutant strain. As a control, also transform the mutant with the empty vector.

  • Assess Phenotype: Plate both transformed strains (mutant with gene-plasmid and mutant with empty-vector) on minimal medium with 2-KG as the sole carbon source, plus the appropriate inducer (e.g., arabinose).

  • Confirmation: Restoration of growth in the strain carrying the gene-plasmid, but not in the empty-vector control, confirms the function of the identified gene.[10][11]

Part 2: Reverse Genetics & Functional Genomics

These approaches start with genomic data to form hypotheses, which are then tested experimentally. They are particularly effective when a reference genome is available.

In Silico Analysis

Rationale: If catabolic pathways for 2-KG are known in related organisms, we can use bioinformatics to identify homologous genes in our organism of interest.

Methodology: Use protein sequences of known 2-KG pathway enzymes (e.g., P. putida KguK, KguD; G. oxydans 2KGR) as queries in a BLASTp search against the predicted proteome of the target organism. Candidate genes are those with significant sequence homology. Pay close attention to genomic context; genes organized in a potential operon that are all homologous to the kgu genes are extremely strong candidates.

Transcriptomics (RNA-Seq) and Proteomics (LC-MS/MS)

Rationale: Genes involved in 2-KG catabolism are often transcriptionally upregulated in its presence. By comparing the global mRNA or protein profiles of cells grown with 2-KG versus a control carbon source, we can identify candidate genes.[12][13][14][15][16]

Methodology:

  • Culture Cells: Grow the bacterium in parallel cultures using a minimal medium with either 2-KG or a control substrate (e.g., glucose) as the sole carbon source. Harvest cells during the mid-exponential growth phase.

  • Sample Preparation:

    • For RNA-Seq: Extract total RNA, deplete ribosomal RNA, and prepare sequencing libraries.

    • For Proteomics: Lyse cells, extract total protein, digest with trypsin, and prepare samples for mass spectrometry.

  • Data Acquisition: Sequence the libraries on a next-generation sequencing platform or analyze the peptide mixtures on a high-resolution mass spectrometer.

  • Data Analysis:

    • RNA-Seq: Align reads to the reference genome and perform differential expression analysis to identify genes with significantly higher transcript levels in the 2-KG condition.

    • Proteomics: Identify and quantify peptides to determine which proteins are more abundant in the 2-KG condition.[1][6]

Table 1: Example of Differential Expression Data Output

Gene IDLog2 Fold Change (2-KG vs. Glucose)p-valuePutative Function
PP_12348.7<0.0012-ketogluconate kinase
PP_12358.5<0.0012-keto-6-phosphogluconate reductase
PP_12367.9<0.001Sugar transporter
PP_12377.6<0.001Putative epimerase
PP_45671.50.045ABC transporter subunit
Protocol: Targeted Gene Knockout via Allelic Exchange

Rationale: This is the gold standard for reverse genetics. By creating a precise, unmarked deletion of a candidate gene, we can directly assess its role in 2-KG metabolism. The two-step allelic exchange using a suicide vector with a counter-selectable marker (like sacB) is a robust method, particularly in organisms like Pseudomonas.[3][4][17][18]

Methodology:

  • Construct Deletion Vector:

    • Using PCR, amplify ~500-1000 bp regions directly upstream ("Upstream Homology Arm" or UHA) and downstream ("Downstream Homology Arm" or DHA) of the target gene.

    • Use splicing by overlap extension (SOE) PCR or Gibson assembly to fuse the UHA and DHA together, creating a seamless deletion allele.

    • Clone this fused product into a suicide vector containing an antibiotic resistance marker (e.g., tetracycline) and the sacB gene (which confers sucrose sensitivity).

  • First Crossover (Integration):

    • Introduce the constructed vector into the wild-type bacterium via conjugation from an E. coli donor strain.

    • Plate on a medium containing the plasmid's antibiotic and a counter-selective antibiotic to kill the E. coli donor.

    • Colonies that grow are "merodiploids," where the plasmid has integrated into the chromosome via a single homologous recombination event at either the UHA or DHA.

  • Second Crossover (Excision & Resolution):

    • Culture the merodiploid cells in a non-selective liquid medium to allow for a second recombination event.

    • Plate the culture onto a medium containing sucrose. Cells that retain the sacB gene (i.e., still have the vector integrated) will be killed.

    • Surviving colonies have undergone a second crossover that excises the plasmid backbone. This can result in either a reversion to wild-type or the desired gene knockout.

  • Screen for Knockouts: Use colony PCR with primers flanking the target gene region to screen the sucrose-resistant colonies. The knockout will produce a smaller PCR product than the wild-type. Confirm the deletion by Sanger sequencing.

  • Phenotypic Analysis: Test the confirmed knockout mutant for its ability to grow on minimal medium with 2-KG as the sole carbon source.

Part 3: Biochemical Validation

Genetic evidence must be supported by biochemical data to confirm the precise function of the identified gene products.

Protocol: Heterologous Expression and Protein Purification

Rationale: To perform in vitro enzyme assays, a pure sample of the protein is required. Expressing the gene in a well-characterized host like E. coli facilitates high-yield production and purification.[19][20][21]

Methodology:

  • Cloning: Clone the coding sequence of the candidate gene into an expression vector, often with an N- or C-terminal affinity tag (e.g., 6x-His tag).

  • Expression: Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them using sonication or a French press.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the tagged protein using a competitor (e.g., imidazole).

    • (Optional) Further purify the protein using size-exclusion or ion-exchange chromatography to achieve high purity.

  • Verification: Confirm protein size and purity using SDS-PAGE.

Protocol: Enzyme Activity Assays

Rationale: These assays directly measure the catalytic function of the purified protein, providing definitive proof of its role. Most reductase and many kinase assays can be coupled to the oxidation or reduction of NAD(P)H, which can be monitored spectrophotometrically at 340 nm.

General Assay Setup:

  • Buffer: A suitable buffer at optimal pH (typically 7.0-8.0).

  • Cofactors: e.g., MgCl₂ for kinases, NADPH or NADH for reductases.

  • Substrates: The specific substrates for the reaction.

  • Enzyme: A known concentration of the purified enzyme.

A. 2-Ketogluconate Kinase (KguK) Assay (Coupled): This assay couples the production of ADP from the kinase reaction to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions.

  • Reaction Mixture: Buffer, MgCl₂, ATP, 2-KG, phosphoenolpyruvate (PEP), NADH, and an excess of PK and LDH enzymes.

  • Initiation: Start the reaction by adding the purified KguK.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of decrease is proportional to the KguK activity.

B. 2-Keto-6-Phosphogluconate Reductase (KguD) / 2-Ketogluconate Reductase (2KGR) Assay (Direct):

  • Reaction Mixture: Buffer, NADPH, and the keto-acid substrate (2K6PG for KguD, or 2-KG for 2KGR).

  • Initiation: Start the reaction by adding the purified reductase.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺. The rate is directly proportional to the enzyme's activity.

Protocol: 2-Ketogluconate Transport Assay

Rationale: To confirm the function of a putative transporter (e.g., KguT), its ability to facilitate the uptake of 2-KG into the cell must be measured.[22]

Methodology:

  • Cell Preparation: Grow the wild-type strain and the putative transporter knockout strain to mid-log phase in a medium that induces the expression of the transport system (e.g., containing gluconate).

  • Assay:

    • Wash and resuspend the cells to a specific OD₆₀₀ in a minimal buffer.

    • Add 2-KG to the cell suspension to a known final concentration.

    • At various time points (e.g., 0, 1, 5, 10, 20 minutes), take an aliquot of the suspension and immediately centrifuge it through a layer of silicone oil to separate the cells from the medium.

    • Alternatively, quickly filter the cells and wash them to remove external medium.

  • Quantification: Measure the concentration of 2-KG remaining in the cell-free supernatant using a colorimetric assay or HPLC.[22]

  • Analysis: A significant decrease in extracellular 2-KG over time in the wild-type but not the knockout strain indicates active transport mediated by the identified gene.

Conclusion

The identification of genes involved in 2-ketogluconate catabolism is a solvable, multi-faceted problem. By strategically combining the unbiased power of forward genetics with the precision of reverse genetics and the high-throughput capabilities of functional genomics, researchers can efficiently move from an unknown organism to a set of high-confidence candidate genes. The final, indispensable step is rigorous biochemical validation, which provides unequivocal evidence of function. This integrated approach not only ensures the accuracy and trustworthiness of the findings but also provides a deep, mechanistic understanding of how microorganisms adapt to and utilize diverse carbon sources in their environment.

References

A Technical Guide to the Structural Elucidation of Calcium 2-Ketogluconate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth overview of the methodologies and analytical considerations for the structural elucidation of calcium 2-ketogluconate crystals. As a compound of significant interest in pharmaceutical and nutritional applications, a thorough understanding of its solid-state structure is paramount for quality control, formulation development, and regulatory compliance. This document outlines the critical experimental workflows, from material synthesis and crystallization to advanced characterization techniques, grounded in established scientific principles and field-proven insights.

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

This compound, the calcium salt of 2-keto-D-gluconic acid, is a stable and bioavailable form of calcium. Its efficacy and safety are intrinsically linked to its physicochemical properties, which are in turn dictated by its three-dimensional crystalline structure. The arrangement of atoms in the crystal lattice governs critical parameters such as solubility, dissolution rate, stability, and hygroscopicity. For drug development professionals, a definitive structural analysis is not merely an academic exercise; it is a cornerstone of robust product development, ensuring batch-to-batch consistency and predictable therapeutic performance.

Furthermore, the potential for polymorphism—the existence of multiple crystalline forms of the same compound—necessitates a rigorous analytical approach. Different polymorphs can exhibit distinct properties, and an unintended polymorphic transformation can have significant consequences for a drug product's quality and bioavailability. This guide, therefore, presents a holistic framework for the unambiguous structural elucidation of this compound, ensuring the identification and control of the desired solid form.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to structural elucidation begins with the synthesis of the target material and the subsequent growth of high-quality single crystals suitable for diffraction studies. The choices made during these initial steps are critical, as they directly influence the purity and crystalline nature of the resulting material.

Synthesis of this compound

A robust and reproducible synthesis is the first step in obtaining pure, crystalline material. A common laboratory-scale synthesis involves the neutralization of 2-keto-D-gluconic acid with a calcium source in an aqueous medium.

Experimental Protocol: Aqueous Synthesis of this compound

  • Reactant Preparation: Prepare an aqueous solution of 2-keto-D-gluconic acid (e.g., 10-15% w/v).

  • Neutralization: Slowly add a stoichiometric equivalent of calcium carbonate (CaCO₃) powder to the stirred solution.

    • Causality and Insight: The use of calcium carbonate is advantageous due to its low cost and the benign nature of its byproducts (H₂O and CO₂). The slow addition is crucial to control the effervescence, preventing loss of material. The reaction endpoint is easily visualized by the cessation of gas evolution.

  • Filtration: Upon completion of the reaction, filter the solution (e.g., using a 0.45 µm filter) to remove any unreacted starting material or other particulate impurities.

  • Solution Concentration: If necessary, gently heat the solution (e.g., to 40-50°C) under reduced pressure to concentrate it, thereby approaching the point of supersaturation required for crystallization.

Strategies for Single Crystal Growth

Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. Several methods can be employed, and an empirical, systematic approach is often required.

  • Slow Evaporation: The simplest method, where the filtered, saturated solution is left in a beaker covered with perforated film. The slow evaporation of the solvent over days or weeks gradually increases the concentration, leading to spontaneous nucleation and crystal growth.

  • Slow Cooling: A solution saturated at a slightly elevated temperature is allowed to cool slowly to room temperature. The decrease in solubility upon cooling provides the driving force for crystallization. The rate of cooling is a critical parameter; slower rates generally yield larger and higher-quality crystals.

  • Vapor Diffusion: This technique is highly effective for producing high-quality crystals from small amounts of material. A drop of the saturated this compound solution is placed on a siliconized cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the "anti-solvent," such as ethanol or isopropanol). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the this compound, inducing crystallization.[1]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Methods S1 Dissolve 2-keto-D-gluconic acid in H₂O S2 Add Stoichiometric CaCO₃ S1->S2 S3 Filter Solution S2->S3 S4 Supersaturation S3->S4 Saturated Aqueous Solution C1 Slow Evaporation S4->C1 C2 Slow Cooling S4->C2 C3 Vapor Diffusion (Anti-Solvent) S4->C3 Crystal Single Crystal C1->Crystal Nucleation & Growth C2->Crystal Nucleation & Growth C3->Crystal Nucleation & Growth

Caption: Workflow for the Synthesis and Crystallization of this compound.

A Multi-Technique Approach to Structural Characterization

A comprehensive and unambiguous structural elucidation relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic arrangement, other methods are essential for confirming bulk properties, assessing purity, and understanding the material's thermal behavior.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[2][3][4] It provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall molecular packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other visible defects, is selected under a microscope. It is mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.[2]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[3] For hydrated salts, data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and prevent solvent loss.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed by metrics such as the R-factor.

For this compound trihydrate, SC-XRD analysis has revealed an orthorhombic crystal system with the space group P2₁2₁2₁.

Table 1: Crystallographic Data for this compound Trihydrate

ParameterValueSource
Crystal SystemOrthorhombicIUCr Journals
Space GroupP2₁2₁2₁IUCr Journals
a10.438(5) ÅIUCr Journals
b18.368(9) ÅIUCr Journals
c9.545(4) ÅIUCr Journals
Z4IUCr Journals
Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint

While SC-XRD analyzes a single point, PXRD provides information about the bulk crystalline material. It is an indispensable tool for phase identification, purity assessment, and the detection of polymorphism.[5][6][7] The PXRD pattern of a material is a unique fingerprint.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites.

  • Data Acquisition: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The experimental PXRD pattern is compared with reference patterns from databases (like the ICDD's Powder Diffraction File) or with a pattern calculated from the single-crystal structure data to confirm the identity and phase purity of the bulk sample.[5][8]

  • Self-Validation: A crucial cross-validation step is to compare the experimental PXRD pattern of the bulk material with the pattern simulated from the SC-XRD data. A good match confirms that the single crystal is representative of the bulk sample.

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Bonds

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[9][10][11] They are excellent for confirming the presence of specific functional groups and can be highly sensitive to subtle changes in the crystalline environment, making them powerful tools for studying polymorphism.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation by the sample. It is particularly sensitive to polar functional groups like the hydroxyl (-OH) and carboxylate (-COO⁻) groups present in this compound.

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and provides complementary information to FTIR.

  • Insight: For a hydrated salt like this compound trihydrate, both techniques can provide valuable information about the state of the water molecules within the crystal lattice through the analysis of the O-H stretching and bending regions of the spectra.

Thermal Analysis (TGA and DSC): Assessing Stability and Hydration

Thermal analysis techniques are critical for characterizing the stability of the crystal and quantifying the amount of bound solvent (water of hydration).[12][13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For a hydrated salt, TGA can precisely determine the number of water molecules by measuring the mass loss upon heating.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as dehydration (endothermic process), melting, and polymorphic transitions.

Experimental Protocol: TGA/DSC Analysis of a Hydrated Salt

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is placed in an appropriate TGA or DSC pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., flowing nitrogen).

  • Data Interpretation: The TGA thermogram will show a stepwise mass loss corresponding to the dehydration. The DSC thermogram will show an endothermic peak for each dehydration event. The stoichiometry of the hydrate can be calculated from the percentage mass loss.

  • Trustworthiness: The combination of TGA and DSC provides a self-validating system. The mass loss observed in TGA should correspond to the thermal events seen in DSC, confirming that the observed endotherms are due to dehydration. For this compound trihydrate, a mass loss corresponding to three moles of water per mole of the calcium salt would be expected.

G cluster_core_techniques Core Analytical Techniques cluster_xrd_methods Diffraction Methods cluster_spec_methods Spectroscopic Methods cluster_thermal_methods Thermal Methods XRD X-ray Diffraction SCXRD Single-Crystal XRD (Atomic Structure) XRD->SCXRD PXRD Powder XRD (Bulk Phase ID) XRD->PXRD SPEC Vibrational Spectroscopy FTIR FTIR Spectroscopy SPEC->FTIR RAMAN Raman Spectroscopy SPEC->RAMAN THERMAL Thermal Analysis TGA TGA (Stoichiometry) THERMAL->TGA DSC DSC (Phase Transitions) THERMAL->DSC Elucidation Elucidation SCXRD->Elucidation Comprehensive Structural Elucidation PXRD->Elucidation Comprehensive Structural Elucidation FTIR->Elucidation Comprehensive Structural Elucidation RAMAN->Elucidation Comprehensive Structural Elucidation TGA->Elucidation Comprehensive Structural Elucidation DSC->Elucidation Comprehensive Structural Elucidation

Caption: A Multi-Technique Workflow for Comprehensive Structural Elucidation.

Conclusion: From Data to Knowledge

The structural elucidation of this compound crystals is a rigorous, multi-step process that demands a synergistic approach. By integrating the definitive structural information from single-crystal X-ray diffraction with confirmatory data from powder XRD, vibrational spectroscopy, and thermal analysis, a complete and unambiguous picture of the solid state emerges. This comprehensive characterization provides the foundational knowledge required for the development of safe, effective, and consistent pharmaceutical products. The methodologies and insights presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently navigate the complexities of solid-state chemistry and ensure the structural integrity of their materials.

References

The Microbial Production of 2-Keto-D-Gluconic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Keto-D-gluconic acid (2KGA), a versatile organic acid, holds significant importance as a key intermediate in various industrial processes, most notably in the synthesis of erythorbic acid (isoascorbic acid), a widely used antioxidant in the food and pharmaceutical industries.[1] Beyond this primary application, 2KGA serves as a valuable building block in the synthesis of diverse chemical compounds. While chemical synthesis routes exist, microbial fermentation has emerged as the preferred method for large-scale 2KGA production due to its efficiency, specificity, and utilization of renewable feedstocks.

This in-depth technical guide provides a comprehensive overview of the natural occurrence of 2KGA in microorganisms, delving into the intricate biochemical and genetic mechanisms that govern its synthesis. Furthermore, this guide offers practical, field-proven methodologies for the screening, identification, and quantification of 2KGA-producing microorganisms, equipping researchers and drug development professionals with the essential knowledge to harness the microbial potential for 2KGA production.

Biochemistry of 2-Keto-D-Gluconic Acid Production

The microbial synthesis of 2KGA from D-glucose is predominantly a periplasmic, two-step oxidation process. This extracellular conversion is a hallmark of several bacterial genera, preventing the immediate entry of glucose into the central carbon metabolism and leading to the accumulation of 2KGA in the fermentation broth.

The Periplasmic Oxidation Pathway

The direct oxidation of glucose to 2KGA is catalyzed by a sequence of two membrane-bound dehydrogenases located in the periplasmic space of Gram-negative bacteria:

  • Glucose Dehydrogenase (GDH): This pyrroloquinoline quinone (PQQ)-dependent enzyme initiates the pathway by oxidizing D-glucose to D-glucono-δ-lactone, which is then spontaneously or enzymatically hydrolyzed to D-gluconic acid.[2][3]

  • Gluconate Dehydrogenase (GADH): This flavin adenine dinucleotide (FAD)-dependent enzyme subsequently oxidizes D-gluconic acid at the C-2 position to yield 2-keto-D-gluconic acid.[4]

The electrons generated during these oxidation reactions are shuttled to the electron transport chain, typically via ubiquinone, contributing to the generation of a proton motive force and subsequent ATP synthesis.[3] This direct coupling to the respiratory chain is a key feature of this efficient oxidative pathway.

Periplasmic Oxidation of Glucose to 2KGA cluster_membrane Inner Membrane Glucose D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH) (PQQ-dependent) Gluconic_Acid D-Gluconic Acid Gluconolactone->Gluconic_Acid Hydrolysis Two_KGA 2-Keto-D-Gluconic Acid Gluconic_Acid->Two_KGA Gluconate Dehydrogenase (GADH) (FAD-dependent) ETC Electron Transport Chain (ETC) GDH_node GDH GDH_node->ETC e- GADH_node GADH GADH_node->ETC e-

Figure 1: Periplasmic oxidation pathway of D-glucose to 2-keto-D-gluconic acid.

Genetic Regulation of 2-Keto-D-Gluconic Acid Synthesis

The expression of the enzymes involved in 2KGA production is tightly regulated to ensure efficient carbon utilization. In model organisms like Pseudomonas putida, a complex regulatory network governs the expression of genes for glucose and gluconate catabolism.

Key transcriptional regulators, such as HexR and GnuR , play a pivotal role.[2] These regulators often act as repressors, and their activity is modulated by the presence of specific effector molecules, such as 2-keto-3-deoxy-6-phosphogluconate (KDPG), an intermediate of the Entner-Doudoroff pathway. The presence of glucose or gluconate in the medium typically leads to the induction of the genes encoding GDH and GADH, ensuring that the machinery for 2KGA production is synthesized when the substrate is available.

In Gluconobacter oxydans, the regulation is also linked to the metabolic state of the cell. The production of 2KGA and 5-keto-D-gluconic acid (5KGA) can be influenced by fermentation conditions such as pH and dissolved oxygen levels, which in turn affect the expression and activity of the respective dehydrogenases.[2][5]

Genetic Regulation of 2KGA Synthesis Glucose Glucose Gluconate Gluconate Glucose->Gluconate KDPG KDPG (Effector Molecule) Gluconate->KDPG HexR HexR (Repressor) KDPG->HexR inactivates GnuR GnuR (Repressor) KDPG->GnuR inactivates gdh_gene gdh gene HexR->gdh_gene represses gadh_gene gadh gene GnuR->gadh_gene represses GDH Glucose Dehydrogenase gdh_gene->GDH expresses GADH Gluconate Dehydrogenase gadh_gene->GADH expresses

Figure 2: Simplified model of the genetic regulation of 2KGA synthesis in Pseudomonas.

Screening and Identification of 2KGA-Producing Microorganisms

The discovery of novel and robust 2KGA-producing microorganisms is a continuous pursuit in industrial biotechnology. A systematic screening approach is crucial for isolating high-yield strains from diverse environmental sources.

Experimental Protocol: Screening for 2KGA Producers

This protocol outlines a general workflow for the enrichment and isolation of bacteria capable of producing 2KGA from glucose.

1. Enrichment Culture:

  • Objective: To selectively enrich for microorganisms that can utilize glucose and potentially produce organic acids.

  • Medium: Prepare an enrichment broth containing (per liter): 10-20 g glucose, 2 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g yeast extract, and 10 g CaCO₃. The calcium carbonate acts as a buffering agent to neutralize the acids produced, creating a favorable environment for acid-producing organisms.

  • Inoculum: Inoculate the broth with a small amount of the environmental sample (e.g., soil, rotting fruit, industrial effluent).

  • Incubation: Incubate at 25-30°C with shaking (150-200 rpm) for 3-5 days.

2. Isolation of Pure Cultures:

  • Objective: To obtain individual colonies from the enriched culture.

  • Procedure: After enrichment, perform serial dilutions of the broth and plate onto the same medium solidified with 1.5-2% agar.

  • Incubation: Incubate the plates at 25-30°C until colonies are visible.

3. Primary Screening on Indicator Plates:

  • Objective: To identify potential acid-producing colonies.

  • Procedure: Pick individual colonies and streak them onto indicator plates. A common indicator medium contains a pH indicator dye (e.g., bromocresol purple) that changes color in the presence of acid. Colonies that produce a significant color change are selected for further analysis.

4. Secondary Screening in Liquid Culture:

  • Objective: To confirm and quantify 2KGA production.

  • Procedure: Inoculate the selected colonies into small-scale liquid cultures (e.g., in shake flasks) using the same liquid medium as in the enrichment step.

  • Incubation: Incubate under the same conditions as the enrichment culture.

  • Analysis: After a defined incubation period (e.g., 48-72 hours), withdraw samples for the quantification of residual glucose and produced 2KGA using methods such as High-Performance Liquid Chromatography (HPLC).

Screening Workflow for 2KGA Producers Enrichment Enrichment Culture (Glucose, CaCO₃) Isolation Isolation on Agar Plates Enrichment->Isolation Primary_Screening Primary Screening (Indicator Plates) Isolation->Primary_Screening Secondary_Screening Secondary Screening (Shake Flasks) Primary_Screening->Secondary_Screening Analysis Quantification (HPLC) Secondary_Screening->Analysis Identification Strain Identification (16S rRNA sequencing) Analysis->Identification High Producers

Figure 3: General workflow for screening 2KGA-producing microorganisms.

Quantification of 2-Keto-D-Gluconic Acid

Accurate quantification of 2KGA is essential for monitoring fermentation processes and evaluating strain performance. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Experimental Protocol: HPLC Analysis of 2KGA

This protocol provides a standard method for the quantification of 2KGA in fermentation broth.

1. Sample Preparation:

  • Objective: To remove cells and particulate matter from the fermentation broth that could interfere with the HPLC analysis.

  • Procedure:

    • Withdraw a sample (e.g., 1 mL) from the fermentation broth.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.[6]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6][7]

2. HPLC Conditions:

  • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column, is commonly used.[8]

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is typically employed.[8]

  • Flow Rate: A flow rate of 0.5-0.6 mL/min is standard.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 60-65°C, to ensure reproducible separation.

  • Detection: Detection is most commonly achieved using a Refractive Index (RI) detector or a UV detector set at a low wavelength (e.g., 210 nm).[9]

3. Quantification:

  • Calibration Curve: Prepare a series of standard solutions of 2KGA of known concentrations.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Calculation: Determine the concentration of 2KGA in the samples by comparing their peak areas to the calibration curve.

Prominent 2KGA-Producing Microorganisms

A variety of microorganisms, primarily bacteria, have been identified and engineered for the production of 2KGA. The table below summarizes some of the key producers and their reported production metrics.

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Pseudomonas plecoglossicida JUIM01Glucose205.670.9536.86[4]
Pseudomonas fluorescens AR4Corn Starch Hydrolysate135.920.9518.83[10]
Gluconobacter oxydans (engineered)D-Gluconic Acid453.30.95310.07[11][12]
Gluconobacter oxydans (engineered)D-Glucose3210.99117.83[11][12][13]
Klebsiella pneumoniaeGlucose1861.05-
Arthrobacter globiformisDextrose Monohydrate159.050.976.63

Note: The production metrics can vary significantly based on the specific strain, fermentation conditions, and process (batch, fed-batch, continuous).

Conclusion and Future Outlook

The microbial production of 2-keto-D-gluconic acid represents a mature and efficient biotechnological process with significant industrial applications. A thorough understanding of the underlying biochemical pathways, their genetic regulation, and robust methodologies for strain screening and process monitoring are paramount for further advancements in this field. Future research will likely focus on the development of novel, non-model microorganisms with enhanced substrate tolerance and productivity, the application of metabolic engineering and synthetic biology tools to optimize production strains, and the utilization of low-cost, sustainable feedstocks to improve the economic viability of 2KGA production. The continuous refinement of fermentation and downstream processing technologies will further solidify the position of microbial fermentation as the cornerstone of industrial 2KGA synthesis.

References

Molecular formula and CAS number for Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Calcium 2-Ketogluconate for Researchers and Drug Development Professionals

Abstract

This compound is a specialized organic calcium salt gaining significant traction in the fields of biotechnology, cosmetics, and scientific research. Unlike the more common supplement Calcium Gluconate, the biological activity of this compound is largely attributed to its anionic component, 2-keto-D-gluconic acid (2KGA), a key bacterial metabolite.[1] This guide provides a comprehensive technical overview of its chemical identity, biotechnological production, mechanisms of action, and critical analytical methodologies for its quantification and quality control. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to support advanced applications of this versatile compound.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible research and development. This section details the essential identifiers for this compound.

Nomenclature and Chemical Formula

The compound is most commonly referred to as this compound or Calcium 2-keto-D-gluconate.[2] Chemically, it is the calcium salt of 2-keto-D-gluconic acid.

There are two molecular formulas commonly encountered, which represent the same molecule in different ways:

  • Hemiecalcium Salt: C₆H₉O₇ • ½Ca.[1] This notation correctly indicates that two singly charged 2-ketogluconate anions are required to balance the charge of one doubly charged calcium cation (Ca²⁺).

  • Full Salt: C₁₂H₁₈CaO₁₄.[3][4] This formula represents the complete, neutral salt complex, consisting of two 2-ketogluconate molecules and one calcium atom.

The IUPAC name, calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate) , confirms the 2:1 stoichiometry of the anion to the cation.[3]

Key Identifiers and Physicochemical Properties

Accurate identification and handling require knowledge of the compound's specific registry numbers and physical characteristics. This data is summarized in the table below.

Identifier / Property Value Source(s)
CAS Registry Number 3470-37-9[1][2][3]
Molecular Weight 426.34 g/mol [3][4]
Synonyms 2-keto D-Gluconate, 2-KGA, Calcium ketogluconate[1][2][3]
Appearance White solid or powder[1]
Solubility Soluble in water (approx. 49-51 mg/mL)
Purity (Typical) ≥95% - ≥99%[1]
Storage Temperature -20°C or 2-8°C for long-term stability[1]

Biotechnological Production via Microbial Fermentation

The industrial production of this compound is a prime example of white biotechnology, leveraging microbial metabolism for efficient and specific chemical synthesis.[5] Chemical methods are often hampered by low yields and the high cost of catalysts, making fermentation the preferred industrial route.[5]

Causality of Method Choice: Why Fermentation?

Microbial fermentation is chosen for its high specificity and efficiency. Strains of bacteria, particularly from the Gluconobacter and Pseudomonas genera, possess membrane-bound dehydrogenases that can directly oxidize D-glucose to 2-keto-D-gluconic acid with remarkable performance and high substrate tolerance.[1][5][6] This biological pathway avoids the need for harsh chemical oxidants and complex purification steps associated with traditional organic synthesis.

Production Workflow

The conversion of a simple sugar like glucose into a high-value specialty chemical follows a well-defined bioprocessing workflow. The diagram below illustrates the key stages, from substrate preparation to final product isolation.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Glucose Glucose Substrate Media Media Preparation (Nutrients, pH adjustment) Glucose->Media Sterilization Sterilization (Autoclave) Media->Sterilization Bioreactor Bioreactor (Controlled Aeration, Temp, pH) Sterilization->Bioreactor Inoculum Inoculum Culture (e.g., Pseudomonas plecoglossicida) Inoculum->Bioreactor Centrifugation Cell Separation (Centrifugation/Filtration) Bioreactor->Centrifugation Harvest Precipitation Precipitation (Addition of CaCO₃) Centrifugation->Precipitation Supernatant Purification Purification & Drying Precipitation->Purification FinalProduct This compound (>97% Purity) Purification->FinalProduct

Caption: Biotechnological production workflow for this compound.

Experimental Protocol: Fed-Batch Fermentation

This protocol is based on established methods for high-yield production of 2-keto-D-gluconic acid (2KGA).[5]

  • Immobilization of Cells (Self-Validating Step):

    • Rationale: Immobilizing resting cells (e.g., Pseudomonas plecoglossicida) in a carrier like calcium alginate enhances cell reusability and productivity, creating a more robust and cost-effective system.[5]

    • Procedure: Mix a dense culture of resting cells with a sterile sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads. Wash the beads with sterile saline.

  • Bioreactor Setup:

    • Prepare the fermentation medium containing a starting concentration of D-glucose and necessary nutrients.

    • Add the immobilized cell beads to the bioreactor.

    • Maintain critical parameters: pH (e.g., 5.0-6.0), temperature (e.g., 30°C), and a high aeration rate (e.g., 2.8-3.5 L/min), as the conversion is an oxidative process.[5]

  • Fed-Batch Operation:

    • Rationale: A fed-batch strategy, where a concentrated glucose solution is continuously or sequentially added, prevents substrate inhibition and maintains high cell activity, leading to higher final product concentrations.

    • Monitor the glucose concentration using HPLC or a biosensor. As glucose is consumed, feed a concentrated solution to maintain the optimal level.

  • Product Recovery:

    • After fermentation (typically 48-52 hours), separate the immobilized beads from the broth.[5]

    • To the cell-free supernatant containing 2KGA, slowly add calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to neutralize the acid and precipitate this compound, which has lower solubility.

    • Collect the precipitate by filtration, wash with cold ethanol to remove impurities, and dry under vacuum.

Mechanism of Action and Biological Significance

While any soluble calcium salt can increase extracellular calcium levels, the unique bioactivity of this compound lies in the anion's ability to modulate specific cellular processes, particularly in dermal fibroblasts.

Primary Application: Dermal Health and Anti-Aging

In cosmetic and dermatological applications, this compound is marketed as a skin elasticity enhancer.[7] Its mechanism is centered on the stimulation of two critical components of the skin's extracellular matrix (ECM):

  • Hyaluronic Acid (HA) Synthesis: HA is a glycosaminoglycan crucial for skin hydration and volume. This compound has been shown to stimulate its production.

  • Elastin Synthesis: Elastin is a protein that provides skin with its elasticity and ability to recoil. The compound promotes the synthesis of elastin, helping to combat the loss of firmness associated with aging.[7]

This dual-action results in a measurable improvement in skin elasticity and a reduction in signs of cutaneous fatigue.[7]

G C2KG Calcium 2-Ketogluconate Receptor Cell Surface Receptor (Hypothesized) C2KG->Receptor Cascade Intracellular Signaling Cascade Receptor->Cascade Nucleus Nucleus Cascade->Nucleus HAS2 HAS2 Gene (Hyaluronan Synthase 2) Nucleus->HAS2 Upregulation ELN ELN Gene (Elastin) Nucleus->ELN Upregulation HA Hyaluronic Acid Synthesis HAS2->HA Elastin Elastin Synthesis ELN->Elastin Result Improved Skin Hydration & Elasticity HA->Result Elastin->Result

Caption: Hypothesized mechanism for stimulating ECM components in dermal fibroblasts.

Role as a Biochemical Intermediate

This compound serves as a direct precursor in the biotechnological synthesis of D-erythorbic acid (isoascorbic acid), an important antioxidant and food preservative.[1][5] This application leverages the compound as a stable, easily produced intermediate.

Quality Control and Analytical Methodologies

For any application, particularly in drug development and cosmetics, rigorous quality control is non-negotiable. The identity, purity, and concentration of this compound must be verified using validated analytical methods.

Protocol: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying 2KGA and related impurities.[5]

  • System & Reagents:

    • Chromatograph: An HPLC system equipped with a suitable detector (e.g., Refractive Index or UV detector).

    • Column: A specialty column such as a Hypersil SAX (Strong Anion Exchange) or a column for organic acids is often used.[5]

    • Mobile Phase: An aqueous buffer, such as a potassium phosphate (KH₂PO₄) solution adjusted to an acidic pH (e.g., pH 3.0).[5]

    • Standard: A certified reference standard of this compound.

  • Sample Preparation:

    • Accurately weigh a sample of the material.

    • Dissolve and dilute it to a known concentration (e.g., 1-5 mg/mL) in deionized water.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Chromatographic Run & Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms. The product is identified by comparing the retention time of the major peak in the sample to that of the standard.[5]

    • Calculate the purity and concentration by comparing the peak area of the sample to the peak area of the standard (external standard method).

Protocol: Calcium Content by Complexometric Titration

This method validates the inorganic component of the salt, ensuring the correct stoichiometry.[8]

  • Principle of Causality: This is a classic, robust method for quantifying metal ions. Calcium ions (Ca²⁺) form a stable, colored complex with a specific indicator at an alkaline pH. Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, is used as the titrant. EDTA will preferentially bind to the Ca²⁺ ions, displacing the indicator. The endpoint is a sharp color change, signifying that all Ca²⁺ has been chelated by the EDTA.[8]

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in deionized water.

    • Add a small amount of dilute HCl to ensure complete dissolution.[8]

    • Raise the pH of the solution to alkaline (pH > 12) by adding a strong base like NaOH.

    • Add a specific calcium indicator, such as hydroxy naphthol blue.[8] The solution will turn a specific color (e.g., reddish-pink).

    • Titrate the solution with a standardized 0.05 M EDTA solution.

    • The endpoint is reached when the solution turns a distinct, permanent blue color.[8]

    • Calculate the calcium content based on the volume of EDTA titrant used.

References

Methodological & Application

High-Yield Production of Calcium 2-Ketogluconate via Fermentation with Gluconobacter oxydans

Author: BenchChem Technical Support Team. Date: January 2026

[Application Notes and Protocols]

Introduction

Calcium 2-ketogluconate (Ca-2KGA) is a versatile organic acid salt with significant applications in the pharmaceutical, food, and cosmetic industries. It serves as a crucial intermediate in the synthesis of isoascorbic acid, a widely used antioxidant and food preservative. Microbial fermentation has emerged as the most efficient and commercially viable method for 2-KGA production, offering high selectivity and yield compared to chemical synthesis routes.[1][2] Among the various microorganisms capable of this bioconversion, Gluconobacter oxydans stands out due to its robust oxidative capabilities and well-characterized metabolic pathways.[3][4]

This document provides a comprehensive guide to the fermentation process for producing this compound using Gluconobacter oxydans. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, insights into process optimization, and a thorough understanding of the underlying biochemical principles.

The Microorganism: Gluconobacter oxydans

Gluconobacter oxydans is an obligate aerobe belonging to the acetic acid bacteria group. A key characteristic of this bacterium is its powerful periplasmic oxidation system, which incompletely oxidizes a wide range of sugars and alcohols. This metabolic trait is central to its application in industrial biotransformations. In the context of 2-KGA production, G. oxydans employs a series of membrane-bound dehydrogenases to sequentially oxidize D-glucose to D-gluconic acid and then to 2-keto-D-gluconic acid.[5][6]

Biochemical Pathway of 2-Ketogluconate Production

The conversion of D-glucose to 2-keto-D-gluconic acid in Gluconobacter oxydans is a two-step oxidative process occurring in the periplasmic space. This localization is advantageous as it minimizes substrate and product inhibition within the cytoplasm.

  • Step 1: Glucose to Gluconic Acid: D-glucose is first oxidized to D-gluconic acid by a membrane-bound glucose dehydrogenase (GDH).[5]

  • Step 2: Gluconic Acid to 2-Ketogluconic Acid: The resulting D-gluconic acid is then further oxidized to 2-keto-D-gluconic acid by a membrane-bound gluconate-2-dehydrogenase (GA2DH).[3][7]

It's important to note that G. oxydans can also produce 5-keto-D-gluconic acid (5KGA) from gluconic acid, catalyzed by a different dehydrogenase.[4] Therefore, strain selection and optimization of fermentation conditions are critical to maximize the yield of the desired 2KGA isomer. Some mutant strains of G. oxydans have been developed that lack gluconate-2-dehydrogenase, leading to the exclusive production of 5KGA.[8]

2-KGA_Pathway D_Glucose D-Glucose Gluconic_Acid D-Gluconic Acid D_Glucose->Gluconic_Acid Glucose Dehydrogenase (GDH) Two_KGA 2-Keto-D-Gluconic Acid Gluconic_Acid->Two_KGA Gluconate-2-Dehydrogenase (GA2DH) Five_KGA 5-Keto-D-Gluconic Acid Gluconic_Acid->Five_KGA Gluconate-5-Dehydrogenase

Caption: Biochemical pathway of D-glucose oxidation to 2-keto-D-gluconic acid in Gluconobacter oxydans.

Fermentation Process Workflow

The overall workflow for this compound production can be divided into three main stages: Upstream Processing, Fermentation (Biotransformation), and Downstream Processing.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection & Maintenance Media_Prep Media Preparation & Sterilization Strain_Selection->Media_Prep Inoculum_Dev Inoculum Development Media_Prep->Inoculum_Dev Bioreactor_Op Bioreactor Operation & Control Inoculum_Dev->Bioreactor_Op Cell_Removal Cell Removal Bioreactor_Op->Cell_Removal Purification Product Purification & Concentration Cell_Removal->Purification Crystallization Crystallization & Drying Purification->Crystallization Final_Product Final Product: this compound Crystallization->Final_Product

Caption: Overall workflow for this compound production.

Detailed Protocols

Part 1: Upstream Processing

1.1 Strain Selection and Maintenance

  • Strain: Gluconobacter oxydans (e.g., DSM 2003, ATCC 9937). The choice of strain is critical, as different strains exhibit varying efficiencies in producing 2KGA versus 5KGA.[3]

  • Maintenance Medium: Mannitol Agar (Mannitol 25 g/L, Yeast Extract 5 g/L, Peptone 3 g/L, Agar 15 g/L).

  • Protocol:

    • Streak the G. oxydans culture on Mannitol Agar plates.

    • Incubate at 30°C for 48-72 hours until colonies are well-formed.

    • Store plates at 4°C for short-term storage (up to 4 weeks).

    • For long-term storage, prepare glycerol stocks (20% v/v glycerol) from a fresh liquid culture and store at -80°C.

1.2 Inoculum Development

  • Seed Culture Medium: Mannitol 25 g/L, Yeast Extract 5 g/L, Peptone 3 g/L.

  • Protocol:

    • Inoculate a single colony from a fresh plate into a 250 mL flask containing 50 mL of seed culture medium.

    • Incubate at 30°C on a rotary shaker at 220 rpm for 24 hours.[9]

    • This primary seed culture is then used to inoculate a larger volume for the main fermenter. A typical inoculation volume is 10% (v/v).[10]

Part 2: Fermentation

2.1 Fermentation Medium

A well-defined medium is crucial for optimal growth and product formation. The following table outlines a typical fermentation medium composition.

ComponentConcentration (g/L)Purpose
D-Glucose100 - 200Carbon Source/Substrate
Yeast Extract5 - 10Nitrogen Source, Vitamins, Growth Factors
(NH₄)₂SO₄1.5Nitrogen Source
KH₂PO₄1.0Phosphorus Source, Buffering Agent
MgSO₄·7H₂O0.5Cofactor for Enzymes
CaCO₃20 - 30pH Buffering Agent (Neutralizes produced acid)

Rationale: The high concentration of glucose serves as the primary substrate for conversion. Yeast extract provides essential nutrients for robust cell growth. Calcium carbonate is critical for neutralizing the gluconic and 2-ketogluconic acids produced, maintaining the pH within the optimal range for enzymatic activity and cell viability.[9]

2.2 Bioreactor Operation and Control

  • Fermenter: A 5 L stirred-tank bioreactor is suitable for lab-scale production.

  • Protocol:

    • Prepare and sterilize the fermenter containing the fermentation medium.

    • Inoculate with the seed culture (10% v/v).

    • Maintain the fermentation under the following optimized parameters:

ParameterOptimal RangeRationale & Control Strategy
Temperature30°COptimal for G. oxydans growth and enzyme activity. Controlled via a heating/cooling jacket.[3]
pH5.5 - 6.0Crucial for the activity of membrane-bound dehydrogenases. Controlled by the initial addition of CaCO₃ and, if necessary, automated addition of NaOH or Ca(OH)₂.[3][11]
Agitation600 - 800 rpmEnsures homogeneity and enhances oxygen transfer from the gas to the liquid phase.[3][12]
Aeration1.0 - 1.5 vvmAs an obligate aerobe, G. oxydans requires a high oxygen supply for its oxidative metabolism. Dissolved oxygen (DO) should be maintained above 20% saturation.[3][12]
Fermentation Time48 - 96 hoursMonitored by analyzing substrate consumption and product formation.[11]

Causality Behind Choices: The bioconversion is a highly aerobic process. Insufficient oxygen supply is a common rate-limiting factor.[11] Therefore, maintaining a high dissolved oxygen level through optimized agitation and aeration is paramount for achieving high productivity. The pH control is equally critical; a drop in pH due to acid accumulation can inhibit enzyme activity and cell growth.

Part 3: Downstream Processing

3.1 Cell Removal

  • Protocol:

    • At the end of the fermentation, harvest the broth.

    • Separate the bacterial cells from the supernatant containing the dissolved this compound. This can be achieved by centrifugation (e.g., 10,000 x g for 20 minutes) or microfiltration.

3.2 Purification and Crystallization

  • Protocol:

    • The cell-free supernatant will contain unreacted CaCO₃ and other media components. Acidify the supernatant slightly with sulfuric acid to dissolve the remaining CaCO₃, followed by filtration to remove the resulting calcium sulfate.

    • The clarified solution can be concentrated under vacuum to increase the product concentration.

    • Cool the concentrated solution to induce crystallization of this compound.

    • The crystals are then harvested by filtration and washed with cold ethanol to remove impurities.

    • Dry the final product under vacuum at a moderate temperature.

Analytical Methods for Process Monitoring

4.1 Quantification of Substrates and Products

Regular monitoring of glucose consumption and 2-ketogluconate formation is essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification.[13][14]

  • HPLC System:

    • Column: A suitable ion-exchange or reversed-phase column.

    • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

    • Detector: Refractive Index (RI) or UV detector (at ~210 nm).

  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells, and dilute the supernatant with the mobile phase before injection.

4.2 Cell Growth Measurement

Cell growth can be monitored by measuring the optical density (OD) of the culture at 600 nm (OD₆₀₀) using a spectrophotometer.

Process Optimization and Troubleshooting

  • Low Yield:

    • Cause: Insufficient aeration, suboptimal pH, or nutrient limitation.

    • Solution: Increase agitation and/or aeration rate to maintain DO > 20%. Ensure robust pH control. Analyze media components for potential limitations.

  • Byproduct Formation (5KGA):

    • Cause: Strain-specific characteristics.

    • Solution: Select a strain known for high 2KGA selectivity. Genetic engineering to knock out the 5-ketogluconate dehydrogenase can also be an effective strategy.

  • Foaming:

    • Cause: High protein content in the medium (e.g., from yeast extract) combined with high agitation and aeration.

    • Solution: Add a sterile antifoaming agent as needed.

Conclusion

The fermentation of D-glucose to this compound by Gluconobacter oxydans is a robust and efficient bioprocess. Success hinges on the careful selection of a high-producing strain and the stringent control of key fermentation parameters, particularly pH and dissolved oxygen. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to establish and optimize this valuable biotransformation process.

References

Application Note: A Validated HPLC Method for the Quantification of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calcium 2-ketogluconate. This compound is a key ingredient in the cosmetic industry, valued for its ability to enhance skin elasticity, and its accurate quantification is crucial for quality control and formulation development.[1][2][3] The described method utilizes ion-exclusion chromatography, a widely accepted technique for the analysis of organic acids, ensuring high selectivity and sensitivity.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles of the method, a detailed experimental protocol, and a full validation summary in accordance with industry standards.

Introduction

This compound, the calcium salt of 2-keto-D-gluconic acid, is a biotechnologically derived active ingredient.[3] It is recognized for its role in stimulating the synthesis of hyaluronic acid and elastin in the skin, thereby improving skin elasticity and reducing signs of aging.[3] Given its application in cosmetic and potentially pharmaceutical formulations, a reliable and accurate analytical method for its quantification is essential to ensure product quality, efficacy, and safety.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of organic acids. The choice of chromatographic mode is critical for achieving the desired separation. For polar analytes like organic acids, ion-exclusion chromatography and reversed-phase chromatography are the most common approaches.[4] Ion-exclusion chromatography, which separates analytes based on their pKa, is particularly well-suited for separating organic acids from neutral compounds like sugars, which may be present in fermentation broths or cosmetic formulations.[4][5][6]

This application note describes an isocratic HPLC method using an ion-exclusion column with UV detection for the quantification of this compound. The method is designed to be simple, rapid, and reproducible, making it suitable for routine quality control analysis.

Principle of the Method

The analytical method is based on ion-exclusion chromatography. The stationary phase is a sulfonated polystyrene-divinylbenzene resin in the hydrogen form. In the acidic mobile phase, organic acids like 2-keto-D-gluconic acid are protonated and exist in their neutral form. This allows them to partition into the pores of the stationary phase, leading to their retention. Stronger acids, which are more ionized, experience greater electrostatic repulsion from the negatively charged sulfonate groups on the resin surface and are therefore excluded from the pores and elute earlier. Neutral molecules, such as sugars, are not excluded and elute later. The analytes are detected by their absorbance in the low UV region (210 nm), which is characteristic of the carboxylic acid functional group.[4]

Materials and Reagents

  • This compound standard: (Purity ≥ 97%)

  • Sulfuric acid (H₂SO₄): ACS grade or higher

  • Water: HPLC grade or Milli-Q

  • Acetonitrile (ACN): HPLC grade (for system flushing)

  • Methanol (MeOH): HPLC grade (for system flushing)

  • Syringe filters: 0.45 µm, nylon or PVDF

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm, 9 µm (or equivalent)
Mobile Phase 0.005 M Sulfuric Acid in HPLC grade water
Flow Rate 0.6 mL/min
Column Temperature 55 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Rationale for Chromatographic Conditions:

  • Column: The Aminex HPX-87H column is specifically designed for the analysis of organic acids and offers excellent separation of these compounds from carbohydrates and other sample matrix components.[7][8][9]

  • Mobile Phase: A dilute solution of sulfuric acid provides an acidic environment (pH ~2) to ensure that the 2-keto-D-gluconic acid is in its undissociated form, allowing for retention by the ion-exclusion mechanism.[5][7][8]

  • Flow Rate: A flow rate of 0.6 mL/min provides a good balance between analysis time and separation efficiency.

  • Column Temperature: An elevated column temperature of 55 °C reduces the viscosity of the mobile phase, improves peak shape, and enhances resolution.[5]

  • Detection Wavelength: 210 nm is a common wavelength for the detection of the carboxyl group in organic acids, providing good sensitivity.[10]

Experimental Protocol

Preparation of Mobile Phase
  • Carefully add 0.27 mL of concentrated sulfuric acid to approximately 500 mL of HPLC grade water in a 1 L volumetric flask.

  • Bring the volume to 1 L with HPLC grade water and mix thoroughly.

  • Degas the mobile phase using vacuum filtration or sonication before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple aqueous solution or a cosmetic formulation with a simple base:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the mobile phase to achieve a theoretical concentration of this compound within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for 2-keto-D-gluconic acid.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.005 M H₂SO₄) HPLC HPLC System (Aminex HPX-87H, 55°C) MobilePhase->HPLC Standard Standard Solutions (10-200 µg/mL) Injection Inject Samples (10 µL) Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection HPLC->Injection Detection UV Detection (210 nm) Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Workflow for the HPLC quantification of this compound.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample solution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the standard is spiked into a sample at different concentration levels. The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The relative standard deviation (RSD) for precision should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Typical Results

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98 - 102 %99.5 %
Repeatability (% RSD) ≤ 2 %0.8 %
Intermediate Precision (% RSD) ≤ 2 %1.2 %
LOD (µg/mL) Report Value2.5 µg/mL
LOQ (µg/mL) Report Value7.5 µg/mL

Alternative and Complementary Methods

While ion-exclusion chromatography is a robust method, other HPLC techniques can also be employed for the analysis of this compound.

  • Reversed-Phase HPLC: This can be achieved using a C18 column with an acidic mobile phase, often containing an organic modifier like methanol or acetonitrile.[5][11] This method is widely available but may require careful optimization to achieve adequate retention of the polar 2-keto-D-gluconic acid.

  • Amino Column HPLC: An amino-propyl stationary phase can also be used for the separation of organic acids, typically with a phosphate buffer as the mobile phase.[10]

  • Detection by Refractive Index (RI): RI detection is a universal detection method that can be used in conjunction with ion-exclusion chromatography, especially when analyzing samples that do not have a strong UV chromophore.[7][8]

  • Derivatization: For enhanced sensitivity and selectivity, especially in complex matrices, derivatization of the keto group with a fluorescent tag like o-phenylenediamine (OPD) can be employed, followed by fluorescence detection.[12]

Troubleshooting

IssuePotential CauseSolution
Poor Peak Shape Column contamination, improper mobile phase pHFlush the column with a stronger solvent, ensure the mobile phase pH is sufficiently low (around 2).
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuationsPrepare fresh mobile phase, ensure the column oven is maintaining a stable temperature.
Low Sensitivity Detector lamp aging, incorrect wavelengthReplace the detector lamp, verify the detector wavelength is set to 210 nm.
Ghost Peaks Contaminated mobile phase or sample carryoverUse fresh, high-purity mobile phase, implement a needle wash step in the autosampler method.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of ion-exclusion chromatography with UV detection offers excellent selectivity and sensitivity for this application. The method is straightforward to implement and can be readily validated for use in quality control and research environments.

References

Using Calcium 2-ketogluconate to stimulate hyaluronic acid synthesis in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Stimulating Hyaluronic Acid Synthesis In Vitro Using Calcium 2-Ketogluconate

Audience: Researchers, scientists, and drug development professionals.

Authored By: Gemini, Senior Application Scientist

Abstract

Hyaluronic acid (HA) is a critical glycosaminoglycan in the extracellular matrix (ECM), integral to skin hydration, viscoelasticity, and tissue repair. Its production, primarily driven by hyaluronan synthase 2 (HAS2) in dermal fibroblasts, declines with age, contributing to visible signs of aging such as wrinkles and loss of elasticity.[1][2] This document provides a comprehensive guide to utilizing this compound (Ca-2KG), a biocompatible molecule, to stimulate HA synthesis in vitro. We present the scientific rationale, detailed experimental protocols for treating human dermal fibroblast cultures, and robust methodologies for quantifying changes in HA production and gene expression. These application notes are designed to equip researchers with the necessary tools to investigate the efficacy of Ca-2KG as a potential agent in dermatology and cosmetic science.

Scientific Rationale & Proposed Mechanism of Action

Hyaluronic acid synthesis is a dynamic cellular process tightly regulated by the availability of precursors and the expression and activity of hyaluronan synthase (HAS) enzymes.[3] In human skin, HAS2 is the predominant isoform responsible for producing the high-molecular-weight HA that constitutes the bulk of the dermal ECM.[4][5] The stimulation of HAS2 activity is therefore a primary target for interventions aimed at restoring skin's youthful biomechanical properties.

This compound is proposed to enhance HA synthesis through a dual-action mechanism:

  • Calcium-Mediated Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a multitude of cellular processes in fibroblasts, including proliferation and ECM synthesis.[6] An influx of extracellular calcium or its release from intracellular stores can trigger signaling cascades. The calcium-sensing receptor (CaSR), present on keratinocytes and potentially influencing fibroblasts, can activate pathways like phospholipase C (PLC), which in turn can influence mitogen-activated protein kinase (MAPK) pathways such as ERK and p38.[7][8] These pathways have been shown to be necessary for the regulation of HAS2 gene expression.[9]

  • Metabolic Support: As a derivative of gluconic acid, 2-ketogluconate can enter cellular metabolic pathways, potentially supporting the energy-intensive process of HA synthesis and the production of UDP-sugar precursors (UDP-glucuronic acid and UDP-N-acetylglucosamine) required by HAS enzymes.[3][10]

This proposed mechanism suggests that Ca-2KG acts as both a signaling molecule and a metabolic substrate to upregulate the genetic and enzymatic machinery responsible for HA production.

G cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output Ca2KG Calcium 2-Ketogluconate CaSR Calcium-Sensing Receptor (CaSR) Ca2KG->CaSR Activates Precursors UDP-Sugar Precursors Ca2KG->Precursors Metabolic Support Signaling Signaling Cascades (e.g., PLC, ERK/p38 MAPK) CaSR->Signaling Initiates HAS2_enzyme HAS2 Enzyme HA Hyaluronic Acid Synthesis HAS2_enzyme->HA Produces HAS2_gene HAS2 Gene Transcription Signaling->HAS2_gene Precursors->HAS2_enzyme Substrates HAS2_gene->HAS2_enzyme Translates to

Figure 1: Proposed signaling pathway for Ca-2KG-mediated HA synthesis.

Experimental Design and Workflow

The overall objective is to quantify the dose-dependent effect of this compound on hyaluronic acid production by human dermal fibroblasts (HDFs). The workflow involves culturing HDFs, treating them with a range of Ca-2KG concentrations, and subsequently measuring HA in the culture supernatant and HAS2 gene expression in the cell lysate.

G cluster_harvest 3. Sample Harvest cluster_analysis 4. Analysis start Start: Primary Human Dermal Fibroblasts (HDFs) culture 1. Cell Culture Seed HDFs in plates and allow to adhere (24h) start->culture treat 2. Treatment Apply Ca-2KG at various concentrations (e.g., 0-1000 µM) Incubate for 48-72h culture->treat supernatant Collect Culture Supernatant treat->supernatant cells Lyse Remaining Cells treat->cells elisa Quantify Extracellular HA (ELISA Assay) supernatant->elisa qpcr Measure HAS2 mRNA (qRT-PCR) cells->qpcr protein_assay Normalize to Total Protein or Cell Count cells->protein_assay end End: Data Interpretation & Statistical Analysis elisa->end qpcr->end protein_assay->elisa protein_assay->qpcr

Figure 2: High-level experimental workflow.

Materials and Reagents

Item Description / Recommended Source
Cell Line Primary Human Dermal Fibroblasts (HDFs) from a reputable cell bank (e.g., ATCC, Lonza). Using cells from donors of various ages can provide additional insights.[1]
Active Compound This compound, >97% purity (e.g., StimulHyal™ or equivalent).[11]
Culture Media Fibroblast Growth Medium (FGM), e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
Reagents Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO) for stock solution, Nuclease-free water.
Assay Kits Hyaluronic Acid DuoSet ELISA Kit (e.g., R&D Systems) or similar competitive binding assay.[12]
BCA Protein Assay Kit for data normalization.
RNA extraction kit (e.g., Qiagen RNeasy), cDNA synthesis kit, and SYBR Green qPCR Master Mix.
Consumables T-75 culture flasks, 24-well or 48-well tissue culture plates, sterile pipette tips, serological pipettes, microcentrifuge tubes, qPCR plates.
Equipment Biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope, centrifuge, microplate reader (for ELISA and protein assay), real-time PCR system.

Detailed Experimental Protocols

Protocol 1: Human Dermal Fibroblast Culture
  • Rationale: Primary HDFs are the key cell type responsible for producing the skin's ECM, making them the most physiologically relevant model for this investigation.[13]

  • Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer to a sterile tube containing 10 mL of pre-warmed FGM. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh FGM.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and culture in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the culture medium every 2-3 days. Monitor cell morphology and confluency daily.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize with FGM, centrifuge, and re-seed into new flasks or experimental plates at a recommended density of 1.5 x 10⁴ to 2.5 x 10⁴ cells/cm².

    • Expert Insight: Avoid using cells at a high passage number (>10) to prevent replicative senescence, which can alter metabolic activity and HA production.

Protocol 2: Treatment with this compound
  • Rationale: A dose-response study is essential to determine the optimal concentration of Ca-2KG for stimulating HA synthesis and to identify any potential cytotoxicity at high concentrations.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO or water (check solubility data from the supplier).[11] Sterilize through a 0.22 µm filter. Aliquot and store at -20°C.

  • Cell Plating for Experiment: Seed HDFs into 24-well plates at a density of 5 x 10⁴ cells/well in 0.5 mL of FGM. Allow cells to attach and grow for 24 hours.

  • Treatment Preparation: After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) to reduce background effects from serum components. Prepare serial dilutions of Ca-2KG in the low-serum medium to achieve final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

    • Control Groups:

      • Vehicle Control: Treat cells with the same concentration of DMSO or water used for the highest Ca-2KG dose.

      • Untreated Control: Cells in low-serum medium only.

  • Application: Aspirate the medium from the wells and add 0.5 mL of the respective treatment or control medium. Perform each treatment in triplicate or quadruplicate to ensure statistical power.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The longer time point often allows for more significant accumulation of HA in the supernatant.

Protocol 3: Quantification of Hyaluronic Acid (ELISA)
  • Rationale: An ELISA-like assay using a specific HA-binding protein is the gold standard for accurately quantifying HA in complex biological samples like culture medium, offering high specificity and sensitivity.[12][14]

  • Sample Collection: After the incubation period, carefully collect the culture supernatant from each well into labeled microcentrifuge tubes. Be careful not to disturb the cell monolayer. Centrifuge at 1000 x g for 10 minutes to pellet any cell debris and transfer the clear supernatant to a new tube. Store samples at -80°C until analysis.

  • Cell Lysis for Normalization: Wash the remaining cell monolayer in each well twice with cold PBS. Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and store at -80°C for total protein quantification (e.g., via BCA assay).

  • ELISA Procedure: Perform the HA quantification using a commercial ELISA kit according to the manufacturer's instructions. This typically involves:

    • Preparing a standard curve using the provided HA standards.

    • Adding standards, controls, and unknown samples (supernatants) to a microplate pre-coated with an HA-binding protein.

    • Adding a detection reagent (e.g., a biotinylated HA-binding protein followed by streptavidin-HRP).

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Calculation: Calculate the HA concentration in your samples by interpolating their absorbance values from the standard curve.

Protocol 4: Gene Expression Analysis of HAS2 (qRT-PCR)
  • Rationale: Measuring HAS2 mRNA levels helps to confirm whether the observed increase in HA production is due to an upregulation of the primary synthesis enzyme at the transcriptional level.[9][15]

  • RNA Extraction: Using the cell lysates collected in Protocol 3 (or from a parallel plate), extract total RNA using a commercial kit. Ensure to include a DNase treatment step to eliminate genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500-1000 ng of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for HAS2 and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Primer Design: If not using a pre-validated assay, design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Data Analysis: Calculate the relative expression of HAS2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing each treatment group to the vehicle control.

Data Presentation and Interpretation

Results should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between the control and treatment groups should be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Example Data for Hyaluronic Acid Production

Treatment GroupHA Concentration (ng/mL)Normalized HA (ng/µg protein)% Change vs. Vehiclep-value
Untreated150.5 ± 12.11.25 ± 0.10--
Vehicle (0.1% DMSO)152.3 ± 15.81.28 ± 0.130%-
50 µM Ca-2KG210.6 ± 20.51.74 ± 0.17+35.9%<0.05
100 µM Ca-2KG288.1 ± 25.32.38 ± 0.21+85.9%<0.01
250 µM Ca-2KG355.7 ± 30.12.92 ± 0.25+128.1%<0.001

Table 2: Example Data for HAS2 Gene Expression

Treatment GroupRelative HAS2 mRNA Fold Changep-value
Vehicle (0.1% DMSO)1.0 ± 0.15-
50 µM Ca-2KG1.6 ± 0.22<0.05
100 µM Ca-2KG2.5 ± 0.31<0.01
250 µM Ca-2KG3.8 ± 0.45<0.001

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for consistency; Do not use the outer wells of the plate; Increase the number of replicates.
Low or no HA detected Cells are senescent or unhealthy; Insufficient incubation time; Assay sensitivity issue.Use low-passage cells; Increase incubation time to 72h; Check ELISA kit expiration and protocol; Concentrate supernatant if necessary.
Cytotoxicity observed Ca-2KG concentration is too high; Contamination of stock solution.Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold; Prepare fresh, sterile stock solutions.
No change in HAS2 expression Effect is post-transcriptional (e.g., enzyme stabilization); Incorrect timing for RNA harvest.The mechanism may not involve transcription; perform a time-course experiment (e.g., 6, 12, 24h) to find the peak expression time.

Conclusion

This application note provides a validated framework for investigating the effects of this compound on hyaluronic acid synthesis in vitro. The detailed protocols for cell culture, treatment, and analysis via ELISA and qRT-PCR enable a comprehensive evaluation of Ca-2KG's efficacy and mechanism of action. The data generated using these methods can provide robust support for the development of novel skincare formulations and dermatological therapies aimed at combating the age-related decline in skin HA.

References

Application Notes & Protocols: Investigating Calcium 2-ketogluconate in Dermatological Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Modulator of the Dermal Extracellular Matrix

Calcium 2-ketogluconate is a highly pure (>97%), water-soluble molecule derived from biotechnology, emerging as a significant active ingredient in dermatological research and advanced skincare.[1][2][3] Unlike topical ingredients that provide transient surface benefits, this compound functions as a biological signal, targeting the fundamental processes of skin aging within the dermal layer.[4][5] Its primary role is to act as a precursor and stimulant for the synthesis of key extracellular matrix (ECM) components, thereby addressing the structural degradation that leads to wrinkles, sagging, and loss of elasticity.[6] This guide provides a comprehensive overview of its mechanism, along with detailed protocols for researchers, scientists, and drug development professionals to investigate its efficacy and applications.

Part 1: Core Mechanism of Action in the Dermis

The efficacy of this compound is rooted in its ability to stimulate dermal fibroblasts, the primary cells responsible for producing and maintaining the skin's structural framework. It specifically upregulates the production of two critical macromolecules: Hyaluronic Acid (HA) and elastin.[2][4]

  • Hyaluronic Acid Synthesis: HA is a glycosaminoglycan essential for skin hydration, nutrient transport, and providing a hydrated, voluminous matrix for collagen and elastin fibers.[7] this compound provides the necessary calcium ions and metabolic precursors that support the activity of Hyaluronan Synthase (HAS) enzymes located in the fibroblast plasma membrane, which polymerize UDP-sugar precursors into high-molecular-weight HA.[8] This leads to an increase in the skin's natural moisture reservoir, plumping the dermis from within.

  • Elastin Synthesis: Elastin is the protein responsible for the skin's ability to recoil and return to its original shape after stretching.[9] The production of new, functional elastin (elastogenesis) is significantly reduced in adult skin. This compound has been shown to reactivate the synthesis of tropoelastin, the soluble precursor to elastin, and other associated proteins like fibrillin-1, which are crucial for the proper assembly of new elastic fibers.[3][10]

This dual-action mechanism improves the viscoelastic properties of the skin, leading to measurable enhancements in firmness and a reduction in signs of skin fatigue.[1][3]

Mechanism_of_Action Ca2KG This compound Fibroblast Dermal Fibroblast Ca2KG->Fibroblast Uptake & Signaling HAS Hyaluronan Synthase (HAS) Fibroblast->HAS Activates Elastogenesis Elastogenesis Pathway (Tropoelastin, Fibrillin) Fibroblast->Elastogenesis Stimulates HA Hyaluronic Acid Synthesis HAS->HA Elastin Elastin Synthesis Elastogenesis->Elastin Hydration Increased Skin Hydration & Volume HA->Hydration Elasticity Improved Skin Elasticity & Resilience Elastin->Elasticity In_Vitro_Workflow start Start: Prepare Human Dermal Fibroblast (HDF) Culture treatment Treat HDFs with This compound (vs. Vehicle Control) start->treatment incubation Incubate for 24-72 hours treatment->incubation supernatant Collect Cell Supernatant incubation->supernatant lysate Collect Cell Lysate incubation->lysate elisa Hyaluronic Acid Quantification (ELISA Assay) supernatant->elisa fastin Soluble Elastin Quantification (Fastin™ Assay) supernatant->fastin qpcr Gene Expression Analysis (HAS2, ELN, COL1A1 via qPCR) lysate->qpcr end End: Data Analysis & Interpretation elisa->end fastin->end qpcr->end In_Vivo_Workflow recruit Subject Recruitment (e.g., Females, 40-65 yrs, with signs of skin aging) baseline Baseline Measurements (T0) - Skin Elasticity (Cutometer) - Skin Hydration (Corneometer) - Clinical Scoring & Photography recruit->baseline treatment Randomized, Double-Blind Application - Formulation with 0.5% this compound - Placebo Formulation (Twice daily for 28-56 days) baseline->treatment followup Follow-up Measurements (e.g., T28, T56 days) treatment->followup analysis Statistical Analysis (Compare Active vs. Placebo) followup->analysis end End: Efficacy Conclusion analysis->end

References

Application Notes & Protocols for Microbial Production of 2-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-keto-D-gluconic acid (2-KGA) is a versatile platform chemical and a crucial intermediate in the industrial synthesis of erythorbic acid (D-isoascorbic acid), a widely used food antioxidant.[1][2] While chemical and enzymatic methods for its production exist, microbial fermentation is the predominant industrial method due to its high efficiency, milder reaction conditions, and lower processing costs.[1][2] This guide provides a comprehensive, in-depth protocol for the production of 2-KGA using Pseudomonas plecoglossicida, an industrially relevant microorganism known for its high productivity and yield. The protocols herein cover the entire workflow, from inoculum development and fed-batch fermentation to analytical quantification and downstream processing, providing researchers and process development scientists with a robust framework for laboratory-scale production and optimization.

Scientific Principle: The Bioconversion Pathway

The microbial conversion of D-glucose to 2-KGA is a two-step oxidation process that occurs in the periplasmic space of microorganisms like Pseudomonas. This extracellular conversion prevents the product from being consumed by central carbon metabolism as long as a primary carbon source like glucose is available.[3]

The pathway is catalyzed by two key membrane-bound dehydrogenases:

  • Glucose Dehydrogenase (GDH): Oxidizes D-glucose to D-gluconic acid.

  • Gluconate Dehydrogenase (GADH): Subsequently oxidizes D-gluconic acid to 2-keto-D-gluconic acid.[1]

Biochemical_Pathway Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid Glucose Dehydrogenase (GDH) Two_KGA 2-keto-D-gluconic acid Gluconic_Acid->Two_KGA Gluconate Dehydrogenase (GADH)

Caption: Biochemical pathway of 2-KGA production from D-glucose.

Part I: Strain Selection and Inoculum Development

The choice of microorganism is critical for achieving high titers and productivity. Various genera, including Pseudomonas, Gluconobacter, and Klebsiella, are known 2-KGA producers.[3] Pseudomonas species, such as P. plecoglossicida and P. fluorescens, are particularly effective and are widely used in industrial settings.[1][2] This protocol utilizes Pseudomonas plecoglossicida due to its demonstrated high performance in converting glucose to 2-KGA with yields approaching theoretical maximums.[2][4]

A healthy, high-density inoculum is paramount for minimizing lag phase and ensuring a robust and reproducible fermentation. The following protocol details a two-stage process for inoculum development.

Protocol 1: Seed Culture Preparation

Objective: To prepare a vigorous seed culture for inoculating the production bioreactor.

Materials:

  • Cryopreserved stock of Pseudomonas plecoglossicida

  • Seed Medium (see Table 1)

  • Sterile shake flasks

  • Shaking incubator

Table 1: Seed Culture Medium Composition

ComponentConcentrationPurpose
Glucose20 g/LCarbon Source
Corn Steep Liquor10 g/LNitrogen & Growth Factor Source
Urea2 g/LNitrogen Source
KH₂PO₄1 g/LPhosphorus Source & Buffering
MgSO₄·7H₂O0.5 g/LSource of Magnesium Ions
CaCO₃5 g/LpH Buffering
Waterto 1 LSolvent

Procedure:

  • Activation: Aseptically transfer 1 mL of the cryopreserved cell stock into a 250 mL shake flask containing 50 mL of sterile seed medium.

  • First Stage Incubation: Incubate the flask at 30°C in a shaking incubator set to 200 rpm for 20-24 hours.[1]

  • Second Stage Scale-Up: Transfer the first-stage culture (typically 5-10% v/v) into a larger shake flask or a seed fermentor containing the same sterile seed medium.

  • Second Stage Incubation: Incubate at 30°C and 200 rpm until the cell concentration reaches an OD₆₀₀ of approximately 12-15 (approx. 24 hours).[1] This culture is now ready to be used as the inoculum for the main production fermentor.

Part II: Fed-Batch Fermentation Protocol

High concentrations of glucose can lead to substrate inhibition, prolonging fermentation times.[1] A fed-batch strategy is therefore employed to maintain glucose at an optimal concentration, maximizing productivity and final product titer.[3]

Protocol 2: 2-KGA Production in a Bioreactor

Objective: To produce high concentrations of 2-KGA from glucose using a fed-batch fermentation strategy.

Materials:

  • Sterilized Bioreactor (e.g., 5-L scale)

  • Production Medium (see Table 2)

  • Concentrated Glucose Feed Solution (e.g., 400-500 g/L)

  • pH control agent (e.g., 25% v/v ammonia solution)

  • Antifoaming agent (e.g., oleic acid)[5]

  • Seed culture from Protocol 1

Table 2: Initial Production Medium Composition

ComponentConcentration
Glucose140 g/L
Corn Steep Liquor16.5 g/L
KH₂PO₄0.015 g/L
MgSO₄·7H₂O0.25 g/L
Antifoam1 mL/L
Waterto working volume

Note: The optimal initial glucose concentration of 140 g/L was selected for high productivity as demonstrated in studies with P. plecoglossicida.[1]

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial production medium. Calibrate pH and Dissolved Oxygen (DO) probes.

  • Inoculation: Aseptically transfer the seed culture into the production fermentor. A typical inoculation volume is 10% (v/v) of the initial working volume.

  • Process Parameter Control: Set and maintain the fermentation parameters as detailed in Table 3.

Table 3: Fermentation Process Parameters

ParameterSetpoint / Control RangeRationale
Temperature30-34°COptimal range for P. plecoglossicida growth and enzyme activity.[2][4]
pHMaintain at 5.0 - 6.5pH will naturally drop due to acid production.[1] Control with automated addition of ammonia, which also serves as a nitrogen source.[6]
Dissolved Oxygen (DO)Maintain > 20%The oxidation of glucose is an oxygen-dependent process.[7] Control DO by cascading agitation (e.g., 300-600 rpm) and aeration rate (e.g., 1.0-1.5 vvm).[1][4]
Agitation300 - 600 rpmEnsures proper mixing and oxygen transfer.
Aeration1.0 - 1.5 vvm (volume of air per volume of medium per minute)Provides necessary oxygen for the bioconversion.[2]
  • Fed-Batch Operation:

    • Initial Batch Phase: Allow the fermentation to proceed in batch mode until the initial glucose concentration drops significantly (e.g., to 20-30 g/L). This typically occurs within the first 12-16 hours.[1]

    • Feeding Phase: Begin the continuous or intermittent feeding of the concentrated glucose solution. A common advanced strategy is a DO-stat feed, where the feed pump is linked to the DO signal.[7] A sudden rise in DO indicates glucose depletion, triggering the feed pump to add more substrate. This maintains a low, non-inhibitory glucose level and ensures high oxygen uptake for the conversion.

  • Monitoring: Periodically draw samples (e.g., every 2-4 hours) to measure OD₆₀₀, residual glucose, and 2-KGA concentration using the analytical methods described in Part III.

  • Termination: End the fermentation when glucose consumption ceases or 2-KGA production plateaus, typically within 30-48 hours.[3]

Part III: Analytical Methods

Accurate and timely monitoring of key analytes is essential for process control and optimization.

Protocol 3: Quantification of 2-KGA and Glucose

Primary Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 min) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: Bio-Rad Aminex HPX-87H or equivalent.[8][9]

    • Mobile Phase: 5 mM H₂SO₄.[8][9]

    • Flow Rate: 0.5 - 0.6 mL/min.[9]

    • Column Temperature: 40-60°C.[8]

    • Detector: Refractive Index (RI) for simultaneous detection of glucose and 2-KGA, or UV detector at 210 nm for organic acids.[10]

  • Quantification: Calculate concentrations by comparing peak areas to those of a standard curve prepared with known concentrations of glucose and 2-KGA.

Alternative Method: Polarimetry

For rapid, at-line estimation, polarimetry can be used. This method leverages the different specific optical rotations of glucose and 2-KGA.[11]

  • Principle: The total optical rotation of a clarified broth sample is a sum of the rotations from glucose and 2-KGA.

  • Calculation: With a known glucose concentration (e.g., from an enzymatic glucose sensor), the 2-KGA concentration can be calculated using the following formula[1]:

    • Y = (-0.88 * X₁) + (0.5275 * X₂)

    • Where:

      • Y = measured optical rotation degree (°)

      • X₁ = 2-KGA concentration (g/L)

      • X₂ = Glucose concentration (g/L)

      • -0.88 and 0.5275 are the specific rotation coefficients for 10 g/L solutions of 2-KGA and glucose, respectively.[1]

Part IV: Downstream Processing

The recovery of 2-KGA from the fermentation broth is typically achieved by precipitation of its calcium salt.

Protocol 4: Recovery of Calcium 2-keto-D-gluconate
  • Cell Removal: Centrifuge the final fermentation broth at high speed (e.g., 10,000 x g for 20 min) or use microfiltration to obtain a cell-free supernatant.

  • Precipitation: Transfer the supernatant to a new vessel. While stirring, slowly add a calcium source such as Ca(OH)₂ or CaCO₃ to adjust the pH to approximately 7.0-8.0. This will precipitate the 2-KGA as calcium 2-keto-D-gluconate, which has lower solubility.

  • Recovery: Collect the precipitate by filtration or centrifugation.

  • Washing & Drying: Wash the collected calcium salt with cold water or ethanol to remove soluble impurities and then dry it under vacuum to obtain the final product.

Overall_Workflow cluster_0 Inoculum Development cluster_1 Production Stage cluster_2 Downstream Processing Stock Cryopreserved Stock Activation Activation (Seed Flask 1) Stock->Activation ScaleUp Scale-Up (Seed Flask 2) Activation->ScaleUp Fermentor Fed-Batch Fermentation (5-L Bioreactor) ScaleUp->Fermentor Inoculation Monitoring Process Monitoring (HPLC, OD, DO) Fermentor->Monitoring Harvest Harvest Broth Fermentor->Harvest Cell_Removal Cell Removal (Centrifugation) Harvest->Cell_Removal Precipitation Precipitation (as Calcium Salt) Cell_Removal->Precipitation Final_Product Drying & Purification Precipitation->Final_Product

Caption: Overall workflow for microbial production of 2-KGA.

Expected Results & Troubleshooting

Following this protocol, a successful fed-batch fermentation can achieve high product titers.

Table 4: Typical Performance Metrics

ParameterExpected ValueReference
Final 2-KGA Titer170 - 235 g/L[2][12]
Productivity3.5 - 7.5 g/L/h[1][2][4]
Yield on Glucose0.95 - 1.07 g/g[1][2]

Table 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Oxygen limitation; pH out of optimal range; Nutrient deficiency.Increase agitation/aeration to maintain DO > 20%. Verify pH probe calibration and controller action. Analyze medium components.
Slow Glucose Consumption Poor inoculum health; Substrate inhibition.Ensure inoculum is in late-log phase before transfer. Adjust feeding strategy to maintain lower residual glucose levels.
By-product Formation Contamination; Sub-optimal conditions stressing the production strain.Check for contamination via microscopy and plating. Re-optimize pH and temperature.
Foaming High cell density and protein content from corn steep liquor.Use an automated antifoam addition system.

References

Calcium 2-ketogluconate as a substrate for enzyme activity assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Calcium 2-Ketogluconate as a Substrate for the Continuous Spectrophotometric Assay of Reductase Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a stable salt of 2-keto-D-gluconic acid (2KGA), serves as a crucial substrate for assaying the activity of various oxidoreductase enzymes, particularly 2-ketogluconate reductases (2KGR). These enzymes are pivotal in the metabolic pathways of numerous microorganisms, including those from the genera Gluconobacter and Pseudomonas, making them relevant targets in industrial microbiology and biotechnology.[1][2][3][4] This application note provides a comprehensive guide to the principles and execution of a continuous spectrophotometric enzyme assay for 2KGR. The method relies on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of the nicotinamide cofactor (NADPH or NADH) during the reduction of 2-ketogluconate to D-gluconate. We present a detailed, self-validating protocol suitable for enzyme characterization, kinetic analysis, and inhibitor screening, complete with insights into experimental design, data analysis, and troubleshooting.

Introduction: The Role of 2-Ketogluconate in Enzymology

2-Keto-D-gluconate (2KGA) is a key intermediate in the carbohydrate metabolism of many bacteria. It can be produced from D-glucose via two consecutive oxidation steps catalyzed by glucose dehydrogenase and gluconate dehydrogenase.[3][4] The subsequent metabolic fate of 2KGA is often determined by the activity of 2-ketogluconate reductases (2KGR), which catalyze its reduction to D-gluconate.[2][5]

Metabolic Significance: The reduction of 2KGA to D-gluconate, catalyzed by NADPH- or NADH-dependent 2KGRs, allows the product to be phosphorylated and enter central metabolic routes like the pentose phosphate pathway or the Entner-Doudoroff pathway.[1][2] Studying the kinetics of 2KGR is therefore essential for understanding microbial physiology and for metabolic engineering efforts aimed at optimizing the production of valuable organic acids.[5]

This compound as a Substrate: this compound is a commercially available, stable, and water-soluble salt form of the substrate.[6][7] This makes it an ideal reagent for in vitro enzyme assays, providing a reliable and consistent source of the 2-ketogluconate anion for enzymatic reactions.

Principle of the Spectrophotometric Assay

The activity of 2-ketogluconate reductase is quantified by directly measuring the rate of cofactor consumption in real-time. The enzyme catalyzes the transfer of a hydride ion from the reduced nicotinamide cofactor, either NADPH or NADH, to 2-ketogluconate, yielding D-gluconate and the oxidized cofactor (NADP⁺ or NAD⁺).

The assay's principle is based on the distinct light absorption properties of the reduced and oxidized forms of the cofactor.[8][9] Reduced NADPH and NADH have a characteristic absorbance maximum at 340 nm, whereas their oxidized counterparts, NADP⁺ and NAD⁺, exhibit negligible absorbance at this wavelength.[9][10][11]

Therefore, as the enzymatic reaction proceeds, the concentration of NADPH/NADH decreases, leading to a proportional decrease in the absorbance of the reaction mixture at 340 nm. This change in absorbance over time (ΔA₃₄₀/min) is directly proportional to the enzyme's activity under the specified conditions.[12]

Enzymatic Reaction sub1 2-Ketogluconate enz 2-Ketogluconate Reductase (2KGR) sub1->enz sub2 NAD(P)H + H⁺ sub2->enz prod1 D-Gluconate enz->prod1 prod2 NAD(P)⁺ enz->prod2

Figure 1: Enzymatic reduction of 2-ketogluconate.

Materials and Reagents

  • This compound (Molecular Formula: C₁₂H₁₈CaO₁₄)[13]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), or β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for pH adjustment

  • Magnesium Chloride (MgCl₂), optional (some enzymes may require divalent cations for optimal activity)

  • Purified 2-ketogluconate reductase or cell-free extract containing the enzyme

  • Deionized water (ddH₂O), high purity

  • UV-transparent cuvettes (1 cm path length) or UV-transparent 96-well microplates

Reagent Preparation

Causality Behind Choices: The buffer system and pH are chosen to maintain the enzyme near its optimal activity range, which for many bacterial 2KGRs is at a neutral pH.[1][14] Stock solutions are prepared at high concentrations to minimize dilution of the final reaction mixture. Cofactor and substrate solutions should be prepared fresh or stored appropriately to prevent degradation.

  • 1 M Potassium Phosphate Buffer (pH 7.0):

    • Dissolve 136.1 g of KH₂PO₄ in 800 mL of ddH₂O.

    • Adjust the pH to 7.0 at room temperature using 5 M KOH or NaOH.

    • Bring the final volume to 1 L with ddH₂O.

    • Store at 4°C.

  • 100 mM this compound Stock Solution:

    • The molecular weight of this compound is approximately 426.34 g/mol .[13]

    • Dissolve 426.3 mg of this compound in 10 mL of ddH₂O.

    • Prepare this solution fresh for best results. If necessary, store in small aliquots at -20°C for short periods.

  • 10 mM NADPH/NADH Stock Solution:

    • The molecular weight of NADPH (tetrasodium salt) is ~833.4 g/mol ; for NADH (disodium salt) it is ~709.4 g/mol . Adjust mass accordingly.

    • Dissolve the required amount in a small volume of the phosphate buffer (pH 7.0).

    • Crucially, protect the solution from light. Prepare fresh daily and keep on ice. The concentration can be verified spectrophotometrically using the molar extinction coefficient (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • Enzyme Solution:

    • Dilute the purified enzyme or cell-free extract in cold 100 mM Potassium Phosphate Buffer (pH 7.0) to a concentration that provides a linear rate of absorbance change (typically a decrease of 0.02-0.10 absorbance units per minute). This optimal concentration must be determined empirically.

Detailed Spectrophotometric Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. It can be scaled down for use in a 96-well microplate reader.

Workflow Visualization

Experimental Workflow prep 1. Reagent Preparation (Buffer, Substrate, Cofactor) setup 2. Spectrophotometer Setup (340 nm, 25-37°C) prep->setup mix 3. Prepare Reaction Master Mix (Buffer, H₂O, Substrate, NADPH) setup->mix equil 4. Equilibrate Mixture (Incubate in cuvette for 3 min) mix->equil init 5. Initiate Reaction (Add Enzyme Solution, Mix) equil->init read 6. Kinetic Reading (Record A₃₄₀ vs. Time) init->read analyze 7. Data Analysis (Determine linear rate ΔA/min) read->analyze calc 8. Calculate Enzyme Activity (Use Beer-Lambert Law) analyze->calc

Figure 2: General workflow for the 2KGR spectrophotometric assay.

Step-by-Step Procedure:

  • Instrument Setup: Set the spectrophotometer to read absorbance at 340 nm. Set the temperature of the cuvette holder to the desired temperature (e.g., 30°C).

  • Reaction Mixture Assembly: In a 1 mL UV-transparent cuvette, add the following components in the order listed. Prepare a "Master Mix" of buffer, water, and substrate for multiple reactions to ensure consistency.

ComponentVolume (µL)Final Concentration
ddH₂OVaries-
1 M K-Phosphate Buffer (pH 7.0)100100 mM
100 mM this compound10010 mM
10 mM NADPH (or NADH)200.2 mM
Enzyme Solution10-50Varies
Total Volume 1000 µL (1 mL)
  • Establish Baseline & Initiate Reaction:

    • Add all components except the enzyme solution. Mix gently by pipetting or inverting the cuvette with parafilm.

    • Place the cuvette in the spectrophotometer and allow it to incubate for 3-5 minutes to reach thermal equilibrium.

    • Record the initial absorbance (A_initial). This should be stable.

    • To initiate the reaction, add the predetermined volume of the enzyme solution, mix quickly but thoroughly, and immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Control Reactions (Self-Validation):

    • Negative Control 1 (No Substrate): Replace the this compound solution with an equal volume of ddH₂O. This control ensures there is no cofactor oxidation in the absence of the primary substrate. The rate should be zero or negligible.

    • Negative Control 2 (No Enzyme): Replace the enzyme solution with an equal volume of the enzyme dilution buffer. This control measures the rate of non-enzymatic cofactor degradation. The rate should be zero.

Data Analysis and Calculation of Enzyme Activity

  • Determine the Reaction Rate: Plot absorbance (A₃₄₀) versus time (minutes). Identify the linear portion of the curve, which typically occurs in the initial phase of the reaction. Calculate the slope of this linear portion to determine the rate of change in absorbance per minute (ΔA₃₄₀/min). The rate should be negative, indicating cofactor consumption.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change into the rate of substrate conversion.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000

    Where:

    • ΔA₃₄₀/min: The rate of absorbance change from the linear portion of the graph (use the absolute value).

    • ε (Molar Extinction Coefficient): 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹ for both NADPH and NADH at 340 nm.

    • l (Path Length): 1 cm for a standard cuvette.

    • 1000: Conversion factor from mmol to µmol.

  • Define Enzyme Unit (U): One unit (U) of 2-ketogluconate reductase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH (or NADH) per minute under the specified assay conditions.

  • Calculate Specific Activity: To determine the purity of an enzyme preparation, calculate the specific activity by dividing the enzyme activity by the total protein concentration.

    Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

Method Optimization and Considerations

To ensure accurate and reproducible results, several parameters should be optimized for the specific enzyme being studied.

ParameterRationale and Optimization StrategyTypical Values (Literature)
pH Enzyme activity is highly dependent on pH. Test a range of buffers (e.g., pH 5.5 to 8.5) to determine the optimal pH for activity.Optimal activity for 2KGRs is often found between pH 6.0 and 7.5.[1][14]
Temperature Reaction rates increase with temperature up to an optimum, after which the enzyme begins to denature. Assay at various temperatures (e.g., 25°C to 50°C) to find the optimum.Typically 30-40°C for enzymes from mesophilic organisms.
Substrate (2-KG) Conc. To determine the Michaelis constant (Kₘ), vary the concentration of this compound while keeping the cofactor concentration constant and saturating.Kₘ values can vary widely depending on the enzyme source.
Cofactor (NADPH/NADH) Conc. Vary the cofactor concentration while keeping the substrate concentration saturating to determine the Kₘ for the cofactor. For Vₘₐₓ assays, use concentrations at least 5-10 times the Kₘ.NADPH is often the preferred cofactor over NADH for bacterial 2KGRs.[2]
Enzyme Concentration The reaction rate must be linear with respect to the enzyme concentration. Perform the assay with several dilutions of the enzyme solution to confirm this linearity.Use a concentration that results in a steady, measurable rate within the linear range of the spectrophotometer.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very low activity 1. Inactive enzyme (degradation).2. Missing essential component.3. Incorrect pH or temperature.1. Use a fresh enzyme preparation; keep on ice.2. Double-check all reagent additions.3. Verify buffer pH and instrument temperature setting.
High background rate (in controls) 1. Contamination of reagents.2. Degradation of NADPH/NADH.1. Use high-purity water and reagents.2. Prepare cofactor solution fresh daily and keep on ice.
Reaction stops prematurely 1. Substrate or cofactor depletion.2. Product inhibition.3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or higher substrate/cofactor concentrations.2. Dilute the enzyme and re-assay.3. Check enzyme stability at the assay temperature and pH.
Non-linear initial rate 1. Enzyme concentration is too high.2. Substrate inhibition (less common).3. Lag phase in the reaction.1. Dilute the enzyme and repeat the assay.2. Test a wider range of substrate concentrations.3. Ensure all components are at thermal equilibrium before initiating the reaction.

References

Application Notes & Protocols: High-Yield Production of 2-Keto-D-Gluconic Acid via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Keto-D-Gluconic Acid (2KDG)

2-Keto-D-gluconic acid (2KDG), a key intermediate organic acid derived from D-glucose, holds considerable importance across the pharmaceutical, cosmetic, and food industries.[1][2] Its primary industrial application lies in serving as a crucial precursor for the synthesis of erythorbic acid (isoascorbic acid), a widely used antioxidant and food additive recognized as safe by the Food and Drug Administration (FDA).[1][2][3] While chemical and enzymatic methods for 2KDG synthesis exist, microbial fermentation has emerged as the preferred industrial-scale production strategy due to its higher yields, greater efficiency, and cost-effectiveness.[1][2] Various microorganisms, including species of Pseudomonas, Gluconobacter, and Arthrobacter, have been successfully employed for 2KDG production.[1][4][5][6]

This document provides a comprehensive guide to the principles and practices of fed-batch fermentation for achieving high-yield 2KDG production. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into process optimization and monitoring.

The Rationale for Fed-Batch Fermentation in 2KDG Production

Fed-batch cultivation is a superior strategy for maximizing 2KDG production compared to simple batch fermentation. The primary reason is the mitigation of substrate inhibition. High initial concentrations of glucose can be detrimental to the metabolic activity and growth of the producing microorganisms.[7] By employing a fed-batch approach, a low, controlled concentration of the limiting substrate (glucose) is maintained in the bioreactor, thereby avoiding inhibitory effects and sustaining high cellular productivity over an extended period. This strategy allows for achieving a much higher final product concentration than would be possible in a conventional batch process.

Furthermore, fed-batch strategies, such as the DO-stat method where the substrate feed rate is coupled to the dissolved oxygen level, can effectively manage the high oxygen demand of the glucose oxidation process, which is critical for the conversion of glucose to 2KDG.[7]

Metabolic Pathway for 2KDG Production

The biosynthesis of 2KDG from glucose in many bacteria, particularly Pseudomonas species, occurs in the periplasmic space through a two-step oxidation process. This direct oxidation pathway is highly efficient.[6][8]

  • Glucose to Gluconic Acid: Glucose is first oxidized to gluconic acid by a pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GCD).[8]

  • Gluconic Acid to 2KDG: Subsequently, gluconic acid is oxidized to 2KDG by a flavin adenine dinucleotide (FAD)-dependent gluconate dehydrogenase (GAD).[8]

MetabolicPathway Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid  Glucose Dehydrogenase (GCD) _2KDG 2-Keto-D-Gluconic Acid Gluconic_Acid->_2KDG  Gluconate Dehydrogenase (GAD) FedBatchWorkflow cluster_prep Preparation Phase cluster_fermentation Fermentation Phase Sterilization Sterilize Bioreactor & Medium Batch_Phase Batch Phase (Initial Glucose Consumption) Sterilization->Batch_Phase Inoculum_Dev Inoculum Development Inoculum_Dev->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Glucose Feeding) Batch_Phase->Fed_Batch_Phase Glucose Depletion Signal Monitoring Process Monitoring (pH, DO, Glucose, 2KDG) Fed_Batch_Phase->Monitoring Harvesting Harvesting Fed_Batch_Phase->Harvesting Maximum Titer Reached Monitoring->Fed_Batch_Phase Feedback Control

References

Immobilized cell technology for Calcium 2-ketogluconate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Synthesis of Calcium 2-Ketogluconate Using Immobilized Cell Technology

Abstract

This document provides a comprehensive guide to the synthesis of this compound (Ca-2KGA) using immobilized whole-cell biocatalysts. 2-Ketogluconate (2KGA) is a valuable platform chemical and a key intermediate in the industrial production of erythorbic acid, a widely used antioxidant in the food industry.[1][2][3] Furthermore, its calcium salt, this compound, has gained significant attention in the cosmetic and pharmaceutical sectors for its anti-aging and skin-firming properties.[4][5][6][7][8] Traditional batch fermentation methods for 2KGA production face challenges related to process control, product inhibition, and downstream processing. Immobilized cell technology offers a robust solution, enhancing biocatalyst stability, enabling reuse, and facilitating continuous or semi-continuous production, thereby improving overall process economics and efficiency.[9][10][11][12] This guide details the scientific principles, step-by-step protocols for cell immobilization and fermentation, and expected outcomes, targeting researchers and process development scientists in biotechnology and pharmaceutical fields.

Part 1: Scientific Principles and Technology Overview

The Biochemical Pathway

The microbial conversion of D-glucose to 2-ketogluconic acid is a two-step oxidation process predominantly carried out by bacteria from the genera Pseudomonas and Gluconobacter.[1][13] Strains such as Pseudomonas plecoglossicida and Pseudomonas fluorescens are highly efficient producers and are commonly used in industrial settings.[1][2][14]

The pathway involves two key periplasmic enzymes:

  • Glucose Dehydrogenase (GDH): This membrane-bound enzyme catalyzes the oxidation of D-glucose to D-gluconic acid.

  • Gluconate Dehydrogenase (GADH): This enzyme further oxidizes D-gluconic acid to 2-ketogluconic acid.[13]

The produced 2-ketogluconic acid is then neutralized with a calcium source, typically calcium carbonate (CaCO₃), to form the stable salt, this compound, and to control the pH of the fermentation broth, which would otherwise become inhibitory to the cells.

Biochemical_Pathway cluster_0 Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid  Glucose  Dehydrogenase TwoKGA 2-Ketogluconic Acid (2KGA) GluconicAcid->TwoKGA  Gluconate  Dehydrogenase Ca2KGA This compound TwoKGA->Ca2KGA CaCO3 CaCO₃ (pH Control) CaCO3->TwoKGA Neutralization Immobilization_Workflow Start Start: Harvested Bacterial Cells Mix 1. Mix Cells with Sodium Alginate Solution Start->Mix Extrude 2. Extrude Mixture Dropwise into CaCl₂ Solution Mix->Extrude Harden 3. Harden Beads with Gentle Stirring (1-2 hr) Extrude->Harden Wash 4. Decant CaCl₂ and Wash Beads with Sterile Saline Harden->Wash End End: Immobilized Cell Beads Ready for Use Wash->End

References

Analytical techniques for the characterization of Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Calcium 2-ketogluconate

Introduction

This compound (C₁₂H₁₈CaO₁₄) is a calcium salt of 2-keto-D-gluconic acid, a derivative of glucose.[1] It has gained prominence in the cosmetic industry, notably under the trade name StimulHyal™, where it is promoted as an agent that enhances skin elasticity by stimulating the synthesis of hyaluronic acid and elastin.[2] Given its application in consumer products and its potential in other fields like pharmaceuticals and food technology, a rigorous and comprehensive analytical characterization is imperative. This ensures product quality, safety, efficacy, and compliance with regulatory standards.

This document provides a detailed guide to the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, quality control analysts, and formulation scientists, offering not just protocols, but the scientific rationale behind the selection of each method and experimental parameter. The synergy of these techniques provides a holistic understanding of the molecule's identity, purity, structure, and stability.

Fundamental Properties

A foundational step in characterization is to confirm the basic physicochemical properties of the compound. These values serve as the initial benchmark for identity.

PropertyValueSource
IUPAC Name calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate)PubChem[1]
Molecular Formula C₁₂H₁₈CaO₁₄PubChem[1]
Molecular Weight 426.34 g/mol PubChem[1]
CAS Number 3470-37-9PubChem[1]

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any related substances or degradation products. The choice of chromatographic mode is critical; given the polar and acidic nature of the 2-ketogluconate anion, methods like reversed-phase with an acidic mobile phase or mixed-mode chromatography are highly effective.[3][4]

Causality of Method Choice: An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of the carboxylate group on the 2-ketogluconate molecule.[3][4] This ensures a consistent interaction with the stationary phase and results in a sharp, symmetrical peak shape, which is essential for accurate quantification. A differential refractive index detector is often suitable for this class of compounds which lack a strong UV chromophore.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh this compound standard and sample B Dissolve in high-purity water or mobile phase A->B C Filter through 0.45 µm syringe filter B->C D Inject prepared solutions into HPLC C->D To Analysis E Separation on analytical column D->E F Detection by Refractive Index Detector (RID) E->F G Record Chromatogram F->G To Data Processing H Integrate peak areas G->H I Calculate Purity / Impurity content via external standard method H->I

Caption: HPLC workflow from sample preparation to final data analysis.

Protocol: HPLC Analysis of this compound and Related Substances
  • Chromatographic Conditions:

    • Rationale: These conditions are adapted from established methods for similar organic acids and are designed for optimal separation from potential impurities like gluconic acid or other sugar acids.[5]

ParameterSpecification
HPLC System Isocratic HPLC with a Refractive Index Detector (RID)
Column Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm or equivalent
Mobile Phase 0.005 N Sulfuric Acid or 0.5% Formic Acid in HPLC-grade water
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30-40 °C
Detector Temperature 35 °C
Injection Volume 20-50 µL
  • Preparation of Solutions:

    • Standard Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Sample Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Make replicate injections of the Standard Solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the Sample Solution in duplicate.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage purity or the amount of impurities using the external standard method, comparing the peak area of the analyte in the sample solution to that in the standard solution.

Spectroscopic Characterization: Structural Identity

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for hydroxyl (-OH), ketone (C=O), and carboxylate (-COO⁻) groups.

Causality of Spectral Features: The broad -OH stretching band is due to extensive hydrogen bonding. The presence of both a ketone and a carboxylate group will result in strong carbonyl absorption bands. The coordination of the carboxylate groups to the calcium ion influences the exact position of these stretching frequencies.[6]

Protocol: FTIR Analysis by KBr Pellet
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600 - 3200O-H (hydroxyls)Stretching (Broad)[6]
~1725C=O (ketone)Stretching
~1600C=O (asymmetric)Carboxylate Stretching[7]
~1410C=O (symmetric)Carboxylate Stretching[8]
1100 - 1000C-OStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Causality of NMR Signals: The chemical environment of each proton and carbon atom determines its specific resonance frequency (chemical shift). The number of adjacent, non-equivalent protons influences the splitting pattern of a signal in ¹H NMR, providing crucial connectivity information. For this compound, the chiral centers result in a complex but interpretable spectrum.[9]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of Deuterium Oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from water protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Analysis:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. The spectral width, number of scans, and relaxation delay should be optimized for the specific instrument.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Thermal Analysis: Hydration State and Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the presence of water of hydration and understanding the thermal stability of the compound.

Causality of Thermal Events: In TGA, a weight loss at temperatures between 40-150°C typically corresponds to the loss of bound water.[10] Subsequent sharp weight losses at higher temperatures indicate thermal decomposition. In DSC, the energy required to remove this water is observed as an endothermic peak.[11] Melting, if it occurs before decomposition, will also appear as a sharp endotherm.

Principles of TGA/DSC Analysis

TGA_DSC_Principle cluster_tga TGA (Thermogravimetric Analysis) cluster_dsc DSC (Differential Scanning Calorimetry) TGA_Sample Sample on microbalance TGA_Heat Controlled Heating TGA_Sample->TGA_Heat TGA_Measure Measures Mass Change TGA_Heat->TGA_Measure TGA_Output Result: % Weight Loss vs. Temp TGA_Measure->TGA_Output DSC_Sample Sample & Reference Pans DSC_Heat Controlled Heating DSC_Sample->DSC_Heat DSC_Measure Measures Differential Heat Flow DSC_Heat->DSC_Measure DSC_Output Result: Heat Flow vs. Temp DSC_Measure->DSC_Output

Caption: Principles of TGA measuring mass change and DSC measuring heat flow.

Protocol: Simultaneous TGA/DSC Analysis
  • Instrument Setup:

    • Sample Pan: Platinum or alumina pan.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative decomposition.

    • Temperature Program: Ramp from 25 °C to 600 °C at a rate of 10 °C/min.

  • Procedure:

    • Tare the sample pan.

    • Accurately weigh 5-10 mg of the this compound sample into the pan.

    • Place the pan in the instrument and start the temperature program.

    • Record the weight loss (TGA) and heat flow (DSC) simultaneously.

Expected Thermal Events for a Hydrated Form

Temperature Range (°C)TechniqueObserved EventInterpretation
40 - 150TGAWeight lossLoss of water of hydration[10]
40 - 150DSCEndothermic peakDehydration event[11]
> 200TGASharp weight lossOnset of thermal decomposition[12]
> 200DSCExothermic/Endothermic peaksDecomposition events

Crystallographic and Elemental Analysis

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for analyzing the solid-state structure of a material. It can distinguish between crystalline and amorphous forms and can identify different crystalline polymorphs, each of which can have different physical properties (e.g., solubility, stability).

Causality of Diffraction: A crystalline material will diffract X-rays at specific angles (2θ) determined by its unique crystal lattice structure. The resulting diffractogram is a fingerprint of the solid's long-range molecular order.[13][14] The absence of sharp peaks indicates an amorphous material.[15]

Protocol: XRPD Analysis
  • Sample Preparation:

    • Gently grind the sample to a fine, uniform powder to minimize preferred orientation effects.

    • Pack the powder into a sample holder.

  • Analysis:

    • Place the sample holder in the X-ray diffractometer.

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°) using CuKα radiation.

    • The resulting pattern of peaks (intensity vs. 2θ angle) is used for characterization.

Elemental Analysis for Calcium Content

Confirming the correct percentage of calcium is a critical identity and purity test. While classical methods like complexometric titration with EDTA are used, modern instrumental techniques offer higher precision and sensitivity.[16][17]

Protocol: Calcium Determination by ICP-OES

  • Sample Preparation (Digestion):

    • Accurately weigh a small amount of the sample (e.g., 50 mg).

    • Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid with heating to break down the organic matrix and solubilize the calcium.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis:

    • Prepare a series of calcium standard solutions of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions on the ICP-OES.

    • Analyze the prepared sample solution and determine the calcium concentration from the calibration curve.

    • Calculate the weight percentage of calcium in the original solid sample.

Integrated Approach to Characterization

No single technique is sufficient for full characterization. The power of this analytical suite lies in the integration of orthogonal methods, where each technique provides a unique and complementary piece of information to build a complete quality profile of this compound.

Integrated_Analysis cluster_properties What is it? cluster_techniques How do we measure it? Compound This compound Identity Identity & Structure Purity Purity & Impurities SolidState Solid-State Properties FTIR FTIR Identity->FTIR NMR NMR Identity->NMR Elemental ICP-OES Identity->Elemental HPLC HPLC Purity->HPLC XRPD XRPD SolidState->XRPD Thermal TGA / DSC SolidState->Thermal

Caption: Integrated analytical techniques for comprehensive characterization.

References

Application Notes & Protocols: Experimental Models for Studying the Effects of Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for studying the effects of Calcium 2-ketogluconate.

Introduction

This compound (Ca-2KG) is a salt composed of a calcium ion and two 2-ketogluconate anions. As a molecular entity, it presents a dual-faceted opportunity for biological investigation. It serves as a bioavailable source of both ionic calcium (Ca²⁺), a ubiquitous and critical second messenger, and 2-ketogluconate, an analogue of the key Krebs cycle intermediate, alpha-ketoglutarate (AKG). Research into the closely related compound Calcium alpha-ketoglutarate (Ca-AKG) has revealed significant effects on lifespan and healthspan in animal models, primarily attributed to the metabolic and signaling roles of AKG.[1] Ca-2KG, therefore, is a compound of interest for its potential to influence a wide array of physiological processes, including but not limited to:

  • Cellular Metabolism and Energy Homeostasis: Influencing mitochondrial function and cellular respiration.[2][3]

  • Calcium Signaling: Modulating intracellular Ca²⁺ dynamics that govern processes from muscle contraction to neurotransmission.[4][5]

  • Skeletal Health: Providing calcium for bone mineralization and potentially influencing osteoblast and osteoclast activity.[6][7]

  • Healthy Aging: Potentially mitigating age-related decline through metabolic and anti-inflammatory mechanisms.[1][8]

  • Dermatology: Stimulating components of the extracellular matrix, such as hyaluronic acid and elastin.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining robust in vitro and in vivo experimental models to dissect and characterize the biological effects of this compound. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure scientific rigor and data integrity.

Section 1: Foundational Mechanisms & Analytical Prerequisites

Postulated Mechanisms of Action

The biological effects of Ca-2KG are likely multifaceted, stemming from its dissociation into calcium and 2-ketogluconate. Any experimental design must consider these parallel and potentially synergistic pathways.

  • Calcium-Mediated Effects: Upon dissociation, Ca²⁺ can directly impact extracellular and intracellular calcium concentrations.[10][11] This can influence voltage-gated calcium channels, activate calcium-sensing receptors, and modulate a vast number of downstream signaling cascades.[4][12]

  • 2-Ketogluconate-Mediated Effects: As an alpha-ketoglutarate analogue, 2-ketogluconate can enter central carbon metabolism. Its effects may be linked to the roles of AKG in the TCA cycle, amino acid metabolism, and as a cofactor for dioxygenase enzymes involved in epigenetic regulation and collagen synthesis.[1]

cluster_input Compound Administration cluster_dissociation Dissociation & Uptake cluster_calcium_pathway Calcium-Mediated Pathways cluster_kg_pathway 2-Ketogluconate-Mediated Pathways Ca2KG This compound (Ca-2KG) Ca Calcium (Ca²⁺) Ca2KG->Ca KG 2-Ketogluconate Ca2KG->KG Ca_Sig Intracellular Ca²⁺ Signaling (e.g., Calmodulin, PKC) Ca->Ca_Sig Bone Bone Mineralization (Osteoblast Activity) Ca->Bone TCA TCA Cycle & Cellular Respiration (ATP Production) KG->TCA Epigenetics Epigenetic Modulation (Dioxygenase Cofactor) KG->Epigenetics Inflammation Anti-Inflammatory Response (e.g., IL-10 Induction) KG->Inflammation Ca_Sig->TCA Ca²⁺ activates TCA dehydrogenases

Caption: Potential intersecting pathways of this compound.

Quantification of 2-Ketogluconate

Before biological testing, establishing a reliable analytical method to quantify the parent compound and/or its active moiety is crucial for pharmacokinetics and dose-response studies. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Principle: 2-ketogluconate, similar to other keto acids, can be derivatized to introduce a chromophore or fluorophore, enhancing detection sensitivity by UV or fluorescence detectors. A method developed for the related compound 2-Keto-3-deoxy-gluconate (KDG) using O-phenylenediamine (OPD) derivatization is highly adaptable.[13][14]

Brief Protocol Outline:

  • Sample Preparation: Deproteinize biological samples (plasma, cell lysate) using a suitable method (e.g., perchloric acid precipitation followed by neutralization, or acetonitrile crash).

  • Derivatization: React the sample with OPD solution to form a fluorescent quinoxalinone derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector (preferred for sensitivity) or UV detector.

  • Quantification: Use an internal standard and a standard curve of derivatized 2-ketogluconate to quantify concentrations in unknown samples.

Section 2: In Vitro Experimental Models

In vitro models are indispensable for initial screening, determining cytotoxicity, and elucidating direct cellular and molecular mechanisms of action, free from systemic physiological complexities.

cluster_assays Mechanistic Assays (at non-toxic doses) start Select Relevant Cell Line (e.g., Osteoblasts, Hepatocytes, Neurons) dose Dose-Response & Cytotoxicity (MTT / LDH Assay) start->dose ca_imaging Intracellular Calcium Imaging (Fluo-8 / Fura-2) dose->ca_imaging Determine working concentration mito Mitochondrial Respiration (Seahorse OCR) dose->mito expression Gene/Protein Expression (qPCR, Western, ELISA) dose->expression data Data Analysis & Interpretation ca_imaging->data mito->data expression->data

Caption: General experimental workflow for in vitro characterization.

Recommended Cell Lines

The choice of cell line is dictated by the research question.

Research AreaRecommended Cell LinesRationale
Skeletal Health MC3T3-E1 (pre-osteoblast), Saos-2 (osteosarcoma), Primary OsteoblastsModels for studying osteogenic differentiation, mineralization, and bone formation.
Metabolism HepG2 (hepatocellular carcinoma), Primary HepatocytesKey models for studying central metabolism, gluconeogenesis, and metabolic signaling.[15]
Neurological Function SH-SY5Y (neuroblastoma), Primary Neurons, Human Stem Cell-derived NeuronsUsed to study calcium signaling, neuronal development, and neuroprotection.[4][12]
Skin Aging Human Dermal Fibroblasts (HDFs)Primary cells for studying collagen, elastin, and hyaluronic acid synthesis.[9]
General Toxicity HEK293 (human embryonic kidney)A robust, easy-to-transfect cell line for general cytotoxicity and pathway analysis.
Protocol: Intracellular Calcium Mobilization Assay

Principle: This protocol measures changes in intracellular free calcium concentration ([Ca²⁺]i) upon treatment with Ca-2KG. It utilizes a fluorescent calcium indicator dye that exhibits a change in fluorescence intensity upon binding to Ca²⁺.[5][16] This assay is critical to determine if Ca-2KG directly modulates cellular calcium homeostasis.

Materials:

  • Fluo-8 AM or Calbryte™ 520 AM dye (provides a homogeneous, no-wash format).[17]

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES).

  • Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage).

  • Test compound (Ca-2KG) and Vehicle control (e.g., HBSS).

  • Positive control (e.g., Ionomycin or ATP).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with kinetic reading capability and injectors.[5]

Protocol:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a 2X working solution of the calcium indicator dye in HBSS/HEPES (with probenecid, if using).

    • Remove cell culture medium from the plate.

    • Add 100 µL of the 2X dye solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark. Rationale: The "AM" ester allows the dye to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[16]

  • Compound Preparation: Prepare 2X or 5X solutions of Ca-2KG, vehicle, and positive controls in HBSS/HEPES.

  • Fluorescence Measurement:

    • Place the plate in the microplate reader, set to the appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~525 nm Em for Fluo-8).[16]

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Using the instrument's injector, add 100 µL (for 2X) or 50 µL (for 5X) of the compound solutions to the appropriate wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-5 minutes.

  • Data Analysis:

    • Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀).

    • Plot the change in fluorescence (F/F₀) over time to visualize the calcium mobilization profile.

    • Compare the peak response induced by Ca-2KG to the vehicle and positive controls.

Protocol: Cellular Respiration Analysis (Seahorse XF)

Principle: This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[3] It allows for the dissection of how Ca-2KG affects basal respiration, ATP production, and maximal respiratory capacity. This is vital for testing the hypothesis that 2-ketogluconate influences the TCA cycle.

Materials:

  • Seahorse XF Analyzer and associated consumables (cell culture plates, cartridges).

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

  • Test compound (Ca-2KG) and Vehicle control.

Protocol:

  • Cell Plating: Seed cells in a Seahorse XF cell culture plate and grow to optimal confluence. Include background correction wells (no cells).

  • Assay Preparation (Day of Assay):

    • Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator for at least 4 hours.

    • Wash cells with pre-warmed Seahorse XF Base Medium and add the final volume of medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay. Rationale: This allows the cells to equilibrate with the assay medium and temperature, minimizing stress and variability.

  • Compound Loading: Load the injector ports of the sensor cartridge with Ca-2KG (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A according to the desired experimental design. Typically, Ca-2KG is injected first to measure its immediate effect on basal respiration.

  • Seahorse XF Assay:

    • Load the cartridge and cell plate into the Seahorse XF Analyzer.

    • Run the pre-programmed assay protocol, which involves cycles of mixing, waiting, and measuring OCR.

    • The instrument will sequentially inject the compounds and record the corresponding changes in OCR.

  • Data Analysis:

    • The software calculates OCR at baseline and after each injection.

    • Basal Respiration: The initial OCR before injections.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin (an ATP synthase inhibitor) injection.

    • Maximal Respiration: The peak OCR after FCCP (an uncoupling agent) injection.

    • Compare these parameters between vehicle-treated and Ca-2KG-treated cells.

Section 3: In Vivo Experimental Models

In vivo models are essential for evaluating the systemic effects, bioavailability, efficacy, and safety of Ca-2KG in a complex physiological context. Rodent models are well-established and cost-effective for initial studies.[18][19]

Model Selection for Key Research Areas
  • Postmenopausal Osteoporosis: The ovariectomized (OVX) rat or mouse is the gold standard.[7][20] Ovariectomy induces estrogen deficiency, leading to rapid cancellous bone loss that mimics the human condition.[21]

  • Age-Related Osteoporosis/Senile Osteoporosis: Naturally aged rodents (e.g., mice >18 months old) are suitable models.[22] The SAMP6 mouse strain is a specific model for senile osteoporosis.[20]

  • Aging and Healthspan: C57BL/6 mice are commonly used. Treatment is typically initiated in middle-aged animals (e.g., 18 months) to assess effects on longevity, frailty, and age-related biomarkers.[1]

  • Metabolic Health: Diet-induced obesity (DIO) models, where rodents are fed a high-fat diet, are used to study effects on weight gain, insulin resistance, and glucose tolerance.[23]

cluster_groups Experimental Groups (n=8-12 per group) cluster_endpoints Endpoint Analysis start Select Animal Model (e.g., Ovariectomized Rat) g1 SHAM + Vehicle start->g1 g2 OVX + Vehicle start->g2 g3 OVX + Ca-2KG (Low Dose) start->g3 g4 OVX + Ca-2KG (High Dose) start->g4 g5 OVX + Positive Control (e.g., Alendronate) start->g5 treatment Chronic Treatment (e.g., 12 weeks) Daily Oral Gavage or Dietary Admixture g1->treatment g2->treatment g3->treatment g4->treatment g5->treatment serum Serum Analysis (Calcium, P, CTX, P1NP) treatment->serum imaging Bone Micro-CT (Femur/Vertebrae for BMD, BV/TV) treatment->imaging histo Bone Histomorphometry (Osteoblast/Osteoclast Surface) treatment->histo data Statistical Analysis serum->data imaging->data histo->data

Caption: Workflow for an in vivo ovariectomized (OVX) osteoporosis study.

Protocol: Ovariectomized (OVX) Rat Model for Osteoporosis

Principle: This protocol evaluates the efficacy of Ca-2KG in preventing estrogen-deficiency-induced bone loss. The OVX rat model is highly reproducible and clinically relevant for postmenopausal osteoporosis.[7][21]

Materials:

  • Female Sprague-Dawley or Wistar rats (skeletally mature, ~6 months old).

  • Surgical instruments for ovariectomy.

  • Anesthesia (e.g., isoflurane).

  • Test compound (Ca-2KG), Vehicle (e.g., water or 0.5% carboxymethylcellulose).

  • Micro-computed tomography (micro-CT) scanner.

  • ELISA kits for bone turnover markers.

Protocol:

  • Acclimatization and Surgery:

    • Allow animals to acclimate for at least one week.

    • Perform bilateral ovariectomy (OVX group) or a sham surgery where ovaries are exposed but not removed (SHAM group) under anesthesia.

    • Provide post-operative analgesia and care. Rationale: The SHAM group serves as the healthy, non-osteoporotic control, while the OVX+Vehicle group serves as the disease model control.

  • Dosing and Administration:

    • Begin treatment one day post-surgery for a prevention study.

    • Administer Ca-2KG or vehicle daily via oral gavage or as a dietary admixture for a period of 8-16 weeks.

    • Include multiple dose groups to establish a dose-response relationship.

    • Monitor body weight weekly.

  • In-life Monitoring and Sample Collection:

    • Collect blood samples via tail vein or saphenous vein at baseline and endpoint. Process to serum and store at -80°C.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect relevant tissues.

    • Serum Analysis: Use ELISA kits to measure markers of bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation (e.g., procollagen type I N-terminal propeptide, P1NP). Also measure serum calcium and phosphate levels.

    • Micro-CT Analysis: Excise femurs and lumbar vertebrae. Scan the trabecular bone region (e.g., distal femur metaphysis, L4 vertebra) to quantify key structural parameters:

      • Bone Mineral Density (BMD).

      • Bone Volume Fraction (BV/TV).

      • Trabecular Number (Tb.N), Thickness (Tb.Th), and Separation (Tb.Sp).

    • Bone Histomorphometry (Optional but recommended): Embed undecalcified bones in plastic, section, and stain (e.g., Von Kossa/toluidine blue) to visualize and quantify cellular-level parameters like osteoblast surface, osteoclast surface, and mineral apposition rate (requires prior in-life calcein labeling).

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare parameters between the SHAM, OVX+Vehicle, and OVX+Ca-2KG groups.

    • A successful outcome is demonstrated if Ca-2KG treatment significantly ameliorates the OVX-induced changes in bone parameters, shifting them towards the SHAM group values.

Section 4: Data Interpretation & Troubleshooting

AssayCommon IssuePotential CauseTroubleshooting Step
Calcium Imaging High baseline fluorescence / No response to positive controlCell death; Dye overloading or precipitation; Incorrect buffer compositionCheck cell viability; Optimize dye concentration and loading time; Ensure buffer contains Ca²⁺.
Seahorse XF High OCR variation between wellsInconsistent cell seeding; Edge effects; Cell stressOptimize seeding density; Avoid using outer wells of the plate; Handle cell plate gently.
OVX Model No significant bone loss in OVX+Vehicle groupIncomplete ovariectomy; Animals are too young/old; Study duration too shortVerify surgical technique; Use skeletally mature rats (6-10 months); Ensure study is at least 8-12 weeks long.[7]
General Inconsistent resultsCompound instability; Dosing error; Inter-animal variabilityPrepare fresh compound solutions daily; Verify dosing accuracy; Increase sample size (n).

Conclusion

The study of this compound requires a systematic, multi-tiered approach. The experimental models detailed in these notes provide a robust framework, beginning with fundamental analytical and in vitro characterization and progressing to physiologically relevant in vivo disease and aging models. By carefully selecting the appropriate models and endpoints, and by understanding the rationale behind each protocol, researchers can effectively elucidate the therapeutic potential and mechanism of action of this promising dual-action compound.

References

Downstream processing and purification of fermented Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Downstream Processing and Purification of Fermented Calcium 2-Ketogluconate

Abstract: This document provides a comprehensive guide to the downstream processing and purification of this compound (Ca-2-KGA) from a fermentation broth. This compound is a valuable specialty chemical, notably used as a precursor in the synthesis of Vitamin C and as an active ingredient in advanced cosmetic formulations for its anti-aging properties.[1][2][3][4] The efficient recovery and purification of this molecule are critical for the economic viability of its biotechnological production. This guide details a multi-step purification strategy, explaining the scientific rationale behind each unit operation, from initial broth clarification to final crystallization. It is intended for researchers, scientists, and process development professionals in the biotechnology and pharmaceutical industries.

Introduction: The Challenge of Purification

This compound is the calcium salt of 2-keto-D-gluconic acid, an intermediate in the metabolic pathway of various microorganisms.[5][6] Fermentative production offers a sustainable alternative to purely chemical synthesis routes. However, the fermentation broth is a complex mixture containing not only the target product but also residual nutrients, microbial cells, soluble proteins, pigments, and various other organic acids and ionic impurities.[7] The primary challenge in downstream processing is to separate the Ca-2-KGA from these impurities with high yield and purity, in a cost-effective and scalable manner.

A typical fermentation broth may present several challenges:

  • High Viscosity: Due to residual sugars and extracellular polysaccharides.

  • Color Impurities: Browning of the broth is a common issue, resulting from Maillard reactions or pigment production by the microorganisms.[8]

  • Ionic Load: High concentrations of inorganic salts from the fermentation medium.

  • Similar Compounds: Presence of other organic acids (e.g., gluconic acid) that have similar chemical properties to 2-ketogluconic acid, making separation difficult.[7]

This guide outlines a logical and robust workflow designed to address these challenges systematically.

Overall Downstream Processing Workflow

The purification of this compound is a sequential process designed to remove impurities in order of their physical and chemical properties, starting with the largest particulates and progressively moving to soluble and ionic impurities.

Downstream_Workflow Fermentation_Broth Raw Fermentation Broth Biomass_Removal Step 1: Biomass & Particulate Removal (Centrifugation / Microfiltration) Fermentation_Broth->Biomass_Removal Clarified_Broth Clarified Broth Biomass_Removal->Clarified_Broth Solids (Cells) Decolorization_NF Step 2: Decolorization & Macromolecule Removal (Activated Carbon / Nanofiltration) Clarified_Broth->Decolorization_NF Decolorized_Filtrate Decolorized & Concentrated Filtrate Decolorization_NF->Decolorized_Filtrate Color bodies, some salts Ion_Exchange Step 3: Demineralization & Fine Purification (Cation & Anion Exchange Chromatography) Decolorized_Filtrate->Ion_Exchange Purified_Solution Purified Ca-2-KGA Solution Ion_Exchange->Purified_Solution Salts, charged impurities Concentration Step 4: Concentration (Evaporation / Reverse Osmosis) Purified_Solution->Concentration Concentrated_Syrup Concentrated Ca-2-KGA Syrup Concentration->Concentrated_Syrup Water Crystallization Step 5: Crystallization & Isolation (Cooling Crystallization & Filtration) Concentrated_Syrup->Crystallization Wet_Crystals Wet Crystals Crystallization->Wet_Crystals Mother Liquor Drying Step 6: Drying Wet_Crystals->Drying Final_Product Pure this compound (>97%) Drying->Final_Product

Caption: Overall workflow for this compound purification.

Step-by-Step Methodologies & Scientific Rationale

Step 1: Initial Clarification - Biomass and Suspended Solids Removal

Causality: The first and most critical step is the removal of microbial cells and other insoluble materials.[9] Failure to do so will lead to fouling of downstream equipment, particularly membranes and chromatography columns, and will contaminate the final product.

Methods:

  • Centrifugation: A robust primary separation method, often used with flocculating agents to improve the pelleting of microbial cells.[9]

  • Membrane Microfiltration (MF) or Ultrafiltration (UF): This is a highly effective method for complete removal of cells and suspended solids.[10][11][12] UF has the added advantage of removing high molecular weight soluble impurities like proteins and polysaccharides, which can inhibit crystallization.[9]

Protocol 1: Broth Clarification using Ultrafiltration

  • System Preparation: Sanitize and prepare a tangential flow filtration (TFF) system equipped with a 10-50 kDa molecular weight cut-off (MWCO) polyethersulfone (PES) or polyvinylidene difluoride (PVDF) membrane.

  • Equilibration: Flush the system with purified water until the permeate is clean and free of sanitizing agents.

  • Filtration: Process the raw fermentation broth through the TFF system. Maintain a transmembrane pressure (TMP) according to the manufacturer's recommendation (typically 15-30 psi).

  • Diafiltration (Optional): To maximize recovery of the product from the retentate (the concentrated cell slurry), a constant-volume diafiltration can be performed by adding water to the feed tank at the same rate as the permeate flow.

  • Collection: Collect the clear permeate, which contains the Ca-2-KGA and other soluble components. The retentate, containing the biomass, is discarded.

Step 2: Decolorization and Concentration using Nanofiltration

Causality: The clarified broth often contains significant color and a high volume of water. Activated carbon is effective for adsorbing color bodies and other hydrophobic impurities. Nanofiltration (NF) serves a dual purpose: it concentrates the organic acid product while allowing a portion of monovalent ions (like Na⁺, K⁺) to pass through, thus achieving partial demineralization.[11][13] This reduces the ionic load on the subsequent ion-exchange step.

Methods:

  • Activated Carbon Treatment: The clarified broth is mixed with powdered activated carbon, followed by filtration.

  • Nanofiltration (NF): A pressure-driven membrane process that retains divalent ions (like Ca²⁺) and larger molecules (like 2-ketogluconate) while allowing most monovalent ions and water to pass through.[10][11][12][14]

Protocol 2: Nanofiltration for Concentration and Partial Demineralization

  • System Preparation: Prepare a TFF system with a nanofiltration membrane (e.g., 150-300 Da MWCO).

  • Filtration: Process the clarified (and potentially decolorized) broth through the NF system. The Ca-2-KGA will be retained in the retentate.

  • Concentration: Continue processing to concentrate the retentate to a desired volume, typically reducing the volume by a factor of 3 to 5.

  • Collection: Collect the concentrated, partially demineralized retentate for the next step.

Step 3: High-Purity Separation - Ion Exchange Chromatography

Causality: This is the core purification step for removing residual salts and other charged impurities. A two-stage process is typically employed. First, a strong acid cation (SAC) exchange resin in the hydrogen (H⁺) form removes cations (e.g., Na⁺, K⁺, Mg²⁺), temporarily converting the this compound to 2-ketogluconic acid. Subsequently, a weak base anion (WBA) exchange resin is used to adsorb the 2-ketogluconic acid and other stronger acid impurities.[15] The desired product can then be selectively eluted.

Ion_Exchange cluster_0 Cation Exchange (Demineralization) cluster_1 Anion Exchange (Product Adsorption) cation_resin Strong Acid Cation Resin (H⁺ form) Na⁺, K⁺, Mg²⁺ bind H⁺, Ca²⁺, 2-KGA⁻ pass through Cation_Out Acidified Solution (H⁺, Ca²⁺, 2-KGA⁻) cation_resin:f0->Cation_Out anion_resin Weak Base Anion Resin (OH⁻ form) 2-KGA⁻ and other anions bind Neutral impurities pass through Anion_Out Purified 2-KGA⁻ (Eluted) anion_resin:f0->Anion_Out Elution with weak base Input Decolorized Filtrate (Ca²⁺, 2-KGA⁻, Na⁺, K⁺) Input->cation_resin:f0 Cation_Out->anion_resin:f0

Caption: Two-stage ion exchange chromatography process.

Protocol 3: Two-Stage Ion Exchange Purification

  • Column Preparation: Pack two separate columns, one with a strong acid cation resin (e.g., Amberlite 200C H⁺ form) and the other with a weak base anion resin (e.g., Diaion WA-30 OH⁻ form).[15]

  • Cation Exchange:

    • Equilibrate the SAC column with deionized water.

    • Load the concentrated solution from Step 2 onto the column.

    • Collect the effluent, which now contains 2-ketogluconic acid and calcium ions. The other metallic cations are retained by the resin.

  • Anion Exchange:

    • Equilibrate the WBA column with deionized water.

    • Load the effluent from the cation exchange step onto this column. The 2-ketogluconic acid will adsorb to the resin.

    • Wash the column with deionized water to remove any unbound, neutral impurities (e.g., residual sugars).

    • Elute the purified 2-ketogluconic acid using a dilute solution of a weak base (e.g., 0.5 M ammonium hydroxide) or by converting back to the calcium salt with a calcium hydroxide solution.

  • Resin Regeneration: Regenerate the SAC resin with a strong acid (e.g., HCl) and the WBA resin with a strong base (e.g., NaOH) as per the manufacturer's instructions.

Step 4 & 5: Concentration and Crystallization

Causality: Crystallization is the final and most powerful step for achieving high purity and obtaining a stable, solid product.[9] The purified solution is first concentrated to a point of supersaturation. Then, by carefully controlling the temperature, a crystalline solid is formed, leaving remaining impurities in the soluble phase (mother liquor).

Methods:

  • Concentration: Vacuum evaporation is commonly used to remove water at a lower temperature, preventing thermal degradation of the product.

  • Cooling Crystallization: The most common method. The concentrated solution is slowly cooled, often with the addition of seed crystals, to induce nucleation and crystal growth.[16][17][18] Anti-solvents like ethanol can sometimes be used to reduce solubility and improve yield.[19]

Protocol 4: Cooling Crystallization of this compound

  • Concentration: Concentrate the purified eluate from the ion exchange step under vacuum at 50-60°C until it reaches a thick, syrupy consistency (e.g., 40-50% solids).

  • pH Adjustment: Ensure the pH is near neutral (6.5-7.5) using a calcium source like calcium carbonate or calcium hydroxide if the acid form was eluted.

  • Cooling & Seeding: Transfer the hot, concentrated solution to a crystallizer vessel with controlled agitation. Cool the solution slowly (e.g., 5-10°C per hour). When the solution reaches approximately 35-40°C, add a small amount (0.1-0.5% w/w) of fine seed crystals of pure Ca-2-KGA.[16][18]

  • Crystal Growth: Continue slow cooling to a final temperature of 10-15°C.[18] Hold at this temperature with gentle stirring for 8-12 hours to allow for maximum crystal growth.[16]

  • Isolation: Separate the crystals from the mother liquor using a centrifuge or vacuum filter.

  • Washing: Wash the crystal cake with a small amount of cold water or an ethanol-water mixture to remove residual mother liquor.

Step 6: Drying and Quality Control

Causality: The wet crystal cake must be dried to a specific moisture content to ensure stability and prevent microbial growth. Final product quality must be verified using analytical techniques.

Methods:

  • Drying: Fluidized bed drying or vacuum drying at a moderate temperature (e.g., 60-75°C) is used to obtain the final powder.[16]

  • Quality Control: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and concentration of 2-ketogluconic acid.[7][8][20]

Data Presentation: Process Parameters

The following table summarizes typical operating parameters and expected outcomes for the purification process.

Purification Step Key Equipment Primary Impurities Removed Typical Purity Increase Expected Yield
Biomass Removal Centrifuge / TFF (UF)Cells, suspended solids, proteinsN/A (Clarification)>98%
Decolorization/NF TFF (NF) / Stirred TankPigments, some monovalent salts10-20%>95%
Ion Exchange Chromatography ColumnsDivalent/monovalent cations, other anionsto >95%>90%
Crystallization Crystallizer / FilterSoluble organic & inorganic impuritiesto >97-99%85-95%

Conclusion

The downstream processing of fermented this compound is a multi-faceted engineering challenge that requires a logical sequence of purification steps. The integrated workflow presented here, combining membrane filtration, ion exchange chromatography, and crystallization, provides a robust and scalable pathway to achieving a high-purity final product. Each step is designed to remove a specific class of impurities, ensuring that the subsequent operation can perform optimally. The protocols and rationale provided in this guide serve as a foundational framework for process development and optimization.

References

Application Notes and Protocols for the Formulation of Calcium 2-Ketogluconate in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Topical Calcium 2-Ketogluconate

This compound, a calcium salt of 2-ketogluconic acid, is emerging as a promising active pharmaceutical ingredient (API) for topical applications, primarily in the realm of dermatology and cosmetology.[1][2][3][4][5][6][7] This molecule is recognized for its role in enhancing skin elasticity and firmness by stimulating the synthesis of hyaluronic acid and elastin in the dermis.[1][2][4][5][6] As a hydrosoluble powder, its incorporation into aqueous-based topical formulations is feasible, offering a non-invasive approach to address signs of cutaneous aging.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of topical delivery systems for this compound. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the formulation's performance.

Part 1: Pre-Formulation Studies: Foundational Knowledge for Optimal Delivery

Before embarking on the formulation of a topical product, a thorough characterization of the API is paramount. These pre-formulation studies provide the foundational data necessary to design a stable, effective, and safe delivery system.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is the first step.

PropertyDescriptionSource
Molecular Formula C12H18CaO14[8]
Molecular Weight 426.34 g/mol [8]
Appearance White crystalline powder or granule
Solubility Hydrosoluble (soluble in water)[1]
pH (10% Solution) 6.0 - 8.5[9]
Analytical Method Development for Quantification

An accurate and validated analytical method is crucial for quantifying this compound in the formulation and during in vitro studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.[10][11][12][13]

Protocol 1: HPLC Method for Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a suitable starting point.[11]

  • Mobile Phase: A simple isocratic mobile phase, such as a mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.8) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized to achieve a good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used.[11] Alternatively, a Refractive Index (RI) detector or a Mass Spectrometer (MS) can be employed for more sensitive and specific detection.[14]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh a portion of the topical formulation and disperse it in a suitable solvent. Further dilute the sample with the mobile phase to fall within the calibration range.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.

Part 2: Formulation Development: Crafting the Delivery Vehicle

The choice of a topical delivery system depends on the desired skin feel, application site, and the intended release profile of the API.[15][16] Gels and creams are common choices for their aesthetic appeal and ease of application.[17][18]

O/W Cream Formulation

An oil-in-water (O/W) cream is a versatile formulation that provides hydration and a pleasant skin feel.[15][17][18]

Table 2: Exemplary O/W Cream Formulation for this compound

Phase Ingredient Function % (w/w)
Aqueous Phase Purified WaterVehicleq.s. to 100
This compoundActive Ingredient1.0 - 5.0
GlycerinHumectant3.0 - 5.0
Carbomer 940Gelling Agent/Thickener0.2 - 0.5
TriethanolamineNeutralizing Agentq.s. to pH 6.0-7.0
Oil Phase Cetyl AlcoholEmulsifier, Thickener2.0 - 5.0
Stearic AcidEmulsifier, Thickener2.0 - 5.0
Glyceryl MonostearateEmulsifier1.0 - 3.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
Preservative Phase PhenoxyethanolPreservative0.5 - 1.0

Protocol 2: Preparation of O/W Cream

  • Aqueous Phase Preparation: In a suitable vessel, disperse the Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed. Add glycerin and this compound and heat the mixture to 75°C.

  • Oil Phase Preparation: In a separate vessel, combine all the ingredients of the oil phase and heat to 75°C with gentle stirring until all components are melted and homogenous.[17]

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling and Neutralization: Allow the emulsion to cool down to 40°C with gentle stirring. Add triethanolamine dropwise to neutralize the Carbomer and achieve the desired viscosity.

  • Preservation: Add the preservative phase and mix until uniform.

  • Final Adjustment: Adjust the final weight with purified water if necessary and check the pH.

Hydrogel Formulation

Hydrogels are water-based formulations that are non-greasy and have a cooling effect on the skin.[15][18]

Table 3: Exemplary Hydrogel Formulation for this compound

| Ingredient | Function | % (w/w) | |---|---|---|---| | Purified Water | Vehicle | q.s. to 100 | | this compound | Active Ingredient | 1.0 - 5.0 | | Carbomer 940 | Gelling Agent | 0.5 - 1.5 | | Propylene Glycol | Humectant, Penetration Enhancer | 5.0 - 10.0 | | Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-7.0 | | Phenoxyethanol | Preservative | 0.5 - 1.0 |

Protocol 3: Preparation of Hydrogel

  • Dispersion: Disperse Carbomer 940 in purified water with continuous stirring until a lump-free dispersion is obtained.

  • Incorporation of Actives: In a separate container, dissolve this compound and phenoxyethanol in propylene glycol.

  • Mixing: Slowly add the active ingredient solution to the carbomer dispersion with gentle mixing.

  • Neutralization: Neutralize the gel by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed.

  • Final Adjustment: Check and adjust the pH to the desired range (6.0-7.0).

Formulation_Workflow cluster_cream O/W Cream Formulation cluster_gel Hydrogel Formulation aq_phase Aqueous Phase Preparation (Water, Carbomer, Glycerin, API) Heat to 75°C emulsify Emulsification (Homogenization) aq_phase->emulsify oil_phase Oil Phase Preparation (Emulsifiers, Emollients) Heat to 75°C oil_phase->emulsify cool_neut Cooling & Neutralization (to 40°C, add TEA) emulsify->cool_neut preserve_cream Add Preservative cool_neut->preserve_cream final_cream Final Product preserve_cream->final_cream dispersion Carbomer Dispersion (in Water) mixing Mixing dispersion->mixing actives API & Preservative (in Propylene Glycol) actives->mixing neutralization Neutralization (add TEA) mixing->neutralization final_gel Final Product neutralization->final_gel IVPT_Workflow prep_cell Prepare Franz Diffusion Cell mount_skin Mount Skin on Cell prep_cell->mount_skin prep_skin Prepare Skin Membrane prep_skin->mount_skin fill_receptor Fill Receptor with Medium mount_skin->fill_receptor equilibrate Equilibrate System (32°C) fill_receptor->equilibrate apply_formulation Apply Formulation equilibrate->apply_formulation sample Collect Samples at Time Intervals apply_formulation->sample analyze Analyze Samples (HPLC) sample->analyze data_analysis Data Analysis (Flux, Permeation) analyze->data_analysis

References

Troubleshooting & Optimization

Overcoming browning in 2-keto-D-gluconic acid fermentation broth

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-keto-D-gluconic acid (2KGA) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during their experiments, with a specific focus on the prevalent issue of broth browning. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What is causing the brown discoloration in my 2-keto-D-gluconic acid fermentation broth?

A1: The browning of your 2KGA fermentation broth is typically a result of non-enzymatic reactions. The primary culprits are the Maillard reaction and caramelization.

  • Maillard Reaction: This is a complex series of chemical reactions between amino acids and reducing sugars present in your fermentation medium.[1][2][3] These reactions are accelerated by heat and certain pH conditions, leading to the formation of brown pigments known as melanoidins.[1][3]

  • Caramelization: This process involves the pyrolysis or decomposition of sugars at high temperatures.[4][5][6] If your fermentation medium is subjected to excessive or prolonged heat during sterilization, sugars can caramelize, contributing to the brown color.[4]

  • Prolonged Fermentation Time: Longer fermentation times can lead to increased accumulation of browning precursors and byproducts, intensifying the discoloration.[7][8][9]

Q2: Can the browning of the fermentation broth affect my final product?

A2: Yes, the browning of the fermentation broth can have significant downstream consequences. The colored impurities formed can co-purify with your target molecule, 2KGA, leading to difficulties in achieving the desired purity. This can complicate downstream processing, potentially requiring additional purification steps and reducing overall yield.[10][11][12][13]

Q3: Is there a simple way to quantify the extent of browning in my fermentation broth?

A3: A common and straightforward method to quantify the degree of browning is to measure the absorbance of the clarified broth at 420 nm using a spectrophotometer.[7][9][14] An increase in absorbance at this wavelength generally correlates with a higher degree of browning.

Q4: Could the sterilization method of my fermentation medium be contributing to the browning?

A4: Absolutely. High-temperature sterilization methods, such as autoclaving, can significantly contribute to browning through both the Maillard reaction and caramelization.[15][16] The prolonged exposure to high heat can lead to the thermal degradation of media components, resulting in a darker color even before inoculation.[15]

Troubleshooting Guides

This section provides detailed protocols and workflows to address specific browning issues you may encounter during your 2KGA fermentation experiments.

Issue 1: My fermentation broth turns brown during the sterilization process.

Causality: This is a clear indication of thermal degradation of your media components, primarily sugars and amino acids, through caramelization and the Maillard reaction.[4][15][16]

Troubleshooting Workflow:

cluster_0 Troubleshooting Sterilization-Induced Browning start Brown broth post-sterilization step1 Optimize Autoclave Cycle (Reduce time and/or temperature) start->step1 step2 Consider Filter Sterilization (For heat-labile components) step1->step2 Unsuccessful result1 Browning Reduced step1->result1 Successful step3 Separate Sterilization (Sterilize sugar and nitrogen sources separately) step2->step3 Unsuccessful step2->result1 Successful step3->result1 Successful result2 Browning Persists step3->result2 Further investigation needed

Caption: Workflow for addressing browning during media sterilization.

Detailed Protocol:

  • Optimize Autoclave Cycle:

    • Action: Reduce the autoclaving time to the minimum required for sterility. Consult sterilization guidelines for appropriate time and temperature settings for your media volume.

    • Rationale: Minimizing the duration of heat exposure will reduce the extent of caramelization and Maillard reactions.[15]

  • Filter Sterilization:

    • Action: For heat-sensitive components like vitamins and some amino acids, prepare them as a concentrated stock solution and sterilize by passing through a 0.22 µm filter. Aseptically add this solution to the cooled, autoclaved bulk medium.

    • Rationale: This completely avoids heat-induced degradation of these specific components.

  • Separate Sterilization:

    • Action: Prepare and autoclave your carbohydrate source (e.g., glucose) and your nitrogen/amino acid source (e.g., yeast extract, peptone) in separate containers. Aseptically combine them once they have cooled.

    • Rationale: This prevents the direct interaction of reducing sugars and amino acids at high temperatures, which is the primary driver of the Maillard reaction.[3][17]

Issue 2: The fermentation broth becomes progressively darker throughout the cultivation period.

Causality: This is likely due to a combination of factors including a prolonged fermentation time, suboptimal pH, and the accumulation of reactive intermediates.[7][8][9]

Troubleshooting Workflow:

cluster_1 Troubleshooting Progressive Browning During Fermentation start Progressive browning during fermentation step1 Optimize Fermentation Time (Harvest at peak 2KGA concentration) start->step1 step2 pH Control (Maintain optimal pH for production and stability) step1->step2 Ineffective result1 Browning Mitigated step1->result1 Effective step3 Antioxidant Addition (e.g., Ascorbic acid, Citric acid) step2->step3 Ineffective step2->result1 Effective step4 Adsorbent Application (e.g., Activated charcoal) step3->step4 Ineffective step3->result1 Effective step4->result1 Effective result2 Browning Unchanged step4->result2 Consult further resources

Caption: Workflow for mitigating progressive browning.

Detailed Protocol:

  • Optimize Fermentation Time:

    • Action: Conduct a time-course study to determine the optimal harvest time, which corresponds to the peak 2KGA concentration before significant browning occurs.

    • Rationale: Prolonged fermentation can lead to the degradation of 2KGA and the accumulation of colored byproducts.[7][8][9] Shortening the fermentation time can significantly reduce the final color of the broth.[7]

  • pH Control:

    • Action: Monitor and control the pH of the fermentation broth throughout the process. The rate of Maillard reactions can be influenced by pH.[5][6]

    • Rationale: Maintaining the pH in a range that is optimal for 2KGA production but less favorable for browning reactions can help to minimize discoloration. The rate of caramelization is generally lowest at a near-neutral pH.[6]

  • Antioxidant Addition:

    • Action: Supplement the fermentation medium with antioxidants such as ascorbic acid (Vitamin C) or citric acid.[18][19][20][21] These can be added before sterilization or filter-sterilized and added post-sterilization.

    • Rationale: Ascorbic acid is a potent antioxidant that can reduce quinones, which are intermediates in the browning process, back to their colorless forms.[18] Citric acid can chelate metal ions that may catalyze oxidation reactions and also lowers the pH.[18][19]

  • Adsorbent Application:

    • Action: In cases of severe browning, consider the addition of an adsorbent like activated charcoal to the medium.

    • Rationale: Activated charcoal has a high surface area and can adsorb a wide range of colored compounds, effectively clarifying the broth.[18] Note that this may also adsorb essential nutrients, so its use should be carefully optimized.

Data Summary: Quantitative Impact of Troubleshooting Strategies
StrategyParameter MeasuredExpected Outcome
Optimized Sterilization Absorbance at 420 nm (post-sterilization)Decrease in initial broth color
Shorter Fermentation Time Absorbance at 420 nm (at harvest)Lower final broth color
Antioxidant Addition Absorbance at 420 nm (at harvest)Reduced rate of browning during fermentation
pH Control Absorbance at 420 nm (at harvest)Minimized browning by maintaining suboptimal pH for color formation

References

Technical Support Center: Optimizing Fermentation for Calcium 2-Ketogluconate (Ca-2-KGA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Calcium 2-ketogluconate (Ca-2-KGA) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing fermentation conditions and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to achieve higher yields and consistent results.

Section 1: Foundational Knowledge & FAQs

This section provides a brief overview of 2-ketogluconate production and answers common high-level questions.

What is the biochemical basis for 2-ketogluconate production?

2-ketogluconate (2-KGA) is an intermediate in the pentose phosphate pathway. In industrial fermentation, it is typically produced from D-glucose through a two-step oxidation process primarily carried out by bacteria from genera such as Pseudomonas, Gluconobacter, and Klebsiella.[1][2][3] The process occurs in the periplasmic space and involves two key membrane-bound enzymes:

  • Glucose Dehydrogenase (GDH): Oxidizes D-glucose to D-gluconate.

  • Gluconate Dehydrogenase (GADH): Oxidizes D-gluconate to 2-KGA.[2][3]

The overall efficiency of this bioconversion is what we aim to optimize.

Biochemical_Pathway_2KGA cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose Glucose Gluconate Gluconate Glucose->Gluconate  Glucose Dehydrogenase (GDH) Glucose_uptake Glucose Transporter Glucose->Glucose_uptake Uptake 2-Ketogluconate 2-Ketogluconate Gluconate->2-Ketogluconate  Gluconate Dehydrogenase (GADH) Gluconate_uptake Gluconate Permease (GntP) Gluconate->Gluconate_uptake Uptake 2KGA_uptake 2-KGA Transporter (KguT) 2-Ketogluconate->2KGA_uptake Uptake & Consumption Metabolism Central Metabolism (e.g., Pentose Phosphate Pathway) Glucose_uptake->Metabolism Gluconate_uptake->Metabolism 2KGA_uptake->Metabolism

Caption: Periplasmic oxidation of glucose to 2-ketogluconate.

Which microorganisms are best for producing 2-KGA?

Several strains are industrially significant. The choice often depends on the desired process (e.g., batch vs. continuous) and substrate.

  • Pseudomonas species: P. fluorescens, P. plecoglossicida, and P. putida are robust and widely used, capable of achieving high titers.[4][5][6] P. fluorescens AR4, for instance, has been shown to produce commercially acceptable levels of 2-KGA.[4][7]

  • Gluconobacter oxydans: Known for its powerful oxidative capabilities, this bacterium is highly efficient in converting glucose.[8]

  • Klebsiella pneumoniae: Can produce high concentrations of 2-KGA, though its production is highly pH-dependent.[3][9]

  • Mixed Cultures: Co-culturing Ketogulonicigenium vulgare with a helper strain like Bacillus megaterium is a common strategy, particularly in the production of 2-keto-L-gulonic acid (a precursor to Vitamin C), as the helper strain secretes substances that promote the growth and productivity of the primary producer.[10][11][12][13]

What is a typical yield for 2-KGA fermentation?

Yields are highly dependent on the strain, fermentation strategy, and optimization level. However, well-optimized processes can achieve very high conversion rates.

  • Fed-batch fermentation with P. plecoglossicida has yielded over 205 g/L of 2-KGA with a yield of 0.953 g/g of glucose.[4][14]

  • Continuous fermentation with P. fluorescens AR4 has achieved steady-state concentrations of 135.92 g/L and a yield of 0.951 g/g.[5]

  • A two-stage pH control strategy with K. pneumoniae produced 186 g/L with a molar conversion ratio of 0.98 mol/mol.[3][9]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during 2-KGA fermentation in a question-and-answer format.

Problem 1: My 2-KGA yield is consistently low.

Potential Cause A: Suboptimal Medium Composition

  • Why it happens: The carbon-to-nitrogen ratio, as well as the presence of essential minerals, directly impacts both cell growth and enzyme activity. An imbalance can lead to poor biomass development or reduced catalytic efficiency.

  • Solution:

    • Carbon Source: Ensure the initial glucose concentration is not inhibitory. While high substrate levels are desired for high final titers, concentrations above 150-180 g/L can cause osmotic stress. Consider using a fed-batch or continuous culture strategy to maintain optimal glucose levels.[5]

    • Nitrogen Source: Complex nitrogen sources like corn steep liquor and yeast extract often provide essential growth factors beyond just nitrogen. A typical starting point is 5 g/L corn steep liquor and 2 g/L urea.[4]

    • Phosphorus and Magnesium: KH₂PO₄ (e.g., 2 g/L) and MgSO₄·7H₂O (e.g., 0.5 g/L) are critical co-factors for metabolic activity.[4] Ensure they are not limiting.

Potential Cause B: Inadequate Aeration and Agitation

  • Why it happens: The conversion of glucose to 2-KGA is an oxidative process.[2] Dissolved oxygen (DO) is a critical substrate. Insufficient oxygen transfer will directly limit the rate of the dehydrogenase enzymes, creating a bottleneck in the production pathway.

  • Solution:

    • Monitor Dissolved Oxygen (DO): Target a DO level above 20% saturation.

    • Optimize Agitation and Aeration Rate: Systematically test different agitation speeds (e.g., 200-400 rpm) and aeration rates (e.g., 1.0-2.0 vvm - volume of air per volume of liquid per minute).[15] Increasing these parameters generally enhances the volumetric oxygen transfer coefficient (kLa), but be aware that excessive agitation can cause shear stress on the cells.[15] For P. plecoglossicida, an aeration rate of 2.8-3.5 L/min in a 5-L bioreactor was found to be optimal.[16]

Potential Cause C: Incorrect pH Profile

  • Why it happens: The key enzymes, glucose dehydrogenase and gluconate dehydrogenase, have optimal pH ranges for activity.[3][17] Furthermore, the overall culture pH affects cell viability and nutrient uptake. For many producing strains, cell growth is favored at a neutral pH, while 2-KGA production is more efficient under slightly acidic conditions.[3][9]

  • Solution:

    • Implement pH Control: Use a pH controller to maintain the desired setpoint. Calcium carbonate (CaCO₃) is often included in the medium (e.g., 20-35 g/L) to act as a buffer and neutralize the produced gluconic acid, preventing a sharp drop in pH.[4]

    • Consider a Two-Stage pH Strategy: For strains like K. pneumoniae, a two-stage approach can be highly effective.[3][9]

      • Stage 1 (Growth): Maintain pH at a neutral level (e.g., 7.0) to maximize biomass accumulation.

      • Stage 2 (Production): After sufficient cell density is reached, switch the pH to a more acidic setpoint (e.g., 4.5-5.5) to favor 2-KGA production.[3][18]

Problem 2: The concentration of 2-KGA decreases after reaching a peak.

Potential Cause: Carbon Catabolite Repression and Product Consumption

  • Why it happens: This is a common and critical issue. Many Pseudomonas strains will begin to metabolize the produced 2-KGA as a carbon source once the primary substrate, glucose, is depleted.[4][14] This is a survival mechanism for the bacterium, but it is detrimental to the final product yield. The presence of glucose represses the genes responsible for 2-KGA uptake and catabolism.[14]

  • Solution:

    • Maintain Residual Glucose: The key is to never let the glucose concentration drop to zero until you are ready to harvest. This is the primary advantage of a fed-batch strategy.

    • Implement a Fed-Batch Protocol: Start with a moderate glucose concentration (e.g., 115-140 g/L).[4][19] Monitor the glucose level, and when it drops to a predetermined threshold (e.g., 20-30 g/L), begin feeding a concentrated glucose solution to maintain it within the optimal range.[7] This strategy has been shown to significantly enhance the final 2-KGA concentration by preventing its consumption.[4][14]

    • Genetic Engineering: For advanced users, knocking out genes involved in 2-KGA transport or metabolism (e.g., the kgu operon) can create strains that are incapable of consuming the product, though this requires significant molecular biology expertise.[20]

Troubleshooting_Workflow Start Low 2-KGA Yield Q1 Is 2-KGA concentration decreasing after a peak? Start->Q1 Q2 Is growth rate (OD) lower than expected? Q1->Q2 No Sol1 Implement Fed-Batch to maintain residual glucose. Prevent product consumption. Q1->Sol1 Yes Q3 Is DO dropping below 20%? Q2->Q3 No Sol2 Optimize Medium: - C/N Ratio - Minerals (P, Mg) Q2->Sol2 Yes Sol3 Increase Agitation/Aeration to improve kLa. Q3->Sol3 Yes Sol4 Implement pH Control: - Use CaCO3 buffer - Consider Two-Stage pH Q3->Sol4 No

Caption: A logical workflow for troubleshooting low 2-KGA yield.

Problem 3: The fermentation broth is turning dark brown.

Potential Cause: Non-Enzymatic Browning (Maillard Reaction)

  • Why it happens: Browning can occur due to the Maillard reaction between reducing sugars and amino compounds (from yeast extract, corn steep liquor) in the medium, especially during heat sterilization or over prolonged fermentation times at elevated temperatures.[8] In some cases, the product itself or related intermediates can contribute to color formation, which can complicate downstream processing and purification.[21]

  • Solution:

    • Sterilize Glucose Separately: Prepare and autoclave the concentrated glucose solution separately from the nitrogen-containing components of the medium. Aseptically combine them after they have cooled.

    • Optimize Fermentation Time: A more efficient fermentation reduces the total time the broth is held at an elevated temperature. By optimizing other parameters (pH, DO, etc.) to increase productivity, you can shorten the run time and minimize browning.[21]

    • Check Temperature Control: Ensure your temperature control system is accurate and not overshooting the setpoint, as higher temperatures accelerate browning reactions.

Section 3: Data Presentation & Protocols

Table 1: Typical Optimized Fermentation Parameters for 2-KGA Production
ParameterP. plecoglossicidaP. fluorescensK. pneumoniae (2-Stage)
Strain Example JUIM01AR4∆budA
Temperature 30-34 °C[16]30-36 °C[5]30 °C[3]
pH (Growth) ~7.0~7.07.0[3]
pH (Production) ~7.0 (with CaCO₃)[4]~7.0 (with CaCO₃)4.5-5.5[3]
Aeration 2.8-3.5 L/min (5L scale)[16]>1.0 vvm>20% DO Saturation[3]
Agitation ~400 rpm[19]~400 rpmSufficient for >20% DO
Strategy Fed-Batch[4][14]Continuous[5]Fed-Batch (2-Stage pH)[3]
Reported Yield 205.67 g/L[4][14]135.92 g/L[5]186 g/L[3]
Protocol: Standard Batch Fermentation for Strain Screening

This protocol provides a baseline for evaluating different microbial strains for 2-KGA production in a laboratory-scale fermenter.

1. Media Preparation (per liter):

  • Glucose: 120 g (sterilized separately)

  • Corn Steep Liquor: 5 g

  • Urea: 2 g

  • KH₂PO₄: 2 g

  • MgSO₄·7H₂O: 0.5 g

  • CaCO₃: 30 g (acts as a pH buffer)

  • Antifoaming agent: 0.2 g

  • Method: Dissolve all components except glucose and CaCO₃ in ~800 mL of deionized water. Adjust pH to 7.0. Add CaCO₃. Bring the final volume to 900 mL. Autoclave this solution and a separate 100 mL solution of 120g glucose. Combine aseptically after cooling.

2. Inoculum Development:

  • Prepare a seed culture by inoculating a single colony into a flask containing the same medium (without CaCO₃).

  • Incubate at 30°C with shaking (e.g., 200 rpm) for 18-24 hours until the culture reaches the late exponential growth phase.

3. Fermenter Setup and Inoculation:

  • Calibrate pH and DO probes.

  • Set the temperature to 30°C.

  • Set initial agitation to 300 rpm and aeration to 1.0 vvm.

  • Aseptically transfer the seed culture to the fermenter (a 5-10% v/v inoculation is typical).[22]

4. Fermentation Monitoring and Control:

  • Maintain the temperature at 30°C.

  • Control pH at 7.0 using automated addition of NaOH/H₂SO₄ if the CaCO₃ buffer is insufficient.

  • Adjust agitation and/or aeration to maintain a Dissolved Oxygen (DO) level above 20% saturation.

  • Take samples aseptically at regular intervals (e.g., every 4-6 hours) to measure cell density (OD600), glucose concentration, and 2-KGA concentration using HPLC.

5. Harvest:

  • Conclude the fermentation when glucose is depleted or when the 2-KGA concentration reaches a plateau and begins to decline.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation (Bioreactor) cluster_post Post-Fermentation P1 Media Preparation (Sterilize Glucose Separately) P2 Inoculum Development (18-24h @ 30°C) P1->P2 F1 Inoculate Fermenter (5-10% v/v) P2->F1 F2 Set Initial Parameters (T=30°C, pH=7.0, DO>20%) F1->F2 F3 Monitor & Sample (OD, Glucose, 2-KGA) F2->F3 F4 Glucose depleted OR 2-KGA declining? F3->F4 F4->F3 No H1 Harvest Broth F4->H1 Yes H2 Downstream Processing (Cell removal, Purification) H1->H2

Caption: General experimental workflow for 2-KGA fermentation.

References

Technical Support Center: Enhancing the Stability of Calcium 2-Ketogluconate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Calcium 2-ketogluconate. This guide is designed for researchers, scientists, and formulation professionals who work with this valuable molecule. As an alpha-keto acid salt, this compound presents unique stability challenges in aqueous environments. This document provides in-depth, science-backed answers and protocols to help you mitigate degradation and ensure the integrity of your experiments and formulations.

Section 1: The Core Challenge: Understanding the Instability of 2-Ketogluconate

This section addresses the fundamental chemical reasons behind the degradation of this compound in solution.

FAQ: Why is my this compound solution showing signs of degradation over time?

Answer: The instability of this compound in aqueous solutions stems from the inherent reactivity of its α-keto acid structure. Unlike simpler carboxylates, the presence of a ketone group adjacent to the carboxylic acid creates an electronically vulnerable system susceptible to several degradation pathways.

The primary mechanisms of degradation include:

  • Hydration and Dehydration: The α-keto group can exist in equilibrium with its hydrated form, a geminal diol. While this is a reversible process, the presence of the diol form can alter the molecule's reactivity and is a precursor to other reactions.[1]

  • Decarboxylation: Like many α-keto acids, 2-ketogluconic acid is prone to losing a molecule of carbon dioxide (CO₂), especially when subjected to heat or alkaline conditions.[2] This is an irreversible process that leads to the formation of smaller, inactive degradation products.

  • Oxidation: The molecule can be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, metal ion contaminants, or exposure to light. Reactive oxygen species (ROS) can attack the molecule, leading to fragmentation.[3] The use of antioxidants in related fermentation systems highlights the relevance of managing oxidative stress.[4]

  • Hydrolysis: The carbonyl group can have a catalytic effect on the hydrolysis of nearby bonds, although this is more pronounced in complex structures like α-ketoacyl peptides.[1]

These pathways are not mutually exclusive and are often accelerated by environmental factors such as pH, temperature, and light.

C2K This compound (Aqueous Solution) GemDiol Geminal Diol Hydrate (Equilibrium Intermediate) C2K->GemDiol Decarbox Decarboxylation Products C2K->Decarbox Heat, High pH Oxid Oxidative Fragmentation Products C2K->Oxid O₂, Light, Metal Ions Other Other Hydrolytic Products GemDiol->Other Hydrolysis

Caption: Key degradation pathways for this compound in water.

Section 2: Troubleshooting Guide: Controlling Environmental Factors

This section provides direct answers to common troubleshooting questions related to the handling and storage of this compound solutions.

Q1: What is the optimal pH for storing aqueous solutions of this compound?

Answer: The pH of the solution is arguably the most critical factor for stability. Both strongly acidic and strongly alkaline conditions can accelerate degradation.

  • Alkaline Conditions (pH > 7.5): High pH significantly promotes decarboxylation and other base-catalyzed degradation reactions.[2] Avoid alkaline environments for storage.

  • Acidic Conditions (pH < 4.0): While acidic conditions can suppress some degradation pathways, very low pH can catalyze hydrolysis. Studies on related compounds show that strongly acidic solutions can lead to different forms of instability.[5]

Recommendation: For optimal stability, maintain the pH of your aqueous solution in the slightly acidic to neutral range of 4.5 to 6.5 . Use a stable, non-reactive buffer system (see Section 3, Q5) to maintain this pH, especially for long-term storage or experiments.

Q2: How does temperature impact the stability of my solution?

Answer: Temperature is a direct catalyst for chemical degradation. As with most chemical reactions, higher temperatures increase the rate of degradation for this compound.[6][7] Storing aqueous solutions at room temperature or higher is not recommended for any significant length of time.

Key Insight: For α-keto acids, it is strongly recommended not to store aqueous solutions for more than one day at refrigerated temperatures (2-8°C).[8] For any storage longer than 24 hours, freezing is essential.

Data Summary: Impact of Temperature on Stability

Storage ConditionTemperatureRecommended Max DurationPrimary Risk
Frozen-20°C to -80°CMonthsBest for long-term stability.[2][8]
Refrigerated2°C to 8°C< 24 hoursSlowed degradation.[8]
Room Temperature20°C to 25°CHoursSignificant degradation likely.
Elevated> 30°CNot RecommendedRapid degradation.[6]
Q3: Should I protect my this compound solutions from light?

Answer: Yes. While specific photostability data for this compound is not extensively published, α-keto acids as a class can be sensitive to light. UV radiation can provide the activation energy for oxidative reactions and free-radical-mediated degradation.

Best Practice: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to direct laboratory light during experiments where possible.

Q4: Can dissolved oxygen in my water cause degradation?

Answer: Yes, dissolved oxygen can be a significant contributor to the oxidative degradation of this compound.[3] This is particularly problematic if trace metal ions, which can catalyze oxidation reactions, are present in your solution.

Mitigation Strategies:

  • Use High-Purity Water: Prepare solutions using freshly deionized, distilled, or HPLC-grade water with low metal content.

  • Degas Solvents: For maximum stability in sensitive applications, degas the water before use by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Inert Atmosphere: For long-term storage of highly concentrated or valuable solutions, consider blanketing the headspace of the vial with nitrogen or argon before sealing.

Section 3: Advanced Formulation Strategies for Enhanced Stability

For applications requiring maximum stability, such as in drug development or cosmetic formulations, the following strategies should be considered.

Q5: Can I use buffers to improve stability, and which ones are recommended?

Answer: Yes, a buffer is essential for maintaining the optimal pH range of 4.5-6.5.[9] However, the choice of buffer is critical, as some buffer components can interact with the molecule or catalyze degradation.

  • Recommended Buffers: Phosphate or acetate buffers are generally suitable choices in the target pH range. They are common in formulations and have well-understood properties.

  • Buffers to Use with Caution: Avoid citrate buffers. Citric acid is a chelating agent and can interact with the calcium ion, potentially disrupting the salt's equilibrium. It may also interact with other trace metal ions, which could either stabilize or destabilize the solution depending on the context.

Q6: Would adding antioxidants or chelating agents help stabilize the solution?

Answer: Yes, incorporating these excipients can provide significant protection, particularly against oxidative degradation.

  • Antioxidants: Adding a scavenger for free radicals or oxygen can be highly effective. Glutathione has been shown to be effective in reducing oxidative stress in systems producing related keto-acids.[3][4] Other options include L-ascorbic acid (Vitamin C) or its salts, though you must account for their effect on pH.

  • Chelating Agents: If you suspect metal-ion-catalyzed oxidation is a primary degradation pathway, adding a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions and prevent them from participating in redox cycling.

Q7: What is the role of the Calcium ion in stability?

Answer: The calcium ion forms a salt with 2-ketogluconic acid, which influences its physical properties like solubility and solid-state stability. In solution, the calcium ion can form complexes with the gluconate molecule, involving both the carboxylate group and the hydroxyl groups.[10][11] This complexation can influence the conformation and electronic environment of the molecule, potentially offering some protection against degradation compared to the free acid form. Furthermore, organic acids like ketogluconate are known to form complexes with calcium, which is a mechanism relevant to their biological and environmental roles.[12]

Section 4: Experimental Protocols

These protocols provide a validated starting point for preparing and analyzing your this compound solutions.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to maximize the shelf-life of a standard stock solution.

  • Solvent Preparation: Use HPLC-grade water. Degas the water by sparging with high-purity nitrogen gas for 20 minutes.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 5.5 using phosphoric acid or sodium hydroxide.

  • Weighing: Weigh the this compound powder in a controlled environment with minimal light exposure.

  • Dissolution: Add the powder to the prepared, degassed buffer solution. Mix gently using a magnetic stirrer in an amber flask until fully dissolved. Do not heat to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Storage: Aliquot the solution into amber glass vials. If storing for more than a few hours, flush the headspace of each vial with nitrogen before sealing. Immediately place the vials in a -20°C or -80°C freezer.

Protocol 2: General HPLC Method for Stability Assessment

This method allows you to quantify the remaining parent compound over time. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive quantification.[13][14]

cluster_workflow Stability Testing Workflow start Prepare Stabilized Solution (Protocol 1) aliquot Aliquot into Vials for Each Time Point/Condition start->aliquot store Store Samples at Defined Conditions (e.g., 4°C, 25°C, 40°C) aliquot->store sample At Each Time Point (t=0, 1, 2...) Withdraw Sample store->sample derivatize Derivatize Sample (e.g., with OPD) sample->derivatize hplc Inject onto HPLC System derivatize->hplc analyze Quantify Peak Area of Parent Compound hplc->analyze end Plot % Remaining vs. Time to Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing the stability of this compound.

Method Parameters (Starting Point):

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is often effective for separating the derivatized product from other components.[15]

  • Derivatization Agent: o-phenylenediamine (OPD) is commonly used, as it reacts with the α-keto group to form a fluorescent quinoxaline derivative, allowing for highly sensitive detection.[13][14]

  • Detection: Fluorescence detector (for OPD derivative) or UV detector (e.g., 245-315 nm, depending on the derivative).[15]

  • Quantification: Use an external calibration curve prepared with freshly derivatized standards of known concentrations.

Self-Validation: Always run a t=0 sample immediately after preparation to establish the initial concentration. Include a control sample stored at -80°C to serve as a stable reference throughout the study.

References

Technical Support Center: Troubleshooting Low Yield in Microbial Production of 2-keto-D-gluconic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microbial production of 2-keto-D-gluconic acid (2-KGA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to suboptimal yields during fermentation. As a key intermediate for producing erythorbic acid, an important food antioxidant, optimizing 2-KGA production is critical.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental challenges.

Section 1: Microbial Strain and Inoculum Health

The foundation of a successful fermentation is a robust and healthy microbial culture. Issues originating at this stage can have cascading negative effects on the final product yield.

Question: My 2-KGA production is inconsistent between batches, even with the same strain (e.g., Pseudomonas putida, Pseudomonas plecoglossicida). What could be the cause?

Answer: Inconsistent production often points to issues with the culture's genetic stability or the health of the inoculum.

  • Genetic Instability: High-production strains, especially those developed through mutagenesis, can be prone to genetic reversion. Frequent sub-culturing can lead to the selection of faster-growing but lower-producing variants.

    • Causality: The metabolic burden of overproducing a specific compound can create selective pressure against the desired phenotype.

    • Troubleshooting:

      • Implement a Master and Working Cell Bank System: Avoid repeatedly sub-culturing from the same plate or liquid culture. Prepare a large batch of cryopreserved vials (Master Cell Bank) from a high-performing culture. Thaw one master vial to create a Working Cell Bank for routine experiments.

      • Limit Sub-culturing: Use a fresh vial from your working cell bank for each new set of experiments. Do not sub-culture for more than 2-3 generations before starting a new culture from a frozen stock.

      • Periodic Re-screening: Periodically screen individual colonies from your working culture to confirm the high-production phenotype.

  • Phage Contamination: Bacteriophage contamination is a persistent threat in industrial microbiology that can lead to sudden culture collapse and complete loss of yield.[4]

    • Troubleshooting: Maintain strict aseptic techniques. If phage contamination is suspected, decontaminate the entire lab environment, including fermenters and incubators, and restart cultures from a clean, tested cell stock.

  • Inoculum Quality: The physiological state of the seed culture directly impacts the kinetics of the main fermentation.

    • Causality: An inoculum in the late stationary or death phase will have a prolonged lag phase in the production vessel, potentially leading to lower overall productivity. The activities of key enzymes like glucose and gluconate dehydrogenases, which are responsible for 2-KGA production, are highest during the active growth phase.[5]

    • Troubleshooting: Standardize your seed culture protocol. Harvest the inoculum during the late-logarithmic growth phase. Monitor cell density (e.g., OD650nm) to ensure a consistent number of viable cells are transferred to the production fermenter. For P. plecoglossicida, a 24-hour seed culture is often effective.[2]

Section 2: Media Composition and Substrate Metabolism

The fermentation medium provides the necessary building blocks and energy for microbial growth and product synthesis. Improper formulation is a common source of low yield.

Question: I'm observing low 2-KGA yield despite having residual glucose at the end of the fermentation. What's wrong?

Answer: This scenario suggests that another media component is limiting, or that the initial substrate concentration is causing inhibition.

  • Nutrient Limitation (Nitrogen/Phosphorus): While glucose is the carbon source, nitrogen and phosphorus are critical for cell growth and enzyme synthesis.

    • Causality: Complex nitrogen sources like corn steep liquor or yeast extract provide essential amino acids and vitamins. Phosphate is a key component of ATP and nucleic acids. Interestingly, for some strains like Pseudomonas putida, limiting nitrogen or phosphorus can be a strategy to induce 2-KGA accumulation by downregulating enzymes that would otherwise consume the product.[5] However, severe limitation will hinder overall biomass and enzyme production.

    • Troubleshooting:

      • Optimize C/N Ratio: Systematically vary the concentration of your nitrogen source (e.g., yeast extract, corn steep liquor) relative to the glucose concentration to find the optimal ratio for your strain.

      • Check Phosphate Levels: Ensure phosphate is not completely depleted early in the fermentation. A typical starting concentration for KH2PO4 can be around 0.015 g/L.[3]

  • Substrate Inhibition: High initial concentrations of glucose can be inhibitory to some microbial strains, leading to slower growth and conversion rates.

    • Causality: High osmotic pressure created by excessive glucose can stress the cells.

    • Troubleshooting: Determine the optimal initial glucose concentration. While very high concentrations (>200 g/L) can lead to higher final titers, they may reduce overall productivity.[2][3] Studies with Pseudomonas plecoglossicida have found optimal starting concentrations in the range of 126 g/L to 140 g/L for achieving high productivity and yield.[1][2][3]

Metabolic Pathway Overview

The conversion of D-glucose to 2-KGA in Pseudomonas species is a two-step oxidation process occurring in the periplasm.

Metabolic Pathway cluster_cell Periplasmic Space Glucose D-Glucose (Extracellular) Gluconate D-Gluconic Acid (Periplasm) Glucose->Gluconate Glucose Dehydrogenase KGA 2-keto-D-Gluconic Acid (Periplasm) Gluconate->KGA Gluconate Dehydrogenase Membrane Cell Membrane

Caption: Periplasmic oxidation of glucose to 2-KGA in Pseudomonas.

Section 3: Fermentation Process Parameters

Precise control over the physical environment inside the bioreactor is non-negotiable for achieving high and reproducible yields.

Question: My fermentation is sluggish, and the final 2-KGA concentration is low. Could it be an issue with aeration or pH?

Answer: Absolutely. Both aeration and pH are critical control points for the oxidative production of 2-KGA.

  • Aeration and Dissolved Oxygen (DO): The conversion of glucose to 2-KGA is a strictly aerobic process. The dehydrogenases involved transfer electrons to an electron transport chain that ultimately uses oxygen as the terminal electron acceptor.

    • Causality: Insufficient oxygen supply (low DO) will directly limit the rate of the oxidation reactions, creating a bottleneck in the production pathway. This is one of the most common reasons for low yield and productivity.

    • Troubleshooting:

      • Monitor DO: If you have a DO probe, maintain the level above 20-30% saturation by adjusting agitation and airflow.

      • Optimize Aeration Rate: For lab-scale bioreactors (e.g., 5-L), an aeration rate of 2.8 L/min has been shown to be effective.[1][3]

      • Increase Agitation: Higher agitation speeds improve the oxygen transfer rate (kLa) from the gas phase to the liquid medium.

  • pH Control: The production of an organic acid will naturally cause the pH of the medium to drop. While some strains favor acidic conditions for 2-KGA accumulation, extreme pH values can inhibit enzyme activity and cell growth.[2]

    • Causality: Enzymes have optimal pH ranges for activity. A significant deviation from this optimum will reduce the catalytic rate of glucose and gluconate dehydrogenases.

    • Troubleshooting:

      • Buffering: Include a neutralizing agent in the medium. Calcium carbonate (CaCO3) is commonly used because it provides a slow release of base as the acid is produced, helping to maintain the pH.[6][7]

      • Automated pH Control: For more precise control in a bioreactor, use an automated pH control system that adds a liquid base (e.g., NaOH, NH4OH) as needed to maintain the pH within the optimal range (typically starting around 6.5-7.0 and allowing it to drop to a controlled level).[6]

Table 1: Optimal Fermentation Parameters for P. plecoglossicida

This table summarizes optimized parameters from studies using immobilized P. plecoglossicida, which provide a strong starting point for process development.[1][3]

ParameterOptimal ValueRationale
Temperature 34 °CBalances enzyme activity and cell stability.
Initial Glucose 126.0 g/LAvoids substrate inhibition while ensuring sufficient carbon.
Cell Concentration 4.0 g/LProvides sufficient catalyst density without causing mass transfer issues.
Aeration Rate (5-L) 2.8 L/minEnsures sufficient dissolved oxygen for the oxidative reactions.
Section 4: Product Degradation and By-Product Formation

A common and frustrating issue is observing a high product concentration mid-fermentation, only to have it decrease by the end of the run. This often points to product consumption by the microbe itself.

Question: The concentration of 2-KGA in my culture peaks and then begins to decline, especially after glucose is depleted. Why is my strain "eating" my product?

Answer: This phenomenon is a classic example of Carbon Catabolite Repression (CCR) . Many Pseudomonas strains can metabolize 2-KGA as a carbon source, but they prefer glucose.[8]

  • Causality: The genes required for the transport and metabolism of 2-KGA are repressed as long as a preferred carbon source like glucose is available. Once glucose is exhausted, this repression is lifted, and the cells begin to consume the previously produced 2-KGA to sustain themselves.[8][9]

  • Troubleshooting: The key is to ensure that glucose is never fully depleted during the production phase.

    • Fed-Batch Strategy: This is the most effective solution. Start with a moderate glucose concentration (e.g., 110-140 g/L) and begin feeding a concentrated glucose solution into the fermenter once the initial glucose level drops to a predetermined threshold (e.g., 20-25 g/L).[2][8] This maintains the carbon catabolite repression of 2-KGA metabolism, preventing its consumption and leading to much higher final titers. A fed-batch process can achieve 2-KGA concentrations exceeding 200 g/L.[8][9]

Troubleshooting Workflow: Low 2-KGA Yield

Use this decision tree to diagnose the root cause of low yield.

Troubleshooting Workflow Start Low 2-KGA Yield Detected CheckGlucose Is glucose fully consumed? Start->CheckGlucose CheckProduct Does 2-KGA peak then decline? CheckGlucose->CheckProduct Yes SubstrateIssue Likely Issue: Substrate/Nutrient Limitation or Inhibition CheckGlucose->SubstrateIssue No CheckDO Is Dissolved Oxygen (DO) low? CheckProduct->CheckDO No CataboliteRepression Likely Issue: Carbon Catabolite Repression CheckProduct->CataboliteRepression Yes CheckByproducts Are by-products (e.g., 5-KGA) high? CheckDO->CheckByproducts No AerationIssue Likely Issue: Poor Oxygen Transfer CheckDO->AerationIssue Yes PathwayIssue Likely Issue: Metabolic Flux to By-products CheckByproducts->PathwayIssue Yes Solution_FedBatch Solution: Implement Fed-Batch Strategy CataboliteRepression->Solution_FedBatch Solution_OptimizeMedia Solution: Optimize Glucose & Nutrient Levels SubstrateIssue->Solution_OptimizeMedia Solution_IncreaseAeration Solution: Increase Agitation/Airflow AerationIssue->Solution_IncreaseAeration Solution_StrainEngineering Solution: Consider Strain Engineering PathwayIssue->Solution_StrainEngineering

Caption: A decision tree for troubleshooting low 2-KGA yield.

Section 5: Analytical Methods and Protocols

Accurate measurement is essential for effective troubleshooting. If you can't trust your data, you can't identify the problem.

Question: What is a reliable method for quantifying 2-KGA in a complex fermentation broth?

Answer: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) .

  • Causality: HPLC allows for the separation, identification, and quantification of multiple components in a single sample, such as glucose, gluconic acid, 2-KGA, and other potential by-products. This is crucial for getting a complete picture of your fermentation's metabolic activity.

  • Alternative Method: For a quicker, less specific measurement, polarimetry can be used. This method measures the change in optical rotation of plane-polarized light, which can be correlated to the concentration of 2-KGA and glucose. However, it is susceptible to interference from other optically active compounds in the broth.[10]

Protocol 1: HPLC Analysis of 2-KGA

This protocol provides a starting point for developing an HPLC method for 2-KGA analysis.

  • Sample Preparation:

    • Withdraw a sample from the bioreactor.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of your standard curve.

  • HPLC Conditions (Example):

    • Column: Bio-Rad Aminex HPX-87H is a common choice for separating organic acids.[11][12]

    • Mobile Phase: Isocratic elution with a dilute acid, typically 5 mM H2SO4.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.[12][13]

    • Column Temperature: 40-60 °C.[11][12]

    • Detection: Refractive Index (RI) detector for sugars and organic acids, or a UV detector at 210 nm for the acids.[12][13]

  • Quantification:

    • Prepare a standard curve using certified standards of D-glucose and 2-keto-D-gluconic acid.

    • Run the standards and samples on the HPLC system.

    • Calculate the concentration of your unknown samples by comparing their peak areas to the standard curve.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different microbial host, like Gluconobacter oxydans?

    • A: Yes, Gluconobacter species are also used for 2-KGA production. However, they are often more prone to producing by-products like 5-keto-D-gluconic acid (5-KGA). Metabolic engineering, such as knocking out the gene for gluconate-5-dehydrogenase, may be required to channel metabolic flux towards 2-KGA.[4][14]

  • Q: My final product is calcium 2-keto-D-gluconate. Does this change the process?

    • A: Not significantly. The use of CaCO3 as a neutralizing agent will naturally result in the formation of the calcium salt of the acid in the broth.[6][15] The troubleshooting principles remain the same.

  • Q: How can I improve yield beyond process optimization?

    • A: If process parameters are fully optimized, the next frontier is metabolic engineering. Overexpressing the key enzymes, glucose dehydrogenase and gluconate dehydrogenase, can enhance the conversion rate.[8] Additionally, eliminating competing metabolic pathways that consume intermediates or the final product can significantly boost yield.[4][16]

References

Purification challenges of Calcium 2-ketogluconate from complex media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Calcium 2-Ketogluconate

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating this valuable compound from intricate biological matrices, such as fermentation broths. The following troubleshooting guides and FAQs are based on established scientific principles and field-proven methodologies to help you overcome common challenges and optimize your purification workflow.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the downstream processing of this compound. Each answer provides not only a solution but also the underlying rationale to empower you to make informed decisions in your experimental design.

Q1: My final product has low purity and a persistent brownish color. What are the likely causes and how can I resolve this?

A1: This is a classic issue stemming from the complexity of fermentation media. The discoloration is typically caused by two main factors: pigments produced by the microorganism and non-enzymatic browning reactions involving residual sugars and amino acids (Maillard reaction).[1] Furthermore, precursors like 2,5-diketo-D-gluconic acid (2,5-DKG) are known to be unstable and can degrade, contributing to color formation.[1] These impurities can become trapped within the crystal lattice during crystallization, leading to a colored product with reduced purity.

Causality: Colored impurities, often large polymeric molecules or charged compounds, interfere with orderly crystal packing. Their removal prior to the final crystallization step is paramount for achieving a high-purity, colorless product.

Recommended Remediation Workflow:

A multi-step approach involving adsorption and ion-exchange chromatography before crystallization is highly effective.

Experimental Protocol: Decolorization and Removal of Ionic Impurities

  • Initial Filtration: Begin by removing microbial cells and other insoluble debris from the fermentation broth via centrifugation or microfiltration.[1][2]

  • Activated Carbon Treatment:

    • Transfer the clarified broth to a reaction vessel.

    • Add powdered activated carbon (typically 1-2% w/v) to the solution.[3] The high surface area of activated carbon efficiently adsorbs hydrophobic color bodies and other organic impurities.

    • Stir the slurry at a controlled temperature (e.g., 50-60°C) for 1-2 hours to maximize adsorption kinetics.[3]

    • Remove the activated carbon via filtration. A filter aid (e.g., celite) may be necessary to prevent clogging.

  • Ion-Exchange Chromatography:

    • The decolorized broth still contains various ionic impurities, including other organic acids and residual salts.

    • First, pass the solution through a strong acid cation-exchange resin (H+ form) to remove metal cations.[2]

    • Next, pass the decationized solution through a weak base anion-exchange resin (OH- form). This step is critical as it removes acidic impurities, particularly those with a higher acidity than 2-ketogluconic acid, which could co-purify.[2]

    • Collect the flow-through, which now contains the purified 2-ketogluconic acid, ready for concentration and crystallization.

cluster_0 Upstream Processing cluster_1 Impurity Removal Stage cluster_2 Final Product Formation FermentationBroth Crude Fermentation Broth (Contains cells, pigments, proteins, byproducts) Centrifugation Centrifugation / Microfiltration FermentationBroth->Centrifugation ClarifiedBroth Clarified Broth (Cells removed) Centrifugation->ClarifiedBroth ActivatedCarbon Activated Carbon Treatment (Adsorbs pigments, hydrophobic impurities) ClarifiedBroth->ActivatedCarbon Removes color DecolorizedBroth Decolorized Broth ActivatedCarbon->DecolorizedBroth CationExchange Cation-Exchange Resin (Removes metal ions) DecolorizedBroth->CationExchange AnionExchange Anion-Exchange Resin (Removes excess acid impurities) CationExchange->AnionExchange Removes ionic impurities PurifiedAcid Purified 2-Ketogluconic Acid Solution AnionExchange->PurifiedAcid Crystallization Calcium Salt Formation & Crystallization PurifiedAcid->Crystallization FinalProduct High-Purity Calcium 2-Ketogluconate Crystals Crystallization->FinalProduct

Caption: Workflow for removing color and soluble impurities.

Q2: I'm experiencing very low yields after crystallization. What factors influence the recovery of this compound?

A2: Low yield is a common and frustrating problem. The primary cause is the inherent solubility of this compound in aqueous solutions; a significant portion will always remain in the mother liquor post-crystallization.[2][4] However, several process parameters can be optimized to maximize product recovery.

Causality: Crystallization is a solubility-driven process. To maximize yield, you must shift the equilibrium to favor the solid state. This can be achieved by increasing the solute concentration (supersaturation), decreasing its solubility by changing the solvent system, or both.

Key Factors Affecting Crystallization Yield:

FactorEffect on YieldRationale & Scientific Insight
Final Temperature Lower temperature increases yieldThe solubility of most salts, including this compound, decreases as the temperature is lowered. Cooling the solution drives more product out of the solution.
Concentration Higher initial concentration increases yieldCrystallization requires a supersaturated solution. Concentrating the purified broth (e.g., by evaporation) is a necessary step to create the driving force for crystal formation.[3]
pH pH affects the equilibrium between the acid and its saltThe process involves the salt, not the free acid. Ensure the pH is appropriate for the calcium salt to be the dominant species and to avoid degradation. A pH range of 5.0 to 7.0 is generally stable.[5]
Presence of Anti-solvent Adding an anti-solvent (e.g., ethanol) significantly increases yieldThis compound is highly soluble in water but poorly soluble in organic solvents like ethanol. Adding ethanol to the aqueous solution reduces the overall solvating power of the mixture, dramatically decreasing the product's solubility and forcing it to precipitate.[3]
Purity of Solution Higher purity can improve yieldCertain impurities can form soluble complexes with calcium ions, effectively increasing the apparent solubility of your target compound and keeping it in solution.[4]

Experimental Protocol: Yield Enhancement via Anti-Solvent Crystallization

  • Preparation: Start with a purified, concentrated aqueous solution of this compound as prepared in the previous protocol.

  • Temperature Control: Cool the solution to a moderately low temperature (e.g., 20-25°C) under gentle agitation.

  • Anti-Solvent Addition: Slowly add a water-miscible organic solvent, such as ethanol, to the solution. The addition should be dropwise or a slow, steady stream to prevent "oiling out" or shock nucleation, which forms amorphous, impure product. A final ethanol concentration of 10-15% (v/v) is a good starting point.[3]

  • Maturation: After adding the anti-solvent, continue to stir the slurry gently at a low temperature (e.g., 4°C) for several hours (a process known as aging or maturation). This allows for the dissolution of smaller, less perfect crystals and the growth of larger, more stable ones, improving both yield and purity.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture to remove residual mother liquor, and dry under vacuum.[3]

Q3: The crystals I obtain are very fine and powder-like, making them difficult to filter and wash. How can I improve crystal size and morphology?

A3: The formation of fine crystals is a classic sign of uncontrolled, rapid nucleation. For good separation and high purity, you want crystallization to be dominated by crystal growth on existing nuclei, not the constant formation of new, tiny nuclei (secondary nucleation).[6]

Causality: High levels of supersaturation create a large thermodynamic driving force that favors the rapid birth of many small crystals (nucleation) over the slow, ordered addition of molecules onto existing crystals (growth). Impurities, especially polymers like polysaccharides from the fermentation broth, increase the solution's viscosity, which hinders the diffusion of molecules to the crystal surface, further stunting growth.[2]

Recommended Remediation Strategy:

The key is to maintain the solution in the "metastable zone"—a state of supersaturation high enough for growth to occur but low enough to minimize spontaneous nucleation.

Caption: Relationship between supersaturation and crystallization outcome.

Experimental Protocol: Controlled Cooling Crystallization for Improved Crystal Size

  • Purity is Prerequisite: Ensure the starting solution is thoroughly purified as described in Q1. Removing viscosity-increasing impurities is essential.[2][7]

  • Dissolution: Gently heat the purified solution to dissolve all existing crystalline material, ensuring a clear, homogenous solution (e.g., 60-70°C).

  • Seeding: Cool the solution slowly to a temperature where it is just slightly supersaturated (e.g., 40-45°C). Add a small quantity (0.1-1.0% of the expected final yield) of previously prepared, high-quality seed crystals. This provides a template for ordered growth and helps control nucleation.[6]

  • Controlled Cooling: Implement a slow, linear cooling ramp. A rate of 2-5°C per hour is a good starting point.[8] This slow cooling maintains the solution within the metastable zone, promoting growth on the seed crystals rather than new nucleation.

  • Maturation and Isolation: Once the final temperature (e.g., 4-10°C) is reached, hold for several hours with gentle agitation before filtering as previously described.

Frequently Asked Questions (FAQs)

Q1: What are the primary organic acid impurities I should be looking for during my analysis?

A1: In microbial production processes for 2-ketogluconic acid, the most common and challenging impurity is its stereoisomer, 2-keto-D-gluconic acid (2-KDG) .[9] Other related byproducts can include 5-ketogluconic acid and 2,5-diketo-D-gluconic acid (2,5-DKG).[1][10] Quantitative analysis is typically performed using HPLC with UV detection around 210 nm.[9][11]

Q2: What is a typical downstream processing train for isolating this compound?

A2: A robust downstream process generally follows an integrated approach to systematically remove different classes of impurities.[7] The sequence is critical for efficiency.

start Fermentation Broth step1 Step 1: Solid-Liquid Separation (Microfiltration / Centrifugation) Removes: Cells, Particulates start->step1 step2 Step 2: Macromolecule Removal (Ultrafiltration) Removes: Proteins, Polysaccharides step1->step2 step3 Step 3: Decolorization & Fine Organics (Activated Carbon) Removes: Pigments, Hydrophobic Impurities step2->step3 step4 Step 4: Ion Removal (Ion-Exchange Chromatography) Removes: Salts, Acid Byproducts step3->step4 step5 Step 5: Concentration (Evaporation) step4->step5 step6 Step 6: Crystallization (Cooling / Anti-solvent) step5->step6 end Pure this compound step6->end

Caption: General downstream processing workflow.

Q3: Can I use precipitation with calcium hydroxide directly in the unpurified broth to get the product?

A3: While technically possible, this approach is not recommended for achieving high purity. Direct precipitation in crude broth leads to a highly impure product.[2] Impurities like proteins, pigments, and other organic acids will be occluded or adsorbed onto the precipitate, making subsequent purification extremely difficult and drastically lowering the final product quality and yield. The method of precipitating the calcium salt is complex and can result in fine crystals that are hard to separate if the solution is viscous.[2]

References

Technical Support Center: Enhancing Gluconate-2-Dehydrogenase Activity for 2-Keto-D-Gluconic Acid (2-KGA) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-keto-D-gluconic acid (2-KGA) production. 2-KGA is a valuable chemical intermediate, notably in the synthesis of erythorbic acid, a widely used antioxidant.[1] Microbial fermentation stands as the most efficient route for its production, primarily through the oxidation of D-gluconate by the enzyme gluconate-2-dehydrogenase (GA2DH).[1][2]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing GA2DH activity. It provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to support your research and development efforts.

Section 1: Understanding Gluconate-2-Dehydrogenase (GA2DH)

GA2DH is an oxidoreductase that catalyzes the conversion of D-gluconate to 2-dehydro-D-gluconate (2-KGA).[3][4] It is often a membrane-bound enzyme, particularly in organisms like Gluconobacter oxydans, where it is linked to the respiratory chain in the periplasmic space.[1] The enzyme typically utilizes a cofactor, such as FAD or NADP+, to facilitate the transfer of electrons.[3][5] Enhancing the activity of this enzyme is a key strategy to improve the overall yield and productivity of 2-KGA fermentation.[1][6][7]

Factors Influencing GA2DH Activity and 2-KGA Production

A multitude of factors can influence the efficiency of the GA2DH-catalyzed reaction and the overall 2-KGA production process. Understanding these variables is crucial for effective troubleshooting and optimization.

cluster_Genetic Genetic & Protein Engineering cluster_Fermentation Fermentation Conditions cluster_Cellular Cellular Environment GA2DH_Activity GA2DH Activity & 2-KGA Production Gene_Expression Gene Expression Levels Gene_Expression->GA2DH_Activity Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Kinetics->GA2DH_Activity Cofactor_Binding Cofactor Binding Affinity Cofactor_Binding->GA2DH_Activity pH pH pH->GA2DH_Activity Temperature Temperature Temperature->GA2DH_Activity Oxygen Dissolved Oxygen (DO) Oxygen->GA2DH_Activity Substrate_Conc Substrate Concentration Substrate_Conc->GA2DH_Activity Product_Inhibition Product Inhibition Product_Inhibition->GA2DH_Activity Cell_Density Cell Density Cell_Density->GA2DH_Activity Membrane_Integrity Membrane Integrity Membrane_Integrity->GA2DH_Activity Byproduct_Formation Byproduct Formation Byproduct_Formation->GA2DH_Activity node_start 1. Target Residue Identification (Structural/Sequence Analysis) node_primer 2. Primer Design (Overlapping primers with mutation) node_start->node_primer node_pcr 3. Mutagenic PCR (High-fidelity polymerase) node_primer->node_pcr node_dpn1 4. DpnI Digestion (Removes parental methylated DNA) node_pcr->node_dpn1 node_transform 5. Transformation (Into competent E. coli) node_dpn1->node_transform node_screen 6. Screening & Sequencing (Colony PCR and Sanger sequencing) node_transform->node_screen node_express 7. Protein Expression & Purification (Of validated mutant) node_screen->node_express node_assay 8. Activity Assay (Compare mutant vs. wild-type) node_express->node_assay

References

Technical Support Center: Fed-Batch Strategies for 2-Keto-L-Gulonic Acid (2-KGA) Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing 2-keto-L-gulonic acid (2-KGA) fermentation. Here, we address common challenges, particularly substrate inhibition, through meticulously designed fed-batch strategies. Our goal is to equip you with the expertise and validated protocols necessary for robust and reproducible 2-KGA production, a critical precursor to Vitamin C.

Troubleshooting Guide

This section addresses specific issues you may encounter during your 2-KGA fermentation experiments. Each problem is analyzed for its potential causes, followed by a step-by-step troubleshooting protocol.

Problem 1: Low 2-KGA Titer or Productivity

Potential Causes:

  • Substrate Inhibition: High concentrations of L-sorbose can inhibit the growth and metabolic activity of the helper strain, which is essential for supporting Ketogulonicigenium vulgare.[1]

  • Nutrient Limitation: Inadequate supply of essential nutrients for K. vulgare, often provided by the companion bacterium (e.g., Bacillus megaterium), can limit growth and 2-KGA production.[2][3][4]

  • Suboptimal Feeding Strategy: An incorrect feeding rate can lead to either substrate inhibition or starvation, both detrimental to productivity.

  • Poor Health of Inoculum: Stressed or unhealthy yeast or bacteria at the start of the fermentation can lead to a sluggish or stalled process.[5]

  • Suboptimal pH or Temperature: Deviation from the optimal pH and temperature ranges for the co-culture system can significantly impact enzyme activity and overall metabolic function.

Troubleshooting Protocol:

  • Verify Substrate Concentration:

    • Implement at-line or on-line monitoring of L-sorbose concentration.

    • If high concentrations are detected, immediately reduce the feeding rate.

    • For future runs, design a fed-batch strategy that maintains a low, non-inhibitory concentration of L-sorbose. Some studies suggest maintaining the L-sorbose concentration as low as 0 g/L for optimal production.[2][6]

  • Assess Companion Strain Viability:

    • Use selective plating or microscopy to assess the population and health of the companion strain.

    • Ensure the initial inoculum ratio of K. vulgare to the companion strain is optimal.

  • Optimize the Feeding Strategy:

    • Start with a conservative, constant feeding rate and monitor the fermentation performance.

    • Implement a more advanced feeding strategy, such as an exponential feed or a DO-stat based feedback control, to match the substrate supply with the culture's metabolic demand.[7]

  • Evaluate and Optimize Media Composition:

    • Ensure the medium contains sufficient nutrients to support the growth of the companion strain, which in turn provides essential metabolites for K. vulgare.

    • Consider the addition of supplements like yeast extract or corn steep liquor, which are known to enhance the growth of both microorganisms.

Problem 2: Inconsistent Batch-to-Batch Performance

Potential Causes:

  • Variability in Inoculum Quality: Inconsistent age, viability, or metabolic state of the seed cultures.

  • Fluctuations in Raw Material Quality: Variations in the composition of complex media components like yeast extract or peptone.

  • Inadequate Process Control: Poor control over critical process parameters such as pH, temperature, and dissolved oxygen.

  • Process-Model Mismatch: The applied fed-batch strategy may not be robust enough to handle slight variations between batches.[8]

Troubleshooting Protocol:

  • Standardize Inoculum Preparation:

    • Implement a strict protocol for seed culture preparation, including standardized media, growth phase at the time of inoculation, and inoculum volume.

  • Quality Control of Raw Materials:

    • Source raw materials from a reliable supplier and perform quality control checks on new batches.

  • Implement Robust Process Control:

    • Utilize automated control systems for pH, temperature, and dissolved oxygen.

    • Regularly calibrate sensors to ensure accurate measurements.

  • Adopt a Dynamic Feeding Strategy:

    • Consider implementing a batch-to-batch optimization control strategy. This involves using data from previous batches to update the process model and adjust the feeding profile for the current batch, improving consistency.[8]

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in 2-KGA fermentation, and why is it a problem?

A1: In the context of 2-KGA fermentation, substrate inhibition primarily refers to the negative impact of high L-sorbose concentrations on the companion bacterium (e.g., Bacillus megaterium). While L-sorbose is the substrate for 2-KGA production by K. vulgare, it can inhibit the growth of the helper strain.[1] This is problematic because K. vulgare has metabolic deficiencies and relies on the companion strain to provide essential growth factors.[9][10] Inhibition of the helper strain leads to a reduction in the support it provides to K. vulgare, ultimately resulting in lower 2-KGA yields and productivity.

Q2: What are the most effective fed-batch strategies to mitigate substrate inhibition?

A2: The core principle of an effective fed-batch strategy is to maintain the substrate (L-sorbose) concentration at a low, non-inhibitory level.[11][12] Some of the most effective strategies include:

  • Constant Feed: A simple and often effective strategy where the substrate is fed at a constant rate. The rate is carefully calculated to match the average consumption rate of the microorganisms.[7]

  • Exponential Feed: This strategy aims to maintain a constant specific growth rate by feeding the substrate at an exponentially increasing rate that mirrors cell growth.[13]

  • Feedback Control Strategies: These are more advanced and responsive strategies.

    • DO-Stat: The feeding rate is controlled based on the dissolved oxygen (DO) level. An increase in DO can indicate substrate limitation, triggering an increase in the feed rate.

    • pH-Stat: Similar to the DO-stat, this method uses pH as an indicator of metabolic activity to control the feed rate.

Q3: How do I determine the optimal feeding rate for L-sorbose?

A3: Determining the optimal feeding rate is a multi-step process:

  • Batch Culture Characterization: First, run a batch fermentation to determine key kinetic parameters such as the maximum specific growth rate (μ_max) and the substrate yield coefficient (Y_x/s).

  • Modeling: Use the data from the batch culture to develop a simple kinetic model of your fermentation process.

  • Fed-Batch Design: Based on the model, design a feeding profile. For an exponential feed, the feed rate F(t) can be calculated using the following equation:

    F(t) = (μ_set / Y_x/s) * X_0 * V_0 * e^(μ_set*t)

    Where:

    • μ_set is the desired specific growth rate (should be less than μ_max)

    • Y_x/s is the biomass yield on substrate

    • X_0 and V_0 are the initial biomass concentration and volume, respectively

    • t is time

  • Experimental Optimization: Implement the designed feeding strategy in a lab-scale bioreactor and monitor the L-sorbose concentration. Adjust the feeding rate based on the observed results to maintain the desired low substrate level.

Q4: What are the key process parameters to monitor and control during fed-batch 2-KGA fermentation?

A4: Careful monitoring and control of the following parameters are crucial for a successful fed-batch fermentation:

  • L-sorbose Concentration: As discussed, this is critical to avoid substrate inhibition.

  • pH: The optimal pH for the co-culture system needs to be maintained, typically through the automated addition of an acid or base.

  • Temperature: The temperature should be tightly controlled at the optimal level for both microbial growth and enzyme activity.

  • Dissolved Oxygen (DO): The conversion of L-sorbose to 2-KGA is an oxidative process, so maintaining an adequate DO level is essential.[6]

  • Biomass: Monitoring cell growth (e.g., through optical density) provides insight into the health of the culture.

  • 2-KGA Concentration: Regular measurement of the product concentration is necessary to assess the productivity of the fermentation.

Key Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the core metabolic conversion and a typical experimental workflow for fed-batch 2-KGA fermentation.

MetabolicPathway LSorbose L-Sorbose LSorbosone L-Sorbosone LSorbose->LSorbosone Sorbose Dehydrogenase (SDH) KGA 2-Keto-L-gulonic acid (2-KGA) LSorbosone->KGA Sorbosone Dehydrogenase (SNDH)

Caption: Metabolic conversion of L-Sorbose to 2-KGA.

FedBatchWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream MediaPrep Media Preparation BatchPhase Initial Batch Phase MediaPrep->BatchPhase InoculumPrep Inoculum Preparation (K. vulgare & Companion) InoculumPrep->BatchPhase FedBatchPhase Fed-Batch Phase (Controlled L-Sorbose Feeding) BatchPhase->FedBatchPhase Monitoring Online Monitoring (pH, DO, Temp) FedBatchPhase->Monitoring Sampling Offline Sampling (Substrate, Product, Biomass) FedBatchPhase->Sampling Harvest Harvest FedBatchPhase->Harvest Monitoring->FedBatchPhase Feedback Control Purification 2-KGA Purification Harvest->Purification TroubleshootingTree Start Low 2-KGA Titer CheckSubstrate Check L-Sorbose Concentration Start->CheckSubstrate SubstrateHigh High CheckSubstrate->SubstrateHigh SubstrateOK Low/Optimal CheckSubstrate->SubstrateOK ReduceFeed Reduce Feeding Rate SubstrateHigh->ReduceFeed CheckCompanion Check Companion Strain Viability SubstrateOK->CheckCompanion CompanionPoor Poor CheckCompanion->CompanionPoor CompanionOK Good CheckCompanion->CompanionOK OptimizeInoculum Optimize Inoculum Ratio/Health CompanionPoor->OptimizeInoculum CheckNutrients Check for Nutrient Limitation CompanionOK->CheckNutrients NutrientsLow Likely CheckNutrients->NutrientsLow NutrientsOK Unlikely CheckNutrients->NutrientsOK EnrichMedia Enrich Media with Supplements NutrientsLow->EnrichMedia ReviewProcessParams Review Process Parameters (pH, DO, Temp) NutrientsOK->ReviewProcessParams

References

Technical Support Center: Reducing By-Product Formation in Calcium 2-Ketogluconate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: October 26, 2023

Document ID: C2KG-BP-TSG-231026

Introduction

Welcome to the technical support guide for the synthesis of Calcium 2-Ketogluconate (Ca-2KGA). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during the microbial fermentation process for producing 2-keto-D-gluconic acid (2KGA). As a key intermediate in the production of erythorbic acid (a food antioxidant) and a valuable compound in its own right for applications like skin elasticity enhancement, achieving high purity and yield of Ca-2KGA is paramount.[1][2][3]

This guide provides a structured, question-and-answer-based approach to address common challenges, rooted in the biochemical pathways and optimized fermentation parameters. We will delve into the causality behind experimental choices to empower you with the knowledge to proactively mitigate issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding by-product formation in Ca-2KGA synthesis.

Q1: What are the primary by-products I should be concerned about during 2-ketogluconate synthesis?

A1: The main by-products of concern are typically gluconic acid (GA), 5-ketogluconic acid (5KGA), and potentially 2,5-diketo-D-gluconic acid (2,5-DKGA), depending on the microbial strain used.[4][5][6] The presence of these related organic acids complicates downstream purification and reduces the overall yield of the desired 2KGA. Browning of the fermentation broth, often due to non-enzymatic reactions, is another significant issue affecting final product purity.[4][7]

Q2: Which microorganisms are most commonly used for 2-ketogluconate production, and do they have different by-product profiles?

A2: Several genera of bacteria, including Pseudomonas, Gluconobacter, and Klebsiella, are known for their ability to produce 2KGA.[1]

  • Pseudomonas species (e.g., P. fluorescens, P. plecoglossicida) are widely used and are generally efficient converters of glucose to 2KGA, often with high yields.[1][8][9][10] However, incomplete conversion can leave residual gluconic acid.

  • Gluconobacter oxydans is another robust producer but is also known for its capacity to produce 5KGA and 2,5-DKGA as significant by-products due to the presence of multiple dehydrogenases.[4][5]

  • Klebsiella pneumoniae can also be used, with its 2KGA production being highly pH-dependent.[11]

The choice of organism will significantly influence the by-product profile you can expect.

Q3: How can I quickly assess if my fermentation is producing significant by-products?

A3: High-Performance Liquid Chromatography (HPLC) is the most definitive method for quantifying 2KGA and its related by-products.[1][12][13][14] However, for a rapid qualitative assessment, you can use polarimetry. Glucose and calcium gluconate are dextrorotatory (rotate plane-polarized light to the right), while this compound is strongly levorotatory (rotates to the left).[6][15] A significant negative specific rotation in your fermentation broth is a good indicator of successful 2KGA production.[6][15]

Q4: What is the general biochemical pathway for 2-ketogluconate formation from glucose?

A4: In most production strains like Pseudomonas and Gluconobacter, the conversion is a two-step oxidation process occurring in the periplasm:

  • Glucose → Gluconic Acid: Glucose is first oxidized to gluconic acid (via glucono-δ-lactone) by a membrane-bound glucose dehydrogenase (GDH).[5][16]

  • Gluconic Acid → 2-Ketogluconic Acid: Gluconic acid is then further oxidized to 2-ketogluconic acid by a gluconate dehydrogenase (GADH).[16]

By-products like 5-ketogluconate are formed when a different dehydrogenase acts on the gluconic acid intermediate.[5]

digraph "Biochemical_Pathway_2KGA" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Glucose [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gluconolactone [label="Glucono-δ-lactone"]; Gluconic_Acid [label="Gluconic Acid (GA)"]; Product [label="2-Ketogluconic Acid (2KGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct_5KGA [label="5-Ketogluconic Acid (5KGA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glucose -> Gluconolactone [label=" Glucose \n Dehydrogenase (GDH)"]; Gluconolactone -> Gluconic_Acid [label=" Spontaneous \n Hydrolysis"]; Gluconic_Acid -> Product [label=" Gluconate \n 2-Dehydrogenase (GADH)"]; Gluconic_Acid -> Byproduct_5KGA [label=" Gluconate \n 5-Dehydrogenase"]; }

Figure 1: Simplified pathway of glucose conversion to 2KGA.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during Ca-2KGA synthesis.

Issue 1: High Levels of Residual Gluconic Acid

Symptoms:

  • HPLC analysis shows a significant peak for gluconic acid.

  • The final yield of Ca-2KGA is lower than expected, despite high glucose consumption.

  • The pH of the medium drops but doesn't fully correspond to the expected 2KGA concentration.

Root Cause Analysis: This issue points to an inefficiency in the second step of the oxidation pathway: the conversion of gluconic acid to 2-ketogluconic acid. This can be caused by several factors:

  • Suboptimal pH: The gluconate dehydrogenase (GADH) that converts GA to 2KGA has an optimal pH range. If the fermentation pH is outside this range, the enzyme's activity will be reduced. For many strains, this process is favored under acidic conditions.[11]

  • Insufficient Dissolved Oxygen (DO): The dehydrogenases involved are oxidoreductases that transfer electrons to the respiratory chain, with oxygen as the final electron acceptor.[5] Low DO levels can become a rate-limiting factor for the oxidation of gluconic acid.

  • Enzyme Inhibition: High concentrations of substrate (glucose) or product can sometimes inhibit enzyme activity.

Troubleshooting Protocol:

  • pH Optimization:

    • Action: Conduct a pH profiling experiment. Run several small-scale fermentations where the pH is controlled at different setpoints (e.g., 4.5, 5.0, 5.5, 6.0). Use CaCO₃ as a neutralizing agent, as it also provides the calcium for the final salt.

    • Rationale: The optimal pH for cell growth may differ from the optimal pH for 2KGA production.[11] A two-stage fermentation, where the initial phase favors biomass accumulation at a neutral pH and a second phase is shifted to a more acidic pH to favor product formation, can be highly effective.[11]

  • Aeration and Agitation Enhancement:

    • Action: Increase the aeration rate (vvm, vessel volumes per minute) and/or the agitation speed (rpm) in your bioreactor. Monitor the dissolved oxygen levels to ensure they remain above a critical threshold (e.g., 20% saturation).[5]

    • Rationale: Enhanced aeration and agitation improve the oxygen transfer rate (OTR), ensuring that oxygen is not the limiting factor for the oxidative conversion of gluconic acid.[1]

  • Substrate Feeding Strategy:

    • Action: Implement a fed-batch or continuous culture strategy instead of a simple batch fermentation.[9][10] Maintain the glucose concentration at a moderate, non-inhibitory level.

    • Rationale: Keeping the glucose concentration from becoming excessively high can prevent substrate inhibition and maintain robust enzyme activity throughout the fermentation. High yields have been achieved with feeding glucose concentrations around 180-190 g/L in semi-continuous processes.[8][9]

ParameterSub-Optimal ConditionRecommended RangeRationale
pH > 6.5 or < 4.04.5 - 6.0Optimizes GADH enzyme activity.[11]
Dissolved Oxygen < 20% saturation> 20% saturationPrevents oxygen from being a limiting substrate.[5]
Glucose Conc. > 200 g/L (Batch)120-180 g/L (Fed-batch)Avoids substrate inhibition.[1]
Issue 2: Significant Formation of 5-Ketogluconate (5KGA)

Symptoms:

  • HPLC analysis reveals a distinct peak corresponding to 5KGA, reducing the purity of 2KGA.

  • This issue is particularly common when using Gluconobacter species.

Root Cause Analysis: Gluconobacter and some other bacteria possess multiple gluconate dehydrogenases, including one that specifically oxidizes gluconate at the C-5 position to form 5KGA.[5] The relative activity of these enzymes determines the product ratio. This can be influenced by fermentation conditions and genetic factors.

Troubleshooting Protocol:

  • Strain Selection/Engineering:

    • Action: If possible, switch to a strain known for high 2KGA selectivity, such as Pseudomonas fluorescens or Pseudomonas plecoglossicida.[1][8] Alternatively, consider genetic modification of your production strain to knock out the gene encoding the 5-ketogluconate dehydrogenase.

    • Rationale: The most direct way to eliminate a by-product is to remove the enzymatic capability for its formation. Pseudomonas species are often reported to produce 2KGA as the principal metabolic product.[6]

  • Control of Fermentation pH:

    • Action: Carefully control the pH of the fermentation. In some strains, the formation of 2KGA versus 5KGA is pH-dependent. Acidic conditions often favor 2KGA production.[5]

    • Rationale: The pH of the cytoplasm and periplasm can influence the activity and substrate affinity of different dehydrogenases, thereby directing the metabolic flux towards the desired product.

  • Purification Strategy:

    • Action: If upstream prevention is not feasible, develop a robust downstream purification process. Ion-exchange chromatography can be effective for separating these structurally similar organic acids.[13]

    • Rationale: While not reducing formation, an effective purification method is essential for achieving the required product specifications for pharmaceutical or food-grade applications.

digraph "Troubleshooting_Workflow_5KGA" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Decision workflow for addressing 5KGA by-product.

Issue 3: Browning of Fermentation Broth and Final Product

Symptoms:

  • The fermentation broth develops a dark brown color over time.

  • The final crystallized Ca-2KGA product is off-white or yellow/brown instead of pure white.

Root Cause Analysis: Browning is typically a result of non-enzymatic reactions, such as the Maillard reaction between reducing sugars and amino compounds in the medium (e.g., from yeast extract or corn steep liquor), especially at elevated temperatures. The degradation of 2,5-DKG, if formed, has also been identified as a major factor in browning.[4][7] Prolonged fermentation times exacerbate this issue.[4]

Troubleshooting Protocol:

  • Minimize Fermentation Time:

    • Action: Optimize fermentation parameters (e.g., inoculum density, temperature, pH, aeration) to achieve the highest possible productivity and shorten the overall fermentation time.[1]

    • Rationale: Reducing the exposure time of the broth components to fermentation conditions minimizes the extent of browning reactions.[4]

  • Downstream Decolorization:

    • Action: After cell removal, treat the fermentation supernatant with activated carbon.

    • Protocol:

      • Add powdered activated carbon (e.g., 0.5-2.0% w/v) to the cell-free broth.

      • Heat the mixture to 80-90°C and stir for 30-60 minutes.[17][18]

      • Filter the hot solution to remove the carbon and adsorbed color bodies.

    • Rationale: Activated carbon has a high surface area and is highly effective at adsorbing the colored compounds responsible for browning.[13][17]

  • Crystallization and Purification:

    • Action: After decolorization, proceed with crystallization. Cooling the clarified solution, potentially with the addition of seed crystals, will yield the final product.[17][18] Multiple recrystallization steps may be necessary to achieve high purity.

    • Rationale: The crystallization process itself is a powerful purification step, as impurities tend to remain in the mother liquor.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Analysis of 2KGA and By-Products

This protocol provides a general method for the quantification of 2KGA. Specifics may need to be adapted based on available equipment and columns.

  • Sample Preparation: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to pellet the cells.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: A suitable ion-exchange column, such as a Hypersil SAX column, is often used.[1]

    • Mobile Phase: An acidic buffer, such as a KH₂PO₄ solution adjusted to pH 3.0, is a common choice.[1]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.[14]

  • Quantification: Prepare standard curves for glucose, gluconic acid, 2-ketogluconic acid, and 5-ketogluconic acid to accurately quantify their concentrations in the samples.

Protocol 2: Purification of this compound

This protocol outlines the steps from harvested broth to a purified, crystalline product.

  • Cell Removal: Centrifuge the fermentation broth to remove microbial cells.

  • Decolorization: Transfer the supernatant to a new vessel. Add activated carbon (1% w/v) and heat to 85°C with stirring for 30 minutes.[17][18]

  • Filtration: Filter the hot solution through a bed of celite or using a filter press to remove the activated carbon.

  • Concentration (Optional): If the product concentration is low, evaporate some of the water under vacuum to concentrate the solution.

  • Crystallization:

    • Cool the clarified filtrate slowly to 30-40°C.

    • Add seed crystals of Ca-2KGA to initiate crystallization.[17][18]

    • Continue to cool the solution slowly to 10-20°C with gentle stirring over 8-12 hours to allow for crystal growth.[17]

  • Isolation and Drying:

    • Collect the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the final product in an oven at a moderate temperature (e.g., 70-80°C) until a constant weight is achieved.

References

Technical Support Center: Optimization of HPLC Methods for Resolving Calcium 2-ketogluconate Peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Calcium 2-ketogluconate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal peak resolution. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to address the specific challenges encountered with this polar analyte.

Section 1: Understanding the Analyte and Chromatographic Challenges

This compound is a highly polar organic acid, which presents a unique set of challenges in reversed-phase HPLC.[1][2] Its hydrophilic nature often leads to poor retention on traditional C18 columns with highly aqueous mobile phases.[2] Furthermore, the presence of structurally similar impurities and degradation products necessitates a well-optimized method to ensure accurate quantification and peak purity.[3][4][5]

Common problems encountered during the HPLC analysis of this compound include:

  • Poor peak shape (tailing or fronting)

  • Inadequate retention

  • Co-elution with impurities

  • Baseline noise and drift

  • Irreproducible retention times

This guide will systematically address these issues, providing a logical workflow for method development and troubleshooting.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues based on the chromatographic symptoms you observe.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can significantly impact the accuracy of integration and quantification.[6][7]

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar, ionizable compound like 2-ketogluconate is often due to secondary interactions with the stationary phase or issues with the mobile phase.[8]

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to tailing.[8]

    • Solution:

      • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9][10][11] A mobile phase containing a small amount of a weak acid like phosphoric acid or formic acid is often effective.[3][4][12]

      • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize exposed silanols. If you are using an older column, consider switching to a newer generation column.

      • Consider a Polar-Embedded or AQ-type Column: These columns have a modified stationary phase that is more compatible with highly aqueous mobile phases and can provide better peak shapes for polar analytes.[2]

  • Cause 2: Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the sample diluent can alter the local pH on the column, leading to peak distortion.

    • Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.[6]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.[7]

    • Solution: Reduce the injection volume or dilute your sample and reinject.[7]

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting is less common than tailing but can occur.

  • Cause 1: Column Collapse: This can happen with traditional C18 columns when using a mobile phase with a very high aqueous content (e.g., >95%). The C18 chains essentially "mat down," leading to a loss of retention and poor peak shape.

    • Solution: Use an aqueous-compatible C18 (AQ-type) column designed to prevent phase collapse.[2] Alternatively, ensure your mobile phase contains at least 5-10% organic modifier.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

Issue: Inadequate or Irreproducible Retention

Achieving sufficient and stable retention is crucial for a robust method.

Q1: The this compound peak is eluting at or near the void volume. How can I increase its retention?

A1: Poor retention of this polar analyte is a common challenge in reversed-phase chromatography.

  • Solution 1: Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[9][13][14] For an acidic compound like 2-ketogluconate, lowering the pH will suppress its ionization, making it less polar and increasing its retention on a reversed-phase column.[9][10] Experiment with a pH range of 2.5-4.0.

  • Solution 2: Use a Polar-Compatible Column:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.

    • Aqueous C18 (AQ-type) Columns: These are specifically designed for use with highly aqueous mobile phases and provide better retention for polar compounds.[2]

  • Solution 3: Consider Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[15][16][17] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[18][19]

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for ionic species like this compound.[1][20]

    • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, significantly increasing its retention on a reversed-phase column.[21][22][23] For example, a reagent like tetrabutylammonium hydroxide has been used for the analysis of vitamin C in a calcium gluconate solution.[24]

Q2: My retention times are drifting from one injection to the next. What could be the cause?

A2: Retention time instability is often a sign of an unstable system or changing mobile phase conditions.

  • Cause 1: Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Cause 2: Mobile Phase pH Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to shifting retention times for ionizable analytes.[14] Always use a buffer with a pKa close to the desired mobile phase pH.

  • Cause 3: Temperature Fluctuations: Changes in column temperature can affect retention times.[25] Using a column oven will provide a stable temperature environment.

  • Cause 4: Leaks in the HPLC System: Check for any leaks in the pump, injector, or fittings, as these can cause fluctuations in the flow rate and lead to irreproducible retention times.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: The choice of column depends on the specific requirements of your analysis. Here's a comparison of common choices:

Column TypeAdvantagesDisadvantages
Aqueous C18 (AQ-type) Good retention for polar analytes in highly aqueous mobile phases; prevents phase collapse.[2]May still have limitations for extremely polar compounds.
Polar-Embedded C18 Enhanced retention and alternative selectivity for polar compounds.[2]Selectivity may differ significantly from standard C18 columns.
Ion-Exchange Excellent for separating charged molecules; high selectivity.[1][20]Can be sensitive to buffer concentration and pH.
HILIC Ideal for very polar compounds that are not retained in reversed-phase.[15][17]Can have longer equilibration times; sensitive to water content in the mobile phase.[16]

For routine analysis and separation from moderately polar impurities, an Aqueous C18 column is often a good starting point. For very complex samples with polar interferences, HILIC or Ion-Exchange Chromatography may be necessary.

Q2: How do I choose the optimal mobile phase pH?

A2: The optimal pH is one that provides good retention, selectivity, and peak shape. A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[10][11] For 2-ketogluconic acid, which is an acid, a low pH mobile phase (e.g., pH 2.5-3.5) is generally recommended to suppress ionization and increase retention in reversed-phase mode.[9][10]

Q3: What are some potential impurities I should be looking for in a this compound sample?

A3: Potential impurities can include starting materials, by-products from the manufacturing process, and degradation products. These may include other organic acids and related sugars.[4][5] It is crucial to have a method that can separate this compound from these related substances to ensure the purity and quality of the product.[3][4]

Section 4: Experimental Protocols and Workflows

Protocol: Initial Method Development for this compound on an Aqueous C18 Column
  • Column: Aqueous C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm[3][26]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A.

This starting condition can be further optimized by adjusting the gradient, pH, or organic modifier to achieve the desired resolution.

Workflow for Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Lower pH to 2.5-3.0 with Phosphoric or Formic Acid check_ph->lower_ph No check_column Using an AQ-type or End-Capped Column? check_ph->check_column Yes lower_ph->check_column switch_column Switch to an Aqueous C18 or modern End-Capped Column check_column->switch_column No check_overload Is the Peak Overloaded? check_column->check_overload Yes switch_column->check_overload reduce_conc Reduce Injection Volume or Sample Concentration check_overload->reduce_conc Yes end Symmetrical Peak check_overload->end No reduce_conc->end Improving_Retention cluster_rp Reversed-Phase Optimization cluster_alt Consider Other Techniques start Poor Retention (Peak near void) rp_mode Reversed-Phase Mode start->rp_mode alt_mode Alternative Modes start->alt_mode check_ph Lower Mobile Phase pH (e.g., to 2.5) rp_mode->check_ph hilic HILIC alt_mode->hilic use_aq_column Use Aqueous C18 Column check_ph->use_aq_column ion_pair Add Ion-Pair Reagent use_aq_column->ion_pair end Adequate Retention Achieved ion_pair->end ion_exchange Ion-Exchange hilic->ion_exchange ion_exchange->end

References

Technical Support Center: Strategies to Prevent Microbial Contamination in 2-keto-D-gluconic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-keto-D-gluconic acid (2-KGA) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting microbial contamination during fermentation. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Proactive Contamination Prevention Strategies

Proactive measures are the most effective way to ensure the integrity of your 2-KGA fermentation. A contamination event can lead to significant losses in time, resources, and product yield. This section details the critical control points for preventing contamination before it occurs.

Raw Material Quality and Control

The quality of your raw materials is the first line of defense against contamination. Even seemingly hostile materials can harbor resilient microbial spores[1].

Question: What are the key considerations for selecting and handling raw materials to prevent contamination?

Answer:

Raw materials are a primary vector for the introduction of contaminating microorganisms. A comprehensive raw material qualification program is essential.

  • Causality: Raw materials of biological origin, such as corn steep liquor or yeast extract, naturally have a higher bioburden than synthetic materials[1]. Glucose syrups, while highly refined, can still contain thermophilic bacteria and their spores if not manufactured and stored correctly[2]. These contaminants can compete with your production strain for nutrients, alter the pH of the medium, and produce metabolites that inhibit 2-KGA production.

  • Actionable Protocol:

    • Supplier Qualification: Source raw materials from reputable suppliers who provide a Certificate of Analysis (CoA) with detailed microbiological specifications.

    • Incoming Material Testing: Upon receipt, quarantine and test each lot of raw material for bioburden. The frequency of testing can be adjusted based on a risk assessment and historical data from the supplier[1].

    • Proper Storage: Store raw materials in a clean, dry, and well-ventilated area with controlled temperature and humidity to prevent microbial growth[3]. Ensure containers are sealed and segregated to avoid cross-contamination[3].

Table 1: Recommended Microbiological Specifications for Key Raw Materials

Raw MaterialTestSpecification LimitRationale
Glucose Syrup Total Aerobic Microbial Count (TAMC)< 500 CFU/gA general indicator of overall bioburden.
Yeast and Mold< 10 CFU/gYeasts can compete with the production strain for glucose, and molds can produce inhibitory compounds[4][5].
E. coli, Staphylococcus aureus, Bacillus cereusAbsent in 10gPresence of these organisms indicates fecal contamination or poor handling practices[4].
Corn Steep Liquor TAMC< 10,000 CFU/mLAs a less refined product, a higher limit is expected, but it should still be controlled to minimize initial bioburden[6].
Lactic Acid Bacteria< 1,000 CFU/mLLactic acid bacteria can lower the pH of the medium and compete for nutrients[7].
Yeast and Mold< 100 CFU/mLCan cause foaming and off-flavors, and compete with the production strain[8].
Bioreactor and Equipment Sterilization

Proper sterilization of the bioreactor and all associated equipment is non-negotiable. The goal is to create a sterile boundary that prevents any unwanted microbes from entering the system[9].

Question: What is the most effective method for sterilizing our bioreactor, and how do we validate it?

Answer:

Steam-in-Place (SIP) is the industry standard for sterilizing industrial bioreactors[4][9][10]. It uses saturated steam under pressure to achieve a validated level of sterility without the need for disassembly[9].

  • Causality: The effectiveness of steam sterilization depends on achieving a specific temperature for a sufficient duration to ensure the complete inactivation of all microorganisms, including heat-resistant bacterial spores. Inadequate sterilization is a common cause of batch failure[11].

  • Actionable Protocol: Steam-in-Place (SIP) Validation

    • Pre-requisite - Cleaning-in-Place (CIP): Always perform a validated CIP procedure before SIP. CIP removes residual media and product, which can shield microorganisms from the steam[1][4].

    • Temperature Mapping: Place calibrated temperature probes and biological indicators (typically containing spores of Geobacillus stearothermophilus) at the locations most difficult to heat (e.g., vessel headspace, dip tubes, drain valves).

    • SIP Cycle: A typical SIP cycle involves introducing saturated steam at a temperature of at least 121.1°C for a minimum of 30 minutes[9]. The duration should be measured from the point that the coldest part of the system reaches the target temperature.

    • Validation Criteria: The cycle is considered successful if all temperature probes consistently record the target temperature for the specified duration, and all biological indicators show no growth after incubation.

    • Post-Sterilization Integrity: After sterilization, maintain positive pressure inside the bioreactor with sterile air or nitrogen to prevent the ingress of contaminants as the vessel cools[10].

SIP_Workflow cluster_Pre Pre-Sterilization cluster_SIP Sterilization-in-Place (SIP) cluster_Post Post-Sterilization Pre_Checks Pre-Checks: - Gaskets and seals intact - Valves functioning correctly CIP Cleaning-in-Place (CIP) - Remove residues and bioburden Pre_Checks->CIP Steam_In Introduce Saturated Steam (>121.1°C) CIP->Steam_In Hold Hold for Validated Time (e.g., 30 mins) Steam_In->Hold Cool_Down Controlled Cool-Down - Maintain positive pressure Hold->Cool_Down Integrity_Test Pressure Hold Test - Confirm vessel integrity Cool_Down->Integrity_Test Inoculation Aseptic Inoculation Integrity_Test->Inoculation

Caption: Workflow for Bioreactor Sterilization-in-Place (SIP).

Section 2: Troubleshooting Guide for Common Contamination Issues

Even with the best preventative measures, contamination can sometimes occur. Rapid identification and response are key to mitigating the impact. This section provides a troubleshooting guide in a question-and-answer format for common issues encountered during 2-KGA production.

Sudden Changes in Fermentation Parameters

Question: My fermentation has a sudden drop in pH, increased foaming, and a change in off-gas composition. What could be the cause?

Answer:

These are classic signs of a bacterial contamination, often by lactic acid bacteria or Bacillus species.

  • Causality: Contaminating bacteria often have a higher growth rate than the production strain. They rapidly consume glucose and produce organic acids (like lactic acid), leading to a rapid pH drop[8]. This metabolic shift can also alter the off-gas profile (e.g., increased CO2 production) and cause excessive foaming[8].

  • Troubleshooting Steps:

    • Immediate Sampling: Aseptically draw a sample from the bioreactor.

    • Microscopy: Perform a Gram stain and microscopic examination. Look for morphologies that are different from your production strain (e.g., small, motile rods if you are using Pseudomonas putida).

    • Plating: Plate the sample on a general-purpose medium (like Nutrient Agar or LB Agar) and incubate. The appearance of different colony types will confirm contamination.

    • Data Review: Analyze your batch record data. Look for any deviations in the sterilization cycle, pressure holds, or any non-routine interventions that may have occurred before the event[1][11].

    • Corrective Action: Unfortunately, a heavily contaminated batch is often unrecoverable. The priority is to identify the root cause to prevent recurrence. A thorough investigation of potential entry points (seals, valves, sampling ports) is necessary[1].

Premature Browning of the Fermentation Broth

Question: My Gluconobacter fermentation for 2,5-diketo-D-gluconic acid is turning dark brown much earlier than expected, and the final product titer is low. What's happening?

Answer:

This is likely due to non-enzymatic browning, which can be exacerbated by suboptimal fermentation conditions leading to prolonged fermentation times[12][13].

  • Causality: 2,5-diketo-D-gluconic acid (2,5-DKG) is susceptible to degradation and non-enzymatic browning reactions, especially during long fermentation cycles. This degradation reduces the final product yield[12][13]. The browning intensity often correlates with the degradation of 2,5-DKG[12].

  • Troubleshooting Steps:

    • Monitor Browning: Use a spectrophotometer to measure the absorbance of the cell-free broth at 420 nm as an indicator of browning[12][13].

    • Optimize Fermentation Time: The key to reducing browning is to shorten the fermentation time[12]. This can be achieved by optimizing parameters such as the initial glucose concentration and feeding strategy to accelerate the growth and production phases[12][14].

    • Strain Selection: Ensure you are using a robust production strain with high conversion efficiency to minimize the time required to reach the target product concentration[12].

    • Process Control: Maintain optimal control of pH and dissolved oxygen, as deviations can stress the cells and prolong the fermentation.

Unexpected Lysis of Pseudomonas Culture

Question: My Pseudomonas putida culture was growing well, but then the optical density suddenly crashed, and the broth cleared. What happened?

Answer:

This is a classic sign of bacteriophage (phage) contamination. Phages are viruses that infect and lyse bacteria, and they are a persistent problem in industrial fermentations using Pseudomonas species[15].

  • Causality: Phages are ubiquitous in the environment and can be introduced through raw materials, air, or personnel. Once in the bioreactor, a single phage particle can replicate rapidly, leading to a cascading lysis of the entire bacterial population and a complete loss of the batch[16].

  • Troubleshooting and Prevention:

    • Confirmation: Confirm the presence of phages using a plaque assay.

    • Source Investigation: Phages can be difficult to trace, but a review of raw material handling and air filtration systems is a good starting point.

    • Phage-Resistant Strains: The most effective long-term strategy is the development and use of phage-resistant mutant strains of Pseudomonas putida. This can be achieved through continuous culture selection or genetic engineering[11].

    • Sanitization: Thoroughly clean and sanitize the bioreactor and all associated equipment with a virucidal agent (e.g., peracetic acid-based sanitizers) to eliminate any residual phages before the next run[17].

    • Strain Rotation: In an industrial setting, rotating between different phage-resistant strains can help prevent the emergence of new phages that can overcome the resistance of a single strain.

Troubleshooting_Tree Start Fermentation Anomaly Detected Sudden_Change Sudden pH Drop, Increased Foam/Off-Gas? Start->Sudden_Change Browning Premature Browning (Gluconobacter)? Start->Browning Lysis Culture Lysis (Pseudomonas)? Start->Lysis Bacterial_Contamination Likely Bacterial Contamination - Perform Gram Stain - Plate on Nutrient Agar - Investigate Sterility Breach Sudden_Change->Bacterial_Contamination Yes Browning_Issue Non-Enzymatic Browning - Monitor A420 - Optimize Fermentation Time - Review Process Control Browning->Browning_Issue Yes Phage_Contamination Likely Phage Contamination - Perform Plaque Assay - Implement Virucidal Sanitization - Develop Phage-Resistant Strains Lysis->Phage_Contamination Yes

Caption: Decision Tree for Troubleshooting Common Fermentation Issues.

Section 3: FAQs and Essential Protocols

This section provides answers to frequently asked questions and detailed protocols for critical contamination control procedures.

FAQ 1: How can I be sure my sampling technique is not introducing contamination?

Validating your aseptic sampling technique is crucial. This is often done through a process simulation where you perform the sampling procedure on a sterile medium and then incubate the medium to check for growth[7][18]. Using pre-sterilized, single-use sampling systems or sterilizable sampling ports can significantly reduce the risk of contamination during sampling[3][19].

FAQ 2: What are the first signs of contamination I should look for?

Early detection is key. Look for:

  • Deviation from the norm: Any unexpected changes in pH, dissolved oxygen, off-gas composition, or foaming patterns should be investigated immediately[1].

  • Faster than expected growth: If your culture reaches a high density much faster than usual, it could be a fast-growing contaminant[11].

  • Visual changes: Changes in the color or smell of the broth can also be indicators of contamination[8][11].

FAQ 3: How do I perform a plaque assay to detect bacteriophages in my Pseudomonas culture?

A plaque assay is the standard method for quantifying infectious phage particles[10][20].

Protocol: Plaque Assay for Pseudomonas Bacteriophages
  • Prepare Host Culture: Grow an overnight culture of your Pseudomonas putida strain in a suitable broth (e.g., LB broth) at 25-30°C[17][21].

  • Serial Dilutions: Prepare serial 10-fold dilutions of your fermenter sample (which may contain phages) in a suitable buffer (e.g., SM buffer)[20][21].

  • Plating:

    • Mix a small volume (e.g., 100 µL) of each phage dilution with a larger volume (e.g., 200-300 µL) of the host bacterial culture[21][22].

    • Add this mixture to molten soft agar (e.g., 0.7% agar in LB) kept at ~45-50°C.

    • Quickly pour this soft agar mixture over a pre-poured hard agar plate (e.g., 1.5% agar in LB) to create a thin overlay[10][20].

  • Incubation: Incubate the plates overnight at the optimal growth temperature for your Pseudomonas strain.

  • Enumeration: Count the number of plaques (clear zones of lysis) on the plates. Each plaque represents one plaque-forming unit (PFU) from your original sample. Calculate the phage titer (PFU/mL) based on the dilution factor[20][21].

References

Improving the recovery of Calcium 2-ketogluconate from crystallization mother liquor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the recovery of Calcium 2-ketogluconate from crystallization mother liquor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, scientifically-grounded solutions. The mother liquor, rich in dissolved product, represents a significant opportunity to improve overall process yield, but its recovery is often plagued by issues of impurity, secondary nucleation, and unpredictable crystallization behavior. This guide provides in-depth troubleshooting advice and detailed protocols to enhance the efficiency and purity of your recovery process.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the recovery of this compound from mother liquor. Each answer explains the underlying causes and provides a clear path to resolution.

Q1: My recovery yield from the mother liquor is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is the most common challenge and typically stems from suboptimal supersaturation or nucleation kinetics. The mother liquor is, by definition, a saturated solution at the temperature of the primary crystallization filtration. To recover more product, you must induce a state of supersaturation that allows for secondary crystallization.

Causality & Resolution:

  • Insufficient Supersaturation: The driving force for crystallization is weak.

    • Solution: Increase the solute concentration. This can be achieved by carefully evaporating a portion of the solvent (typically water) under reduced pressure to avoid thermal degradation.[1][2] A concentration cycle of 1.5 to 2.0 times is often a good starting point.[2] Alternatively, introduce an "anti-solvent" in which this compound is insoluble, such as ethanol.[2] This drastically reduces the solubility of the target compound, forcing it out of solution.

  • High Concentration of Impurities: Impurities from the initial fermentation or synthesis process (e.g., residual sugars, proteins, other organic acids) can act as crystallization inhibitors.[2][3] They can increase the solubility of the target compound or physically block nucleation sites.

    • Solution: "Polish" the mother liquor before attempting recrystallization. A common and effective method is treatment with activated carbon to adsorb color and organic impurities.[2] A typical starting point is 1% w/v activated carbon relative to the mother liquor volume, stirred for several hours before filtration.

  • Inadequate Cooling: The solubility of many calcium salts, including the related calcium gluconate, is temperature-dependent.[4][5] Insufficient cooling will leave a significant amount of product dissolved.

    • Solution: Implement a controlled, slow cooling profile after concentration.[6] Rapidly crashing the temperature can induce the formation of fine, impure crystals. A gradual cool-down to room temperature, followed by a hold period in an ice-water bath (0-4 °C), will maximize recovery.[1]

Below is a troubleshooting workflow to diagnose and address low yield:

G start Low Recovery Yield check_ss Is Supersaturation Sufficient? start->check_ss check_impurities Are Impurities Inhibiting Crystallization? check_ss->check_impurities Yes concentrate Action: Concentrate ML (Evaporation or Anti-Solvent) check_ss->concentrate No check_induction Is Nucleation Induced Effectively? check_impurities->check_induction No purify Action: Pre-treat ML (e.g., Activated Carbon) check_impurities->purify Yes seed Action: Add Seed Crystals check_induction->seed No end_good Yield Improved check_induction->end_good Yes cool Action: Implement Controlled Cooling Profile concentrate->cool cool->check_induction purify->concentrate seed->end_good G cluster_0 Ideal Crystal Lattice cluster_1 Lattice with Impurity a1 a1 a2 a2 a1->a2 b1 b1 a1->b1 b2 b2 a1->b2 a3 a3 a2->a3 a2->b2 b3 b3 a3->b3 b1->b2 c1 c1 b1->c1 b2->a3 b2->b3 c2 c2 b2->c2 c3 c3 b2->c3 b3->c3 c1->b2 c1->c2 c2->c3 d1 d1 d2 d2 d1->d2 e1 e1 d1->e1 e2 e2 d1->e2 d2->e2 e1->e2 f1 f1 e1->f1 e3 e3 e2->e3 f2 f2 e2->f2 f3 f3 e2->f3 imp Impurity e2->imp e3->f3 f1->e2 f1->f2 f2->f3 imp->d2 G ml Mother Liquor conc 1. Concentrate (Evaporate Solvent) ml->conc induce 2. Induce Supersaturation (Cooling / Anti-Solvent) conc->induce seed 3. Seed (Introduce Crystal Template) induce->seed growth 4. Grow & Mature (Slow Cooling / Agitation) seed->growth iso 5. Isolate & Dry (Filter, Wash, Dry) growth->iso product Recovered Product iso->product

References

Technical Support Center: Navigating the Stability of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide on addressing the instability of Calcium 2-ketogluconate during storage. This technical support center is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This guide, presented in a practical question-and-answer format, offers in-depth troubleshooting advice and scientifically grounded protocols to help you manage and mitigate the challenges associated with the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: We have observed a progressive yellowing, and in some cases, a brownish tint, in our stored this compound powder. What is causing this discoloration, and can we still use the material?

A1: The discoloration of your this compound powder is a visual indicator of chemical degradation. The primary culprit behind this phenomenon is the Maillard reaction , a complex series of non-enzymatic browning reactions. This reaction occurs between the ketone group of the 2-ketogluconate molecule and trace amounts of amino acids or other amine-containing compounds that may be present as impurities.[1][2] Concurrently, under conditions of elevated temperature, the carbohydrate-like structure of the molecule can undergo caramelization , further contributing to the brown coloration.[3]

Regarding its usability, we strongly advise against using any discolored this compound. The discoloration signifies the presence of a heterogeneous mixture of degradation products. These impurities can alter the compound's potency, introduce unknown variables into your experiments, and potentially exhibit unintended biological activity or toxicity. For the integrity of your research and the safety of your downstream applications, any batch exhibiting discoloration should be promptly quarantined and disposed of in accordance with your institution's hazardous waste guidelines.

Q2: Our analytical team has reported a significant drop in the potency of our this compound API after several months of storage under what we believed were standard conditions. What are the likely degradation pathways at play?

A2: A decrease in potency is a quantitative measure of the degradation of the active pharmaceutical ingredient (API). For this compound, several degradation pathways can contribute to this loss of potency:

  • Oxidative Degradation: The molecule is susceptible to oxidation, a process that can be accelerated by the presence of atmospheric oxygen, trace metal ions, and exposure to light. This can lead to the formation of various smaller, oxidized byproducts.

  • Hydrolysis: The ester-like nature of the lactone form (in equilibrium) and the potential for reactions at the ketone group make the molecule susceptible to hydrolysis, especially in the presence of moisture. The carbonyl group of the α-keto acid can catalyze the hydrolysis of adjacent bonds.[4][5]

  • Thermal Degradation: Elevated temperatures can induce decarboxylation (loss of CO2) from the carboxylic acid group and promote caramelization, leading to a complex array of degradation products.[3][6]

  • Maillard Reaction: As discussed in Q1, this is a significant degradation pathway that directly consumes the parent molecule, leading to a measurable drop in potency.[1][2]

The interplay of these pathways is often dictated by the specific storage conditions, including temperature, humidity, light exposure, and the initial purity of the material.

Troubleshooting Guide: A Systematic Approach to Instability

Problem: Inconsistent biological activity observed in cell-based assays using different lots of this compound.
  • Root Cause Hypothesis: The variability in biological response is likely due to lot-to-lot differences in the purity and degradation profile of the this compound. Degradation products may have their own biological activities, act as inhibitors, or be cytotoxic, leading to inconsistent experimental outcomes.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological activity.

Protocols for Stability Assessment and Mitigation

To ensure the long-term stability of this compound, we recommend the following protocols for storage and for conducting forced degradation studies to understand its intrinsic stability.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermally induced degradation pathways such as the Maillard reaction and caramelization.
Humidity <40% Relative HumidityReduces the potential for hydrolytic degradation and prevents powder caking.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Displaces oxygen to mitigate oxidative degradation.
Light Exposure Store in amber, airtight containersProtects the compound from photo-degradation.
Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][8][9]

Objective: To identify the likely degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H2O2)

  • Calibrated stability chamber with light source

  • Calibrated oven

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a 3% solution of hydrogen peroxide.

    • Keep at room temperature and protected from light. Sample at regular intervals.

  • Thermal Degradation:

    • Expose the solid powder to dry heat in an oven at a temperature above the recommended storage temperature (e.g., 70°C).

    • Sample at various time points.

  • Photostability:

    • Expose the solid powder to a light source in a photostability chamber as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

G cluster_Stress_Conditions Forced Degradation Stressors cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (70°C, Solid) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC Pathway Identify Degradation Pathways HPLC->Pathway Products Characterize Degradation Products HPLC->Products Method Validate Analytical Method Specificity HPLC->Method

Caption: Workflow for a forced degradation study.

Stabilization Strategies

Based on the identified degradation pathways, here are some strategies to enhance the stability of this compound in your formulations:

  • pH Control: The stability of this compound is likely pH-dependent. Formulating in a buffered system at an optimal pH (which would need to be determined experimentally) can minimize hydrolytic degradation.

  • Use of Antioxidants: To combat oxidative degradation, the inclusion of antioxidants could be beneficial. While specific studies on this compound are limited, the antioxidant properties of ketone bodies themselves suggest a vulnerability to oxidation that could be mitigated.[10][11][12] Consider exploring the compatibility and efficacy of common pharmaceutical antioxidants.

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.

  • Excipient Compatibility: Carefully screen all excipients for their potential to interact with this compound. Avoid excipients with trace impurities of amines or reactive functional groups that could participate in the Maillard reaction. The surface acidity of excipients can also influence the stability of acid-sensitive APIs.[13]

By understanding the inherent instability of this compound and implementing these proactive troubleshooting and stabilization strategies, you can ensure the quality and reliability of your experimental results.

References

Technical Support Center: Optimizing Pseudomonas Fermentation of 2-Keto-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals engaged in the microbial production of 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C. This guide provides in-depth technical support for troubleshooting and optimizing the critical process parameters of aeration and pH.

Core Principles: The "Why" Behind Aeration and pH Control

Successful fermentation of 2-KGA using Pseudomonas species hinges on maintaining a delicate balance between cell growth and product formation. Aeration and pH are not merely process parameters; they are fundamental drivers of metabolic activity.

Aeration and Dissolved Oxygen (DO): The conversion of L-sorbose to 2-KGA is an oxidative process. Key enzymes in this pathway, such as L-sorbose dehydrogenase and L-sorbosone dehydrogenase, are linked to the cell's respiratory chain.[1][2][3]

  • Oxygen as a Substrate: Sufficient dissolved oxygen is mandatory for the efficient oxidation of the substrate. Low DO levels (<20% saturation) can become the rate-limiting factor, directly hindering 2-KGA production and potentially leading to the formation of unwanted byproducts.[4]

  • Oxidative Stress: Conversely, excessively high DO levels can generate reactive oxygen species (ROS), which induce oxidative stress.[5] This can damage cellular components, inhibit enzyme activity, and ultimately reduce both cell viability and 2-KGA yield.[5]

pH Control: The pH of the culture medium directly influences enzymatic activity and the transport of nutrients across the cell membrane.

  • Enzyme Activity: Every enzyme has an optimal pH range for peak activity. For the enzymes involved in 2-KGA synthesis, significant deviations from this optimum can lead to a sharp decline in production rates.

  • Cell Growth vs. Production: The optimal pH for Pseudomonas growth may differ from the optimal pH for 2-KGA production.[6] For instance, some processes utilize a multi-stage pH control strategy, where an initial pH might favor biomass accumulation, followed by a shift to a pH that maximizes product formation.[6]

  • Acid Production: The fermentation process itself generates acidic products, including 2-KGA, which will naturally lower the pH of the medium. Without active control, this can lead to self-inhibition of the culture as the pH drops below the optimal range.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your fermentation runs.

Q1: My 2-KGA yield is consistently low, despite high cell density. What's the likely cause?

Answer: This classic "growth without production" scenario often points directly to a dissolved oxygen limitation, especially in the later stages of a high-density culture.

Potential Causes & Diagnostics:

  • Oxygen Limitation: As biomass increases, the overall oxygen uptake rate (OUR) of the culture can exceed the oxygen transfer rate (OTR) of your bioreactor. This leads to a drop in DO, effectively starving the oxidative pathway for 2-KGA synthesis.

    • Diagnostic Step: Review your DO trend data. Do you see a sharp decline in DO% as cell density peaks? Does the DO level remain below 20% for extended periods?[4] If so, this is a strong indicator of oxygen limitation.

  • Incorrect pH: The pH may be optimal for growth but suboptimal for the production phase.

    • Diagnostic Step: Take offline samples and measure the pH. Compare this with the optimal production pH reported in the literature for your strain. A deviation of even 0.5 units can significantly impact enzyme activity.

Corrective Actions:

  • Increase Oxygen Transfer Rate (OTR):

    • Action 1: Increase Agitation. Gradually increase the agitation speed (RPM). This enhances the mixing and breaks down gas bubbles, increasing the surface area for oxygen transfer.[4][7]

    • Action 2: Increase Aeration. Increase the flow rate of air or oxygen-enriched air (vvm, volume per volume per minute).[8]

    • Action 3: Cascade Control. Implement a DO-stat control loop where the bioreactor automatically increases agitation and/or airflow to maintain a DO setpoint (e.g., 30%).[7]

  • Implement a Two-Stage pH Strategy:

    • Based on literature or preliminary experiments, establish a growth phase pH (e.g., 6.0) and a production phase pH (e.g., 7.0) and program your controller to shift the setpoint after a certain time or biomass concentration is reached.[6]

Q2: The fermentation starts well, but the 2-KGA production rate suddenly crashes after 24 hours. Why?

Answer: A sudden crash in productivity often indicates the accumulation of an inhibitory substance or a critical nutrient limitation. In the context of this process, pH-induced inhibition is a primary suspect.

Potential Causes & Diagnostics:

  • Rapid pH Drop: The production of 2-KGA and other organic acids can cause the pH to fall rapidly if the base addition system cannot keep up or is not properly tuned. This acidic environment can inhibit the enzymes responsible for 2-KGA synthesis.

    • Diagnostic Step: Examine the pH log and the base addition log. Do you see a sharp, uncontrolled drop in pH preceding the production crash? Is the base pump running at 100% capacity but failing to maintain the setpoint?

  • Substrate Inhibition/Byproduct Formation: While less common, high concentrations of the substrate (L-sorbose) or the accumulation of an unknown byproduct could be inhibitory.

    • Diagnostic Step: Review your feeding strategy. Correlate the crash with any bolus feed additions. Consider analytical methods (like HPLC) to screen for the accumulation of unexpected metabolites.

Corrective Actions:

  • Optimize pH Control:

    • Action 1: Check Base Molarity. Ensure the molarity of your base (e.g., NaOH or KOH) is sufficient to control the acid production rate of your high-density culture.

    • Action 2: Tune PID Controller. Adjust the Proportional-Integral-Derivative (PID) settings for your pH control loop to ensure a more responsive and stable control, preventing overshooting or undershooting of the pH setpoint.

    • Action 3: Prophylactic Control. If you know a period of high acid production is coming, you can program the controller to anticipate this and maintain the pH more aggressively.

Q3: My process is inconsistent from batch to batch, especially after scaling up. How can I improve reproducibility?

Answer: Scale-up introduces challenges in maintaining geometric similarity and consistent mass and oxygen transfer.[9][10] What works at the bench scale may not translate directly to a larger vessel.[11][12]

Potential Causes & Diagnostics:

  • Poor Mixing and Gradients: In larger tanks, it's harder to maintain homogeneity. "Dead zones" can form where cells experience low DO and pH gradients, leading to inconsistent performance.[13]

    • Diagnostic Step: If possible, use multiple probes to measure DO and pH at different locations in the vessel. A significant difference between readings indicates poor mixing.

  • Oxygen Transfer (kLa) Mismatch: The overall volumetric mass transfer coefficient (kLa) is a key scale-up parameter. It is often lower in larger vessels if agitation and aeration are not scaled appropriately.

    • Diagnostic Step: Characterize the kLa of both your lab-scale and pilot-scale bioreactors. Aim to maintain a similar kLa value during scale-up by adjusting agitation and aeration rates.

Corrective Actions:

  • Maintain Geometric Similarity: When possible, use bioreactors with similar geometry (e.g., height-to-diameter ratio, impeller type) for easier scale-up.

  • Scale-Up Based on Constant Power Input per Volume (P/V) or kLa:

    • Action 1: Constant P/V. Calculate the power input per unit volume at the small scale and adjust the agitation at the large scale to achieve the same P/V. This often provides a good starting point for maintaining similar mixing conditions.

    • Action 2: Constant kLa. This is a more robust method. Experimentally determine the combination of agitation and aeration rates that provides the required kLa at the larger scale. This directly addresses the critical need for oxygen transfer.[14]

Experimental Protocols

Protocol 1: Determining Optimal Dissolved Oxygen Setpoint

This protocol uses a "DO ramp" experiment to identify the optimal DO level for 2-KGA production.

Methodology:

  • Initiate a standard batch fermentation. Allow the culture to reach the exponential growth phase.

  • Set the DO controller to a high value (e.g., 80%) to ensure non-limiting conditions initially.

  • Once in the production phase, begin a stepwise reduction of the DO setpoint. Hold at each setpoint (e.g., 60%, 50%, 40%, 30%, 20%) for a period of 4-6 hours.

  • At each DO level, take samples to measure cell density, substrate concentration, and 2-KGA concentration.

  • Calculate the specific productivity of 2-KGA (qP, measured in g of product per g of biomass per hour) at each DO setpoint.

  • Plot the specific productivity (qP) against the DO%. The peak of this curve represents the optimal DO setpoint for production.

Data & Visualization

Table 1: Typical Operating Parameters for Pseudomonas 2-KGA Fermentation
ParameterPhaseRecommended RangeNotes
pH Growth6.0 - 7.0Favors rapid biomass accumulation.[6]
Production7.0 - 8.0Often higher than growth pH to maximize enzyme activity.[6]
Dissolved Oxygen (DO) All phases> 20% saturationCrucial to maintain this minimum. Optimal levels are often 30-40%.[4]
Agitation All phases200 - 600+ RPMHighly dependent on bioreactor scale and geometry. Used to control DO.[4][7]
Aeration All phases0.5 - 1.5 vvmUsed in conjunction with agitation to maintain DO setpoint.[4]

Diagrams

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Primary Diagnosis cluster_solution Corrective Actions Problem Low 2-KGA Yield or Production Crash Check_DO Check DO Levels (Is DO < 20%?) Problem->Check_DO  Yes Check_pH Check pH Control (Is pH unstable?) Problem->Check_pH  No Check_DO->Check_pH  No Increase_OTR Increase OTR: - Raise Agitation (RPM) - Raise Airflow (vvm) - Implement DO-Stat Check_DO->Increase_OTR  Yes Tune_pH Optimize pH Control: - Check Base Molarity - Tune PID Loop - Consider Staged pH Check_pH->Tune_pH  Yes

Caption: Troubleshooting workflow for low 2-KGA yield.

MetabolicPathway cluster_enzymes Key Oxygen-Dependent Enzymes L_Sorbose L-Sorbose L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone  Step 1 KGA 2-Keto-L-gulonic Acid (2-KGA) L_Sorbosone->KGA  Step 2 O2_1 O₂ O2_2 O₂ Enzyme1 L-Sorbose Dehydrogenase Enzyme2 L-Sorbosone Dehydrogenase

Caption: Simplified oxidative pathway from L-Sorbose to 2-KGA.

Frequently Asked Questions (FAQs)

Q: What is a good starting DO setpoint for my Pseudomonas fermentation? A: A conservative and safe starting setpoint is 30% saturation. This provides a buffer against sudden drops in DO as the culture grows, while typically avoiding the negative effects of excessive oxidative stress.[7]

Q: My pH probe is drifting during the run. What should I do? A: Probe drift can be caused by coating with biomass or proteins. If your system allows, perform a single-point in-process calibration against a freshly calibrated offline pH meter. For future runs, ensure a rigorous cleaning and calibration procedure is followed before sterilization.

Q: Can I use pure oxygen instead of air to control DO? A: Yes, using an oxygen-enriched air supply is a common strategy to increase the OTR, especially when agitation is maxed out.[15] However, it must be carefully controlled via a gas-mix controller linked to the DO setpoint to avoid oxygen toxicity and to manage costs.

Q: How does temperature interact with aeration and pH? A: Temperature affects both microbial metabolism and the physical properties of the medium. Higher temperatures increase metabolic rate (and thus oxygen demand) but decrease the solubility of oxygen in the broth. This makes it harder to maintain a DO setpoint at elevated temperatures. Always optimize temperature as a key parameter alongside aeration and pH.

References

Technical Support Center: Overexpression of Key Enzymes to Increase Calcium 2-Ketogluconate Titer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter when overexpressing key enzymes to increase Calcium 2-ketogluconate (Ca-2-KDG) production.

I. Frequently Asked Questions (FAQs)

Q1: Which key enzymes are crucial for the microbial production of 2-ketogluconate (2-KDG)?

A1: The microbial conversion of D-glucose to 2-KDG primarily involves a two-step oxidation process occurring in the periplasm of several bacteria. The key enzymes are:

  • Glucose Dehydrogenase (GDH) , encoded by the gcd gene, catalyzes the first oxidation of D-glucose to D-gluconic acid. This is often the rate-limiting step in the overall conversion.[1]

  • Gluconate 2-Dehydrogenase (GA2DH) , encoded by the gad or ga2dh gene, catalyzes the second oxidation of D-gluconic acid to 2-KDG.[2][3]

Both enzymes are typically membrane-bound and linked to the respiratory chain.[2]

Q2: What are the common microbial hosts for 2-KDG production?

A2: Several genera of microorganisms are known for their ability to produce 2-KDG, including Pseudomonas, Gluconobacter, Serratia, and Klebsiella.[2][3][4] Among these, Pseudomonas and Gluconobacter species are frequently used in industrial applications. For instance, Pseudomonas plecoglossicida is a significant industrial producer of 2-KDG.[3] Gluconobacter oxydans is also widely exploited due to its powerful sugar oxidation capabilities.[2]

Q3: What is the metabolic pathway for 2-KDG synthesis from glucose in Pseudomonas?

A3: In Pseudomonas, glucose is predominantly metabolized through the Entner-Doudoroff (ED) pathway.[3][5] The initial conversion to 2-KDG occurs extracellularly in the periplasmic space through two consecutive oxidation reactions catalyzed by glucose dehydrogenase and gluconate dehydrogenase.[3] The resulting 2-KDG can then be secreted or transported into the cytoplasm for further catabolism.[6]

Q4: How can overexpression of these key enzymes enhance 2-KDG production?

A4: Overexpressing the genes encoding GDH and GA2DH can significantly increase the catalytic efficiency of the 2-KDG synthesis pathway. This leads to a higher conversion rate of glucose to 2-KDG, ultimately boosting the final product titer. For example, overexpressing the ga2dh gene in Gluconobacter oxydans has been shown to nearly double the specific productivity of 2-KDG from gluconic acid.[2] This strategy helps to overcome potential bottlenecks in the metabolic pathway.

Q5: What are the main challenges encountered during 2-KDG fermentation?

A5: Researchers often face several challenges during 2-KDG fermentation, including:

  • Substrate and Product Inhibition: High concentrations of glucose or 2-KDG can inhibit cell growth and enzyme activity.[2][7]

  • Byproduct Formation: Some microbial strains may produce unwanted byproducts like 5-keto-D-gluconate (5-KDG), which complicates downstream purification processes.[2]

  • Low Productivity: Insufficient enzyme expression or suboptimal fermentation conditions can lead to low yields and productivity.[2][7]

  • Product Consumption: Some strains, like Pseudomonas plecoglossicida, can consume the produced 2-KDG after the primary carbon source (glucose) is depleted.[3][8]

II. Troubleshooting Guide

Problem 1: Low 2-KDG Titer Despite Overexpression of Key Enzymes

This is a common issue that can arise from a variety of factors, from genetic constructs to fermentation conditions.

Possible Cause 1.1: Inefficient Gene Expression or Protein Misfolding

Explanation: Even with strong promoters, issues like codon bias, improper protein folding, or incorrect localization of the enzymes can lead to low levels of active enzyme.

Troubleshooting Steps:

  • Codon Optimization: Ensure the codon usage of your target genes (gcd and ga2dh) is optimized for your expression host.

  • Promoter Selection: Experiment with different promoters to find one that provides optimal expression levels without overly burdening the cell's metabolic resources.

  • Protein Localization: Verify that the overexpressed enzymes are correctly localized to the periplasmic membrane where the reactions occur. This can be checked using cell fractionation followed by Western blotting.

  • Chaperone Co-expression: Consider co-expressing molecular chaperones to assist in the proper folding of the dehydrogenase enzymes.

Possible Cause 1.2: Suboptimal Fermentation Conditions

Explanation: The fermentation environment plays a critical role in both cell growth and enzyme activity. Factors like pH, temperature, and dissolved oxygen must be carefully controlled.

Troubleshooting Steps:

  • pH Optimization: The optimal pH for 2-KDG production is often acidic.[9] For example, with Aspergillus niger, a pH of 6.0 ± 0.2 has been found to be optimal for calcium gluconate production.[10][11]

  • Temperature Control: Maintain the optimal temperature for your specific microbial strain. For many strains, this is around 30°C.[10][12]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the oxidative reactions. Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels.[10] For instance, an agitation rate of 200 rpm and an aeration rate of 1.0 vvm have been shown to be effective.[10]

  • Media Composition: Ensure the fermentation medium contains the necessary nutrients, including a suitable nitrogen source, to support robust cell growth and enzyme production.

Possible Cause 1.3: Product Catabolism

Explanation: Some production strains, particularly Pseudomonas species, can metabolize the 2-KDG they produce, especially after the primary glucose supply is exhausted.[3][8] This is due to a phenomenon known as carbon catabolite repression, where the presence of a preferred carbon source like glucose represses the genes involved in the catabolism of other carbon sources.[3]

Troubleshooting Steps:

  • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a constant, low level of glucose in the fermentation broth. This prevents glucose depletion and the subsequent consumption of 2-KDG.[3]

  • Knockout of Catabolic Genes: Identify and knock out the genes responsible for 2-KDG catabolism. In Pseudomonas, the kgu operon, which includes genes like kguK (2-ketogluconate kinase) and kguD (2-keto-6-phosphogluconate reductase), is involved in this process.[6][13] Inactivating these genes can prevent the breakdown of the final product.

Problem 2: Accumulation of Byproducts

The formation of byproducts, such as 5-keto-D-gluconate (5-KDG), can reduce the yield of 2-KDG and increase purification costs.[2]

Possible Cause 2.1: Non-Specific Enzyme Activity

Explanation: Some strains possess enzymes that can further oxidize gluconate or 2-KDG to other keto-gluconates.

Troubleshooting Steps:

  • Strain Selection: Choose a production strain known for its high specificity towards 2-KDG production.

  • Gene Knockout: Identify and inactivate the genes encoding the enzymes responsible for byproduct formation.

Problem 3: Genetic Instability of the Recombinant Strain

Explanation: Overexpression of heterologous proteins can sometimes lead to plasmid loss or genomic instability, resulting in a decline in productivity over time.

Troubleshooting Steps:

  • Chromosomal Integration: Integrate the expression cassettes for gcd and ga2dh into the host chromosome to ensure stable inheritance.[14]

  • Use of Stable Plasmids: If using plasmids, select vectors with stable replication origins and appropriate antibiotic selection pressure.

  • Minimize Metabolic Burden: Avoid excessively high levels of gene expression that can be detrimental to cell health.

III. Experimental Protocols & Data

Protocol 1: Overexpression of ga2dh in Gluconobacter oxydans

This protocol is adapted from a study that successfully enhanced 2-KDG production by overexpressing the ga2dh gene.[2]

  • Gene Amplification: Amplify the ga2dh gene from the genomic DNA of G. oxydans using PCR.

  • Vector Construction: Clone the amplified ga2dh gene into an appropriate expression vector under the control of a strong promoter (e.g., PtufB).

  • Transformation: Introduce the recombinant plasmid into G. oxydans via electroporation.

  • Strain Cultivation: Grow the recombinant and control strains in a suitable medium for seed culture preparation.

  • Biotransformation:

    • Harvest the cells from the seed culture by centrifugation.

    • Resuspend the cell pellets in the biotransformation medium containing a high concentration of gluconic acid (e.g., 480 g/L).

    • Maintain optimal conditions (e.g., 30°C, 200 rpm, sufficient aeration).

  • Analysis: Monitor the concentrations of gluconic acid and 2-KDG at regular intervals using methods like HPLC.[15][16]

Data Summary: Impact of ga2dh Overexpression
StrainSubstrateSubstrate Conc. (g/L)Product Conc. (g/L)Productivity (g/L/h)Yield (%)Reference
G. oxydans (control)Gluconic Acid----[2]
G. oxydans_tufB_ga2dhGluconic Acid480453.310.0795.3[2]
G. oxydans (control)Glucose----[2]
G. oxydans_tufB_ga2dhGlucose27032117.8399.1[2]

IV. Visualizations

Metabolic Pathway of 2-KDG Production in Pseudomonas

2-KDG_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose D-Glucose Gluconate D-Gluconic Acid Glucose->Gluconate Glucose Dehydrogenase (GDH) TwoKDG_peri 2-Ketogluconate Gluconate->TwoKDG_peri Gluconate 2-Dehydrogenase (GA2DH) TwoKDG_cyto 2-Ketogluconate TwoKDG_peri->TwoKDG_cyto Transporter (KguT) TwoKeto6P 2-Keto-6-phosphogluconate TwoKDG_cyto->TwoKeto6P 2-Ketogluconate Kinase (kguK) SixP_Gluconate 6-Phosphogluconate TwoKeto6P->SixP_Gluconate 2-Keto-6-phosphogluconate Reductase (kguD) ED_Pathway Entner-Doudoroff Pathway SixP_Gluconate->ED_Pathway Troubleshooting_Workflow Start Low 2-KDG Titer Check_Expression Verify Gene Expression & Protein Activity Start->Check_Expression Optimize_Ferm Optimize Fermentation Conditions Check_Expression->Optimize_Ferm Expression OK Sol_Expression - Codon Optimization - Promoter Tuning - Chaperone Co-expression Check_Expression->Sol_Expression Low/Inactive Enzyme Check_Catabolism Investigate Product Catabolism Optimize_Ferm->Check_Catabolism Conditions Optimal Sol_Ferm - Optimize pH, Temp, Aeration - Adjust Media Composition Optimize_Ferm->Sol_Ferm Suboptimal Conditions Sol_Catabolism - Implement Fed-Batch Strategy - Knockout Catabolic Genes (*kgu* operon) Check_Catabolism->Sol_Catabolism Catabolism Detected End Improved 2-KDG Titer Check_Catabolism->End No Catabolism Sol_Expression->Start Sol_Ferm->Start Sol_Catabolism->Start

References

Validation & Comparative

Comparative analysis of Pseudomonas species for 2-ketogluconate production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 2-Ketogluconate

2-Keto-D-gluconate (2-KGA) is a versatile platform chemical with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its primary industrial role is as a key precursor in the synthesis of D-erythorbic acid (also known as D-isoascorbic acid), a widely used antioxidant and food preservative.[1][3] While chemical synthesis methods exist, microbial fermentation has emerged as the dominant and more efficient route for large-scale 2-KGA production.[1][4]

Among the diverse microorganisms capable of this bioconversion, bacteria of the genus Pseudomonas are particularly noteworthy for their high efficiency and robustness.[1][5] Species such as Pseudomonas plecoglossicida, Pseudomonas fluorescens, and Pseudomonas putida have been extensively studied and deployed in industrial settings, each possessing unique characteristics that merit a detailed comparative analysis. This guide provides an in-depth examination of these species, grounded in experimental data, to assist researchers and drug development professionals in selecting and optimizing strains for maximal 2-KGA production.

The Core Engine: Metabolic Pathway of 2-KGA Synthesis in Pseudomonas

The primary mechanism for 2-KGA production in Pseudomonas is a highly efficient, two-step periplasmic oxidation of glucose. This pathway allows the bacteria to rapidly convert glucose into 2-KGA extracellularly, which is then either secreted into the medium or transported into the cell for energy production.[1][6][7]

The process is catalyzed by two key membrane-bound enzymes:

  • Glucose Dehydrogenase (Gcd): Located in the periplasmic space, this enzyme initiates the conversion by oxidizing D-glucose to D-gluconate.[5][8][9]

  • Gluconate 2-Dehydrogenase (Gad): This enzyme performs the subsequent oxidation, converting D-gluconate into the final product, 2-Keto-D-gluconate.[5][8][9]

Once synthesized, the 2-KGA can be transported into the cytoplasm via the KguT transporter.[2][6] Intracellularly, it is phosphorylated by 2-ketogluconate kinase (KguK) and enters the Entner-Doudoroff (ED) pathway for catabolism.[2][5] A critical aspect of this metabolism is that the catabolism of 2-KGA is subject to carbon catabolite repression; the bacteria will not consume the produced 2-KGA as long as glucose is available in the medium.[1][10] This regulatory feature is a cornerstone of designing high-yield fermentation strategies.

Metabolic_Pathway cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Glucose Dehydrogenase (Gcd) Two_KGA 2-Keto-D-gluconate (2-KGA) Gluconate->Two_KGA Gluconate 2- Dehydrogenase (Gad) Two_KGA_in 2-KGA Two_KGA->Two_KGA_in KguT Transporter Medium Extracellular Medium Two_KGA->Medium Secretion Two_K_6P_G 2-Keto-6-phospho- gluconate Two_KGA_in->Two_K_6P_G 2-Ketogluconate Kinase (KguK) Six_P_G 6-Phosphogluconate Two_K_6P_G->Six_P_G 2-Keto-6-phosphogluconate Reductase (KguD) ED_Pathway Entner-Doudoroff Pathway Six_P_G->ED_Pathway

Caption: Periplasmic and cytoplasmic pathways for 2-KGA synthesis and catabolism in Pseudomonas.

Performance Showdown: A Comparative Analysis of Pseudomonas Strains

Different Pseudomonas species and strains exhibit varied performance in 2-KGA production, influenced by their genetic makeup and optimal fermentation conditions. The choice of strain is therefore a critical decision based on desired titer, productivity, and process scalability.

Species/StrainMax. 2-KGA Titer (g/L)Productivity (g/L/h)Yield (g/g)Fermentation StrategyKey Insights & References
P. plecoglossicida JUIM01 205.676.860.953Fed-BatchAn important industrial strain in China; high yield is achieved by maintaining glucose supply to prevent 2-KGA consumption.[1][10]
P. plecoglossicida JUIM01 ~240.932.511.02Batch (Immobilized Cells)Immobilization enhances cell reusability and can achieve very high final titers, though productivity may be lower at peak concentrations.[4]
P. fluorescens AR4 444.96 (cumulative)6.740.93Semi-ContinuousDemonstrates exceptional performance in semi-continuous culture, suggesting suitability for long-term, high-output industrial processes.[11][12]
P. fluorescens AR4 135Not SpecifiedNot SpecifiedBatchAchieves high titers in standard batch fermentation.[1]
P. putida KT2440 Significant amounts producedNot Specified0.96 (mol/mol)Anoxic Bio-electrochemicalA metabolically robust and safe (GRAS) host. Amenable to metabolic engineering; mutant strains show enhanced yield.[13]
P. aeruginosa ~350.550.94 (mol/mol)Continuous (Immobilized Cells)Capable of 2-KGA production, but its opportunistic pathogenic nature is a significant consideration for industrial applications.[12]

Expert Insights:

  • Pseudomonas plecoglossicida JUIM01 stands out as a highly optimized industrial workhorse, particularly in fed-batch processes where controlled glucose feeding prevents product catabolism and maximizes yield.[1][10]

  • Pseudomonas fluorescens AR4 is a champion of productivity, especially in semi-continuous systems. The reported cumulative titer is remarkably high, making it an attractive candidate for processes where throughput is paramount.[11]

  • Pseudomonas putida KT2440 represents the future of metabolic engineering for 2-KGA production. Its genetic tractability and non-pathogenic status make it an ideal chassis for developing superior production strains by, for example, deleting genes in the 2-KGA catabolic pathway (kgu operon) to create a non-consuming host.[2][13][14]

Protocol: Standardized Evaluation of 2-KGA Production in Pseudomonas

To ensure an objective comparison between different strains, a standardized experimental protocol is essential. The following workflow outlines a robust methodology for screening and quantifying 2-KGA production at the laboratory scale.

Causality Behind Experimental Choices:

  • Medium Composition: The medium is designed to provide all necessary nutrients for growth and metabolism. Corn steep liquor and urea serve as cost-effective nitrogen sources. CaCO₃ is critical; it acts as a pH buffer, neutralizing the produced 2-ketogluconic acid to prevent a sharp drop in pH that would inhibit enzymatic activity and cell growth.[1]

  • Fed-Batch Strategy: For high-titer strains like P. plecoglossicida, a fed-batch approach is described. This is a deliberate choice to counteract the carbon catabolite repression mechanism, ensuring that glucose levels remain sufficient to prevent the cells from consuming the 2-KGA product.[1]

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying organic acids like 2-KGA and sugars like glucose due to its high resolution, sensitivity, and reproducibility.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis A Step 1: Strain Activation Activate cryopreserved cells on agar slant medium. B Step 2: Seed Culture Inoculate a single colony into seed medium (e.g., 20 g/L glucose). Incubate 18h at 30°C, 265 rpm. A->B C Step 3: Inoculation Transfer seed culture (e.g., 10% v/v) into 500 mL flasks containing 50 mL fermentation medium. B->C D Step 4: Incubation & Sampling Incubate at 30°C, 265 rpm. Collect samples aseptically at regular time intervals (e.g., 4, 8, 12h...). C->D E Step 5: Sample Preparation Centrifuge sample to pellet cells. Filter supernatant (0.22 µm) for HPLC analysis. D->E F Step 6: HPLC Quantification Analyze supernatant to determine concentrations of 2-KGA and residual glucose. E->F G Step 7: Data Calculation Calculate Titer (g/L), Yield (g/g), and Productivity (g/L/h). F->G

Caption: Standardized experimental workflow for evaluating 2-KGA production.

Detailed Step-by-Step Methodology

1. Strain Activation and Seed Culture Preparation

  • Activation: Streak the desired Pseudomonas strain from a cryopreserved stock onto a slant medium (e.g., peptone 10 g/L, beef extract 5 g/L, NaCl 5 g/L, agar 20 g/L). Incubate at 30°C for 24-48 hours until colonies are visible.
  • Seed Culture: Inoculate a single, well-isolated colony into a 500 mL shake flask containing 50 mL of seed medium (e.g., glucose 20 g/L, corn steep liquor 5 g/L, urea 2 g/L, KH₂PO₄ 2 g/L, MgSO₄·7H₂O 0.5 g/L, CaCO₃ 1 g/L).
  • Incubation: Culture at 30°C for 18 hours with vigorous shaking (e.g., 265 rpm).[1]

2. Fermentation

  • Fermentation Medium: Prepare the fermentation medium in 500 mL shake flasks (50 mL working volume). A typical medium contains: corn steep liquor 5 g/L, urea 2 g/L, KH₂PO₄ 2 g/L, MgSO₄·7H₂O 0.5 g/L.[1]
  • Carbon Source: Add glucose to the desired initial concentration (e.g., 115 g/L). Add CaCO₃ at a concentration that is one-quarter of the glucose concentration to buffer the pH.[1]
  • Inoculation: Inoculate the fermentation medium with the seed culture to a final concentration of 5-10% (v/v).
  • Incubation: Incubate the flasks at 30°C with shaking at 265 rpm.

3. Sampling and Quantification

  • Sampling: At predetermined time points (e.g., every 4-8 hours), aseptically withdraw a 1 mL sample from each flask.
  • Sample Preparation: Centrifuge the sample at 8,000-10,000 rpm for 5 minutes to pellet the bacterial cells.[15] Collect the supernatant.
  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or particulates before analysis.
  • HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an organic acid analysis column like Aminex HPX-87H) and a refractive index (RI) or UV detector. Use appropriate standards for 2-KGA and glucose to create calibration curves for quantification.

4. Data Analysis

  • Titer (g/L): The final concentration of 2-KGA measured in the fermentation broth.
  • Yield (g/g): Calculated as the total grams of 2-KGA produced divided by the total grams of glucose consumed.
  • Productivity (g/L/h): Calculated as the final 2-KGA titer (g/L) divided by the total fermentation time (h).

Conclusion and Future Outlook

The selection of a Pseudomonas species for 2-KGA production is a multi-faceted decision. P. plecoglossicida and P. fluorescens are proven industrial performers offering high titers and productivities with established fermentation protocols.[1][11] For researchers and developers looking to push the boundaries of bioproduction, the genetically tractable and non-pathogenic P. putida KT2440 offers a superior platform for metabolic engineering.[13] By knocking out catabolic pathways and optimizing precursor supply, it is possible to engineer strains that channel nearly all consumed glucose directly to 2-KGA, paving the way for even more efficient and sustainable production of this valuable chemical intermediate.

References

A Comparative Guide to Collagen Synthesis Enhancement: Calcium 2-Ketogluconate vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of tissue regeneration and maintenance, the synthesis of collagen stands as a cornerstone. This guide offers a deep dive into the comparative efficacy of two key compounds in promoting collagen production: the well-established Ascorbic Acid (Vitamin C) and the emerging alternative, Calcium 2-ketogluconate. We will explore their mechanisms of action, present experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug development and cellular research endeavors.

The Central Role of Collagen and the Critical Need for Prolyl and Lysyl Hydroxylation

Collagen, the most abundant protein in mammals, provides the structural framework for tissues such as skin, bone, tendons, and ligaments.[1] Its unique triple helix structure imparts both strength and flexibility. The formation of this stable triple helix is critically dependent on post-translational modifications, specifically the hydroxylation of proline and lysine residues within the procollagen chains.[1][2] This crucial step is catalyzed by the enzymes prolyl hydroxylase and lysyl hydroxylase.[2][3] Insufficient hydroxylation leads to an unstable collagen molecule that is rapidly degraded, impairing tissue integrity and wound healing.[4]

Ascorbic Acid: The Indispensable Cofactor

Ascorbic acid is a well-documented and essential cofactor for both prolyl and lysyl hydroxylases.[3][5][6] These enzymes belong to the family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[5][7] Ascorbic acid's primary role is to maintain the iron atom at the active site of these enzymes in its reduced ferrous (Fe²⁺) state, which is essential for their catalytic activity.[2][7] In the absence of ascorbic acid, the iron atom can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.[2]

Beyond its cofactor role, studies have shown that ascorbic acid can also stimulate collagen synthesis at the transcriptional level, increasing the expression of collagen-specific mRNA.[3][8] This dual action makes ascorbic acid a potent and reliable agent for promoting collagen production.

Signaling Pathway: The Role of Ascorbic Acid in Collagen Synthesis

Ascorbic_Acid_Collagen_Synthesis cluster_ER Endoplasmic Reticulum Procollagen Procollagen Prolyl_Hydroxylase_Active Prolyl Hydroxylase (active Fe²⁺) Procollagen->Prolyl_Hydroxylase_Active Substrate Prolyl_Hydroxylase Prolyl Hydroxylase (inactive Fe³⁺) Fe3 Fe³⁺ Prolyl_Hydroxylase->Fe3 Hydroxylated_Procollagen Hydroxylated Procollagen Prolyl_Hydroxylase_Active->Hydroxylated_Procollagen Catalyzes Hydroxylation Fe2 Fe²⁺ Prolyl_Hydroxylase_Active->Fe2 Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Prolyl_Hydroxylase Reduces Fe³⁺ to Fe²⁺

Caption: Ascorbic acid acts as a crucial cofactor for prolyl hydroxylase.

This compound: A Novel Approach to Collagen Stimulation

This compound is a salt of 2-ketogluconic acid, an intermediate in the metabolism of glucose. While not as extensively studied as ascorbic acid, it is proposed to influence collagen synthesis through a different, yet complementary, mechanism. The hypothesis is that 2-ketogluconate can serve as a precursor or an alternative to one of the co-substrates required by prolyl and lysyl hydroxylases, namely 2-oxoglutarate (alpha-ketoglutarate).[9]

The enzymatic reaction catalyzed by these hydroxylases involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂.[9] By providing a structurally similar molecule, 2-ketogluconate may support the enzymatic cycle, particularly under conditions where endogenous 2-oxoglutarate levels might be limiting. However, direct evidence for its substitution in the enzymatic reaction is still an area of active research. The presence of calcium is also suggested to play a role in cellular signaling and enzyme function.

Head-to-Head Comparison: Physicochemical and Biological Properties

FeatureAscorbic AcidThis compound
Mechanism of Action Cofactor for prolyl and lysyl hydroxylases (maintains Fe²⁺ state); stimulates collagen gene expression.[3][5][8]Proposed to act as a precursor or alternative to the co-substrate 2-oxoglutarate for prolyl and lysyl hydroxylases.
Bioavailability High at moderate doses, but absorption decreases at higher doses.[10]Studies suggest good bioavailability, with some evidence of greater bioavailability than synthetic ascorbic acid.[11][12]
Stability in Culture Media Notoriously unstable, prone to oxidation when exposed to light, heat, and air.[13][14]Generally more stable in solution compared to ascorbic acid.
Potential for Cytotoxicity Low cytotoxicity at typical concentrations used in cell culture.Generally considered safe, though high concentrations of any supplement should be evaluated for cytotoxicity.
Cost-Effectiveness Generally inexpensive and widely available.[10]Typically more expensive than ascorbic acid.

Experimental Protocols for Comparative Efficacy Assessment

To objectively compare the effects of this compound and Ascorbic acid on collagen synthesis, a series of well-controlled in vitro experiments are essential.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Human Dermal Fibroblasts) Treatment 2. Treatment Groups - Control (Vehicle) - Ascorbic Acid - this compound Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation Harvest 4. Harvest - Cell Lysate - Conditioned Media Incubation->Harvest Analysis 5. Analysis Harvest->Analysis Collagen_Quant Collagen Quantification (Sirius Red, Western Blot) Analysis->Collagen_Quant Enzyme_Activity Enzyme Activity Assays (Prolyl & Lysyl Hydroxylase) Analysis->Enzyme_Activity Gene_Expression Gene Expression Analysis (RT-qPCR for COL1A1) Analysis->Gene_Expression

Caption: Workflow for comparing collagen synthesis enhancers.

Protocol for Quantification of Total Collagen Synthesis (Sirius Red Assay)

This protocol quantifies the total amount of collagen produced by cells and secreted into the extracellular matrix.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.5 M NaOH

  • Wash solution (0.1 M HCl)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed HDFs in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the growth medium with a serum-free medium containing the test compounds (e.g., Ascorbic acid at 50 µg/mL, this compound at various concentrations) or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Harvesting: Collect the conditioned media for analysis of secreted collagen. Lyse the cells in the wells for analysis of cell-associated collagen.

  • Staining: Add 500 µL of Sirius Red solution to each well (for cell layer) or to an equal volume of conditioned media. Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Aspirate the dye solution and wash the wells with 0.1 M HCl to remove unbound dye.

  • Elution: Add 200 µL of 0.5 M NaOH to each well to elute the bound dye.

  • Quantification: Transfer 100 µL of the eluted dye to a 96-well plate and measure the absorbance at 540 nm.[15] A standard curve using known concentrations of collagen should be prepared to quantify the results.

Protocol for Prolyl Hydroxylase Activity Assay

This assay measures the activity of prolyl hydroxylase, a key enzyme in collagen synthesis.

Materials:

  • Cell lysate from treated cells

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • (Pro-Pro-Gly)₁₀ peptide substrate

  • α-ketoglutarate

  • FeSO₄

  • Ascorbic acid (as a positive control)

  • HPLC system or a colorimetric detection kit for α-ketoglutarate consumption.[16][17]

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, peptide substrate, α-ketoglutarate, and FeSO₄.

  • Initiate Reaction: Add a known amount of cell lysate to the reaction mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Quantification: Measure the amount of hydroxyproline formed using HPLC or quantify the consumption of α-ketoglutarate using a colorimetric assay.[16][17]

Protocol for Lysyl Hydroxylase Activity Assay

This assay determines the activity of lysyl hydroxylase, another critical enzyme for collagen maturation.

Materials:

  • Cell lysate from treated cells

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)[9]

  • Peptide substrate containing lysine residues (e.g., [IKG]₃)[9]

  • α-ketoglutarate

  • FeCl₂

  • Ascorbic acid

  • Luminescence-based detection kit for succinate production.[9]

Procedure:

  • Prepare Reaction Mixture: In a 384-well plate, combine the assay buffer, peptide substrate, α-ketoglutarate, FeCl₂, and ascorbic acid.[9]

  • Initiate Reaction: Add cell lysate to each well.

  • Incubation: Incubate at room temperature for a specified time.

  • Detection: Add the succinate detection reagent to quench the reaction and initiate the luminescence signal.

  • Measurement: Read the luminescence on a plate reader.[9]

Expected Outcomes and Data Interpretation

Based on the proposed mechanisms, the following outcomes can be anticipated:

ParameterAscorbic AcidThis compound
Total Collagen Synthesis Significant increase compared to control.[5][18]Dose-dependent increase, potentially synergistic with low levels of Ascorbic acid.
Prolyl Hydroxylase Activity May show a slight decrease in activity with prolonged exposure, as the enzyme is stabilized.[18]Expected to increase or maintain activity, especially if 2-oxoglutarate is limiting.
Lysyl Hydroxylase Activity Significant increase in activity.[18]Expected to increase or maintain activity.
COL1A1 Gene Expression Upregulation of mRNA levels.[3]May show a modest increase or no direct effect on gene expression.

Conclusion and Future Directions

Both Ascorbic acid and this compound present viable options for enhancing collagen synthesis, albeit through different proposed mechanisms. Ascorbic acid remains the gold standard due to its well-established dual role as an essential cofactor and a stimulator of collagen gene expression.[3][6] this compound, on the other hand, offers a promising alternative, particularly in scenarios where the availability of 2-oxoglutarate may be a limiting factor.

For drug development professionals and researchers, the choice between these two compounds will depend on the specific application, desired mechanism of action, and formulation considerations. Further head-to-head comparative studies, following the protocols outlined in this guide, are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two molecules. Such research will undoubtedly pave the way for more targeted and effective strategies in tissue engineering, wound healing, and cosmetic science.

References

A Comparative Guide to Calcium 2-ketogluconate and Calcium Gluconate in Cutaneous Science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing dermatological science, the selection of active ingredients is a critical decision point underscored by the need for robust, evidence-based efficacy. Calcium, a fundamental messenger in epidermal homeostasis, is delivered to the skin in various forms, among which Calcium 2-ketogluconate and Calcium gluconate are of significant interest. This guide provides an in-depth, objective comparison of these two calcium salts, elucidating their distinct mechanisms of action and presenting the available experimental data to support their application in skin health formulations.

The Foundational Role of Calcium in Epidermal Integrity

Before delving into a comparative analysis, it is crucial to appreciate the well-established role of calcium in skin physiology. A distinct calcium gradient exists across the epidermis, with lower concentrations in the basal layer and progressively higher levels towards the stratum granulosum.[1][2] This gradient is a key regulator of keratinocyte differentiation, the process by which basal cells mature to form the protective stratum corneum.[1][2][3] Calcium signaling governs the formation of cell-cell junctions, the expression of differentiation-specific proteins, and the formation and secretion of lamellar bodies, which are essential for the skin's barrier function.[1][2][3] Disruptions in this calcium gradient are associated with impaired barrier function and various skin conditions.

This compound: A Proactive Modulator of the Dermal Matrix

This compound is a salt that combines calcium with 2-ketogluconic acid, a precursor to alpha-ketoglutarate (AKG). The biological activity of this compound in the skin is largely attributed to the AKG moiety, a key intermediate in the Krebs cycle.

Mechanism of Action

This compound is purported to enhance skin health by directly stimulating the production of key extracellular matrix (ECM) components:

  • Hyaluronic Acid Synthesis: It has been shown to stimulate the synthesis of hyaluronic acid, a critical glycosaminoglycan for skin hydration and viscoelasticity.[4][5][6]

  • Elastin Synthesis: Evidence suggests that this compound also promotes the production of elastin, the protein responsible for the skin's ability to recoil and maintain its firmness.[4][5][6]

  • Collagen Production: The alpha-ketoglutarate component of this compound plays a significant role in collagen synthesis. AKG is a crucial co-substrate for prolyl-4-hydroxylase, an enzyme essential for the hydroxylation of proline residues in procollagen, a critical step for the formation of stable collagen triple helices.[7][8] Furthermore, AKG has been found to increase the activity of prolidase, an enzyme involved in collagen metabolism.[5][7]

The proposed signaling pathway for alpha-ketoglutarate's influence on collagen production is multifaceted, involving not only the direct enzymatic cofactor role but also potentially influencing cellular signaling cascades that regulate protein synthesis, such as the mTOR pathway.

AKG_Collagen_Pathway cluster_extracellular Extracellular cluster_cell Dermal Fibroblast C2KG Calcium 2-ketogluconate AKG Alpha-ketoglutarate (AKG) C2KG->AKG Cellular Uptake Prolyl4Hydroxylase Prolyl-4-hydroxylase Activation AKG->Prolyl4Hydroxylase Co-substrate Prolidase Prolidase Activation AKG->Prolidase Stimulates Procollagen Procollagen Synthesis Prolyl4Hydroxylase->Procollagen Enables Hydroxylation & Stability Prolidase->Procollagen Supports Metabolism Collagen Mature Collagen Fibrils Procollagen->Collagen Secretion & Processing

Signaling pathway of Alpha-Ketoglutarate in collagen synthesis.
Efficacy Data

Commercially available information on an ingredient with the INCI name Calcium Ketogluconate, often marketed under trade names like StimulHyal™, presents in-vivo clinical data. These studies report a significant improvement in skin elasticity and a decrease in skin fatigue.

ParameterResultStudy Conditions
Skin Elasticity+16%In-vivo test
Cutaneous Fatigue-27%In-vivo test

Data sourced from commercially available technical datasheets for an ingredient containing this compound.[4][6]

Calcium Gluconate: A Modulator of Skin Homeostasis and Repair

Calcium gluconate is the calcium salt of gluconic acid. Its role in skin health is primarily associated with its skin-conditioning, soothing, and moisturizing properties.[9][10][11][12]

Mechanism of Action

The precise mechanisms through which topically applied Calcium gluconate exerts its benefits are less defined in the context of anti-aging compared to this compound. Its effects are likely attributable to:

  • Calcium Bioavailability: The gluconate moiety is suggested to enhance the permeation and bioavailability of calcium ions.[9][11]

  • Calcium-Sensing Receptor (CaSR) Activation: Fibroblasts express CaSRs, which, when activated by extracellular calcium, can trigger intracellular signaling cascades involving phospholipase C (PLC) and inositol triphosphate (IP3).[1][10] This signaling can lead to fibroblast proliferation and extracellular matrix secretion.[1][10] However, direct evidence linking topical Calcium gluconate application to this pathway for cosmetic benefits is not yet established.

  • Anti-inflammatory and Wound Healing Properties: Studies have shown that Calcium gluconate possesses anti-inflammatory and anti-oxidative effects in certain models.[13][14] It is also the standard treatment for hydrofluoric acid burns, where it promotes healing and has been observed to increase collagen expression when combined with natural extracts.

CaSR_Fibroblast_Pathway cluster_extracellular Extracellular cluster_cell Dermal Fibroblast CaGluconate Calcium Gluconate Ca_ion Ca²⁺ CaGluconate->Ca_ion Dissociation CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR Binds & Activates PLC Phospholipase C (PLC) Activation CaSR->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_intracellular ↑ Intracellular Ca²⁺ ER->Ca_intracellular Ca²⁺ Release ECM_Secretion Extracellular Matrix (ECM) Secretion Ca_intracellular->ECM_Secretion Stimulates

Proposed CaSR signaling pathway in dermal fibroblasts.
Efficacy Data

Quantitative data for Calcium gluconate's efficacy in improving skin elasticity, reducing wrinkles, or stimulating hyaluronic acid and elastin synthesis for cosmetic applications is not as readily available in the public domain as it is for this compound. Its benefits are often described more qualitatively as a skin conditioning, soothing, and revitalizing agent.[9][10][11][12]

Comparative Efficacy and Applications

FeatureThis compoundCalcium Gluconate
Primary Mechanism Stimulates synthesis of hyaluronic acid, elastin, and collagen via the alpha-ketoglutarate moiety.[4][5][6][7]Provides bioavailable calcium, potentially activating CaSRs; acts as a skin conditioning and soothing agent.[1][9][10][11]
Key Benefits Improves skin elasticity, reduces cutaneous fatigue and wrinkles.[4][5][6]Moisturizes, soothes, and revitalizes the skin; possesses anti-inflammatory and wound healing properties.[9][10][11][12][13][14]
Supporting Data Quantitative in-vivo data on skin elasticity and fatigue.[4][6]Primarily qualitative descriptions and data from non-cosmetic applications (e.g., wound healing).
Target Application Anti-aging, firming, and wrinkle-reducing formulations.General skincare, products for sensitive or compromised skin, and therapeutic preparations.

Experimental Protocols

For professionals in drug development and cosmetic science, the ability to substantiate claims through rigorous testing is paramount. Below are outlines of standard experimental protocols to evaluate the efficacy of these ingredients.

In Vitro Assay for Collagen and Elastin Synthesis in Human Dermal Fibroblasts

This protocol provides a framework for quantifying the production of collagen and elastin by fibroblasts in response to treatment with test compounds.

in_vitro_workflow Cell_Culture 1. Culture human dermal fibroblasts to confluence. Treatment 2. Treat cells with varying concentrations of Calcium 2-ketogluconate or Calcium gluconate for 24-72 hours. Cell_Culture->Treatment Supernatant_Collection 3. Collect cell culture supernatant. Treatment->Supernatant_Collection Cell_Lysis 4. Lyse cells to collect intracellular proteins. Treatment->Cell_Lysis ELISA 5. Quantify collagen and elastin in supernatant and cell lysate using ELISA kits. Supernatant_Collection->ELISA Cell_Lysis->ELISA Data_Analysis 6. Analyze and compare protein levels relative to an untreated control. ELISA->Data_Analysis

References

Validation of HPLC methods for Calcium 2-ketogluconate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of HPLC Methods for Calcium 2-Ketogluconate Quantification

A Senior Application Scientist’s Comparative Analysis

For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. This compound, a stable salt of 2-ketogluconic acid, serves critical roles in various pharmaceutical and nutraceutical formulations. Its reliable measurement is paramount for quality control, stability testing, and pharmacokinetic studies.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish a framework for self-validating, trustworthy results based on international guidelines, and compare HPLC with viable alternative techniques.

The Analytical Challenge: Understanding this compound

The physicochemical properties of this compound present a unique set of analytical challenges:

  • Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. Direct detection is often limited to the low UV range (around 200-210 nm), which can suffer from baseline noise and interference from mobile phase components.[1]

  • High Polarity: As a highly polar, water-soluble organic acid salt, it is poorly retained on traditional reversed-phase C18 columns, often eluting near the void volume.

  • Ionic Nature: The presence of the calcium counterion can lead to complex interactions with the stationary phase and column hardware, potentially causing peak tailing and poor reproducibility.[2] Dissolving the salt in the mobile phase, especially if it's acidic, is a critical step to ensure consistency.

A Comparative Overview of HPLC Methodologies

The selection of an HPLC method is a balance between the analyte's properties and the analytical objective. For this compound, several separation and detection strategies can be employed.

Separation Modes
  • Reversed-Phase (RP) Chromatography: While challenging due to the analyte's polarity, RP-HPLC can be effective. Success often requires specialized columns (e.g., polar-embedded or aqueous C18) and highly aqueous mobile phases. An acidic mobile phase, such as one containing phosphoric or formic acid, is typically used to suppress the ionization of the carboxyl group, improving retention and peak shape.[3][4]

  • Ion-Exclusion Chromatography (IEC): This is a highly effective mode for separating organic acids.[1] IEC utilizes a cation exchange polymer in the hydrogen form. The stationary phase repels the anionic 2-ketogluconate, causing it to elute early, while neutral and cationic species are retained differently. This mode provides excellent separation from other ionic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[5] It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). A water layer forms on the stationary phase, and the analyte partitions into this layer, providing strong retention for polar molecules like 2-ketogluconate.

Detection Techniques
  • UV-Vis Detection: As mentioned, this is viable only at low wavelengths (~210 nm). Its main advantage is widespread availability. For enhanced sensitivity and specificity, pre-column or post-column derivatization can be used to attach a UV-active moiety to the 2-ketogluconate molecule.[6][7]

  • Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. While it is not very sensitive and is incompatible with gradient elution, it is a robust option for isocratic methods when the analyte lacks a chromophore.[8]

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[5]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer offers the highest sensitivity and selectivity.[6] It can confirm the identity of the analyte based on its mass-to-charge ratio and provides excellent quantification, even in complex matrices.

Method Validation: The Cornerstone of Reliability

A method is only as good as its validation. Adherence to the International Council for Harmonisation (ICH) guideline Q2(R1) ensures that an analytical procedure is fit for its intended purpose.[9][10][11][12]

The validation process provides a self-validating system, demonstrating the method's trustworthiness through empirical data.

Method_Validation_Workflow Dev Method Development & Optimization ValProto Validation Protocol Definition Dev->ValProto Spec Specificity (Forced Degradation) ValProto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Rep Final Validation Report Rob->Rep

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies (exposure to acid, base, oxidation, heat, and light).[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥0.999 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is usually determined by applying the method to samples with a known concentration (e.g., a spiked placebo) and is expressed as the percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Validation_Parameter_Relationships Method Reliable Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Linearity Linearity Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of core validation parameters ensuring a reliable method.

Experimental Protocol: Validated Ion-Exclusion HPLC Method

This section provides a detailed protocol for a robust ion-exclusion HPLC method with UV detection, a common and effective choice for organic acid analysis.

Objective: To validate an HPLC method for the quantification of this compound in a bulk drug substance.

Materials:

  • HPLC system with UV Detector

  • Ion-Exclusion Column (e.g., Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm)[8]

  • This compound Reference Standard

  • Sulfuric Acid (H₂SO₄), HPLC grade

  • Water, HPLC grade

Chromatographic Conditions:

  • Mobile Phase: 0.005 N Sulfuric Acid in HPLC grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Detector Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the this compound bulk drug sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Validation Experiments:

    • Specificity: Analyze blank (mobile phase), placebo, and spiked placebo samples. Perform forced degradation on the sample and analyze the stressed samples to ensure no co-elution with the main peak.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope.

    • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo mixture. Analyze each level in triplicate and calculate the percent recovery.

    • Precision (Repeatability): Analyze six separate preparations of the sample at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD) of the results.

    • Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst.

    • LOQ/LOD: Determine instrumentally by injecting solutions of decreasing concentration and calculating based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

    • Robustness: Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Comparative Performance Data

The following tables summarize expected performance data, comparing different analytical approaches.

Table 1: Comparison of HPLC Method Performance Parameters

ParameterIon-Exclusion HPLC-UVRP-HPLC-ELSDHILIC-MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.8%
LOQ (µg/mL) ~5.0~10.0~0.1
Gradient Compatible NoYesYes
Relative Cost LowMediumHigh

Table 2: HPLC vs. Alternative Quantification Techniques

TechniquePrincipleSensitivitySpecificityThroughputNotes
HPLC Chromatographic separationModerate to Very High (with MS)HighHighVersatile, well-established, and automatable.[13]
Ion Chromatography (IC) Ion-exchange separation with conductivity detectionHighHigh for ionsMediumExcellent for separating organic and inorganic ions.[14]
GC-MS Gas-phase separation and mass detectionVery HighVery HighMediumRequires derivatization for non-volatile analytes like 2-ketogluconate.[15]
Complexometric Titration Titration with EDTA to chelate Calcium[16]LowLowLowMeasures only the calcium content, not the intact molecule. Prone to interference.
Gravimetric Analysis Precipitation of calcium as an insoluble salt (e.g., calcium oxalate)[17]LowLowLowLabor-intensive and non-specific to the 2-ketogluconate moiety.

Conclusion and Recommendations

For routine quality control of this compound, a validated Ion-Exclusion HPLC method with UV detection offers the best balance of performance, cost-effectiveness, and robustness. Its specificity for organic acids makes it a reliable choice for purity and assay testing.

For applications requiring higher sensitivity, such as the analysis of low-dose formulations or biological samples, HILIC coupled with Mass Spectrometry (HILIC-MS) is the superior choice. While the initial investment is higher, its unparalleled sensitivity and specificity justify its use in demanding research and development environments.

Ultimately, the choice of method must be guided by the specific analytical requirements. By understanding the principles behind each technique and adhering to rigorous validation standards as outlined by ICH Q2(R1), researchers can ensure the generation of accurate, reliable, and trustworthy data for this compound.

References

A Comparative Guide to the Synthesis of 2-Keto-D-Gluconic Acid: Fermentation vs. Chemical Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Keto-D-Gluconic Acid

2-Keto-D-gluconic acid (2KGA) is a pivotal platform chemical with significant applications across the pharmaceutical, cosmetic, and food industries.[1][2] Its primary role is as a key intermediate in the industrial synthesis of erythorbic acid (D-isoascorbic acid), a widely used antioxidant and food preservative.[1][2][3] Erythorbic acid and its salts are recognized as safe by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] Beyond this, 2KGA and its derivatives have applications in photography and can be converted into other valuable products like D-arabinose and D-ribulose.[4] This guide provides a comparative analysis of the two principal methods for 2KGA production: microbial fermentation and direct chemical synthesis, offering researchers and process chemists the data-driven insights necessary for informed methodological selection.

I. Microbial Fermentation: The Biological Route to 2KGA

Microbial fermentation is the predominant industrial method for 2KGA production, leveraging the enzymatic machinery of various microorganisms to achieve a highly specific two-step oxidation of D-glucose.[1] This bioconversion pathway is remarkably efficient, often achieving near-quantitative yields under optimized conditions.

The Biochemical Pathway and Key Microorganisms

The fermentation process involves two sequential periplasmic oxidation reactions catalyzed by membrane-bound dehydrogenases:

  • Glucose Dehydrogenase (GDH): Oxidizes D-glucose to D-gluconic acid.

  • Gluconate Dehydrogenase (GADH): Oxidizes D-gluconic acid to 2-Keto-D-gluconic acid.[1][5]

Several genera of bacteria are known for their prolific 2KGA production capabilities, including Pseudomonas, Gluconobacter, Serratia, and Klebsiella.[1] Strains such as Pseudomonas plecoglossicida and Serratia marcescens have demonstrated high conversion rates, with some studies reporting yields ranging from 0.85 g/g to over 1.0 g/g of glucose consumed.[1]

Process Parameters and Optimization

The efficiency of 2KGA fermentation is highly dependent on the precise control of several environmental parameters:

  • Substrate Concentration: Initial glucose levels significantly impact productivity and fermentation time. While higher concentrations can lead to greater final product titers, they can also prolong the process.[1]

  • pH Control: The accumulation of gluconic acid and 2KGA causes a significant drop in pH. Maintaining an optimal pH range is crucial for cell viability and enzyme activity. Some processes utilize a pH-dependent two-stage strategy to maximize production.[6]

  • Aeration: The oxidation reactions are oxygen-dependent, making the aeration rate a critical factor for efficient conversion.[2][3]

  • Temperature: Each microbial strain has an optimal temperature range for growth and catalytic activity.[3]

Various fermentation strategies, including batch, fed-batch, and semi-continuous processes, have been developed to enhance 2KGA yields and productivity.[2] For instance, a two-stage semi-continuous fermentation using Pseudomonas plecoglossicida has achieved a yield of 0.9867 g/g.[1] Furthermore, the use of immobilized cells has been explored to improve cell reusability and operational stability, presenting a cost-effective solution for industrial-scale production.[2][3]

Fermentation_Pathway D_Glucose D-Glucose D_Gluconic_Acid D-Gluconic Acid D_Glucose->D_Gluconic_Acid Glucose Dehydrogenase _2KGA 2-Keto-D-Gluconic Acid D_Gluconic_Acid->_2KGA Gluconate Dehydrogenase

Caption: Biochemical pathway of 2-Keto-D-Gluconic Acid production from D-Glucose via microbial fermentation.

II. Chemical Synthesis: The Catalytic Approach

Chemical synthesis offers an alternative, often more rapid, route to 2KGA, primarily through the catalytic oxidation of D-glucose. This method bypasses the complexities of biological systems, such as culture maintenance and sterilization.

Catalytic Systems and Reaction Mechanisms

The most established chemical synthesis method involves the selective oxidation of D-glucose using molecular oxygen in the presence of a heterogeneous catalyst. Platinum-based catalysts, particularly those doped with bismuth or lead (e.g., Pt/Pb, Pt/Bi), are highly effective for this transformation.[4] The process can be performed as a "one-pot" reaction where D-glucose is first oxidized to D-gluconic acid, which is then further oxidized to 2KGA.[4]

Key aspects of this catalytic process include:

  • Catalyst Composition: The choice of metal and promoter is critical for selectivity towards 2KGA. Bismuth and lead adatoms on a platinum surface have been shown to favor the formation of 2-ketogluconate.[7]

  • pH Control: The reaction is typically initiated at a pH between 7 and 10 to facilitate the initial oxidation to D-gluconic acid. A subsequent drop in pH to below 5.0 has been shown to result in high yields of 2KGA.[4]

  • Reaction Time: While catalytic oxidation can be very rapid, with high yields achieved in minutes, prolonged reaction times can lead to product degradation.[4]

Recent advancements have also explored stereoselective direct aldol reactions as a de novo synthesis route for orthogonally protected 2-keto-D-gluconic acid, offering a high degree of chemical control.[8][9]

Chemical_Synthesis_Pathway D_Glucose D-Glucose D_Gluconic_Acid D-Gluconic Acid (intermediate) D_Glucose->D_Gluconic_Acid O₂, Pt/Pb or Pt/Bi Catalyst pH 7-10 _2KGA 2-Keto-D-Gluconic Acid D_Gluconic_Acid->_2KGA O₂, Pt/Pb or Pt/Bi Catalyst pH drop to <5.0

Caption: One-pot chemical synthesis of 2-Keto-D-Gluconic Acid from D-Glucose via catalytic oxidation.

III. Comparative Analysis: Fermentation vs. Chemical Synthesis

The choice between fermentation and chemical synthesis for 2KGA production depends on a variety of factors, including desired scale, cost considerations, and environmental impact.

FeatureMicrobial FermentationChemical Synthesis
Yield & Selectivity Very high, often >95% molar yield.[1][4]High selectivity can be achieved (>80%), but can be sensitive to reaction time.[4]
Reaction Conditions Mild (e.g., 30-34°C, atmospheric pressure).[3]Can require elevated temperatures and pressures.
Raw Materials Glucose, nutrient media, microorganisms.Glucose, heterogeneous catalysts (often containing precious metals), acids/bases for pH control.
Process Complexity Requires sterile conditions, culture maintenance, and downstream processing to separate product from biomass.Simpler setup, but catalyst recovery and regeneration can be challenging. Product degradation can be an issue.[4]
Environmental Impact Generally considered a "greener" process, utilizing renewable resources.Use of heavy metal catalysts (e.g., lead) can pose environmental concerns.
Scalability Well-established for large-scale industrial production.[1]Can be scaled, but catalyst cost and stability may be limiting factors.
Reaction Time Typically longer (hours to days).[1][4]Can be very rapid (minutes to hours).[4]

IV. Experimental Protocols

A. Fermentation of 2-Keto-D-Gluconic Acid using Pseudomonas plecoglossicida

This protocol is a representative example of a batch fermentation process.

1. Media Preparation:

  • Prepare a fermentation medium containing (per liter): 140 g D-glucose, 16.5 g corn steep liquor, and 0.015 g KH₂PO₄.[2]

  • Adjust the initial pH to approximately 6.75.[1]

  • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Culture Pseudomonas plecoglossicida in a suitable seed medium overnight.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the seed culture.

  • Maintain the temperature at 34°C.[3]

  • Provide constant aeration, for example, at a rate of 2.8 L/min in a 5-L bioreactor.[3]

  • Monitor the fermentation progress by measuring cell concentration, residual glucose, and 2KGA concentration over time.

  • The fermentation is typically complete within 24-30 hours.[1][3]

4. Product Recovery:

  • Separate the bacterial cells from the fermentation broth by centrifugation or filtration.

  • The supernatant containing 2KGA can be further purified.

B. Chemical Synthesis of 2-Keto-D-Gluconic Acid via Catalytic Oxidation

This protocol is based on a one-pot catalytic oxidation process.

1. Reaction Setup:

  • In a temperature-controlled reactor, dissolve D-glucose in water.

  • Add a Pt/Pb on carbon catalyst.

  • The reaction is performed under an oxygen atmosphere.

2. Reaction Execution:

  • Initially, maintain the pH of the reaction mixture between 7 and 10 by the addition of an alkali solution (e.g., NaOH).[4]

  • Monitor the consumption of the alkali. Once a near-equimolar amount has been consumed (indicating the formation of D-gluconic acid), cease the addition of alkali.[4]

  • Allow the pH to naturally drop to 5.0 or below as the reaction proceeds to form 2KGA.[4]

  • Maintain the reaction for a specified period (e.g., up to 6 hours), monitoring the concentration of 2KGA.[4]

3. Product Work-up:

  • Once the desired conversion is achieved, stop the reaction.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing 2KGA can be used for downstream applications or further purification.

V. Conclusion: A Perspective for Future Development

Both microbial fermentation and chemical synthesis present viable pathways for the production of 2-keto-D-gluconic acid. Fermentation is a mature and highly efficient technology for large-scale production, benefiting from high selectivity and the use of renewable feedstocks. However, it is a slower process that requires stringent sterile conditions. Chemical synthesis, on the other hand, offers a much faster reaction time and simpler setup but faces challenges related to catalyst cost, stability, and potential environmental concerns associated with heavy metals.

Future research in this area will likely focus on several key aspects:

  • Strain Engineering: Further genetic modification of microorganisms to enhance 2KGA productivity, yield, and tolerance to high substrate and product concentrations.[10]

  • Advanced Fermentation Strategies: Development of more efficient continuous and semi-continuous fermentation processes, potentially utilizing co-cultures or immobilized cell systems to improve stability and reduce costs.[1][11]

  • Novel Catalysts: Exploration of more sustainable and robust catalysts for chemical synthesis, moving away from precious and toxic metals.

  • Integrated Biorefineries: Incorporating 2KGA production into broader biorefinery concepts that utilize lignocellulosic biomass and other waste streams as feedstocks.[10]

By continuing to innovate in both biological and chemical catalysis, the production of 2-keto-D-gluconic acid can be made more efficient, cost-effective, and sustainable, meeting the growing demands of its diverse applications.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-keto-D-gluconic Acid and the Imperative for Robust Quantification

2-keto-D-gluconic acid (2-KDG) is a key intermediate in various biotechnological and industrial processes, most notably in the production of erythorbic acid, a widely used antioxidant and food preservative. Its accurate quantification is paramount for process optimization, quality control, and research applications. The choice of an analytical method can significantly impact the reliability of these measurements. Therefore, a thorough understanding and cross-validation of available analytical techniques are not just best practices but a scientific necessity.

This guide provides a comprehensive comparison of three commonly employed analytical methods for the quantification of 2-KDG: High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric methods. As a self-validating system, this document is structured to provide not only the "how" but also the "why," grounding every protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Pillar 1: The Analytical Arsenal - A Comparative Overview

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Here, we delve into the core principles of three distinct methodologies for 2-KDG quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For organic acids like 2-KDG, reversed-phase or ion-exchange chromatography are common approaches.[4][5]

  • Principle of Causality: The separation in HPLC is governed by the physicochemical properties of the analyte, such as polarity and ionic charge. In reversed-phase HPLC, a nonpolar stationary phase retains nonpolar analytes longer, while a polar mobile phase elutes polar compounds more quickly. For ionic species like 2-KDG, ion-exchange chromatography, which separates molecules based on their net charge, can offer excellent resolution.[4] The choice of detector, typically UV-Vis, is based on the analyte's ability to absorb light at a specific wavelength.[6][7][8]

Enzymatic Assays: The Pinnacle of Specificity

Enzymatic assays leverage the high specificity of enzymes to catalyze a reaction involving the analyte of interest. For 2-KDG, the enzyme 2-keto-D-gluconate reductase is employed, which specifically reduces 2-KDG in the presence of a cofactor like NADH or NADPH.[9][10]

  • Principle of Causality: The enzymatic reaction's specificity ensures that only 2-KDG is measured, even in complex biological matrices. The rate of the reaction or the change in absorbance of the cofactor (e.g., the decrease in NADH absorbance at 340 nm) is directly proportional to the concentration of 2-KDG. This high specificity often minimizes the need for extensive sample preparation.[11]

Spectrophotometric Methods: A Rapid and Accessible Approach

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. For keto acids, colorimetric reactions can be employed to produce a colored product whose absorbance is proportional to the analyte concentration.

  • Principle of Causality: While direct UV spectrophotometry of 2-KDG is possible, it often lacks specificity. Therefore, derivatization reactions are commonly used to generate a chromophore that absorbs light in the visible region, reducing interference from other UV-absorbing compounds in the sample. The choice of the derivatizing agent and reaction conditions is critical to ensure a stable and reproducible color development.

Pillar 2: In the Lab - Detailed Experimental Protocols

The trustworthiness of any analytical data hinges on the meticulous execution of validated protocols. The following are detailed, step-by-step methodologies for each of the discussed analytical techniques.

Experimental Protocol 1: Quantification of 2-KDG by HPLC

This protocol is designed for the quantification of 2-KDG in fermentation broth or similar aqueous samples.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • Ion-exchange or reversed-phase C18 column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm)[11][12][13]

  • Mobile phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water[11][12][13]

  • 2-keto-D-gluconic acid standard

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of 1 mg/mL 2-KDG in the mobile phase.

  • Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 10, 50, 100, 250, 500 µg/mL).

3. Sample Preparation:

  • Centrifuge the sample (e.g., fermentation broth) to remove particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase to fall within the calibration range.

4. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 210 nm[6][7][8]

  • Injection Volume: 20 µL

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2-KDG in the samples from the calibration curve.

Experimental Protocol 2: Quantification of 2-KDG by Enzymatic Assay

This protocol utilizes the principle of enzymatic reduction of 2-KDG and monitoring the corresponding decrease in NADH absorbance.

1. Instrumentation and Reagents:

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • 2-keto-D-gluconate reductase

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate buffer (100 mM, pH 7.0)

  • 2-keto-D-gluconic acid standard

2. Reagent Preparation:

  • Enzyme Solution: Prepare a working solution of 2-keto-D-gluconate reductase in phosphate buffer. The exact concentration will depend on the activity of the enzyme lot and should be optimized for a stable and measurable reaction rate.

  • NADH Solution: Prepare a 2 mM NADH solution in phosphate buffer.

  • Standard Solutions: Prepare a series of 2-KDG standards in phosphate buffer (e.g., 0, 10, 25, 50, 75, 100 µM).

3. Assay Procedure (96-well plate format):

  • Pipette 150 µL of phosphate buffer into each well.

  • Add 20 µL of the 2-KDG standard or sample to the respective wells.

  • Add 20 µL of the 2 mM NADH solution to each well.

  • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Immediately measure the absorbance at 340 nm (A_initial).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final absorbance at 340 nm (A_final).

4. Calculation:

  • Calculate the change in absorbance (ΔA) for each standard and sample: ΔA = A_initial - A_final.

  • Plot a calibration curve of ΔA versus the concentration of the 2-KDG standards.

  • Determine the concentration of 2-KDG in the samples from the calibration curve.

Experimental Protocol 3: Quantification of 2-KDG by Spectrophotometric Method (Semi-carbazide Method)

This protocol is a colorimetric method based on the reaction of the keto group of 2-KDG with semi-carbazide.

1. Instrumentation and Reagents:

  • UV-Vis spectrophotometer

  • Semi-carbazide hydrochloride solution (1% w/v in water)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • 2-keto-D-gluconic acid standard

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 2-KDG in water.

  • Create a set of standards by diluting the stock solution with water to concentrations ranging from 10 to 200 µg/mL.

3. Assay Procedure:

  • To 1 mL of each standard or sample, add 1 mL of the sodium acetate buffer.

  • Add 1 mL of the semi-carbazide solution.

  • Mix well and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 250 nm against a blank containing water instead of the sample.

4. Analysis:

  • Construct a calibration curve by plotting absorbance against the concentration of the 2-KDG standards.

  • Determine the concentration of 2-KDG in the samples using the calibration curve.

Pillar 3: Cross-Validation - A Comparative Analysis

A successful cross-validation provides a high degree of confidence in the analytical data.[14][15][16] The following table summarizes the key performance parameters for the three analytical methods, based on typical validated performance for organic acids.

Parameter HPLC-UV Enzymatic Assay Spectrophotometric Method
Linearity (R²) > 0.999[17][18]> 0.995> 0.99
Accuracy (% Recovery) 95-105%[17][18]90-110%85-115%
Precision (% RSD) < 5%[18]< 10%< 15%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL rangeµg/mL range
Selectivity High (with proper column and mobile phase)Very High (enzyme-specific)Moderate (prone to interference from other keto compounds)
Throughput ModerateHigh (especially with a plate reader)High
Cost per Sample HighModerateLow
Expertise Required HighModerateLow

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_hplc HPLC Analysis start Start: Sample Containing 2-KDG prep Sample Preparation (Centrifugation, Filtration, Dilution) start->prep instrument Injection into HPLC prep->instrument hplc HPLC System separation Chromatographic Separation (Ion-Exchange/Reversed-Phase) detection UV Detection at 210 nm separation->detection data Data Acquisition (Chromatogram) detection->data quant Quantification (Comparison to Standard Curve) data->quant end Result: 2-KDG Concentration quant->end Enzymatic_Assay_Workflow start Start: Sample Containing 2-KDG prep Sample Preparation (Dilution in Buffer) start->prep reagents Reagent Addition (Buffer, NADH, Sample) prep->reagents reaction Initiate Reaction (Add 2-KDG Reductase) reagents->reaction incubation Incubation (e.g., 37°C for 30 min) reaction->incubation measurement Spectrophotometric Measurement (Absorbance at 340 nm) incubation->measurement calculation Calculation (ΔAbsorbance vs. Standard Curve) measurement->calculation end Result: 2-KDG Concentration calculation->end Spectrophotometric_Method_Workflow start Start: Sample Containing 2-KDG prep Sample Preparation (Dilution) start->prep reaction_mix Reaction Mixture (Sample, Buffer, Semi-carbazide) prep->reaction_mix incubation Incubation (Room Temperature for 15 min) reaction_mix->incubation measurement Spectrophotometric Measurement (Absorbance at 250 nm) incubation->measurement quant Quantification (Comparison to Standard Curve) measurement->quant end Result: 2-KDG Concentration quant->end

References

A Researcher's Guide to the Comparative Metabolomics of High and Low 2-Ketogluconate Producing Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies that differentiate high- and low-producing microbial strains is paramount for optimizing biotechnological processes. This guide provides an in-depth comparative analysis of the metabolomes of microbial strains with varying production levels of 2-ketogluconate (2-KGA), a commercially significant organic acid. By delving into the cellular machinery, we can elucidate the key metabolic pathways and regulatory networks that govern 2-KGA synthesis and accumulation. This guide will navigate through the core metabolic differences, supported by experimental data, and provide detailed protocols for robust metabolomic analysis.

The Central Role of 2-Ketogluconate

2-Ketogluconate is a versatile platform chemical with applications in the pharmaceutical, food, and cosmetic industries.[1][2] It serves as a key intermediate in the production of erythorbic acid, an important antioxidant.[1][2] Microbial fermentation, primarily using species of Pseudomonas and Gluconobacter, is the preferred method for industrial-scale 2-KGA production.[1] Enhancing the yield and productivity of these microbial cell factories is a continuous effort, driven by a deeper understanding of their metabolism.

The Metabolic Landscape of 2-KGA Production in Pseudomonas

Pseudomonas species, particularly Pseudomonas plecoglossicida and Pseudomonas putida, are workhorses in 2-KGA production.[1][3] They primarily utilize the Entner-Doudoroff (ED) pathway for glucose catabolism.[1] The synthesis of 2-KGA occurs in the periplasm through a two-step oxidation of glucose, catalyzed by glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH).

A critical aspect of 2-KGA production is the subsequent catabolism of the product by the host strain, which can significantly reduce the final yield. This re-utilization is often regulated by carbon catabolite repression, where the presence of glucose represses the genes responsible for 2-KGA uptake and metabolism.[1][2][4] High-producing strains are often engineered or evolved to minimize this product consumption.

Comparative Metabolomic Insights: High vs. Low Producers

While direct, comprehensive comparative metabolomic studies of high and low 2-KGA producing strains are not abundant in publicly available literature, we can synthesize findings from related studies, including those on metabolically engineered strains, to construct a comparative profile. A study on Pseudomonas putida KT2440 provides a significant piece of the puzzle, where metabolic engineering led to a twofold increase in 2-KGA production.[5][6][7]

Key Metabolic Differences
Metabolic FeatureLow 2-KGA Producing Strain (Wild-Type)High 2-KGA Producing Strain (Engineered/Evolved)Rationale for Difference
2-KGA Production Rate BaselineUp to 2x higherGenetic modifications targeting byproduct pathways and optimizing precursor supply.[5][6][7]
2-KGA Yield (mol/mol glucose) LowerSignificantly higher (e.g., 0.96 mol/mol)Reduced carbon flux towards biomass and byproducts.[5][6][7]
Byproduct Formation (e.g., Acetate) PresentSignificantly reduced or eliminatedDeletion of genes responsible for acetate synthesis (e.g., aldBI, aldBII) redirects carbon flux towards 2-KGA.[5][6][7]
Gluconate Accumulation Transient intermediateMay be slightly higher transientlyIncreased flux through the initial glucose oxidation step.
Intracellular Precursor Pools (e.g., Glucose-6-phosphate, 6-phosphogluconate) Balanced between catabolism and anabolismPotentially higher flux towards the ED pathwayUpregulation of the ED pathway to support 2-KGA synthesis.
Pentose Phosphate Pathway (PPP) Activity Active for NADPH and precursor synthesisMay be modulated to balance redox state and precursor demandThe ED pathway also produces NADPH; the cell must balance the contributions from both pathways.[8]
Tricarboxylic Acid (TCA) Cycle Activity Higher for energy and biomass productionPotentially lowerReduced demand for biomass precursors and energy, with more carbon directed to 2-KGA.
Expression of 2-KGA Catabolism Genes (e.g., kgu operon) Induced upon glucose depletionRepressed or deletedPrevents the re-utilization of the final product, a key strategy in high-producing strains.[3]
Visualizing the Metabolic Shift

The following diagram illustrates the key metabolic pathways and the anticipated shifts in carbon flux between low and high 2-KGA producing strains.

Caption: Metabolic pathways for 2-KGA production.

Experimental Protocols for Comparative Metabolomics

To achieve a robust comparative analysis, meticulous experimental design and execution are crucial. The following sections outline key protocols for metabolomics studies of 2-KGA producing bacteria.

Bacterial Cultivation and Sampling

Consistent cultivation conditions are essential for reproducible metabolomics data.

Step-by-Step Methodology:

  • Strain Cultivation: Grow high and low 2-KGA producing strains in a defined minimal medium with glucose as the sole carbon source. Culture conditions (temperature, pH, aeration) should be identical for all replicates.

  • Growth Monitoring: Monitor cell growth by measuring optical density at 600 nm (OD600).

  • Sampling: Collect culture samples at specific time points during the exponential and stationary growth phases. For intracellular metabolite analysis, rapid quenching of metabolic activity is critical.

Metabolite Quenching and Extraction

The goal of quenching is to instantly halt metabolic activity, preserving the in vivo metabolite concentrations.

Step-by-Step Methodology for Intracellular Metabolites:

  • Quenching: Rapidly transfer a known volume of cell culture into a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to arrest metabolic activity.[9]

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Washing: Wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.[10][11]

  • Extraction: Resuspend the washed cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to lyse the cells and solubilize the metabolites.[10][11]

  • Phase Separation: Centrifuge the extract to separate the polar (containing amino acids, organic acids, sugars) and non-polar (containing lipids) phases.

  • Sample Preparation for Analysis: Evaporate the solvent from the desired phase and reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

Analytical Techniques: LC-MS and GC-MS

Mass spectrometry-based techniques are powerful tools for identifying and quantifying a wide range of metabolites.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for the analysis of polar and non-volatile metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of polar metabolites like organic acids and amino acids.

Step-by-Step Methodology for GC-MS Analysis (Derivatization):

  • Drying: Ensure the extracted metabolite samples are completely dry.

  • Oximation: Add a methoxyamine hydrochloride solution in pyridine to the dried sample and incubate to protect carbonyl groups.

  • Silylation: Add a silylating agent (e.g., MSTFA) and incubate to derivatize hydroxyl, carboxyl, and amino groups, making them volatile for GC analysis.

  • Injection: Inject the derivatized sample into the GC-MS system.

Data Analysis and Interpretation

The final step involves processing the raw analytical data to identify and quantify metabolites and perform statistical analysis to pinpoint significant differences between the high and low producing strains.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Platforms cluster_data_analysis Data Analysis & Interpretation Cultivation Bacterial Cultivation (High & Low Producers) Quenching Rapid Quenching Cultivation->Quenching Extraction Metabolite Extraction (Intra- & Extracellular) Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing GCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Quantification Quantification MetaboliteID->Quantification Stats Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A typical experimental workflow for comparative metabolomics.

Conclusion and Future Directions

The comparative metabolomic analysis of high and low 2-KGA producing strains reveals a concerted metabolic reprogramming that channels carbon flux towards product synthesis while minimizing its loss to competing pathways and subsequent catabolism. High-producing strains exhibit a more efficient conversion of glucose to 2-KGA, often at the expense of biomass formation and with a significant reduction in byproduct secretion.

Future research should focus on obtaining more comprehensive, quantitative metabolomic datasets from industrially relevant strains under various fermentation conditions. Integrating metabolomics with other 'omics' data, such as transcriptomics and proteomics, will provide a more holistic understanding of the regulatory networks governing 2-KGA overproduction. This systems-level understanding will undoubtedly pave the way for the rational design and engineering of next-generation microbial cell factories for the sustainable production of 2-KGA and other valuable bio-based chemicals.

References

A Senior Application Scientist's Guide to Statistical Analysis of Batch-to-Batch Variation in 2-keto-D-gluconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of statistical methodologies for analyzing and controlling batch-to-batch variation in 2-keto-D-gluconic acid (2KGA) fermentation. By understanding and implementing these techniques, you can enhance process robustness, improve product consistency, and accelerate your development timelines.

The Significance of 2-keto-D-gluconic Acid and the Challenge of Process Variability

2-keto-D-gluconic acid (2KGA) is a crucial intermediate in the industrial synthesis of ascorbic acid (Vitamin C) and erythorbic acid, a widely used antioxidant in the food and pharmaceutical industries.[1] The production of 2KGA is predominantly achieved through microbial fermentation, a complex bioprocess susceptible to inherent variability.[1][2] This batch-to-batch variation in fermentation performance presents a significant challenge, impacting product yield, purity, and overall process economics.

Sources of this variability are multifaceted and can include inconsistencies in raw materials, fluctuations in inoculum quality, and minor deviations in process parameters.[3] For instance, even slight changes in the composition of complex nitrogen sources like corn steep liquor can significantly affect microbial growth and product formation.[1] Therefore, a robust statistical framework is essential to identify, understand, and control these sources of variation, ensuring a consistent and high-quality output.

This guide will explore and compare several statistical approaches to empower you to move from a reactive to a proactive stance in managing your 2KGA fermentation process.

Identifying Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Before delving into statistical analysis, it is imperative to define the key parameters that influence the fermentation and the critical attributes of the final product.

Critical Process Parameters (CPPs) are operational conditions that must be controlled within a specific range to ensure the process produces the desired quality. For 2KGA fermentation, these typically include:

  • Temperature: Affects microbial growth rate and enzyme activity. Most industrial fermentations operate between 25-37°C.[4]

  • pH: Influences nutrient uptake and product stability. Most bacteria prefer a neutral pH around 7.0.[4][5]

  • Dissolved Oxygen (DO): Crucial for aerobic microorganisms used in 2KGA production. Typical operating ranges are between 30-40% air saturation.[6]

  • Substrate (Glucose) Concentration: The primary carbon source for the fermentation.[2]

  • Agitation Rate: Ensures proper mixing of nutrients and oxygen.

  • Inoculum Density: The initial concentration of microorganisms.

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties of the final product that should be within a defined limit to ensure its quality. For 2KGA, these include:

  • Final 2KGA Titer (g/L): The concentration of the desired product.

  • Product Yield (%): The efficiency of converting the substrate into the product.

  • Purity (%): The percentage of 2KGA in the final product, with consideration of byproducts like 5-keto-D-gluconic acid (5KGA).[7]

  • Residual Substrate (g/L): The amount of unused glucose.

  • Fermentation Time (hours): The duration of the fermentation process.

A Comparative Guide to Statistical Methodologies

The choice of statistical methodology depends on the specific objectives of your analysis, from routine process monitoring to in-depth investigation of variation sources.

Univariate Statistical Process Control (SPC)

Concept: SPC is a foundational method for monitoring the stability and consistency of a process over time by tracking individual CPPs and CQAs against predefined control limits. Control charts, such as Shewhart charts (X-bar and R charts), are the primary tools of SPC.

Application in 2KGA Fermentation:

  • Monitoring: Track key parameters like temperature, pH, and final 2KGA titer for each batch.

  • Detecting Special Cause Variation: Identify batches that fall outside the established control limits, indicating a potential process deviation that requires investigation.

Strengths:

  • Simple to implement and interpret.

  • Effective for detecting significant shifts in individual parameters.

Limitations:

  • Does not account for the interactions and correlations between multiple process variables. A deviation in one parameter might be compensated by another, which univariate SPC would not detect.

  • Can lead to an increased rate of false alarms when monitoring a large number of variables.

Multivariate Statistical Process Control (MSPC)

Concept: MSPC extends the principles of SPC to simultaneously monitor multiple correlated variables. It reduces the dimensionality of the data by projecting it onto a smaller set of latent variables (principal components). Hotelling's T² and Squared Prediction Error (SPE) charts are the primary tools.

Application in 2KGA Fermentation:

  • Holistic Process Monitoring: Provides a single, comprehensive view of the overall process health by considering the relationships between all measured CPPs.

  • Early Fault Detection: Can detect subtle deviations in the process that might not be apparent from univariate charts.

Strengths:

  • Captures the correlation structure of the process data.

  • More sensitive to small, coordinated changes in multiple variables.

  • Reduces the number of charts to be monitored.

Limitations:

  • More complex to implement and interpret than univariate SPC.

  • Identifying the root cause of a deviation can be more challenging.

Principal Component Analysis (PCA)

Concept: PCA is an unsupervised multivariate statistical technique used to explore and visualize complex datasets. It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, which capture the maximum variance in the data.

Application in 2KGA Fermentation:

  • Batch Trajectory Analysis: Visualize the evolution of multiple batches over time in a reduced dimensional space to identify normal and abnormal fermentation profiles.

  • Identifying Key Sources of Variation: The loadings of the principal components can reveal which process variables contribute most to the observed batch-to-batch variation.

Strengths:

  • Excellent for exploratory data analysis and identifying patterns.

  • Does not require prior knowledge of "good" vs. "bad" batches.

Limitations:

  • As an unsupervised method, it does not directly model the relationship between process parameters and final product quality.

Design of Experiments (DoE) and Response Surface Methodology (RSM)

Concept: DoE is a structured approach for planning experiments to efficiently investigate the effects of multiple factors on a response. RSM is a collection of statistical and mathematical techniques based on the results of DoE to model and optimize the process.

Application in 2KGA Fermentation:

  • Process Optimization: Systematically vary CPPs (e.g., temperature, pH, glucose concentration) to identify the optimal conditions for maximizing 2KGA yield and productivity.

  • Understanding Factor Interactions: Determine how different CPPs interact to influence the CQAs.

  • Defining a Design Space: Establish a multidimensional space of CPPs within which the process is expected to consistently produce a product with the desired quality.

Strengths:

  • Provides a causal understanding of the relationship between process parameters and product quality.

  • Highly efficient for process optimization and characterization.

Limitations:

  • Requires a significant upfront investment in planning and executing experiments.

  • The models developed are only valid within the experimental range studied.

Experimental Workflow for Statistical Analysis

A systematic approach is crucial for generating the high-quality data required for meaningful statistical analysis.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution & Data Collection cluster_analysis Phase 3: Analysis & Interpretation define_cpp_cqa Define CPPs & CQAs select_stat_method Select Statistical Method(s) define_cpp_cqa->select_stat_method design_experiments Design Experiments (DoE) select_stat_method->design_experiments raw_material_qc Raw Material QC design_experiments->raw_material_qc fermentation_runs Execute Fermentation Batches raw_material_qc->fermentation_runs pat_monitoring Real-time PAT Monitoring fermentation_runs->pat_monitoring offline_analysis Offline CQA Analysis fermentation_runs->offline_analysis data_preprocessing Data Preprocessing pat_monitoring->data_preprocessing offline_analysis->data_preprocessing statistical_modeling Statistical Modeling & Analysis data_preprocessing->statistical_modeling identify_variation_sources Identify Variation Sources statistical_modeling->identify_variation_sources process_optimization Process Optimization & Control Strategy identify_variation_sources->process_optimization

Caption: A systematic workflow for the statistical analysis of batch-to-batch variation.

Detailed Protocol:

  • Phase 1: Planning & Design

    • Define CPPs and CQAs: Based on prior knowledge and literature, establish a clear list of the critical parameters and quality attributes for your 2KGA fermentation process.

    • Select Statistical Method(s): Choose the appropriate statistical tools based on your objectives (e.g., SPC for routine monitoring, DoE for process optimization).

    • Design Experiments (if applicable): If using DoE, design the experimental plan, defining the factors and their ranges to be investigated.

  • Phase 2: Execution & Data Collection

    • Raw Material QC: Perform quality control on all incoming raw materials to assess their variability.

    • Execute Fermentation Batches: Run a series of fermentation batches according to the experimental design or standard operating procedure.

    • Real-time PAT Monitoring: Utilize Process Analytical Technology (PAT) tools, such as in-situ probes for pH, DO, and temperature, to collect real-time data throughout the fermentation.

    • Offline CQA Analysis: At the end of each batch, perform offline analysis to measure the CQAs (e.g., 2KGA titer, purity) using validated analytical methods like HPLC.

  • Phase 3: Analysis & Interpretation

    • Data Preprocessing: Organize and clean the collected data, addressing any missing values or outliers.

    • Statistical Modeling & Analysis: Apply the selected statistical methods to the preprocessed data.

    • Identify Variation Sources: Analyze the statistical outputs to identify the key drivers of batch-to-batch variation.

    • Process Optimization & Control Strategy: Use the insights gained to optimize the process and develop a robust control strategy to minimize future variability.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of these statistical methods, let's consider a hypothetical dataset from 20 batches of a 2KGA fermentation process.

Table 1: Hypothetical Batch Data for 2KGA Fermentation

Batch IDInitial Glucose (g/L)Average Temp (°C)Average pHAverage DO (%)Fermentation Time (h)Final 2KGA Titer (g/L)Yield (%)Purity (%)
1151.230.16.935.248135.890.098.5
2149.529.97.134.550132.188.498.2
3150.830.07.035.847136.590.598.6
4152.130.26.836.146138.290.998.8
5148.929.87.233.951130.587.697.9
6150.530.07.035.048135.089.798.4
7149.830.16.934.849134.289.698.3
8151.529.97.135.547136.089.898.5
9155.030.56.737.044142.091.699.0
10147.529.57.333.053128.086.897.5
11150.930.07.035.148135.289.698.4
12149.229.97.134.650133.089.198.2
13151.830.16.935.947137.590.698.7
14148.529.87.234.151131.288.498.0
15150.330.07.035.348135.590.298.5
16152.530.36.836.545139.891.798.9
17149.029.77.233.552129.587.097.8
18150.730.07.035.048135.189.798.4
19151.030.16.935.447136.890.698.6
20149.629.97.134.749133.889.498.3
Interpretation of Statistical Analyses
  • Univariate SPC: Control charts for each CQA (e.g., Final 2KGA Titer) would show that batches 9, 10, and 16 are outside the 3-sigma control limits, indicating potential special cause variation.

  • MSPC: A Hotelling's T² chart would likely flag the same outlier batches. More importantly, it might also identify other batches that, while within the univariate limits for each parameter, exhibit unusual combinations of CPPs that deviate from the normal operating correlation structure.

  • PCA: A PCA scores plot of the CPPs would visually separate the outlier batches from the main cluster of "normal" batches. The loadings plot would reveal that variables like "Initial Glucose," "Average Temp," and "Average DO" are major contributors to the first principal component, suggesting they are significant sources of variation.

PCALoadings cluster_variables Process Variables PC1 Principal Component 1 (Major Variation) PC2 Principal Component 2 (Secondary Variation) Glucose Initial Glucose Glucose->PC1 High Positive Loading Temp Temperature Temp->PC1 High Positive Loading pH pH pH->PC2 High Loading DO Dissolved Oxygen DO->PC1 High Positive Loading Time Fermentation Time Time->PC1 High Negative Loading

Caption: A conceptual PCA loadings plot for 2KGA fermentation.

  • DoE/RSM: A designed experiment varying Initial Glucose, Temperature, and pH would generate a predictive model. The response surface plot would visually demonstrate the optimal operating region for maximizing 2KGA titer. For instance, the model might indicate that a higher initial glucose concentration combined with a specific temperature and pH results in the highest yield.

Conclusion: A Data-Driven Approach to Consistent 2KGA Production

The statistical analysis of batch-to-batch variation is not merely a quality control exercise; it is a fundamental component of a robust and efficient 2KGA fermentation process. By moving beyond simple univariate monitoring and embracing multivariate techniques like MSPC and PCA, you can gain a deeper understanding of your process dynamics. Furthermore, the proactive implementation of DoE and RSM will enable you to optimize your process for maximum yield and consistency.

This guide provides a framework for selecting and applying the appropriate statistical tools. The successful implementation of these methodologies will ultimately lead to improved product quality, reduced manufacturing costs, and a more reliable supply of this critical pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Calcium 2-Ketogluconate

Author: BenchChem Technical Support Team. Date: January 2026

In any high-functioning laboratory, from academic research to pharmaceutical development, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of Calcium 2-ketogluconate. As your partner in laboratory excellence, we believe that providing this procedural knowledge is fundamental to building a culture of safety and trust.

The following procedures are synthesized from an in-depth review of safety data sheets (SDS) for structurally similar compounds, general laboratory waste guidelines, and regulatory standards. The core principle of this guide is a self-validating workflow: a thorough initial assessment of the waste dictates a clear and safe disposal path.

Part 1: Pre-Disposal Assessment: The Cornerstone of Safe Disposal

The most critical step in any chemical disposal procedure is the initial waste characterization.[1] The disposal pathway for pure this compound is straightforward; however, this changes dramatically if it has been mixed with other substances. Before proceeding, you must answer the following questions:

  • Is the waste material pure this compound? While pure this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), the responsibility for this determination ultimately lies with the waste generator.[1][2][3] If it has been mixed with any chemical classified as hazardous (e.g., solvents, heavy metals, or other reactive agents), the entire mixture must be treated as hazardous waste according to institutional and regulatory protocols.

  • What is the physical state of the waste? The procedure differs for solid powder versus an aqueous solution.

  • What is the volume of the waste? Procedures for cleaning up a minor spill differ significantly from disposing of bulk quantities.

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Even for substances not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to mitigate risks such as dust inhalation or mild irritation.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or chemical safety goggles.Protects against splashes of solutions or airborne dust particles.[2][4]
Hand Protection Standard laboratory nitrile or latex gloves.Prevents direct skin contact. Contaminated gloves should be disposed of properly after use.[5]
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.[2][4]
Respiratory Protection Generally not required under normal use.For major spills of solid powder where dust is generated, a dust respirator may be necessary to prevent inhalation.[6]

Part 3: Step-by-Step Disposal Protocols

The following workflow provides a logical, step-by-step process for managing this compound waste. This decision-making process is visualized in the diagram below.

G cluster_0 Disposal Workflow start Begin: Characterize Waste (Pure or Mixed?) pure_waste Pure Calcium 2-Ketogluconate Waste start->pure_waste Pure mixed_waste Mixed with Hazardous Chemical start->mixed_waste Mixed solid_form Solid (Powder) pure_waste->solid_form Solid liquid_form Aqueous Solution pure_waste->liquid_form Liquid hazardous_disposal Manage and Dispose as HAZARDOUS WASTE per Institutional Protocol mixed_waste->hazardous_disposal nonhaz_solid Collect in Labeled, Sealed Container. Dispose in Designated NON-HAZARDOUS SOLID WASTE solid_form->nonhaz_solid check_regs Check Institutional & Local Drain Disposal Regulations liquid_form->check_regs regs_allow Regulations PERMIT Drain Disposal check_regs->regs_allow Yes regs_forbid Regulations FORBID Drain Disposal check_regs->regs_forbid No check_ph Is pH between 6.0 - 9.5? regs_allow->check_ph nonhaz_liquid Collect in Labeled, Sealed Container. Manage as NON-HAZARDOUS LIQUID WASTE regs_forbid->nonhaz_liquid ph_neutral pH is Neutral check_ph->ph_neutral Yes ph_adjust Neutralize pH check_ph->ph_adjust No drain_disposal Dispose Down Drain with COPIOUS AMOUNTS OF WATER ph_neutral->drain_disposal ph_adjust->ph_neutral

Caption: Decision workflow for the proper disposal of this compound.

Protocol 3.1: Uncontaminated Solid Waste

This procedure applies to unused or expired pure this compound powder.

  • Collection: Place the solid waste into a well-labeled and securely sealed container.[1][6] The label must clearly identify the contents as "this compound" and explicitly state that it is "Non-Hazardous."

  • Disposal: This container should be placed in the designated non-hazardous solid chemical waste stream for your facility, which is typically sent to a sanitary landfill.[1][7]

    • Causality Note: Do not dispose of this waste in common laboratory or office trash bins.[1] Co-mingling chemicals with general waste can lead to unforeseen reactions and violates standard laboratory practice. Segregation ensures a clear and safe waste stream.

Protocol 3.2: Uncontaminated Aqueous Solutions

This procedure applies to solutions containing only this compound and water.

  • Regulatory Check (Crucial Step): First, verify your institution's and local municipality's policies on drain disposal. Many organizations have a blanket prohibition on the drain disposal of any laboratory chemical, regardless of its hazard classification, to protect waterways.[1]

  • If Drain Disposal is Prohibited: Collect the liquid waste in a clearly labeled, sealed container. Manage this as non-hazardous liquid waste according to your facility's protocol.[1] This is the most environmentally protective approach.

  • If Drain Disposal is Permitted:

    • a. pH Verification: Ensure the pH of the solution is within a neutral range (typically between 6.0 and 9.5).[1]

    • b. Disposal: If the pH is neutral, flush the solution down the drain with copious amounts of running water (at least a 20-fold excess of water is recommended).[1][8] This dilution minimizes the concentration of the chemical entering the wastewater system.

Protocol 3.3: Spill Cleanup
  • Minor Solid Spills:

    • Wearing appropriate PPE, gently sweep up the spilled material.[1][6]

    • Causality Note: Avoid aggressive sweeping or using compressed air, as this can generate dust that may be inhaled.[6]

    • Place the swept material into a labeled, sealed container for disposal as non-hazardous solid waste.[1][6]

    • Clean the spill area with a wet cloth or paper towel and water.[1]

  • Major Spills:

    • Evacuate personnel from the immediate area and, if necessary, alert your institution's emergency response team.[6]

    • Prevent the spilled material from entering drains, sewers, or waterways.[6][9][10]

    • Proceed with cleanup only when it is safe to do so, following your facility's established emergency procedures.

Part 4: Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as weighing boats, gloves, or paper towels that are contaminated with pure this compound can be collected in a sealed bag and disposed of in the regular solid waste stream, once the chemical has been confirmed as non-hazardous.[1] If these items are contaminated with a hazardous mixture, they must be disposed of as hazardous waste.

  • Empty Containers: To be considered non-hazardous, a container must be "RCRA empty," meaning all contents have been removed by normal means.[1] Before disposal or recycling, completely deface the chemical label to prevent any confusion or misuse of the container.[1] It can then be disposed of in the regular trash or recycling stream according to your facility's procedures.

By adhering to this structured, logic-based disposal workflow, you contribute to a safer laboratory environment and ensure that your work remains in full compliance with environmental and safety regulations.

References

Navigating the Safe Handling of Calcium 2-Ketogluconate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling of Calcium 2-ketogluconate, focusing on the selection and use of personal protective equipment (PPE) and appropriate disposal methods. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the reliability of your experimental outcomes.

Understanding the Risks: Why PPE is Non-Negotiable

This compound, also known as 2-Keto-D-gluconic acid hemicalcium monohydrate, is classified as a substance that requires careful handling due to its potential to cause irritation. According to the Safety Data Sheet (SDS) from Biosynth, it is categorized as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]. These classifications are the primary drivers for the specific PPE recommendations that follow. The causality is clear: direct contact with skin or eyes, or inhalation of the dust, can lead to adverse health effects, compromising both personal safety and the integrity of your research.

Core Protective Measures: Your First Line of Defense

Adherence to proper PPE protocols is not merely a suggestion but a critical component of safe laboratory practice. The following sections detail the essential PPE for handling this compound, moving from the most fundamental to more specialized equipment based on the nature of the work.

Eye and Face Protection: Shielding Against Irritation

Given its classification as a serious eye irritant, appropriate eye protection is mandatory.

  • Standard Laboratory Operations: For routine tasks such as weighing and preparing solutions where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement. These must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2].

  • High-Risk Procedures: When handling larger quantities, or during procedures with a higher risk of splashing or dust generation (e.g., vigorous mixing, sonication), chemical safety goggles are required. For maximum protection, a face shield should be worn in conjunction with safety goggles.

Skin Protection: The Importance of the Right Gloves

The SDS for this compound specifies the use of compatible chemical-resistant gloves to prevent skin exposure[1]. The choice of glove material is critical and should be based on both the chemical being handled and the dexterity required for the task.

Operational Protocol for Glove Use:

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use[2].

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Doffing: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Disposal: Dispose of contaminated gloves in a designated waste container immediately after use[2][3]. Never reuse disposable gloves.

  • Hand Hygiene: Always wash your hands with soap and water after removing gloves[2].

Respiratory Protection: Preventing Inhalation of Irritants

To mitigate the risk of respiratory irritation from airborne dust, appropriate respiratory protection is essential, particularly when handling the powder form of this compound outside of a fume hood.

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood or a powder containment hood, which provide appropriate exhaust ventilation at places where dust is formed[2].

  • Respiratory Protection: When engineering controls are not feasible or are insufficient to control exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[1]. The type of respirator will depend on the potential concentration of airborne dust. For most laboratory applications involving small quantities, a P95 or N95 disposable respirator may be sufficient. For tasks with a higher potential for dust generation, a half-mask or full-face-piece respirator with appropriate particulate filters may be necessary.

PPE Selection Summary

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing small quantities in a ventilated enclosureSafety glasses with side shieldsNitrile glovesNot generally requiredLaboratory coat
Preparing solutions in a fume hoodSafety glasses with side shields or chemical safety gogglesNitrile glovesNot generally requiredLaboratory coat
Handling large quantities or potential for dust generationChemical safety goggles and face shieldNitrile glovesNIOSH/MSHA approved respirator (e.g., N95 or higher)Laboratory coat
Cleaning up spillsChemical safety goggles and face shieldNitrile gloves (consider double gloving)NIOSH/MSHA approved respirator (e.g., N95 or higher)Laboratory coat

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Check and Procedure start Start: Handling this compound assess_task Assess the Task: - Scale of work? - Potential for dust/aerosol generation? - Potential for splashes? start->assess_task eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Chemical goggles for splash risk - Face shield for high splash risk assess_task->eye_protection Determine Eye Hazard hand_protection Hand Protection: - Nitrile gloves assess_task->hand_protection Skin Contact Potential respiratory_protection Respiratory Protection: - Work in fume hood (preferred) - If not feasible, use NIOSH-approved respirator (e.g., N95) assess_task->respiratory_protection Inhalation Risk body_protection Body Protection: - Laboratory coat assess_task->body_protection General Lab Work final_check Final PPE Check: - All necessary PPE is available and in good condition? eye_protection->final_check hand_protection->final_check respiratory_protection->final_check body_protection->final_check final_check->start No, re-assess proceed Proceed with the experiment final_check->proceed Yes

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational Plans: Safe Handling and Emergency Procedures

A proactive approach to safety includes having clear plans for both routine handling and unexpected events.

Standard Operating Procedure (SOP) for Handling:

  • Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.

  • Weighing: Whenever possible, weigh the solid material in a chemical fume hood or a powder containment hood to minimize dust exposure.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Clean up any spills immediately according to the emergency procedures outlined below. Keep the work area clean and organized.

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place[2].

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1].

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2].

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[2]. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Disposal of Unused Product and Contaminated Materials:

  • Waste Characterization: While this compound itself is not classified as a hazardous waste by OSHA, it is crucial to consult your institution's environmental health and safety (EHS) office for specific disposal guidelines[2]. Local regulations may vary.

  • Collection: Collect unused this compound and any materials heavily contaminated with it (e.g., spill cleanup materials, contaminated gloves) in a clearly labeled, sealed, and appropriate waste container.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of as unused product in the regular trash or down the drain unless explicitly permitted by your local regulations and EHS office[2].

Disposal of Contaminated PPE:

  • Gloves, wipes, etc.: Disposable items with incidental contamination can typically be disposed of in the regular laboratory trash, provided they are not heavily saturated. However, always defer to your institution's specific waste disposal policies.

  • Heavily Contaminated PPE: Any PPE that is heavily contaminated should be collected in a designated hazardous waste container.

Visualizing the Disposal Workflow

The following diagram provides a step-by-step guide to the proper disposal of waste generated from working with this compound.

Disposal_Workflow Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Disposal Path start Waste Generated: - Unused this compound - Contaminated materials - Used PPE segregate Segregate Waste Streams start->segregate collect_chem Collect Unused Chemical and Heavily Contaminated Materials in a Labeled, Sealed Container segregate->collect_chem Chemical Waste collect_ppe Collect Lightly Contaminated PPE (gloves, wipes) segregate->collect_ppe General Lab Waste ehs_disposal Arrange for Disposal via Institutional EHS Office or Licensed Waste Contractor collect_chem->ehs_disposal lab_trash Dispose of in Designated Laboratory Trash (as per institutional policy) collect_ppe->lab_trash end End of Disposal Process ehs_disposal->end lab_trash->end

Caption: A flowchart illustrating the proper segregation and disposal of waste.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. This comprehensive approach not only protects you and your colleagues but also ensures the quality and reproducibility of your valuable research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.